Pyrrolidine-2-carboxamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKSDAVTCKIENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388490 | |
| Record name | pyrrolidine-2-carboxamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115630-49-4 | |
| Record name | pyrrolidine-2-carboxamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Pyrrolidine-2-carboxamide Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery
Abstract: This technical guide provides an in-depth examination of Pyrrolidine-2-carboxamide hydrochloride, a pivotal chiral intermediate derived from the amino acid proline. We will explore its fundamental physicochemical properties, elucidate common synthetic and analytical methodologies, and contextualize its significance through its application in the development of notable therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical utility of this versatile scaffold.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its non-planar, saturated structure allows for the efficient three-dimensional exploration of chemical space, a critical factor in designing molecules with high specificity and affinity for biological targets.[2] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring introduce stereochemistry, profoundly influencing molecular conformation and interaction with chiral environments like enzyme active sites and receptors.[1]
This compound, available as the L-((S)), D-((R)), and racemic forms, represents a highly valuable derivative. The presence of the carboxamide group, combined with the secondary amine of the pyrrolidine ring, provides multiple points for synthetic diversification. The hydrochloride salt form enhances its stability and renders it a readily soluble, crystalline solid, properties that are highly advantageous for both synthesis and pharmaceutical formulation.[3] This guide will focus on the core properties and applications that make this compound an indispensable tool in the chemist's arsenal.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective use in experimental design. The compound is a derivative of proline where the carboxylic acid has been converted to a primary amide.[4]
Structural Identity and Key Identifiers
The core structure features a chiral center at the C2 position, leading to two distinct enantiomers. The hydrochloride salt is formed by the protonation of the pyrrolidine nitrogen.
Caption: Structure of (S)-Pyrrolidine-2-carboxamide hydrochloride.
Quantitative Data Summary
The properties of the different stereoisomeric forms are summarized below. The hydrochloride salt form generally presents as a white to off-white crystalline solid.[3]
| Property | (S)-Pyrrolidine-2-carboxamide HCl | (R)-Pyrrolidine-2-carboxamide HCl | Racemic Pyrrolidine-2-carboxamide HCl |
| Synonyms | L-Prolinamide hydrochloride[5] | D-Prolinamide hydrochloride[3] | DL-Prolinamide hydrochloride[6] |
| CAS Number | 42429-27-6[5] | 50894-62-7[3] | 115630-49-4[6] |
| Molecular Formula | C₅H₁₁ClN₂O[5] | C₅H₁₁ClN₂O[3] | C₅H₁₁ClN₂O[6] |
| Molecular Weight | 150.61 g/mol [7] | 150.61 g/mol [3] | 150.61 g/mol [6] |
| Melting Point | 178-182 °C[8] | Not specified | Not specified |
| Appearance | White crystalline solid[9] | White to off-white crystalline solid[3] | White to off-white crystalline solid[3] |
| Solubility | Soluble in water[3] | Soluble in polar solvents, particularly water[3] | Soluble in water[10] |
| InChIKey | CSKSDAVTCKIENY-WCCKRBBISA-N[5] | CSKSDAVTCKIENY-GSVOUGTGSA-N | CSKSDAVTCKIENY-UHFFFAOYSA-N[6] |
Synthesis and Characterization: A Self-Validating Workflow
The synthesis and subsequent characterization of this compound must form a self-validating system to ensure the identity, purity, and stereochemical integrity of the final product. A common and cost-effective strategy involves the derivatization of commercially available L- or D-proline.
Caption: General synthetic workflow from L-Proline.
Representative Synthetic Protocol (Amidation of Proline Ester)
This protocol is a conceptual representation based on common organic chemistry principles, such as the synthesis of the related methyl ester.[11] Causality: The synthesis begins by protecting the carboxylic acid of proline as an ester. This prevents self-polymerization and directs the subsequent reaction with ammonia to the desired ester-to-amide conversion.
Step 1: Esterification of L-Proline
-
Suspend L-proline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a syringe. Expertise Insight: This addition must be slow to control the exothermic reaction and prevent side product formation. Thionyl chloride reacts with methanol in situ to form HCl and methyl sulfite, which facilitates the Fischer esterification.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-24 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride, typically as a white solid or viscous oil.
Step 2: Amidation of L-Proline Methyl Ester Hydrochloride
-
Dissolve the crude L-proline methyl ester hydrochloride from Step 1 in a saturated solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel. Trustworthiness Note: This reaction is often performed in a sealed vessel to maintain a high concentration of ammonia and drive the reaction to completion.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the vessel, vent carefully, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from an ethanol/ether mixture) to yield pure (S)-Pyrrolidine-2-carboxamide hydrochloride.
Analytical Characterization for Validation
Validation of the final product is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the distinct protons of the pyrrolidine ring, the amide protons (-CONH₂), and the proton on the chiral carbon (C2).[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the parent free base (114.15 g/mol ), confirming the gross formula.[12]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Chiral HPLC: Essential for enantiomeric compounds to determine the enantiomeric excess (e.e.), ensuring stereochemical purity.
Applications in Drug Development and Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a foundational element in the synthesis of numerous biologically active molecules.[1][10]
Caption: Relationship between the core scaffold and its applications.
-
Peptide Synthesis: As an amide derivative of proline, it is a key intermediate in the synthesis of peptides and peptidomimetics.[13] A prime example is its use in the synthesis of Protirelin (Thyrotropin-Releasing Hormone, TRH), a peptide hormone with neurological applications.[1][14]
-
Anti-Infective Agents: The pyrrolidine carboxamide structural motif has been identified in potent and selective inhibitors of InhA, a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1] This makes it a promising lead scaffold for developing new anti-tuberculosis agents to combat drug resistance.[1][4]
-
Central Nervous System (CNS) Agents: The rigid pyrrolidine structure is valuable for designing ligands that fit into specific neurotransmitter receptors. For instance, derivatives are used in the synthesis of compounds like Raclopride , a selective dopamine D2 receptor antagonist used in neuroscience research and PET imaging.[14]
-
Organocatalysis: Chiral pyrrolidines derived from proline are famous for their role as organocatalysts. Pyrrolidine-2-carboxamide can be modified to create catalysts that facilitate asymmetric synthesis, enabling the production of other enantiomerically pure compounds.[1]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is paramount. The following are general guidelines; users are required to consult the specific Safety Data Sheet (SDS) provided by their supplier for comprehensive information.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.[17]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[15]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[15]
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]
-
Conclusion
This compound is a fundamentally important molecule whose value is derived from its stereochemical complexity, synthetic versatility, and the privileged nature of its core scaffold. Its enhanced stability and solubility as a hydrochloride salt make it a practical and reliable building block for both academic research and industrial drug development. From peptide hormones to novel anti-infectives, its fingerprints are found across a wide spectrum of modern therapeutics, cementing its status as a cornerstone of medicinal chemistry.
References
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- (n.d.). Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate.
- PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride.
- PubChem. (n.d.). (S)-Pyrrolidine-2-carboxamide monohydrochloride. National Center for Biotechnology Information.
- Chemdad. (n.d.). L-Prolinamide hydrochloride.
- Shvartsberg, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- PubChem. (n.d.). Pyrrolidine-2-carboxamide. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.
- Gentile, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
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An In-depth Technical Guide to (R)-Pyrrolidine-2-carboxamide Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-Pyrrolidine-2-carboxamide hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Moving beyond a simple datasheet, this document delves into the nuanced structural characteristics, synthesis, and analytical validation of this compound. It further explores its strategic application in the development of novel therapeutics, offering insights grounded in established scientific principles and field-proven methodologies.
Core Molecular Structure and Physicochemical Properties
(R)-Pyrrolidine-2-carboxamide hydrochloride, also known as D-Prolinamide hydrochloride, is the hydrochloride salt of the amide derivative of the D-enantiomer of the amino acid proline.[1][2] Its structure is characterized by a five-membered saturated pyrrolidine ring, which imparts significant conformational rigidity, a feature astutely exploited in rational drug design.[3]
The key structural elements include:
-
A Saturated Pyrrolidine Backbone: This five-membered ring containing one nitrogen atom provides a robust and stereochemically defined scaffold.[4]
-
A Carboxamide Group at C2: This functional group is a common pharmacophore, capable of participating in crucial hydrogen bonding interactions with biological targets.[4]
-
A Chiral Center at C2: The carbon atom attached to the carboxamide group is a stereocenter with an (R)-configuration. This chirality is paramount for stereospecific interactions with enzymes and receptors, which are themselves chiral.[3]
-
A Hydrochloride Salt: The formation of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is advantageous for various synthetic and biological applications.[4]
The fundamental properties of (R)-Pyrrolidine-2-carboxamide hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-pyrrolidine-2-carboxamide;hydrochloride | [4] |
| Synonyms | D-Prolinamide hydrochloride, H-D-Pro-NH2 HCl | [2][5] |
| CAS Number | 50894-62-7 | [2][4] |
| Molecular Formula | C₅H₁₁ClN₂O | [2][4][5] |
| Molecular Weight | 150.61 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | ~178-182 °C (for the (S)-enantiomer) | [6] |
| Solubility | Soluble in polar solvents like water and ethanol | [4] |
Note: The melting point is reported for the (S)-enantiomer, L-Prolinamide hydrochloride. The (R)-enantiomer is expected to have a similar melting point.
Synthesis and Purification
The synthesis of (R)-Pyrrolidine-2-carboxamide hydrochloride is typically achieved from the readily available chiral precursor, D-proline. The most common and scalable synthetic route involves a two-step process: esterification of the carboxylic acid followed by amidation.[1][7]
Synthetic Workflow
The overall synthetic pathway is illustrated below:
Caption: Synthetic workflow for (R)-Pyrrolidine-2-carboxamide hydrochloride.
Detailed Experimental Protocol
This protocol is adapted from established industrial methods for the synthesis of prolinamides.[1][7]
Step 1: Esterification of D-Proline
-
Reaction Setup: In a multi-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend D-proline (1.0 eq.) in an anhydrous alcohol (e.g., methanol or ethanol, ~5 volumes).
-
Cooling: Cool the suspension to between -10 °C and 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the cooled suspension, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-pyrrolidine-2-carboxylate ester hydrochloride as an oil or solid.
Step 2: Amidation of the Ester
-
Reaction Setup: Dissolve the crude ester hydrochloride from the previous step in an anhydrous alcohol (e.g., methanol, ~4 volumes) in a pressure-resistant vessel.
-
Cooling: Cool the solution to between 0 °C and 10 °C.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the corresponding alcohol. Maintain the temperature between 15 °C and 20 °C.
-
Reaction: Seal the vessel and stir the reaction mixture for 15-20 hours at room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude product, which contains (R)-Pyrrolidine-2-carboxamide and ammonium chloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure hydrochloride salt.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-Pyrrolidine-2-carboxamide hydrochloride.
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyrrolidine Ring Protons (CH, CH₂): A series of multiplets are expected in the range of δ 1.8-3.6 ppm.
-
α-Proton (CH at C2): A distinct multiplet around δ 4.3 ppm.
-
Amide Protons (NH₂): Two broad singlets are expected between δ 7.0-8.5 ppm.
-
Amine Proton (NH): A broad singlet at a downfield chemical shift, typically > 9.0 ppm, due to the protonation by HCl.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Pyrrolidine Carbons (CH₂, CH₂): Resonances are expected in the aliphatic region, typically between δ 25-50 ppm.
-
α-Carbon (CH at C2): A signal around δ 60 ppm.
-
Carbonyl Carbon (C=O): A characteristic downfield signal in the range of δ 170-175 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch (Amide and Amine): Broad absorptions in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption around 1600-1640 cm⁻¹.
Mass Spectrometry (MS):
-
Expected Molecular Ion (as free base): [M+H]⁺ at m/z 115.08.
Chiral Purity Analysis
The enantiomeric purity of (R)-Pyrrolidine-2-carboxamide hydrochloride is critical for its application in asymmetric synthesis and as a chiral pharmaceutical intermediate.
Caption: Workflow for determining the enantiomeric purity of (R)-Pyrrolidine-2-carboxamide hydrochloride.
A standard method for determining enantiomeric excess is through Chiral High-Performance Liquid Chromatography (HPLC) .[3] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, resulting in two separate peaks on the chromatogram. The relative area of these peaks allows for the precise calculation of enantiomeric purity.
Applications in Drug Discovery and Development
The rigid, chiral structure of (R)-Pyrrolidine-2-carboxamide makes it a privileged scaffold in medicinal chemistry.[3] It serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.
As a Chiral Building Block
The pyrrolidine carboxamide motif is a key component in several therapeutic agents and clinical candidates. Its constrained nature allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3] Notable examples include its use as an intermediate in the synthesis of:
-
Protirelin (Thyrotropin-Releasing Hormone) analogs: These have applications in neurological and diagnostic fields.[3]
-
Inhibitors of InhA: This enzyme is a key target in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making pyrrolidine carboxamide derivatives promising leads for novel anti-tuberculosis drugs.[3]
-
Anticancer Agents: The scaffold has been incorporated into molecules targeting p300/CBP histone acetyltransferases (HATs) and MDM2-p53 protein-protein interactions.[4]
-
Antiviral Compounds: It has been used in the development of Hepatitis C virus (HCV) NS5B polymerase inhibitors.[4]
In Asymmetric Catalysis
As a derivative of proline, (R)-Pyrrolidine-2-carboxamide can be used to develop novel organocatalysts for asymmetric synthesis.[3] These catalysts are instrumental in producing enantiomerically pure compounds, which is a critical aspect of modern pharmaceutical manufacturing.
Safety, Handling, and Storage
(R)-Pyrrolidine-2-carboxamide hydrochloride should be handled with the appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(R)-Pyrrolidine-2-carboxamide hydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined stereochemistry, conformational rigidity, and versatile chemical handles make it an invaluable scaffold for the creation of next-generation therapeutics. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for leveraging its full potential in the quest for novel and effective medicines.
References
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- Google Patents. (2011). CN102180823A - Method for refining prolinamide.
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(S)-Pyrrolidine-2-carboxamide hydrochloride CAS number
An In-Depth Technical Guide to (S)-Pyrrolidine-2-carboxamide hydrochloride
Abstract: This technical guide provides a comprehensive overview of (S)-Pyrrolidine-2-carboxamide hydrochloride (CAS No: 42429-27-6), a pivotal chiral building block in modern medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, robust synthesis protocols, analytical characterization, and significant applications. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides self-validating, detailed methodologies to ensure scientific integrity and reproducibility.
(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a derivative of the natural amino acid L-proline. The pyrrolidine ring is a highly valued "privileged scaffold" in pharmaceutical development.[1] Its rigid, non-planar structure allows for a precise three-dimensional orientation of appended functional groups, which is critical for specific interactions with biological targets like enzymes and receptors.[2] This inherent stereochemistry is fundamental to its biological activity, as biomolecules are chiral environments where only specific enantiomers will elicit the desired pharmacological response.[1] This compound serves as a key intermediate in the synthesis of numerous complex molecules, including peptide hormones and novel therapeutic agents targeting a range of diseases.[1][3]
Core Compound Identity and Properties
Accurate identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. These parameters dictate storage conditions, solvent selection, and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 42429-27-6 | [4][5][6][7][8] |
| Molecular Formula | C₅H₁₁ClN₂O | [4][5][9][10] |
| Molecular Weight | 150.61 g/mol | [4][5][9][11] |
| Appearance | White to off-white or beige solid/powder | [4][6] |
| Melting Point | 178-182 °C | [12] |
| Purity | Typically ≥97% or ≥98% | [5][6] |
| Storage | Inert atmosphere, Room Temperature; -20°C for long-term | [4][12] |
| SMILES | NC([C@@H]1CCCN1)=O.Cl | [5] |
| InChI Key | CSKSDAVTCKIENY-WCCKRBBISA-N | [6] |
Synthesis Pathway: From L-Proline to L-Prolinamide HCl
The most common and logical synthetic route to (S)-Pyrrolidine-2-carboxamide hydrochloride begins with the readily available chiral precursor, L-proline. The strategy involves three key stages: protection of the secondary amine, activation of the carboxylic acid for amidation, and finally, deprotection to yield the desired hydrochloride salt. This sequence is crucial to prevent side reactions, such as polymerization or undesired reactions at the amine group.
Caption: General synthesis pathway for (S)-Pyrrolidine-2-carboxamide HCl.
Detailed Experimental Protocol: Synthesis
This protocol describes a robust method for laboratory-scale synthesis. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the conditions required for amidation but can be cleaved cleanly under acidic conditions, which simultaneously forms the desired hydrochloride salt.
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane, Tetrahydrofuran (THF), anhydrous
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Ammonia (0.5 M solution in dioxane or gaseous)
-
Hydrochloric acid (4 M solution in dioxane)
-
Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
N-Protection:
-
Dissolve L-Proline (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with hexanes.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product, N-Boc-L-proline, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the protected amino acid, which is typically a white solid or viscous oil.
-
-
Amidation (Mixed Anhydride Method):
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF and cool to -15 °C (ice-salt bath).
-
Add N-Methylmorpholine (NMM) (1.0 eq) and stir for 2 minutes.
-
Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. A precipitate of N-methylmorpholine hydrochloride will form.
-
Stir the reaction mixture at -15 °C for 15 minutes to form the mixed anhydride.
-
To this mixture, add a pre-cooled (0 °C) solution of ammonia in dioxane (2.0 eq) dropwise.
-
Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Filter off the salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield crude N-Boc-L-Prolinamide. Purify by column chromatography or recrystallization if necessary.
-
-
Deprotection and Salt Formation:
-
Dissolve the N-Boc-L-Prolinamide (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.
-
Cool to 0 °C and add a 4 M solution of HCl in dioxane (4-5 eq) dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
The product will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with cold diethyl ether, filter, wash with more ether, and dry under vacuum to yield (S)-Pyrrolidine-2-carboxamide hydrochloride as a solid.
-
Analytical Characterization: A Self-Validating Workflow
Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: A self-validating workflow for analytical characterization.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons, typically as complex multiplets, and distinct signals for the amide (-CONH₂) protons. The proton alpha to the carbonyl group is a key diagnostic signal.
-
¹³C NMR: The carbon spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon signal will be the most downfield.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI+), the mass spectrum should show a prominent peak for the parent ion [M+H]⁺ at m/z corresponding to the free base (C₅H₁₀N₂O), which has a molecular weight of 114.15.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amide and the secondary amine hydrochloride salt, a strong C=O stretch for the amide carbonyl, and C-H stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): A validated chiral HPLC method is essential to confirm the enantiomeric purity of the compound, ensuring that no racemization occurred during synthesis. A patent for a related compound outlines a method using an octadecylsilane bonded silica column with gradient elution, which can be adapted.[13]
Protocol: Purity Determination by HPLC
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic or acidic modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.[13]
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak. Enantiomeric excess (e.e.) is determined by comparing the peak area of the (S)-enantiomer to that of the (R)-enantiomer.
Applications in Drug Development
(S)-Pyrrolidine-2-carboxamide hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a critical starting material. Its value lies in its ability to introduce a specific stereocenter and a cyclic constraint into a larger molecule.
-
Peptide Synthesis: It is a key intermediate in the synthesis of Protirelin (Thyrotropin-Releasing Hormone), a tripeptide hormone used in diagnostic and neurological applications.[1][3]
-
Enzyme Inhibitors: The pyrrolidine carboxamide motif is central to the development of novel therapeutic agents. For example, this chemotype has been identified in potent and selective inhibitors of InhA, a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1] This represents a promising avenue for creating new anti-tuberculosis drugs to combat resistance.
-
Anticancer Agents: New derivatives of pyrrolidine-carboxamide have been investigated as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), which are key targets in cancer therapy.[14]
-
Organocatalysis: As a derivative of proline, it holds potential in the field of asymmetric organocatalysis, where chiral pyrrolidines are used to facilitate the enantioselective synthesis of other complex molecules.[1]
Safety and Handling
As with any laboratory chemical, proper handling of (S)-Pyrrolidine-2-carboxamide hydrochloride is essential. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS) from the supplier.[15][16]
-
Hazard Classification: May be classified as an irritant, causing skin and serious eye irritation. Harmful if swallowed.[11][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15][16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15][16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][16]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]
-
Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[16]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician.[16]
-
Conclusion
(S)-Pyrrolidine-2-carboxamide hydrochloride is a deceptively simple molecule that provides immense value to the fields of medicinal chemistry and drug discovery. Its defined stereochemistry and rigid cyclic structure make it an indispensable building block for constructing complex, biologically active compounds. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, empowers researchers to leverage this versatile scaffold in the rational design of next-generation therapeutics.
References
- Walczak, M. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
- PubChem. (S)-Pyrrolidine-2-carboxamide monohydrochloride.
- Google Patents. WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.
- PubChem. Pyrrolidine-2-carboxamide hydrochloride.
- PrepChem.com. Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride.
- Al-Warhi, T., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design.
- Vitale, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- GSRS. METHYL L-PROLINATE HYDROCHLORIDE.
- Adebayo, I. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon.
- Google Patents. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
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- 8. (S)-Pyrrolidine-2-carboxamide hydrochloride | TargetMol [targetmol.com]
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- 14. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. file.chemscene.com [file.chemscene.com]
Pyrrolidine-2-carboxamide hydrochloride molecular weight
An In-depth Technical Guide to Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral proline derivative that serves as a cornerstone building block in modern medicinal chemistry. As a hydrochloride salt, it offers enhanced stability and solubility, making it highly suitable for various synthetic applications. The pyrrolidine ring system is considered a "privileged scaffold" in drug discovery, frequently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] This is attributed to its unique three-dimensional structure which can effectively mimic peptide turns and present substituents in precise vectors for optimal target engagement.[2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, analytical characterization, applications in drug development, and essential safety protocols.
Core Physicochemical & Structural Characteristics
This compound is a white to off-white crystalline solid.[3] Its structure is based on the amino acid proline, featuring a five-membered saturated nitrogen heterocycle with a carboxamide group at the C2 position. The presence of the chiral center at C2 is critical for its biological activity, as specific enantiomers are typically required for selective interaction with chiral biological targets like enzymes and receptors.[1] The compound is generally available as the (S)-enantiomer, (R)-enantiomer, or the racemic mixture. The hydrochloride salt form significantly improves its aqueous solubility and stability compared to the free base.[3]
| Property | Data | Reference(s) |
| Molecular Formula | C₅H₁₁ClN₂O | [3][4][5] |
| Molecular Weight | 150.61 g/mol | [1][4][6] |
| IUPAC Name | pyrrolidine-2-carboxamide;hydrochloride | [4] |
| CAS Number | 115630-49-4 (racemic) | [1][4] |
| 42429-27-6 ((S)-enantiomer) | [5] | |
| 50894-62-7 ((R)-enantiomer) | [3] | |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water and other polar solvents | [3] |
| Canonical SMILES | C1CC(NC1)C(=O)N.Cl | [4] |
| InChI Key | CSKSDAVTCKIENY-UHFFFAOYSA-N | [1][4] |
Synthesis and Manufacturing Overview
The synthesis of this compound typically begins with the corresponding enantiomer of proline (L-proline for the (S)-enantiomer or D-proline for the (R)-enantiomer). The core transformation involves the conversion of the carboxylic acid functional group of proline into a primary amide.
Causality Behind Synthetic Choices:
-
Starting Material: Proline is a readily available, inexpensive chiral starting material.
-
Carboxylic Acid Activation: The direct amidation of a carboxylic acid is generally inefficient. Therefore, the carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack by ammonia. Common activation methods include conversion to an acid chloride, an active ester (e.g., NHS ester), or using peptide coupling reagents (e.g., DCC, EDC, HATU).
-
Amine Protection (Optional but Recommended): The secondary amine in the pyrrolidine ring is nucleophilic and can interfere with the carboxyl activation or amidation steps. To prevent side reactions like polymerization, the amine is often protected with a suitable protecting group (e.g., Boc, Cbz) at the start of the synthesis. This group is then removed in the final step.
-
Salt Formation: The final free base is converted to the hydrochloride salt by treatment with hydrochloric acid (either gaseous HCl in an organic solvent or an aqueous solution). This step enhances the compound's crystallinity, stability, and ease of handling.
Generalized Synthetic Workflow
Caption: General synthetic pathway from chiral proline to the final hydrochloride salt.
Example Laboratory Protocol (Boc-Protection Route)
-
Protection: Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water. Adjust the pH to ~9-10 with NaOH. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir vigorously at room temperature overnight. Acidify the reaction mixture with cold 1M HCl and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-proline.
-
Amidation: Dissolve Boc-L-proline (1.0 eq), N-hydroxysuccinimide (NHS, 1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) in dichloromethane (DCM). Stir at 0°C for 30 minutes, then at room temperature for 4 hours. Cool the mixture to 0°C and bubble ammonia gas through the solution (or add a solution of ammonia in methanol) and stir overnight. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield Boc-(S)-pyrrolidine-2-carboxamide.
-
Deprotection and Salt Formation: Dissolve the crude Boc-protected amide in a minimal amount of ethyl acetate or methanol. Add an excess of 4M HCl in dioxane (e.g., 3-4 eq). Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of starting material. The product will often precipitate. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-Pyrrolidine-2-carboxamide hydrochloride.
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the amide (-CONH₂) protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. It will typically show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 115.1.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid. Purity is assessed by the peak area percentage.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.), a specialized chiral stationary phase (e.g., cellulose- or amylose-based) is required to separate the (S) and (R) enantiomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected peaks include N-H stretches for the amine hydrochloride and amide, and a strong C=O stretch for the amide carbonyl group.
Caption: A typical analytical workflow for quality control and batch release.
Applications in Research and Drug Development
The utility of this compound spans from its use as a simple building block to its incorporation as a core scaffold in complex therapeutic agents.
Key Intermediate in Pharmaceutical Synthesis
It is a well-established intermediate in the synthesis of multi-component drugs. A prominent example is its use in the synthesis of Protirelin (Thyrotropin-Releasing Hormone, TRH), a tripeptide hormone used in diagnostics and for certain neurological conditions.[1][7]
A Privileged Scaffold for Novel Therapeutics
The pyrrolidine carboxamide motif is a validated pharmacophore for various biological targets.
-
Antituberculosis Agents: Derivatives have been identified as potent and selective inhibitors of InhA, a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1][8] This provides a promising avenue for developing new drugs to combat drug-resistant tuberculosis.
-
Anticancer Agents: The scaffold has been explored for its anticancer potential.[8] Certain pyrrolidine carboxamide analogues have shown the ability to inhibit cancer cell proliferation and migration, and induce apoptosis in hepatocellular carcinoma models.[8][9] The constrained nature of the pyrrolidine ring allows for the precise orientation of substituents to maximize interactions within the binding pockets of targets like kinases.[9]
-
Organocatalysis: As a chiral proline derivative, it finds use in asymmetric organocatalysis, facilitating the enantioselective synthesis of other complex chiral molecules.[1]
Caption: Role of Pyrrolidine-2-carboxamide HCl in the drug discovery process.
Safety, Handling, and Storage
While a comprehensive safety profile for this specific compound is not fully established, data from structurally related compounds and general laboratory chemical safety principles should be strictly followed.[10][11]
-
Hazard Identification: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
Skin: Wash off immediately with soap and plenty of water.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound can be hygroscopic (absorbs moisture from the air), so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[10][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of medicinal chemists and drug development professionals. Its inherent chirality, structural rigidity, and favorable physicochemical properties as a hydrochloride salt make it an ideal starting point for synthesizing complex molecules and exploring novel therapeutic modalities. From its role in established drugs to its potential as a scaffold for next-generation inhibitors targeting cancer and infectious diseases, its importance in pharmaceutical research is well-established and continues to grow.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride.
- PubChem. (n.d.). (S)-Pyrrolidine-2-carboxamide monohydrochloride. National Center for Biotechnology Information.
- Google Patents. (2014). WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.
- Unknown Source. (2012). SAFETY DATA SHEET.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Google Patents. (2022). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
- Wiley Online Library. (2022). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors.
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- 4. This compound | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Solubility of Pyrrolidine-2-carboxamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for understanding, experimentally determining, and validating the solubility of pyrrolidine-2-carboxamide hydrochloride. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a detailed manual for researchers in pharmaceutical development and medicinal chemistry. It emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity and reproducibility, which are critical for drug development milestones.
Introduction: The Significance of Solubility in Drug Development
This compound is a chiral proline derivative that serves as a versatile building block in medicinal chemistry.[1] The pyrrolidine ring is a privileged scaffold in numerous bioactive molecules and approved drugs, often enhancing physicochemical parameters such as solubility.[1] Accurate solubility data is a cornerstone of the preformulation stage of drug development.[2] It directly influences critical parameters such as bioavailability, the selection of dosage forms, and the design of toxicological studies.[3] Low or poorly characterized solubility can lead to unpredictable in vitro results and hinder the translation to reliable in vivo outcomes.[3][4]
This guide will delve into the theoretical and practical aspects of determining the thermodynamic equilibrium solubility of this compound, the most reliable measure for predicting its behavior in physiological systems.[2][5]
Physicochemical Principles Governing Solubility
The solubility of this compound is governed by its molecular structure and the properties of the solvent. As the hydrochloride salt of a secondary amine, its solubility is significantly influenced by pH.
The Role of Ionization and pH
This compound exists as an ionic salt. In aqueous solutions, the pyrrolidine nitrogen, being a secondary amine, is protonated, rendering the molecule charged and enhancing its solubility in polar solvents like water.[6][7][8] The solubility of such an amine salt is highly dependent on the pH of the medium.
-
In acidic to neutral pH (pH < pKa): The compound will predominantly exist in its protonated, ionic form. This cationic form readily interacts with polar water molecules, leading to higher solubility.
-
In basic pH (pH > pKa): The pyrrolidine nitrogen will be deprotonated, yielding the neutral free base form of pyrrolidine-2-carboxamide. This uncharged species is generally less polar and, consequently, exhibits significantly lower aqueous solubility.[7][9]
Therefore, when determining and reporting the aqueous solubility of this compound, specifying the pH of the solution is paramount. A complete pH-solubility profile provides a comprehensive understanding of how the compound will behave in different physiological environments, such as the varying pH of the gastrointestinal tract.[10][11]
Solvent Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is fundamental to predicting solubility in various organic solvents.[12]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at dissolving the ionic hydrochloride salt.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess dipoles and can dissolve polar compounds, though their interaction with the ionic salt may differ from protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor solvents for salts and polar compounds. This compound is expected to have very low solubility in these media.
A summary of expected solubility behavior is presented in Table 1.
| Solvent Class | Representative Solvents | Expected Solubility of Pyrrolidine-2-carboxamide HCl | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding. |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Dipole-dipole interactions with the polar functional groups. |
| Nonpolar Aprotic | Hexane, Toluene | Low to Insoluble | Mismatch in polarity; weak van der Waals forces are insufficient. |
| Table 1: Predicted qualitative solubility of this compound in different solvent classes. |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method .[13] This method ensures that the solution reaches a true equilibrium with the solid-state compound, providing a thermodynamic solubility value rather than a kinetic one, which can often be misleadingly high.[2][4]
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the accuracy and reliability of the generated data.
-
This compound (of known purity)
-
Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO)
-
Glass vials or flasks with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)[12]
-
Calibrated pH meter
The workflow for determining thermodynamic solubility is a multi-step process requiring careful execution and documentation.
Caption: Workflow for the Shake-Flask Solubility Determination Method.**
Protocol Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached. A 5-fold estimated excess is a good starting point.[14]
-
Add a precise, known volume of the desired solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period. For thermodynamic solubility, incubation times of 24 to 48 hours are common to ensure equilibrium is fully established.[4]
-
Causality: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The system must have enough time to reach a steady state where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the same temperature to let the excess solid settle.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[12]
-
Causality: This step is crucial for accuracy. Any suspended solid particles in the analyzed sample will lead to a significant overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[3][4] A calibration curve prepared with standards of known concentrations is required for accurate quantification.[12][13]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was performed.
-
Protocol Validation and Trustworthiness
To ensure the trustworthiness of the results, the protocol must be self-validating.
-
Time to Equilibrium: To validate the equilibration time, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points, confirming that equilibrium has been reached.
-
Solid-State Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no phase transformation or solvate formation occurred during the experiment.[2] A change in the solid form would mean the measured solubility does not correspond to the starting material.
-
Approaching Equilibrium from Supersaturation: A highly robust validation involves creating a supersaturated solution (e.g., by heating and then cooling) and measuring the concentration as it precipitates and reaches equilibrium. This value should converge with the value obtained by approaching equilibrium from an undersaturated state, confirming a true thermodynamic solubility value.[2]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 2: Hypothetical Solubility Data for this compound.
| Solvent System (pH where applicable) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Purified Water | 25 | [Experimental Value] | [Calculated Value] |
| 0.1 M HCl (pH ~1) | 25 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Purified Water | 37 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] |
Interpretation:
-
Effect of pH: Comparing solubility in 0.1 M HCl and pH 7.4 buffer will illustrate the impact of pH. As an amine hydrochloride, the solubility is expected to be high in both but may decrease slightly at pH 7.4 if it is approaching the pKa of the pyrrolidine nitrogen. A significant drop in solubility would be expected at a pH above the pKa.
-
Effect of Temperature: Comparing data at 25 °C and 37 °C will indicate whether the dissolution process is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature). For most solids, dissolution is endothermic.
-
Common Ion Effect: In the 0.1 M HCl solution, the high concentration of chloride ions could potentially decrease the solubility of the hydrochloride salt due to the common ion effect.[11] This is an important consideration when formulating in chloride-containing media.
Conclusion: A Foundation for Rational Drug Development
While specific public data on the solubility of this compound is limited, this guide provides the necessary theoretical framework and a robust, validated experimental protocol for its determination. By meticulously following the principles of the shake-flask method and incorporating self-validating checks, researchers can generate high-quality, reliable solubility data. This data is indispensable for making informed decisions throughout the drug development pipeline, from lead optimization and formulation design to ensuring the translatability of non-clinical safety studies.
References
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
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An In-Depth Technical Guide to the Pyrrolidine-2-carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine-2-carboxamide Core
Pyrrolidine-2-carboxamide hydrochloride is a chiral proline derivative that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in numerous bioactive molecules and approved drugs, where it imparts favorable physicochemical properties such as improved solubility and three-dimensional complexity, which is crucial for specific interactions with biological targets.[1] While this compound itself is not an active therapeutic agent, its rigid, chiral structure provides a versatile platform for the development of potent and selective drugs targeting a diverse range of diseases. This guide will delve into the various mechanisms of action exhibited by derivatives of the pyrrolidine-2-carboxamide scaffold, highlighting its importance in contemporary drug discovery.
The Pyrrolidine-2-carboxamide Scaffold: A Gateway to Diverse Pharmacological Activity
The true therapeutic potential of the pyrrolidine-2-carboxamide core is realized in its derivatives. By modifying the core structure, medicinal chemists have developed compounds with a broad spectrum of biological activities.
Antitubercular Activity: Targeting InhA
A significant area of research for pyrrolidine-2-carboxamide derivatives has been in the development of novel treatments for tuberculosis (TB).[1][3] Several derivatives have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1][3] InhA, an enoyl-acyl carrier protein reductase, is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. The pyrrolidine carboxamide scaffold has been shown to be a novel class of InhA inhibitors, and crystal structures of InhA complexed with these inhibitors have elucidated their binding mode.[3]
Signaling Pathway: Role of InhA in Mycolic Acid Synthesis
Caption: Inhibition of InhA by pyrrolidine-2-carboxamide derivatives disrupts mycolic acid synthesis.
Anticancer Activity: A Multi-Targeted Approach
Derivatives of the pyrrolidine-2-carboxamide scaffold have demonstrated significant potential as anticancer agents through various mechanisms.
-
PKCδ Activation: A series of pyrrolidine aryl carboxamide derivatives, designed as analogues of the anticancer agent OSU-2S, have been shown to induce apoptosis in cancer cells.[4] Their mechanism is believed to involve the activation of Protein Kinase C delta (PKCδ), a tumor suppressor, leading to cell cycle arrest and inhibition of cancer cell migration.[4]
-
Dual EGFR/CDK2 Inhibition: Other novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][6] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. CDK2 is a key regulator of the cell cycle. By simultaneously inhibiting both targets, these compounds can effectively halt cancer cell growth and induce apoptosis.[5]
Antipsychotic Potential: Modulating Neurotransmitter Pathways
The pyrrolidine-2-carboxamide scaffold has also been utilized in the synthesis of potential neuroleptic agents. Certain N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives have exhibited pharmacological profiles similar to atypical antipsychotics like sulpiride.[7] These compounds are believed to exert their effects by antagonizing dopamine receptors, a common mechanism for antipsychotic drugs.[7]
Antidiabetic Activity: DPP-4 Inhibition
A novel series of pyrrolidine-2-carbonitrile derivatives, which are structurally related to pyrrolidine-2-carboxamides, have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[8]
Antimicrobial and Antiviral Applications
The versatility of the pyrrolidine-2-carboxamide scaffold extends to the development of agents against other pathogens.
-
Antimicrobial Activity: Certain 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[9]
-
Antiviral Potential: Pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their antiviral activity.[10] While the initial compounds showed limited activity, likely due to poor cellular uptake, the development of phosphoramidate prodrugs improved cell permeability and metabolism to the active nucleoside monophosphate form.[10]
Structure-Activity Relationships (SAR): Guiding Drug Design
The biological activity of pyrrolidine-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring and the carboxamide group. For instance, in the case of antitubercular agents targeting InhA, the stereochemistry of the pyrrolidine ring is critical for its biological activity, with only specific enantiomers effectively interacting with the enzyme's active site.[1][3] Similarly, for anticancer derivatives targeting PKCδ, the nature of the amide and the length of the tether connecting the pyrrolidine ring to an aryl group are key determinants of their anticancer activity.[4] These SAR insights are invaluable for the rational design of more potent and selective drug candidates.
Experimental Protocol: InhA Inhibition Assay
To assess the efficacy of novel pyrrolidine-2-carboxamide derivatives as antitubercular agents, an InhA inhibition assay is a crucial experiment.
Experimental Workflow: InhA Enzyme Inhibition Assay
Caption: A typical workflow for determining the IC50 of InhA inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant InhA enzyme in an appropriate buffer.
-
Prepare a stock solution of NADH (β-Nicotinamide adenine dinucleotide, reduced form) in assay buffer.
-
Prepare a stock solution of the substrate, for example, 2-trans-dodecenoyl-CoA, in assay buffer.
-
Prepare serial dilutions of the test pyrrolidine-2-carboxamide derivatives in DMSO or another suitable solvent.
-
The assay buffer typically consists of a buffered solution (e.g., Tris-HCl) at a physiological pH.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound dilutions to the respective wells. Include wells with solvent only as a negative control and a known InhA inhibitor as a positive control.
-
Add the InhA enzyme solution to all wells and mix gently.
-
Add the NADH solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of decrease in absorbance) for each reaction.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected pyrrolidine-2-carboxamide derivatives against their respective targets, as reported in the literature.
| Compound Class | Target | Key Derivative(s) | Reported IC50 | Reference |
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | p37 | 4.47 µM | [3] |
| Pyrrolidine-carboxamides | EGFR | 7e, 7g, 7k, 7n, 7o | 87-107 nM | [5] |
| Pyrrolidine-carboxamides | CDK2 | 7e, 7g, 7k, 7n, 7o | 15-31 nM | [5] |
| Pyrrolidine-2-carbonitriles | DPP-4 | 17a | 0.017 µM | [8] |
Conclusion: A Scaffold with Enduring Potential
The pyrrolidine-2-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its inherent structural and stereochemical features provide a robust framework for the design of potent and selective inhibitors of a wide range of biological targets. The diverse mechanisms of action exhibited by its derivatives, from enzyme inhibition in infectious diseases and metabolic disorders to the modulation of signaling pathways in cancer and psychiatric conditions, underscore the remarkable versatility of this chemical motif. As our understanding of disease biology continues to evolve, the pyrrolidine-2-carboxamide scaffold is poised to remain a cornerstone of medicinal chemistry efforts aimed at developing the next generation of innovative medicines.
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The Pyrrolidine Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrrolidine Ring
The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its role as a "privileged scaffold". This guide focuses on a particularly versatile and biologically active class of these compounds: pyrrolidine carboxamide derivatives. The inherent structural features of the pyrrolidine ring, including its chirality and ability to serve as a scaffold for diverse functionalization, combined with the hydrogen bonding capabilities of the carboxamide group, make this chemical class a fertile ground for the discovery of novel therapeutic agents.
This technical guide will provide a comprehensive overview of the diverse biological activities exhibited by pyrrolidine carboxamide derivatives. We will delve into their mechanisms of action across various therapeutic areas, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for their synthesis and biological evaluation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this promising chemical space.
I. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Pyrrolidine carboxamide derivatives have emerged as a promising class of antimicrobial agents, with notable activity against a range of bacteria and parasites.
A. Antitubercular Activity: Targeting InhA
One of the most significant breakthroughs in the application of pyrrolidine carboxamides has been in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target in this context is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[1][2][3]
A series of pyrrolidine carboxamides have been identified as potent direct inhibitors of InhA.[1][2] High-throughput screening followed by structural optimization has led to the development of compounds with significantly improved potency.[1][2] The binding mode of these inhibitors within the InhA active site has been elucidated through crystal structures, revealing a crucial hydrogen-bonding network between the pyrrolidine carbonyl group, the catalytic residue Tyr158, and the NAD+ cofactor.[1] This interaction appears to be a conserved feature among many InhA inhibitors.[1]
Interestingly, resolution of racemic mixtures of several of these inhibitors has demonstrated that only one enantiomer is active, highlighting the importance of stereochemistry in their inhibitory activity.[2][3]
| Compound ID | Ring A Substitution | Ring C | % InhA Inhibition at 15 µM | IC50 (µM) | Reference |
| d6 | 3-OMe, 5-CF3 | Cyclohexyl | - | 0.85 ± 0.05 | [1] |
| d13 | 3-OMe, 5-CF3 | Phenyl | - | 1.30 ± 0.04 | [1] |
| d14 | 3-CF3, 5-CF3 | Cyclohexyl | - | 3.67 ± 0.17 | [1] |
| p31 | Fused Aromatic | - | 90% | 1.39 | [1] |
| p33 | Fused Aromatic | - | - | 2.57 | [1] |
Experimental Workflow: InhA Inhibition Assay
Caption: Workflow for determining the IC50 of pyrrolidine carboxamide derivatives against InhA.
B. Antimalarial and Antioxidant Activities
Certain sulphonamide pyrrolidine carboxamide derivatives have demonstrated promising dual activity as both antiplasmodial and antioxidant agents.[4][5][6] These compounds have been shown to be lethal to Plasmodium falciparum, the deadliest species of human malaria parasite, at single-digit micromolar concentrations.[4][6] The proposed mechanism for their antimalarial action involves the inhibition of crucial parasite enzymes like plasmepsin and cysteine proteases, which are involved in hemoglobin degradation.[5]
Molecular docking studies have suggested that these derivatives can bind to P. falciparum N-myristoyltransferase (PfNMT), a validated drug target essential for parasite viability.[4][5]
| Compound | Target/Activity | IC50 (µM) | Reference |
| 10o | Antiplasmodial | - | [4][6] |
| 10m | Antiplasmodial | 2.80 | [5] |
| 10n | Antiplasmodial | 2.40 | [5] |
II. Anticancer Activity: Targeting Cell Proliferation and Survival
The pyrrolidine carboxamide scaffold has also been explored for its potential in oncology. Novel derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma (HCC).[7] These compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of PKCδ.[7] Furthermore, they can induce cell cycle arrest and inhibit cancer cell migration.[7]
One particular compound, 10m, exhibited anticancer potency comparable to the established agent OSU-2S and was found to be approximately two-fold more potent than sorafenib in HCC models, while demonstrating a favorable safety profile in normal cells.[7]
III. Antiviral Activity: A Broad-Spectrum Approach
The versatility of the pyrrolidine carboxamide scaffold is further highlighted by its significant antiviral properties.[8] A substantial number of antiviral drugs containing the pyrrolidine ring are used for the treatment of hepatitis C, often acting as inhibitors of the hepatitis C virus (HCV) enzyme serine protease NS3.[8] More recently, novel pyrrolidine derivatives have been identified as potent inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2, making them attractive candidates for the development of broad-spectrum antiviral therapies.[9]
IV. Neuroprotective Effects: Combating Neurodegenerative Diseases
Pyrrolidine derivatives are being actively investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease.[10][11][12] These compounds have shown promise in mitigating cognitive impairment by targeting key pathological factors such as acetylcholine deficiency and oxidative stress.[10][11]
Novel pyrrolidine-2-one derivatives have been shown to be effective in animal models of scopolamine-induced learning and memory deficits.[10] The neuroprotective effects are attributed to their ability to inhibit acetylcholinesterase (AChE) and modulate various biochemical markers of oxidative stress, including lipid peroxidation, reduced glutathione, superoxide dismutase, and catalase.[10]
Signaling Pathway: Neuroprotective Mechanism
Caption: Mechanism of neuroprotection by pyrrolidine carboxamide derivatives.
V. Enzyme Inhibition: A Common Mechanism of Action
A recurring theme in the biological activity of pyrrolidine carboxamide derivatives is their role as enzyme inhibitors. This is a testament to the scaffold's ability to present functional groups in a precise three-dimensional arrangement that can effectively interact with the active sites of various enzymes.
Beyond the previously mentioned InhA and viral proteases, these derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[13] Structure-guided optimization has led to the development of potent and selective 11β-HSD1 inhibitors.[13]
VI. Synthesis of Pyrrolidine Carboxamide Derivatives
The synthesis of pyrrolidine carboxamide derivatives often starts from readily available chiral precursors such as proline and 4-hydroxyproline.[8] Stereoselective synthesis methods are of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.[8] Asymmetric Michael addition reactions have also been developed as a concise and atom-economical method for synthesizing enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.[14][15][16]
General Synthetic Protocol: Amide Coupling
-
Acid Activation: Dissolve the pyrrolidine carboxylic acid starting material in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIEA or NMM). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: To the activated acid solution, add the desired amine component.
-
Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired pyrrolidine carboxamide derivative.
Conclusion and Future Perspectives
The pyrrolidine carboxamide scaffold has unequivocally demonstrated its value in the discovery of novel therapeutic agents with a wide spectrum of biological activities. Its synthetic tractability, coupled with its ability to engage in specific molecular interactions with biological targets, ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of more potent and selective derivatives through structure-based drug design and the exploration of novel therapeutic applications. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical motif.
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Pyrrolidine-2-carboxamide hydrochloride as a proline derivative
An In-Depth Technical Guide to Pyrrolidine-2-carboxamide Hydrochloride: A Versatile Proline Derivative in Modern Drug Discovery
Executive Summary
This compound stands as a pivotal chiral building block in contemporary chemical and pharmaceutical research. As a direct derivative of the amino acid L-proline, it retains the stereochemical integrity and constrained five-membered ring structure that makes the pyrrolidine scaffold a "privileged" motif in medicinal chemistry.[1][2] By replacing proline's native carboxylic acid with a carboxamide functional group, this compound gains enhanced stability and unique reactivity, making it an indispensable intermediate in peptide synthesis and the development of novel therapeutics.[3][4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's fundamental properties, synthetic routes, critical applications, validated experimental protocols, and essential safety procedures. Its utility spans from creating more robust peptide-based drugs to serving as the core structure for potent enzyme inhibitors in oncology and infectious disease research.[1][5]
The Proline Scion: Foundational Chemistry & Properties
The strategic value of this compound originates from its parent molecule, proline. Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into the pyrrolidine ring.[6] This cyclic structure imparts significant conformational rigidity, influencing the secondary structure of peptides and proteins. Pyrrolidine-2-carboxamide preserves this critical three-dimensional architecture while offering a different chemical handle for synthesis.[1]
Caption: Structural relationship between L-Proline and Pyrrolidine-2-carboxamide.
Physicochemical Characteristics
The hydrochloride salt form of Pyrrolidine-2-carboxamide enhances its stability and solubility in polar solvents, particularly water, which is advantageous for many synthetic and biological applications.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClN₂O | [7][8] |
| Molecular Weight | 150.61 g/mol | [1][8] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 178-182 °C (L-enantiomer) | [9] |
| Solubility | Soluble in water and polar organic solvents | [7][10] |
| CAS Numbers | (S)- / L-form: 42429-27-6** (R)- / D-form:** 50894-62-7Racemic / DL-form: 115630-49-4 | [1][7][9] |
The Critical Role of Stereochemistry
Pyrrolidine-2-carboxamide is a chiral molecule, existing as (S)- and (R)-enantiomers (also referred to as L- and D-forms, respectively). This stereochemistry is paramount, as biological systems, particularly enzyme active sites and receptors, are inherently chiral.[1] Consequently, only one enantiomer typically exhibits the desired biological activity or potency.[1][7] The use of stereochemically pure starting materials is therefore a non-negotiable requirement in drug development to ensure target specificity and minimize potential off-target effects associated with the incorrect isomer.
Synthesis & Manufacturing Considerations
The most common and practical synthetic routes leverage the readily available chiral pool of L-proline or D-proline. Asymmetric synthesis ensures the production of the desired enantiomer with high optical purity.
A Representative Synthetic Pathway from L-Proline
A standard laboratory-scale synthesis involves a two-step process: esterification of proline followed by amidation. The initial step converts the carboxylic acid to a more reactive ester, typically by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂).[11] The resulting proline methyl ester hydrochloride can then be treated with ammonia to form the desired carboxamide.
Caption: A common two-step synthesis of Pyrrolidine-2-carboxamide HCl from L-Proline.
Advanced Synthetic Strategies
For more complex derivatives or process optimization, alternative methods are employed. Multi-component reactions (MCRs), such as the Ugi four-component reaction, can be adapted to construct the pyrrolidine-2-carboxamide core in a single, efficient step by carefully selecting the starting amine, ketone, carboxylic acid, and isocyanide.[1]
Core Applications in Research & Development
The unique structural features of this compound make it a versatile tool across multiple scientific domains.
A Cornerstone of Peptide Synthesis
In the construction of peptide-based therapeutics, this molecule serves as a crucial C-terminal capping agent or an internal building block.[3] The amide group is generally more resistant to enzymatic degradation by carboxypeptidases compared to a free carboxylic acid, which can enhance the in-vivo stability and bioavailability of a peptide drug.[3][12]
A Chiral Building Block in Drug Discovery
The pyrrolidine carboxamide motif is a validated pharmacophore found in numerous bioactive agents.[1]
-
Anti-Infective Agents: Research has identified this scaffold as the basis for a novel class of potent and selective inhibitors of InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1][5] These compounds represent a promising avenue for developing new antituberculosis drugs that can overcome existing resistance mechanisms.[5]
-
Oncology: Derivatives of pyrrolidine-carboxamide have demonstrated significant potential as anticancer agents.[5] They have been investigated as dual inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are often over-activated in various cancers.[13]
-
Neurological Therapeutics: The compound is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[3] A notable example is its use in the synthesis of Protirelin (Thyrotropin-Releasing Hormone), a tripeptide hormone with applications in diagnostics and neurological research.[1][14]
Asymmetric Organocatalysis
Beyond its role as a structural component, chiral pyrrolidines derived from this compound are used as organocatalysts. They facilitate asymmetric synthesis, enabling the creation of other enantiomerically pure compounds with high stereoselectivity, a critical process in modern pharmaceutical manufacturing.[1]
Essential Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for common laboratory workflows involving this compound.
Protocol: Peptide Coupling using (S)-Pyrrolidine-2-carboxamide HCl
This protocol describes a standard carbodiimide-mediated coupling reaction to attach an N-protected amino acid to the secondary amine of the pyrrolidine ring.
Objective: To synthesize an N-protected dipeptide amide. Materials:
-
(S)-Pyrrolidine-2-carboxamide hydrochloride
-
N-Boc-Alanine (or other N-protected amino acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, 1M HCl solution, Brine
-
Anhydrous sodium sulfate
Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-Pyrrolidine-2-carboxamide hydrochloride (1.0 eq) and N-Boc-Alanine (1.1 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) to the solution. Stir for 10 minutes at room temperature.
-
Neutralization & Coupling: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the reaction. Immediately following, add EDC (1.2 eq) portion-wise.
-
Causality Insight: EDC is the coupling agent that activates the carboxylic acid of Boc-Alanine. HOBt is added to suppress racemization and improve reaction efficiency by forming a more stable active ester. DIPEA is a non-nucleophilic base used to deprotonate the amine hydrochloride without interfering with the coupling reagents.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x).
-
Self-Validation: The acidic wash removes unreacted DIPEA and residual EDC. The basic wash removes unreacted HOBt and the N-protected amino acid.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure dipeptide amide.
Protocol: Quality Control & Analytical Characterization
This protocol outlines the steps for confirming the identity and assessing the purity of a Pyrrolidine-2-carboxamide HCl sample.
Caption: Quality control workflow for Pyrrolidine-2-carboxamide HCl.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., 1 mL of a 50:50 mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Purity Analysis (RP-HPLC):
-
System: A standard HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Run a linear gradient (e.g., 5% to 95% B over 15 minutes).
-
Detection: UV detector at 210 nm.
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks. A high-quality sample should exhibit purity ≥98%.
-
-
Identity Confirmation (LC-MS):
-
System: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI-QTOF).[15]
-
Method: Use a similar chromatographic method as for the HPLC purity analysis.
-
Analysis: In the positive ion mode, the expected protonated molecule [M+H]⁺ for the free base (C₅H₁₀N₂O) should be observed at an m/z value corresponding to its molecular weight (114.15 Da). The detected mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.[15]
-
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as a hazardous substance.
Hazard Identification & Risk Assessment
| Hazard Statement | Description | GHS Classification | Source(s) |
| Acute Toxicity | Harmful if swallowed or inhaled. | Category 4 | [16][17] |
| Skin Irritation | Causes skin irritation. | Category 2 | [16] |
| Eye Irritation | Causes serious eye irritation. | Category 2A | [16] |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 | [16] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][18]
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area.[16][17] Wash hands thoroughly after handling.[16] In case of accidental contact, follow standard first-aid procedures: flush eyes with water for 15 minutes, wash skin with soap and water, and move to fresh air if inhaled.[16]
Storage & Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16][18]
-
Incompatibilities: Keep away from strong oxidizing agents.[18]
-
Stability: The compound is hygroscopic (absorbs moisture from the air) and should be stored accordingly, preferably under an inert atmosphere (e.g., argon or nitrogen).[16][18]
Conclusion and Future Perspectives
This compound is far more than a simple derivative of proline; it is a sophisticated and enabling tool for chemical and pharmaceutical innovation. Its inherent chirality, structural rigidity, and synthetic versatility have cemented its role as a high-value building block in the rational design of new drugs. From enhancing the pharmacokinetic profile of peptides to providing the core scaffold for targeted enzyme inhibitors, its impact is already significant. Future research will likely focus on incorporating this motif into novel molecular architectures to address new and challenging biological targets, further expanding its utility in the ongoing quest for more effective and safer medicines.
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The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in drug discovery.[1][2][3] Its prevalence in over 37 FDA-approved drugs underscores its significance, ranging from antiviral and anticancer agents to treatments for central nervous system disorders.[4][5][6] This guide provides an in-depth analysis of the pyrrolidine scaffold, elucidating the physicochemical and stereochemical properties that make it a highly valued structural motif. We will explore key synthetic strategies for accessing chiral pyrrolidines, examine its role in diverse therapeutic areas through the lens of marketed drugs, provide a case study on structure-activity relationships (SAR), and discuss future perspectives for this versatile scaffold.
The Pyrrolidine Advantage: Why this Scaffold Excels
The enduring interest in the pyrrolidine scaffold is not coincidental but is rooted in a unique combination of structural and chemical properties that are highly advantageous for drug design.
Three-Dimensionality and Conformational Flexibility
Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar.[1][4][7] This inherent three-dimensionality, a result of its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of pharmacophore space.[1][4][7][8] The ring exists in a state of "pseudorotation," rapidly interconverting between various envelope and twisted conformations.[1][4][7] This flexibility can be strategically constrained by substituents, enabling medicinal chemists to "lock" the molecule into a bioactive conformation that optimizes binding to a specific biological target.[4]
Stereochemical Richness
The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[4] This stereochemical complexity is a powerful tool in drug design, as different stereoisomers can exhibit vastly different biological profiles and binding affinities for enantioselective protein targets.[1][4][8] The non-essential amino acid L-proline, a naturally occurring chiral pyrrolidine, is a frequently used building block for introducing stereochemistry in a controlled manner.[4]
Physicochemical Properties
The nitrogen atom in the pyrrolidine ring acts as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This capability, combined with its overall polar nature, often enhances the aqueous solubility of drug candidates, a critical parameter for bioavailability.[3] Furthermore, the nitrogen atom provides a convenient handle for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Core attributes of the pyrrolidine scaffold.
Synthetic Strategies: Building the Core
The construction of the pyrrolidine ring, particularly in a stereocontrolled manner, is a central focus of synthetic organic chemistry. Numerous methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Asymmetric [3+2] Cycloaddition
One of the most powerful and atom-economical methods for constructing substituted pyrrolidines is the [3+2] cycloaddition of an azomethine ylide with an alkene (dipolarophile).[5][9] The use of chiral metal catalysts, such as those based on copper or silver, enables high stereocontrol, often establishing multiple stereocenters in a single step.[10] This strategy is highly valued for its convergence and its ability to rapidly generate molecular complexity.[9][10]
Caption: General workflow for catalytic asymmetric [3+2] cycloaddition.
Functionalization of Chiral Precursors
A widely employed strategy involves starting with a readily available chiral precursor, such as L-proline or L-hydroxyproline, and performing subsequent functionalization.[11][12] This approach leverages the inherent stereochemistry of the starting material to build more complex drug molecules. For instance, the reduction of proline derivatives yields chiral prolinols, which are key intermediates in the synthesis of numerous drugs.[11][12]
Intramolecular Cyclization
Methods like intramolecular C-H amination and reductive hydroamination cascades offer step-economical routes to the pyrrolidine core from linear precursors.[10][13] These reactions, often catalyzed by rhodium or copper, involve the formation of a reactive nitrogen intermediate that cyclizes to form the five-membered ring.[10]
Therapeutic Applications: Pyrrolidine in Marketed Drugs
The versatility of the pyrrolidine scaffold is best illustrated by its presence in a wide range of FDA-approved drugs targeting diverse diseases.[2][6][14]
| Drug Name | Therapeutic Class | Core Action/Target |
| Captopril | Antihypertensive | ACE Inhibitor |
| Enalapril | Antihypertensive | ACE Inhibitor |
| Clindamycin | Antibiotic | Protein Synthesis Inhibitor |
| Aniracetam | Nootropic (Anti-Alzheimer) | Modulates AMPA receptors |
| Levetiracetam | Anticonvulsant | Binds to SV2A protein |
| Sunitinib | Anticancer | Tyrosine Kinase Inhibitor |
| Telaprevir | Antiviral (HCV) | NS3/4A Protease Inhibitor |
| Daridorexant | Insomnia Treatment | Orexin Receptor Antagonist |
This table is illustrative and not exhaustive. Data compiled from multiple sources.[5][6][14][15]
Mechanism of Action Example: DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antidiabetic drugs. Several drugs in this class, such as Vildagliptin, incorporate a pyrrolidine moiety. The nitrogen of the pyrrolidine ring often forms a key interaction with the active site of the DPP-IV enzyme, contributing to the potent and selective inhibition that regulates glucose homeostasis.
Caption: Pyrrolidine inhibitors block DPP-IV, prolonging GLP-1 action.
Structure-Activity Relationship (SAR): A Case Study
SAR studies are crucial for optimizing a lead compound into a drug candidate. The pyrrolidine scaffold provides multiple positions for substitution, allowing for a systematic investigation of how structural changes affect biological activity.[16][17][18]
Case Study: Anticancer Activity of Spirooxindole Pyrrolidinone Analogs
Spirooxindole pyrrolidines have shown significant potential as anticancer agents.[18][19] A study on their activity against the A549 lung cancer cell line reveals key SAR insights.
| Compound ID | R Group (Substitution on Oxindole Ring) | IC₅₀ (µM) |
| 4a | H (Unsubstituted) | >100 |
| 4b | 5-Cl | 85.3 |
| 4e | 5-Br | 45.6 |
| 4g | 5-NO₂ | 25.1 |
| 5f | 5-F | 1.2 |
Data adapted from BenchChem's guide on Pyrrolidinone Analogs.[19]
Key SAR Insights: [19]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (Cl, Br, NO₂, F) at the 5-position of the oxindole ring generally enhances cytotoxic activity compared to the unsubstituted analog (4a).
-
Potency of Halogens: Among the halogens, fluorine at the 5-position (5f) resulted in a dramatic increase in potency, highlighting the significant impact of specific substituents on activity.
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a chiral pyrrolidine via a copper-catalyzed asymmetric 1,3-dipolar cycloaddition, a foundational method for accessing this scaffold.[10]
Objective: To synthesize an enantioenriched polysubstituted pyrrolidine.
Materials:
-
Glycine methyl ester derivative (azomethine ylide precursor)
-
N-Substituted maleimide (dipolarophile)
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆
-
Chiral ligand (e.g., Fesulphos)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer, heating mantle, and temperature controller
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the copper(I) catalyst (e.g., 0.05 mmol) and the chiral ligand (e.g., 0.055 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reagent Addition: To the catalyst solution, add the N-substituted maleimide (1.0 mmol) followed by the glycine methyl ester derivative (1.2 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrrolidine product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation: The success of this protocol is validated by achieving high yield, diastereoselectivity (endo:exo ratio), and enantioselectivity (ee %). These outcomes are critically dependent on the integrity of the chiral catalyst system and the maintenance of anhydrous, oxygen-free conditions.
Future Perspectives
The role of the pyrrolidine scaffold in drug discovery is set to expand. Future research will likely focus on:
-
Novel Synthetic Methods: Development of more efficient, sustainable, and stereodivergent synthetic routes to access novel pyrrolidine analogs.[13][20]
-
New Therapeutic Targets: Application of pyrrolidine-based libraries to novel and challenging biological targets, including protein-protein interactions.
-
Hybrid Molecules: The fusion of the pyrrolidine scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic modes of action.[2][6]
-
Organocatalysis: The use of chiral pyrrolidine derivatives themselves as powerful organocatalysts to drive other important asymmetric transformations in drug synthesis.[21]
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A Guide to Pyrrolidine-2-carboxamide Hydrochloride for the Modern Researcher
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Versatile Scaffold of Pyrrolidine-2-carboxamide Hydrochloride
This compound, often referred to as L-Prolinamide hydrochloride in its common chiral form, is a derivative of the amino acid proline. This compound has emerged as a crucial building block in medicinal chemistry and drug discovery. Its rigid, five-membered ring structure provides a unique conformational constraint that is highly valued in the design of bioactive molecules. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, appearing in numerous approved drugs due to its ability to influence a compound's three-dimensional shape, enhance solubility, and improve other key physicochemical properties[1].
This guide serves as a comprehensive technical resource for researchers, providing foundational knowledge, detailed experimental protocols, and insights into the applications of this compound. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical laboratory application, empowering researchers to leverage this versatile molecule to its full potential.
Part 1: Foundational Knowledge
Physicochemical Properties
This compound is typically a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions[2]. The presence of the carboxamide functional group further contributes to its polarity and ability to participate in hydrogen bonding, a critical feature for molecular recognition in biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂O | [3][4] |
| Molecular Weight | 150.61 g/mol | [3][4] |
| IUPAC Name | pyrrolidine-2-carboxamide;hydrochloride | [3][4] |
| CAS Number | 42429-27-6 ((S)-enantiomer) | [5] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
A detailed study on the solubility of L-prolinamide in various pure and binary solvent mixtures has demonstrated that its solubility generally increases with temperature[6]. This data is crucial for designing crystallization and purification processes.
The Significance of Chirality
Pyrrolidine-2-carboxamide possesses a chiral center at the C2 position of the pyrrolidine ring. The stereochemistry, denoted as (S) or (R), is critical for its biological activity. In most biological systems, only one enantiomer will exhibit the desired therapeutic effect, as it will have the correct spatial orientation to interact with its target, such as an enzyme's active site[1]. For instance, the (S)-enantiomer, L-Prolinamide hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals[7].
Part 2: Synthesis and Characterization
The synthesis of L-Prolinamide hydrochloride typically starts from the readily available amino acid, L-proline. Several synthetic routes have been reported, often involving the activation of the carboxylic acid group followed by amidation.
Representative Synthesis Protocol: From L-Proline to L-Prolinamide
This protocol is a multi-step synthesis that proceeds through an L-proline-N-carboxy-anhydride (NCA) intermediate, which is then subjected to ammonolysis. This method is advantageous as it can lead to high yields and minimizes the generation of impurities[1][3].
Step 1: Synthesis of L-Proline-N-carboxy-anhydride (L-Pro-NCA)
-
Reaction Setup: In a dry, three-necked flask equipped with a stirrer and under a nitrogen atmosphere, suspend L-proline in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM)[1].
-
Phosgenation: Cool the suspension and slowly add a phosgenating agent like triphosgene or diphosgene. The reaction is typically carried out at a controlled temperature between 10-40°C[1]. This step forms the active intermediate, L-proline carbamoyl chloride.
-
Cyclization: After the formation of the carbamoyl chloride, add an acid scavenger, such as triethylamine or pyridine, at a reduced temperature (e.g., -5 to 10°C) to facilitate the cyclization to L-Pro-NCA[1].
-
Isolation: The L-Pro-NCA can be isolated by filtration and washing with a non-polar solvent.
Step 2: Ammonolysis of L-Pro-NCA to L-Prolinamide
-
Reaction Setup: Dissolve the synthesized L-Pro-NCA in a suitable solvent.
-
Ammonolysis: Introduce ammonia, either as a gas, an aqueous solution (ammoniacal liquor), or a solution in an organic solvent (e.g., ammonia in ethers or dichloromethane), to the L-Pro-NCA solution. This reaction is typically performed at a controlled temperature between -20 to 40°C[1][3].
-
Workup and Isolation: After the reaction is complete, the L-prolinamide can be isolated by concentrating the reaction mixture and crystallizing the product.
Step 3: Formation of the Hydrochloride Salt
-
Acidification: Dissolve the crude L-prolinamide in a suitable solvent, such as ethanol or isopropanol.
-
Precipitation: Add a solution of hydrochloric acid (e.g., HCl in ethanol) to precipitate the L-Prolinamide hydrochloride salt.
-
Purification: The final product can be purified by recrystallization.
Caption: A simplified workflow for the synthesis of L-Prolinamide Hydrochloride.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule. The spectra for L-Prolinamide are available in public databases for comparison[7][8].
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate enantiomers if a chiral column is used. A reverse-phase HPLC method has been developed for the separation of L- and D-prolinamide enantiomers after derivatization[9].
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the amide and amine groups.
Part 3: Key Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.
As a Precursor in Pharmaceutical Synthesis
L-Prolinamide is a key building block for several important drugs.
-
Protirelin (Thyrotropin-Releasing Hormone): This peptide hormone, used in neurological and diagnostic applications, is synthesized using L-Prolinamide[1].
-
Vildagliptin: An oral anti-hyperglycemic agent, Vildagliptin synthesis utilizes L-prolinamide as a starting material[9].
In the Development of Novel Therapeutic Agents
The pyrrolidine carboxamide scaffold is of significant interest in the discovery of new drugs.
-
Inhibitors of InhA: Research has identified pyrrolidine carboxamides as potent and selective inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis[1][10]. This makes them promising leads for the development of new anti-tuberculosis agents that could overcome existing drug resistance[1].
InhA is an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Pyrrolidine carboxamide-based inhibitors are non-covalent, direct inhibitors of InhA. They bind to the active site of the enzyme, preventing the binding of its natural substrate and thereby blocking the fatty acid elongation cycle. This disruption of mycolic acid synthesis ultimately leads to the death of the bacterium.
Caption: Mechanism of action of Pyrrolidine-2-carboxamide as an InhA inhibitor.
In Peptide Synthesis
L-Prolinamide and its derivatives are used in the synthesis of peptides, particularly proline-rich peptides (PRPs). The unique cyclic structure of proline introduces kinks into the peptide backbone, influencing its secondary structure and biological activity. The use of protected proline derivatives is a cornerstone of solid-phase peptide synthesis (SPPS)[11][12].
Part 4: Laboratory Handling and Safety
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[13].
-
Storage: Store in a tightly closed container in a dry and well-ventilated place[13].
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Seek medical attention if any symptoms persist.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is more than just a simple chemical intermediate; it is a versatile tool that empowers researchers to explore new frontiers in drug discovery and peptide science. Its unique structural features and reactivity make it an invaluable component in the synthesis of complex and biologically active molecules. By understanding its fundamental properties, synthesis, and applications, researchers can effectively harness the potential of this important scaffold to drive innovation in their respective fields.
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Discovery and history of pyrrolidine compounds
An In-depth Technical Guide to the Discovery and History of Pyrrolidine Compounds
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most ubiquitous and versatile scaffolds in chemical and biological sciences.[1][2][3] Also known as tetrahydropyrrole, this simple cyclic amine is a cornerstone of numerous natural products, a fundamental building block for life in the form of the amino acid proline, and a privileged structure in modern medicinal chemistry.[1][4][5] This guide traces the historical trajectory of pyrrolidine compounds, from their initial discovery in natural sources to the elucidation of their biosynthesis and the evolution of synthetic methodologies. We will explore the foundational work of early 20th-century chemists, the rise of pyrrolidine-containing alkaloids, and the subsequent explosion of interest in the pharmaceutical industry, which continues to leverage this scaffold for the development of novel therapeutics across a vast range of diseases.[1][6] This narrative aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind the pyrrolidine ring's enduring significance.
Introduction: The Enduring Significance of the Pyrrolidine Ring System
The pyrrolidine ring is an organic compound with the molecular formula (CH₂)₄NH.[4] As a cyclic secondary amine, its structure is deceptively simple, yet it confers remarkable properties that have made it a focal point of scientific investigation for over a century.[4][5] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized carbons of pyrrolidine afford a non-planar, three-dimensional structure.[7] This non-planarity, characterized by a phenomenon known as "pseudorotation," allows the ring to adopt various energetically favorable conformations, providing a flexible yet constrained scaffold ideal for exploring pharmacophore space.[7]
This structural versatility is fundamental to its biological role. The pyrrolidine ring is the defining feature of the proteinogenic amino acid L-proline, where the cyclic structure imparts significant conformational rigidity that is critical for protein folding and the formation of secondary structures like beta-turns.[5][][9] Beyond this primary metabolic role, the pyrrolidine nucleus is embedded in a vast array of natural alkaloids, many with potent physiological effects.[2][6] This natural prevalence signaled its potential to medicinal chemists, who have since designated it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets, leading to the development of a multitude of successful drugs.[1][6]
Caption: A timeline of major milestones in the history of pyrrolidine compounds.
Pyrrolidine in the Realm of Natural Products
Nature is the ultimate validation of a chemical scaffold's utility. The widespread occurrence of the pyrrolidine ring in alkaloids and its central role in primary metabolism underscore its evolutionary selection for specific functions.
A Core Motif in Alkaloids
The pyrrolidine ring is a structural component of a vast number of natural alkaloids, which are nitrogen-containing secondary metabolites produced by plants as defense mechanisms. [6][10]Well-known examples include:
-
Nicotine: Found in the tobacco plant, featuring an N-methylpyrrolidine ring linked to a pyridine ring. [4]* Hygrine and Cuscohygrine: Simpler pyrrolidine alkaloids that act as precursors in the biosynthesis of more complex tropane alkaloids like cocaine. [6]* Pyrrolizidine Alkaloids (PAs): This is a large class of alkaloids based on a fused pyrrolizidine structure (two fused five-membered rings sharing a nitrogen atom). [11]They are found in thousands of plant species and are often associated with toxicity in livestock and humans due to their metabolism in the liver. [11][12]Their discovery and the subsequent investigation into their toxicity were significant historical drivers in the fields of toxicology and food safety. [12][13]
The Biological Blueprint: Biosynthesis of Proline
The ubiquity of the pyrrolidine ring in biology stems from the biosynthesis of L-proline. This pathway provides a self-validating system for the ring's formation under physiological conditions. Proline is synthesized in most organisms from the amino acid L-glutamate. [5]The process involves a series of enzymatic steps that reduce the gamma-carboxyl group of glutamate to an aldehyde, which then spontaneously cyclizes and is subsequently reduced to form proline. [5][14]
Caption: A simplified schematic of the proline biosynthesis pathway from L-glutamate.
A Privileged Scaffold in Medicinal Chemistry and Drug Development
The transition of the pyrrolidine ring from a natural product curiosity to a drug design superstar was driven by the recognition of its unique structural and chemical properties. Its 3D geometry, ability to serve as a hydrogen bond acceptor, and its role as a constrained linker make it an ideal scaffold for presenting pharmacophoric groups to biological targets with high affinity and specificity. [7]
Case Studies: From Landmark Drugs to Modern Therapeutics
The history of pyrrolidine in pharmaceuticals is marked by several key successes that demonstrated its value.
-
Captopril (approved 1981): A landmark in rational drug design, Captopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. [6]Its development was a triumph of structure-based design, where chemists used L-proline as a rigid scaffold to mimic a substrate of the ACE enzyme, leading to a potent and specific inhibitor. [6]* The Racetam Family: This class of drugs, including the parent compound Piracetam, are known for their nootropic (cognitive-enhancing) effects. [6]They are characterized by a 2-pyrrolidinone core, a lactam derivative of pyrrolidine, and are used to treat a variety of cognitive disorders. [6]* Modern Antiviral Agents: In the 21st century, the pyrrolidine scaffold has been central to the development of direct-acting antivirals, particularly for Hepatitis C virus (HCV). Drugs like Asunaprevir , Daclatasvir , and Grazoprevir incorporate complex, functionalized proline or hydroxyproline derivatives. [6]In these molecules, the pyrrolidine ring serves to correctly orient large functional groups to block the active sites of viral enzymes like the NS3 protease. [6]
Data Presentation: Pyrrolidine-Containing Drugs Across Therapeutic Areas
The versatility of the pyrrolidine scaffold is evident in the wide range of approved drugs that contain it.
| Drug Name | Therapeutic Class | Core Pyrrolidine Motif | Primary Use |
| Captopril | ACE Inhibitor | L-Proline | Hypertension, Heart Failure [6] |
| Eletriptan | 5-HT Receptor Agonist | Substituted Pyrrolidine | Migraine [6] |
| Vildagliptin | DPP-4 Inhibitor | Proline Nitrile | Type 2 Diabetes [6] |
| Avanafil | PDE5 Inhibitor | Prolinol Derivative | Erectile Dysfunction [6][15] |
| Anisomycin | Antibiotic | Hydroxypyrrolidine | Protein Synthesis Inhibitor (Research) [6] |
| Daclatasvir | HCV NS5A Inhibitor | Functionalized Proline | Hepatitis C [6] |
| Sulpiride | Antipsychotic | Substituted Pyrrolidine | Schizophrenia, Depression [6] |
| Cefiderocol | Antibiotic (Cephalosporin) | Pyrrolidinium side chain | Complicated Bacterial Infections [6] |
The Evolution of Synthetic Strategy
As the demand for structurally diverse and stereochemically pure pyrrolidines grew, synthetic chemistry evolved beyond classical cyclization methods. The focus shifted to developing highly efficient, stereoselective reactions that could build the pyrrolidine ring with precise control over its substitution pattern.
From Chiral Pool to Asymmetric Synthesis
Initially, many syntheses of chiral pyrrolidine-containing drugs relied on the "chiral pool" approach, using naturally occurring, enantiomerically pure starting materials like L-proline or L-hydroxyproline. [6][15]This is a robust and reliable strategy, as seen in the synthesis of Captopril. However, this approach limits the structural diversity to the substitution patterns available from the starting material. Modern synthetic chemistry has increasingly focused on de novo construction of the ring from acyclic precursors using asymmetric catalysis, allowing for the creation of virtually any desired substitution pattern with high enantiomeric purity. [15][16]
Experimental Protocol: The [3+2] Cycloaddition
One of the most powerful and widely used methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. [3]This reaction involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the five-membered pyrrolidine ring in a single, often highly stereocontrolled, step.
Workflow: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
-
Generation of the Azomethine Ylide: The azomethine ylide is a transient intermediate. A common method for its in-situ generation is the thermal or catalytic ring-opening of an aziridine, or the condensation of an α-amino acid with an aldehyde.
-
Reaction with Dipolarophile: The generated ylide is immediately trapped by an electron-deficient alkene (e.g., an acrylate, maleimide, or fumarate derivative).
-
Cycloaddition: The components react in a concerted [3+2] cycloaddition fashion, forming two new carbon-carbon bonds and creating the pyrrolidine ring. The stereochemistry of the alkene is often transferred to the newly formed stereocenters on the ring.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the desired substituted pyrrolidine.
Caption: General workflow for the powerful [3+2] cycloaddition synthesis of pyrrolidines.
Conclusion and Future Outlook
From its formal discovery in the amino acid proline over a century ago, the pyrrolidine ring has charted a remarkable course through natural products chemistry, biosynthesis, and medicinal chemistry. Its history is a testament to the scientific process: isolation from nature, structural elucidation, development of synthetic routes, and ultimately, the rational application of that knowledge to create molecules that improve human health. The journey from Willstätter's lab to modern antiviral drugs demonstrates the enduring power of this simple heterocycle.
Looking ahead, the importance of the pyrrolidine scaffold is unlikely to diminish. Advances in catalytic asymmetric synthesis will continue to provide access to novel, complex, and stereochemically dense pyrrolidine derivatives. [16]Its proven track record as a privileged scaffold ensures that it will remain a go-to building block for medicinal chemists tackling new and challenging biological targets. The continued exploration of natural products will undoubtedly uncover new pyrrolidine-based structures with unique biological activities, opening fresh avenues for drug discovery. The history of pyrrolidine is still being written, and its future in science and medicine remains exceptionally bright.
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Unlocking the Therapeutic Promise of Pyrrolidine-2-Carboxamide HCl: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive molecules.[1][2] Its non-planar, sp³-rich structure allows for a thorough exploration of chemical space, making it an attractive starting point for the design of novel therapeutics.[3] This technical guide focuses on a key derivative, Pyrrolidine-2-carboxamide HCl, a chiral building block with significant potential in modern drug discovery.[1] We will delve into its most promising therapeutic applications, specifically in the realms of neuroprotection, anticonvulsant activity, and cognitive enhancement. This document is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the scientific rationale but also detailed, field-proven experimental protocols to guide preclinical evaluation.
The Pyrrolidine-2-Carboxamide HCl Scaffold: A Foundation for Innovation
Chemical Profile and Strategic Importance
Pyrrolidine-2-carboxamide HCl is a derivative of the amino acid proline.[4] Its structure, featuring a five-membered nitrogen-containing heterocycle with a carboxamide functional group, provides a unique combination of rigidity and conformational flexibility.[3][4] This duality is crucial for its ability to interact with the specific three-dimensional environments of biological targets like enzymes and receptors.[1]
The hydrochloride salt form enhances the compound's solubility and stability, critical parameters for pharmaceutical development. As a chiral molecule, the stereochemistry of the pyrrolidine ring is a pivotal determinant of its biological activity, with different enantiomers often exhibiting distinct pharmacological profiles.[1]
A Cornerstone in Approved Therapeutics
The value of the pyrrolidine scaffold is firmly established in clinical practice. It is a key structural component in a diverse array of marketed drugs, demonstrating its versatility across multiple therapeutic areas.[5][6] For instance, Pyrrolidine-2-carboxamide itself serves as a crucial intermediate in the synthesis of Protirelin, a synthetic thyrotropin-releasing hormone used in diagnostics, and Raclopride, a selective dopamine D2 receptor antagonist employed in neurological research and imaging.[1][7] The prevalence of this scaffold in successful drugs underscores its favorable ADME (absorption, distribution, metabolism, and excretion) properties and low toxicity profile, making its derivatives compelling candidates for further development.[3][8]
Core Therapeutic Applications: A Preclinical Roadmap
Our exploration will now focus on three high-potential therapeutic areas where pyrrolidine-2-carboxamide derivatives are showing significant promise: neuroprotection, epilepsy, and cognitive enhancement.
Neuroprotection and Neurodegenerative Disorders
2.1.1 Rationale: The Urgent Need for Disease-Modifying Agents Neurodegenerative diseases like Alzheimer's and Parkinson's represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function.[9][10] Current therapies often provide only symptomatic relief. The pyrrolidine scaffold is being actively investigated as a platform for developing multipotent agents that can address the complex, multifaceted pathology of these conditions.[9][11]
2.1.2 Proposed Mechanisms of Action Derivatives of pyrrolidine-2-carboxamide are hypothesized to exert neuroprotective effects through several interconnected pathways:
-
Cholinergic System Modulation: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in Alzheimer's therapy. Pyrrolidine derivatives have been designed as potent AChE inhibitors, aiming to restore cholinergic function and improve cognitive symptoms.[10][12]
-
Antioxidant and Anti-inflammatory Activity: Oxidative stress and chronic neuroinflammation are common pathological hallmarks of neurodegeneration. The pyrrolidine nucleus can be functionalized to incorporate moieties with potent antioxidant and anti-inflammatory properties, thereby protecting neurons from damaging cellular environments.[6][11][12]
-
Modulation of FAAH: Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids involved in reducing neuroinflammation. Its inhibition is an attractive strategy, and pyrrolidine derivatives have been tested for this activity.[11]
2.1.3 Preclinical Evaluation of Neuroprotective Efficacy Validating the neuroprotective potential of novel compounds requires a multi-tiered approach, starting with cell-based assays and progressing to in vivo models of cognitive impairment.
Experimental Protocol 1: In Vitro Assessment of Neuroprotection in Neuronal Cell Cultures
Objective: To determine the ability of a test compound to protect cultured neuronal cells from a neurotoxic insult (e.g., oxidative stress induced by H₂O₂ or glutamate-induced excitotoxicity).
Methodology:
-
Cell Culture: Plate primary cerebellar granule neurons (CGNs) or a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates and culture until differentiated.[13]
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyrrolidine-2-carboxamide derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known neuroprotective agent).
-
Neurotoxic Insult: Introduce the neurotoxic agent (e.g., H₂O₂ at a pre-determined toxic concentration) to all wells except the untreated control group.
-
Incubation: Incubate the plates for 24 hours.
-
Viability Assay: Assess cell viability using a standard MTT or LDH assay. The MTT assay measures mitochondrial metabolic activity in living cells, while the LDH assay measures lactate dehydrogenase released from damaged cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A statistically significant increase in viability in compound-treated wells compared to the toxin-only wells indicates a neuroprotective effect.[14]
Causality and Self-Validation: This protocol is a foundational screening step.[15] By including both a positive control and a vehicle control, the assay self-validates the performance of the cell model and the baseline toxicity of the vehicle. A dose-response curve should be generated to determine the effective concentration (EC₅₀) of the test compound.
Experimental Protocol 2: In Vivo Scopolamine-Induced Cognitive Impairment Model
Objective: To evaluate the ability of a test compound to reverse amnesia induced by the muscarinic receptor antagonist scopolamine, a model relevant to cholinergic deficits in Alzheimer's disease.[12]
Methodology:
-
Animal Acclimation: Acclimate male Swiss albino mice to the laboratory environment for at least one week.
-
Group Allocation: Randomly assign mice to groups: Vehicle Control, Scopolamine Control, Positive Control (e.g., Donepezil), and Test Compound groups (multiple doses).
-
Drug Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) for a pre-determined period (e.g., 7 days).
-
Amnesia Induction: On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the Vehicle Control, 30 minutes before behavioral testing.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water over several days.
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue. Homogenize the tissue to measure levels of AChE, oxidative stress markers (e.g., lipid peroxidation, reduced glutathione), and inflammatory markers.[12]
-
Data Analysis: Compare the time spent in the target quadrant and the biochemical markers between groups. A significant improvement in memory performance and normalization of biochemical markers in the test compound group compared to the scopolamine control indicates efficacy.[12]
2.1.4 Data Presentation: Neuroprotective Potential
| Parameter | Scopolamine Control | Donepezil (5 mg/kg) | Pyrrolidine Derivative X (10 mg/kg) |
| Time in Target Quadrant (s) | 15.2 ± 2.1 | 35.8 ± 3.5 | 32.5 ± 4.0** |
| AChE Activity (% of Control) | 145 ± 12.1 | 98 ± 8.2 | 105 ± 9.5** |
| Lipid Peroxidation (MDA levels) | Increased | Normalized | Significantly Reduced |
| Glutathione (GSH levels) | Depleted | Restored | Significantly Restored |
| *Fictional data for illustrative purposes. **p<0.01, **p<0.001 vs. Scopolamine Control. |
2.1.5 Visualization: Neuroprotective Signaling Pathways
Caption: Intervention points of pyrrolidine derivatives in neurodegeneration.
Anticonvulsant Activity and Epilepsy
2.2.1 Rationale: Overcoming Pharmacoresistance Epilepsy is a common neurological disorder characterized by recurrent seizures. A significant portion of patients suffer from pharmacoresistant epilepsy, where seizures persist despite treatment with multiple antiepileptic drugs (AEDs).[16] This creates a critical need for novel anticonvulsants with different mechanisms of action. Hybrid molecules based on the pyrrolidine-2,5-dione scaffold have shown a broad spectrum of activity in preclinical models, suggesting they could be effective against various seizure types.[17]
2.2.2 Proposed Mechanisms of Action The anticonvulsant effects of pyrrolidine derivatives are often attributed to their ability to modulate neuronal excitability:
-
Voltage-Gated Ion Channel Modulation: A primary mechanism for many AEDs is the use-dependent blockade of voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents rapid, repetitive firing. Influence on L-type calcium channels is also a conceivable mechanism.[17]
-
GABA/Glutamate Balance: Some derivatives may enhance the activity of the inhibitory neurotransmitter GABA or reduce the activity of the excitatory neurotransmitter glutamate, thereby raising the seizure threshold.[18] For example, certain pyrrolidine compounds have been shown to protect against seizures induced by excitatory amino acids.[19]
2.2.3 Preclinical Evaluation of Anticonvulsant Efficacy A standard screening paradigm for new AEDs involves testing them in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models, which represent different types of human seizures.[20][21]
Experimental Protocol 3: Maximal Electroshock (MES) Seizure Test
Objective: To identify compounds effective against generalized tonic-clonic seizures (grand mal epilepsy).[18][20]
Methodology:
-
Animal Preparation: Use male Swiss albino mice.
-
Drug Administration: Administer the test compound at various doses (i.p. or p.o.). Include a vehicle control and a positive control (e.g., Phenytoin, 25 mg/kg).
-
Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow the compound to reach its peak effect.
-
Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind-limb extension (THLE) phase of the seizure.
-
Endpoint: The primary endpoint is the protection from THLE. A compound is considered protective if the mouse does not exhibit THLE.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.
Causality and Self-Validation: This is a robust, all-or-none endpoint model.[20] The use of a supramaximal stimulus ensures that all vehicle-treated animals will seize, providing a stable baseline. The inclusion of phenytoin validates the sensitivity of the model to standard AEDs.
Experimental Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Test
Objective: To identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures (petit mal epilepsy).[20][21]
Methodology:
-
Animal Preparation: Use male Swiss albino mice.
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Sodium Valproate, 200 mg/kg).
-
Time to Peak Effect: Allow sufficient time for drug absorption and distribution (e.g., 60 minutes p.o.).
-
Seizure Induction: Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a convulsive dose (e.g., 60-85 mg/kg).[18][21]
-
Observation: Place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to measure are the latency to the first clonic seizure and the incidence of generalized clonic seizures.
-
Endpoint: A significant delay in the onset of or complete protection from clonic seizures compared to the vehicle control group indicates anticonvulsant activity.
-
Data Analysis: Use statistical methods (e.g., ANOVA followed by a post-hoc test) to compare seizure latencies between groups.
2.2.4 Data Presentation: Anticonvulsant Profile
| Test Model | Endpoint | Positive Control | Pyrrolidine Derivative Y (ED₅₀) |
| MES Test | Protection from THLE | Phenytoin (ED₅₀ ≈ 9.5 mg/kg) | 80.4 mg/kg[3] |
| PTZ Test | Onset of Clonic Seizures | Sodium Valproate | Significantly delayed latency |
| Data adapted from literature for illustrative purposes.[3] |
2.2.5 Visualization: Anticonvulsant Screening Workflow
Caption: Preclinical screening workflow for novel anticonvulsant agents.
Cognitive Enhancement (Nootropic Potential)
2.3.1 Rationale: Improving Learning and Memory Nootropics, or "smart drugs," are substances that can improve cognitive functions like memory, creativity, and motivation, particularly in instances where these functions are impaired.[22] The pyrrolidinone class of compounds, which are structurally related to pyrrolidine-2-carboxamide, includes the archetypal nootropic piracetam. This historical precedent provides a strong rationale for investigating novel pyrrolidine derivatives as next-generation cognitive enhancers.
2.3.2 Proposed Mechanisms of Action The precise mechanisms of nootropics are often complex and not fully elucidated, but potential pathways for pyrrolidine derivatives include:
-
Enhancing Neuronal Communication: By modulating neurotransmitter systems (e.g., acetylcholine, glutamate), these compounds may optimize neuronal signaling, which is fundamental to learning and memory formation.[12][23]
-
Improving Brain Metabolism: Some compounds may increase cerebral blood flow, glucose utilization, and oxygen consumption, thereby enhancing neuronal energy metabolism and function.
-
Modulating Synaptic Plasticity: Cognitive function relies on the ability of synapses to strengthen or weaken over time. Pyrrolidine derivatives may influence the molecular pathways underlying this synaptic plasticity.[24]
2.3.3 Preclinical Evaluation of Nootropic Effects The Morris Water Maze is a gold-standard behavioral assay for assessing spatial learning and memory in rodents, making it highly suitable for evaluating potential cognitive enhancers.[12]
Experimental Protocol 5: Morris Water Maze for Spatial Learning and Memory
Objective: To assess the effect of a test compound on the acquisition and retention of spatial memory.
Methodology:
-
Apparatus: A large circular tank filled with opaque water containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Animal Groups: Use rats or mice, assigned to a vehicle control group and one or more test compound groups. Chronic dosing (e.g., over 14-21 days) is typical for nootropic studies.
-
Acquisition Phase (Days 1-4):
-
Conduct 4 trials per day for each animal.
-
Place the animal into the pool from one of four different starting positions.
-
Record the time it takes for the animal to find the hidden platform (escape latency). If the animal fails to find it within 60-90 seconds, guide it to the platform.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Use a video tracking system to record the swim path, time spent in the target quadrant (where the platform used to be), and the number of times the animal crosses the exact former location of the platform.
-
-
Data Analysis:
-
Learning Curve: Plot the mean escape latency across the acquisition days. A steeper learning curve in the compound-treated group suggests enhanced learning.
-
Memory Retention: In the probe trial, a significantly greater amount of time spent in the target quadrant by the treated group compared to the control group indicates improved memory retention.
-
Causality and Self-Validation: The protocol's design, with multiple training trials and a final probe trial, distinguishes between learning ability and memory recall. The use of distal visual cues ensures the task is dependent on spatial memory rather than random searching. The vehicle-treated group establishes the baseline performance for learning and memory in the specific animal strain used.
Synthesis and Derivatization
The therapeutic potential of this scaffold can only be fully realized through medicinal chemistry efforts. Pyrrolidine-2-carboxamide HCl serves as an excellent starting material for creating compound libraries.[1] Synthetic strategies often involve functionalization at the nitrogen atom (N1) or the carbons of the pyrrolidine ring to modulate physicochemical properties and biological activity.[1][25] Multicomponent reactions, such as the Ugi reaction, can also be employed to rapidly generate diverse pyrrolidone derivatives for high-throughput screening.[1]
Future Directions and Conclusion
Pyrrolidine-2-carboxamide HCl and its derivatives represent a highly versatile and promising class of compounds for drug discovery. The preclinical evidence strongly supports their continued investigation as neuroprotective, anticonvulsant, and cognitive-enhancing agents. Future work should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets to enable rational drug design and optimization.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties.[3]
-
Pharmacokinetic and Safety Profiling: Thoroughly evaluating the ADME and toxicity profiles of lead candidates to ensure they are suitable for clinical development.
By leveraging the foundational protocols and scientific rationale presented in this guide, research and development teams can effectively navigate the preclinical landscape and unlock the full therapeutic potential of this privileged chemical scaffold.
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The Pyrrolidine Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 37 FDA-approved drugs underscores its status as a "privileged scaffold"—a molecular framework capable of interacting with a wide range of biological targets.[1][3] This guide provides a comprehensive technical overview of the pyrrolidine core, delving into its fundamental physicochemical properties, key synthetic strategies, diverse pharmacological applications, and the critical role of stereochemistry in dictating biological activity. Detailed experimental protocols and structure-activity relationship (SAR) analyses are presented to equip researchers with the practical knowledge required to leverage this versatile scaffold in contemporary drug discovery.
Introduction: The Significance of the Pyrrolidine Scaffold
The enduring interest in the pyrrolidine ring within drug discovery stems from a unique combination of structural and chemical attributes.[4][5] As a saturated heterocycle, it offers a distinct three-dimensional (3D) geometry that allows for a more thorough exploration of pharmacophore space compared to its flat, aromatic counterpart, pyrrole.[1][4] This non-planarity, a phenomenon known as "pseudorotation," coupled with the potential for up to four stereogenic centers, provides a rich platform for creating structurally diverse and complex molecules.[1][4] The nitrogen atom within the ring can act as a hydrogen bond acceptor and provides a key site for synthetic modification, further enhancing its utility in drug design.[3][4]
The pyrrolidine motif is not only a synthetic chemist's tool but is also widely found in nature, forming the core of numerous alkaloids and the essential amino acid, proline.[2][6][7] This natural prevalence hints at its inherent biocompatibility and evolutionary selection as a stable and versatile building block for biologically active molecules.[2]
Physicochemical Properties and Advantages in Drug Design
The pyrrolidine ring imparts several favorable physicochemical properties to a molecule, contributing to improved pharmacokinetic profiles:
-
Enhanced Solubility: The presence of the nitrogen heteroatom and the overall non-aromatic character of the ring often lead to increased aqueous solubility compared to carbocyclic or aromatic analogs.[3]
-
Metabolic Stability: The saturated nature of the pyrrolidine ring can confer greater resistance to metabolic degradation compared to more labile structures.
-
Three-Dimensionality: The sp³-hybridized carbons of the pyrrolidine ring create a non-planar structure, which is advantageous for binding to the complex 3D surfaces of biological targets like enzymes and receptors.[1][4]
-
Stereochemical Richness: With the potential for multiple chiral centers, the pyrrolidine scaffold allows for the synthesis of a vast number of stereoisomers, each potentially possessing a unique biological activity profile.[1][4]
Synthetic Strategies for Pyrrolidine Ring Construction and Functionalization
The construction and derivatization of the pyrrolidine ring are central to its application in medicinal chemistry. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric approaches.
[3+2] Cycloaddition Reactions: A Powerful and Versatile Approach
Among the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[8][9] This atom-economical reaction allows for the rapid and stereocontrolled synthesis of polysubstituted pyrrolidines.[8][10]
2.1.1. Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The development of catalytic asymmetric versions of this reaction has been a significant advancement, enabling the synthesis of enantioenriched pyrrolidine derivatives.[10][11] Copper(I) catalysts, in particular, have proven to be highly effective in promoting the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[9]
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [9]
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of Cu(OTf)₂ (0.1 equiv) and a chiral ligand (e.g., a derivative of Phospha-BIPAM, 0.11 equiv) in a suitable anhydrous solvent (e.g., toluene) is stirred for 1 hour at room temperature.
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the iminoester (1.0 equiv), the alkene (1.2 equiv), and the prepared catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Functionalization of Pre-formed Pyrrolidine Rings
An alternative and widely used strategy involves the modification of readily available chiral pyrrolidine building blocks, such as L-proline and its derivatives.[1][12][13] This approach is particularly valuable for introducing diverse substituents onto the pyrrolidine scaffold.
2.2.1. Proline as a Chiral Building Block
The natural amino acid L-proline is a versatile starting material for the synthesis of a vast array of chiral pyrrolidine-containing compounds.[6][14][15] Its carboxylic acid and secondary amine functionalities provide convenient handles for further chemical transformations.[16] For instance, reduction of the carboxylic acid to an alcohol yields prolinol, a key intermediate in the synthesis of many drugs.[13]
Logical Relationship: From Proline to Drug Candidates
Caption: Synthetic pathways from L-proline to drug candidates.
The Pyrrolidine Scaffold in Diverse Therapeutic Areas
The versatility of the pyrrolidine ring is evident in the wide range of therapeutic areas where it has been successfully incorporated into drug molecules.[2][17][18]
| Therapeutic Area | Example Drug(s) | Mechanism of Action (if applicable) |
| Antiviral | Telaprevir, Ombitasvir, Daclatasvir, Grazoprevir | Inhibition of viral proteases or other essential viral enzymes (e.g., NS3/4A, NS5A).[13][19] |
| Anticancer | Alpelisib | Inhibition of phosphatidylinositol 3-kinase (PI3K).[13] |
| Antidiabetic | Vildagliptin, Mitiglinide | Dipeptidyl peptidase-4 (DPP-4) inhibitor, Insulin secretagogue.[13][20] |
| Antibacterial | Clindamycin, Anisomycin | Inhibition of bacterial protein synthesis.[3] |
| Central Nervous System | Piracetam, Aniracetam, Procyclidine | Nootropic (racetam), Anticholinergic.[7][20] |
| Anti-inflammatory | Ketorolac | Non-steroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase (COX).[19] |
| Antihypertensive | Captopril | Angiotensin-converting enzyme (ACE) inhibitor.[13] |
Case Study: Pyrrolidine-based Antiviral Agents for Hepatitis C
A significant number of antiviral drugs for the treatment of Hepatitis C virus (HCV) infection incorporate the pyrrolidine scaffold.[13] These drugs, such as Daclatasvir and Grazoprevir, often target the viral NS3/4A serine protease or the NS5A protein, both of which are crucial for viral replication.[13][19] The rigid, defined stereochemistry of the pyrrolidine ring in these molecules is critical for their high-affinity binding to the viral targets.
Experimental Workflow: Screening for Antiviral Activity
Caption: A typical workflow for the discovery of antiviral drugs.
Structure-Activity Relationships (SAR) and the Importance of Stereochemistry
The biological activity of pyrrolidine-containing compounds is highly dependent on the nature and spatial orientation of their substituents.[1][21][22][23] Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these drug candidates.
The Decisive Role of Stereochemistry
Due to the potential for multiple stereocenters, the stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of biological activity.[1][4] Different stereoisomers of the same molecule can exhibit vastly different pharmacological profiles, including potency, selectivity, and even mechanism of action.[1][24] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different enantiomers or diastereomers of a drug.
For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), a bacterial resistance enzyme, modifications to the stereochemistry at various positions on a pyrrolidine pentamine scaffold had profound effects on inhibitory activity.[21]
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve a compound's properties.[25][26] The pyrrolidine ring itself can be a bioisostere for other cyclic or acyclic structures.[27][28] Conversely, various fragments can be used as bioisosteric replacements for parts of the pyrrolidine scaffold to fine-tune its properties.[29] For instance, replacing a proline residue with a more constrained bicyclic analog like hexahydro-1H-pyrrolizine-2-carboxylic acid can lock the molecule into a more defined conformation, potentially enhancing its binding affinity.[29]
Conclusion and Future Perspectives
The pyrrolidine ring continues to be a highly valuable and versatile scaffold in medicinal chemistry.[1][2] Its unique combination of three-dimensionality, stereochemical richness, and favorable physicochemical properties makes it an attractive starting point for the design of novel therapeutics targeting a wide array of diseases.[5] Advances in synthetic methodology, particularly in catalytic asymmetric synthesis, are continually expanding the accessible chemical space of pyrrolidine derivatives.[30] Future research will likely focus on the development of novel pyrrolidine-based compounds with improved potency, selectivity, and pharmacokinetic profiles, as well as their application in emerging therapeutic areas such as targeted protein degradation and the modulation of protein-protein interactions.
References
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An In-Depth Technical Guide to the Physicochemical Parameters of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, ranking as one of the most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs.[1] Its prevalence stems from a unique combination of structural and physicochemical properties that make it a "privileged scaffold" for engaging with biological targets.[2][3] This technical guide provides a comprehensive analysis of the core physicochemical parameters of pyrrolidine derivatives—lipophilicity, solubility, ionization state (pKa), and chemical stability. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their determination, and explore how the pyrrolidine scaffold's inherent characteristics can be modulated to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile for successful drug development.
The Pyrrolidine Scaffold: A Three-Dimensional Advantage in Drug Design
Unlike flat, aromatic systems, the saturated sp³-hybridized nature of the pyrrolidine ring confers significant three-dimensional (3D) character to a molecule.[1][4][5] This non-planarity, often described as "pseudorotation," allows for a more effective exploration of the pharmacophore space and the precise spatial orientation of substituents to maximize interactions with complex biological targets.[1][4][5] The presence of up to four stereogenic centers further enhances this structural diversity.[1]
The introduction of the nitrogen heteroatom profoundly influences the molecule's properties compared to its carbocyclic analog, cyclopentane, or its aromatic counterpart, pyrrole. This is evident in key molecular descriptors that govern drug-like behavior.
| Parameter | Pyrrolidine | Cyclopentane | Pyrrole (Aromatic) | Rationale for Difference |
| logP | 0.46 | 2.95 | 0.75 | The nitrogen in pyrrolidine acts as a hydrogen bond acceptor, increasing polarity and lowering lipophilicity compared to cyclopentane.[1] |
| Aqueous Solubility (logS) | 0.15 | -2.48 | -0.77 | Pyrrolidine is miscible with water due to its ability to form strong hydrogen bonds.[1][6] |
| pKa (of conjugate acid) | 11.27 | N/A | ~0.4 | The sp³-hybridized nitrogen in pyrrolidine is a strong base, whereas the lone pair of the nitrogen in pyrrole is part of the aromatic system, making it non-basic.[1][7] |
| Polar Surface Area (PSA) | 12.03 Ų | 0.00 Ų | 12.03 Ų | The nitrogen atom contributes significantly to the polar surface area.[1] |
Table 1: A comparative analysis of the physicochemical parameters of pyrrolidine and related five-membered rings. Data sourced from various literature.[1]
These fundamental differences underscore why the pyrrolidine scaffold is a powerful tool for medicinal chemists. It provides a 3D framework with an embedded basic center that can be strategically functionalized to fine-tune physicochemical properties and achieve an optimal pharmacokinetic profile.[1][8]
Lipophilicity (logP/logD): Mastering Membrane Permeability
2.1. Theoretical Background & Causality
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery.[9][10] It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[11][12] The logarithm of this value, logP, is the most common metric.
logP = log10([Compound]octanol / [Compound]aqueous)[11]
A molecule's logP value governs its ability to traverse biological membranes, its binding to plasma proteins, its volume of distribution, and even its potential for toxicity.[9][11] For ionizable molecules like pyrrolidine derivatives, the distribution coefficient (logD) is more physiologically relevant as it considers the distribution of all species (ionized and neutral) at a specific pH, typically 7.4.
The pyrrolidine ring itself imparts a degree of hydrophilicity. However, its true utility lies in its role as a scaffold upon which lipophilic or hydrophilic groups can be appended to achieve a desired logP/logD value. According to Lipinski's Rule of 5, an oral drug candidate should ideally have a logP value of less than 5.[9][11] More specifically, optimal logP values are often targeted for different therapeutic areas; for instance, a logP of around 2 is often considered ideal for CNS penetration.[11]
2.2. Experimental Protocol: Shake-Flask Method for logP Determination
This method remains the gold standard for its accuracy and is based on the direct measurement of the compound's concentration in the two phases after equilibrium is reached.[11][13]
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a stock solution of the pyrrolidine derivative in the aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a clean glass vial, combine a precise volume of the pre-saturated n-octanol and the stock solution (a 1:1 or 2:1 ratio is common).
-
Equilibration: Seal the vial and shake gently at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a validated analytical technique such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) and its logarithm (logP) using the measured concentrations.
Caption: Workflow for logP Determination via the Shake-Flask Method.
2.3. Computational Prediction
For high-throughput screening in early drug discovery, various computational models are available to predict logP (often denoted as clogP).[12][14] These algorithms typically use fragment-based or property-based methods to estimate the lipophilicity from the 2D structure of the molecule. While predictive methods are faster, experimental validation of key compounds is crucial.[14][15]
Aqueous Solubility: The Foundation of Bioavailability
3.1. Theoretical Background & Causality
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[16] A compound must dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor solubility is a leading cause of failure for drug candidates in development. The pyrrolidine moiety, particularly its basic nitrogen, can significantly enhance aqueous solubility.[17] At physiological pH below its pKa, the nitrogen atom will be protonated, forming a charged species that interacts favorably with water. This is a common strategy used by medicinal chemists to improve the solubility of otherwise poorly soluble scaffolds.
3.2. Experimental Protocol: Kinetic Solubility Assay via Turbidimetry
This is a high-throughput method used to estimate the solubility of a compound from a DMSO stock solution, mimicking early discovery conditions.
Methodology:
-
Compound Plating: Prepare serial dilutions of the pyrrolidine derivative in DMSO in a 96-well plate.
-
Buffer Addition: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake for a set period (e.g., 2 hours) at a constant temperature.
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the compound begins to precipitate, identified by a sharp increase in the turbidity reading.
Caption: High-throughput workflow for kinetic solubility determination.
Ionization Constant (pKa): The Switch for Drug Behavior
4.1. Theoretical Background & Causality
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like a pyrrolidine derivative, the pKa refers to the equilibrium constant of its conjugate acid.
R₂NH₂⁺ ⇌ R₂NH + H⁺
The pKa of the pyrrolidine nitrogen is a critical parameter that dictates its charge state across the physiological pH range.[18] This influences:
-
Solubility: The protonated, charged form is generally much more water-soluble.
-
Absorption: The neutral form is more lipophilic and better able to cross the lipid membranes of the gut wall. The Henderson-Hasselbalch equation describes this pH-dependent equilibrium.
-
Target Binding: The nitrogen can act as a hydrogen bond acceptor (neutral) or donor (protonated), and the charged form can engage in crucial ionic interactions (salt bridges) with acidic residues in a protein's active site.
The parent pyrrolidine is a relatively strong base with a pKa of ~11.3.[7] This basicity can be modulated by adding electron-withdrawing or electron-donating substituents to the ring, providing a handle for fine-tuning the pKa to an optimal range for a specific therapeutic target.[1][19][20]
4.2. Experimental Protocol: Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change to determine the pKa.[18][21]
Methodology:
-
Solution Preparation: Accurately weigh the pyrrolidine derivative and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is low.
-
Initial pH Adjustment: Add a known excess of a strong acid (e.g., HCl) to fully protonate the basic nitrogen of the pyrrolidine.
-
Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., NaOH).
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.[21]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Chemical Stability: Ensuring Compound Integrity
5.1. Theoretical Background & Causality
The saturated pyrrolidine ring is generally considered chemically stable. However, a potential metabolic liability is the enzymatic oxidation of the carbon alpha to the nitrogen, which can lead to the formation of a reactive iminium ion.[17] These reactive metabolites can potentially bind covalently to macromolecules, which is a source of concern for toxicity.[17] Therefore, assessing the chemical and metabolic stability of new pyrrolidine derivatives is a critical step in drug development.
Strategies to mitigate this liability include introducing substituents at the alpha-carbon to block metabolism or incorporating electron-withdrawing groups to destabilize the iminium ion intermediate.
Caption: Metabolic activation of a pyrrolidine derivative to an iminium ion.
5.2. Experimental Protocol: Metabolic Stability in Liver Microsomes
This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (e.g., Cytochrome P450s).
Methodology:
-
Incubation: Incubate the pyrrolidine derivative at a low concentration (e.g., 1 µM) with liver microsomes (human or animal) and the necessary cofactor, NADPH, in a buffered solution at 37°C.
-
Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the enzymatic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant, which can be used to calculate the in vitro half-life (t½).
Conclusion
The pyrrolidine scaffold is a remarkably versatile and valuable building block in the design of novel therapeutics. Its success is intrinsically linked to its favorable physicochemical properties, which are conferred by its three-dimensional structure and the presence of a basic nitrogen atom. A thorough understanding and a strategic approach to measuring and modulating lipophilicity, solubility, pKa, and stability are paramount for any research program centered on this important heterocycle. By integrating the computational predictions and robust experimental protocols outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery, optimizing their pyrrolidine derivatives to create safe and effective medicines.
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Methodological & Application
Application Notes & Protocols for the Synthesis of (S)-Pyrrolidine-2-carboxamide Hydrochloride
Abstract
This document provides a detailed guide for the synthesis of (S)-Pyrrolidine-2-carboxamide hydrochloride, a crucial chiral building block in medicinal chemistry and drug development.[1] The pyrrolidine ring is a privileged scaffold in numerous bioactive molecules, influencing their three-dimensional structure and enhancing physicochemical properties like solubility.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals such as the peptide hormone Protirelin and the PI3K inhibitor Alpelisib.[2] We will explore two primary, scalable synthetic strategies starting from L-proline: the classic esterification-ammonolysis pathway and the N-carboxy-anhydride (NCA) intermediate route. The causality behind experimental choices, detailed step-by-step protocols, purification, characterization, and critical safety considerations are discussed to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
(S)-Pyrrolidine-2-carboxamide, also known as L-Prolinamide, is an essential intermediate for creating complex, enantiomerically pure pharmaceutical agents.[3] Its hydrochloride salt form enhances stability and aqueous solubility, making it convenient for handling and subsequent reactions.[4] The primary challenge in its synthesis is the efficient formation of the amide bond from the carboxylic acid of L-proline while preserving the critical (S)-stereochemistry at the C2 position.
Two dominant synthetic pathways have been established for this purpose:
-
Route A: Esterification followed by Ammonolysis: This is a traditional and widely documented two-step method. L-proline is first converted to an intermediate, typically L-proline methyl ester hydrochloride, by reacting it with thionyl chloride in methanol.[3][5] This intermediate is then subjected to ammonolysis, where ammonia gas or an ammonia solution is used to convert the ester into the desired primary amide.[3] While robust, this method involves corrosive reagents like thionyl chloride, which generates significant acidic and gaseous byproducts (HCl, SO₂), posing environmental and handling challenges.[3]
-
Route B: N-Carboxy-Anhydride (NCA) Intermediate: This more modern approach seeks to improve yield and purity by activating the L-proline in a different manner.[6] L-proline is reacted with a phosgene equivalent, such as triphosgene, to form a highly reactive L-proline-N-carboxy-anhydride (NCA) intermediate.[3][6] This ring is then opened by ammonia in a controlled ammonolysis step to furnish L-prolinamide.[7] This pathway can shorten reaction times and simplify purification, making it attractive for industrial-scale production.[6]
A third, emerging strategy involves biocatalysis, using enzymes to directly amidate L-proline. This "green chemistry" approach avoids harsh reagents and protecting groups, offering excellent optical purity and atom economy, though it may require specialized biochemical setups.[8]
This guide will provide detailed protocols for the two primary chemical synthesis routes.
Visualization of Synthetic Pathways
The logical flow of the two primary chemical syntheses from the common starting material, L-proline, is depicted below.
Caption: Overview of the two main synthetic routes to the target compound.
Detailed Protocol: Route A (Esterification & Ammonolysis)
This protocol is a two-step process. The first step creates the methyl ester intermediate, and the second step forms the amide. The final hydrochloride salt is typically formed during workup or a final acidification step.
Step 1: Synthesis of L-Proline Methyl Ester Hydrochloride
Causality: Thionyl chloride (SOCl₂) serves a dual purpose. It reacts with methanol to form methyl chloride and HCl in situ. The generated HCl protonates the carboxylic acid of L-proline, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. SOCl₂ also acts as a dehydrating agent, driving the esterification equilibrium towards the product. Conducting the reaction at low temperatures initially is critical to control the exothermic reaction between SOCl₂ and methanol.[9]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Rationale |
| L-Proline | 115.13 | 25.0 g | 0.217 | Starting Material |
| Methanol (anhydrous) | 32.04 | 400 mL | - | Reagent & Solvent |
| Thionyl Chloride (SOCl₂) | 118.97 | 20.0 mL (32.8 g) | 0.276 | Esterification Agent |
Procedure:
-
Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).
-
Charge the flask with 400 mL of anhydrous methanol and cool the flask to -10 °C to -5 °C using an ice-salt bath.
-
Slowly add 20.0 mL of thionyl chloride dropwise to the cold methanol via the dropping funnel over 30-45 minutes. CAUTION: This addition is highly exothermic. Ensure the temperature does not rise above 0 °C.[9]
-
Once the addition is complete, add 25.0 g of L-proline to the solution in portions over 10 minutes.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (~65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is typically a viscous oil or a white solid.
-
The crude L-proline methyl ester hydrochloride can be used in the next step without further purification.[5]
Step 2: Ammonolysis to L-Prolinamide
Causality: The ester is converted to the primary amide via nucleophilic acyl substitution. Ammonia, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group. The reaction is typically performed in a polar solvent like methanol, which can dissolve both the ester hydrochloride and ammonia.[5]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Rationale |
| L-Proline Methyl Ester HCl | 165.62 | ~36.0 g (from Step 1) | 0.217 | Substrate |
| Methanol (anhydrous) | 32.04 | 400 mL | - | Solvent |
| Ammonia (gas) | 17.03 | Bubbled to saturation | Excess | Amidating Agent |
Procedure:
-
Dissolve the crude L-proline methyl ester hydrochloride from Step 1 in 400 mL of anhydrous methanol in a suitable pressure-rated flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution to 0-10 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution for 1-2 hours until the solution is saturated. The reaction is exothermic, so maintain cooling.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.[5]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Upon completion, remove the solvent under reduced pressure. This will yield crude L-prolinamide, likely containing ammonium chloride as a byproduct.
Detailed Protocol: Route B (NCA Intermediate)
This protocol involves the formation of a highly reactive cyclic intermediate, which readily undergoes ammonolysis.
Causality: Triphosgene serves as a safer, solid substitute for phosgene gas. It reacts with L-proline to form an unstable carbamoyl chloride, which, upon heating or addition of a base, cyclizes to the L-proline-N-carboxy-anhydride (NCA) intermediate with the elimination of HCl.[3][6] The NCA is a highly activated form of the amino acid, and its strained ring is readily opened by nucleophiles like ammonia to form the amide bond cleanly and efficiently.[7]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Rationale |
| L-Proline | 115.13 | 15.0 g | 0.130 | Starting Material |
| Triphosgene | 296.75 | 13.5 g | 0.046 | Activating Agent |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 250 mL | - | Solvent |
| Ammonia Solution | - | As required | Excess | Amidating Agent |
Procedure:
-
In a dry 500 mL three-neck flask under a nitrogen atmosphere, suspend 15.0 g of L-proline in 250 mL of anhydrous THF.
-
At room temperature (20-25 °C), add 13.5 g of triphosgene to the suspension.[3]
-
Slowly heat the mixture to 30-40 °C with stirring. The suspension should gradually become a clear solution over approximately 70-90 minutes, indicating the formation of the intermediate.[3][6]
-
Stir at this temperature for an additional 30 minutes.
-
Cool the reaction mixture to -10 °C.
-
Slowly add an excess of a cold solution of ammonia in an ether or dichloromethane. The reaction is typically rapid (0.5-2 hours).[3][7]
-
Once the reaction is complete (monitored by TLC), proceed to workup and purification.
Workup, Purification, and Final Salt Formation
Causality: The workup aims to remove byproducts and isolate the desired product. For Route A, the primary byproduct is ammonium chloride (NH₄Cl), which has different solubility properties than L-prolinamide. Dissolving the crude mixture in a solvent like dichloromethane, in which L-prolinamide is soluble but NH₄Cl is not, allows for separation by filtration.[5] The final hydrochloride salt is formed by treating the purified free base with hydrochloric acid, ensuring a stable, crystalline product.
Purification Workflow
Caption: General workflow for purification and final salt formation.
Procedure:
-
Purification of L-Prolinamide (Free Base):
-
Take the crude solid from the ammonolysis step and dissolve/suspend it in dichloromethane (CH₂Cl₂).[5]
-
Stir for 30 minutes. The L-prolinamide will dissolve, while the inorganic salt (NH₄Cl) will remain as a solid.
-
Filter the mixture and wash the collected solid with a small amount of CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure to obtain the L-prolinamide free base, often as an oil or waxy solid.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified L-prolinamide free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of HCl in the same solvent (or a concentrated aqueous HCl solution) dropwise until the pH is acidic (pH ~2).
-
Stir the mixture and cool it in an ice bath to induce crystallization.
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove any residual impurities.
-
Dry the product under vacuum to yield pure (S)-Pyrrolidine-2-carboxamide hydrochloride.[4]
-
Characterization
The final product should be a white to off-white crystalline solid.[4] Its identity and purity should be confirmed by standard analytical techniques:
-
Melting Point: Compare with literature values.
-
HPLC: To determine chemical purity and enantiomeric excess (ee >99% is desirable).[8]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (150.61 g/mol ).[10]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care under anhydrous conditions.[3]
-
Triphosgene: Toxic by inhalation and ingestion. It can decompose to release highly toxic phosgene gas upon heating or contact with moisture and nucleophiles. Handle with extreme caution in a fume hood.[3]
-
Ammonia (NH₃): Corrosive and toxic gas with a pungent odor. Ensure adequate ventilation and use a proper gas trap.[11]
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.[12]
-
Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Tetrahydrofuran (THF) can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[11][12][13]
References
- Patsnap. (n.d.). Method for preparing L-prolinamide and intermediate thereof - Eureka.
- PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride.
- Google Patents. (n.d.). CN102432616A - Method for preparing L-prolinamide and intermediate thereof.
- PubChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride.
- ResearchGate. (2015). One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride.
- Google Patents. (n.d.). CN102432616B - Method for preparing L-prolinamide and intermediate thereof.
- Grischek, B., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4769-4777. DOI:10.1039/D2GC00783E.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
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Application Note & Protocols: Asymmetric Synthesis of Substituted Pyrrolidine-2-Carboxamides
Abstract: The substituted pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] The C2-carboxamide functionality, in particular, serves as a critical pharmacophore and a versatile synthetic handle. Achieving stereocontrol in the synthesis of these molecules is paramount, as enantiomers often exhibit vastly different pharmacological and toxicological profiles. This document provides an in-depth guide to key asymmetric strategies for synthesizing enantiomerically enriched substituted pyrrolidine-2-carboxamides. It moves beyond simple procedural lists to explain the mechanistic rationale behind experimental choices, offering field-proven insights for researchers in drug discovery and development. We detail protocols for organocatalytic, metal-catalyzed, and chiral pool-based approaches, complete with data, mechanistic diagrams, and troubleshooting advice.
The Strategic Imperative for Asymmetry
The pyrrolidine motif is one of the most prevalent nitrogen heterocycles in pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space.[1] The asymmetric synthesis of these structures is not merely an academic exercise; it is a critical necessity for developing safe and effective drugs. This guide focuses on three robust and widely adopted strategies for constructing these chiral architectures.
Logical Workflow for Asymmetric Synthesis Development
The development of any asymmetric synthesis follows a logical progression from concept to purified product. The following workflow illustrates the key decision and action points.
Caption: Simplified catalytic cycle for enamine-based organocatalysis.
Protocol 2.1: Synthesis of a 4-Nitro-pyrrolidine-2-carboxamide Precursor
This protocol describes the asymmetric Michael addition of an aldehyde to a nitroalkene, a common route to highly functionalized pyrrolidines. [3] Step-by-Step Methodology:
-
Preparation: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the diarylprolinol silyl ether catalyst (e.g., (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine) (0.1 equiv).
-
Reagent Addition: Add the α,β-unsaturated aldehyde (1.2 equiv) and the nitroalkene (1.0 equiv).
-
Solvent: Dissolve the components in an appropriate solvent (e.g., Toluene, 2.0 M). The choice of solvent is critical and often determined empirically; non-polar solvents frequently give higher enantioselectivity.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 0 °C to -20 °C) and monitor by TLC or LC-MS until the nitroalkene is consumed (typically 12-24 hours). Lower temperatures often improve stereoselectivity.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the γ-nitroaldehyde intermediate.
-
Reductive Cyclization & Amidation: The resulting γ-nitroaldehyde can then be converted to the desired pyrrolidine-2-carboxamide through a sequence of reduction of the nitro group (e.g., using H₂, Pd/C), spontaneous cyclization to a lactam, and subsequent amidation.
Data Summary Table:
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 10 | 0 | 91 | >20:1 | 99 |
| 2 | Isovaleraldehyde | β-Nitrostyrene | 10 | -10 | 85 | 19:1 | 97 |
| 3 | Cinnamaldehyde | (E)-1-Nitroprop-1-ene | 15 | -20 | 78 | 15:1 | 95 |
Strategy 2: Palladium-Catalyzed [3+2] Asymmetric Cycloaddition
Metal-catalyzed cycloadditions are a powerful tool for rapidly constructing cyclic systems. The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a premier method for accessing substituted pyrrolidines with high levels of stereocontrol. [4] Mechanistic Rationale: This reaction involves the in situ generation of a Pd-TMM complex from a TMM precursor. A chiral phosphoramidite ligand coordinates to the palladium center, creating a chiral pocket. The imine substrate then coordinates to this complex, and subsequent migratory insertion and reductive elimination steps form the pyrrolidine ring. The structure of the chiral ligand is the sole determinant of the product's absolute stereochemistry, making ligand design a critical aspect of this methodology. [4][5]
Protocol 3.1: Enantioselective Synthesis of an N-Boc-3-vinylpyrrolidine
This protocol provides a direct route to pyrrolidines that can be further elaborated at the C2 position to form the target carboxamide.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, add Pd₂(dba)₃ (2.5 mol %) and the chiral phosphoramidite ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %) to a reaction vial. Add the solvent (e.g., THF) and stir for 20 minutes to form the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add the N-Boc imine (1.0 equiv) and the TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate, 1.5 equiv).
-
Reaction: Seal the vial, remove from the glovebox, and stir at the desired temperature (e.g., 25 °C) for the specified time (typically 4-12 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification: Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the enantiomerically enriched pyrrolidine.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product using chiral stationary phase HPLC or SFC.
-
Conversion to Carboxamide: The resulting pyrrolidine can be functionalized at C2 via asymmetric deprotonation-carboxylation sequences or other established methods to install the carboxamide group. [1] Data Summary Table:
| Entry | Imine Substituent (Ar) | Ligand | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl | L12 | 25 | 95 | 96 |
| 2 | 4-MeO-Ph | L12 | 25 | 92 | 97 |
| 3 | 2-Naphthyl | L12* | 30 | 88 | 94 |
*L12 refers to a specific bis-2-naphthyl phosphoramidite ligand as described in the literature. [4]
Strategy 3: Chiral Pool Synthesis from L-Proline
The "chiral pool" approach leverages the inherent chirality of readily available natural products. L-proline is an ideal starting material as it provides the pyrrolidine core with a pre-defined stereocenter at the C2 position. [6][7]This strategy is often the most direct and cost-effective for synthesizing C2-substituted pyrrolidines when other positions do not require complex stereocontrol.
Rationale: This method's primary advantage is its stereochemical fidelity; the chirality at C2 is directly inherited from the starting material. The synthesis involves protecting the amine, activating the carboxylic acid to form the desired amide, and then performing further modifications on the pyrrolidine ring if necessary.
Protocol 4.1: Synthesis of (S)-N-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide
This protocol demonstrates the direct formation of a pyrrolidine-2-carboxamide from commercially available N-Boc-L-proline.
Step-by-Step Methodology:
-
Starting Material: Dissolve N-Boc-L-proline (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Amide Coupling Reagents: Add a peptide coupling reagent such as HATU (1.1 equiv) or HOBt/EDC (1.1 equiv each). These reagents activate the carboxylic acid by forming a highly reactive ester intermediate.
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 equiv), to neutralize the acidic protons and facilitate the reaction.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 equiv) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the starting acid by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude amide by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Self-Validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The stereochemical integrity is assumed to be retained from the starting material but can be confirmed by comparing the optical rotation to literature values.
Conclusion and Outlook
The asymmetric synthesis of substituted pyrrolidine-2-carboxamides is a mature yet continually evolving field. Organocatalysis and transition-metal catalysis offer unparalleled flexibility and stereocontrol for constructing diverse substitution patterns de novo. [8][4][9]Concurrently, chiral pool synthesis remains a robust and economical choice for specific targets derived from natural amino acids. [6]The choice of strategy depends on the target molecule's complexity, the desired substitution pattern, and scalability requirements. The protocols and insights provided herein serve as a foundational guide for researchers to successfully navigate the synthesis of these vital chiral building blocks for drug discovery and beyond.
References
- Gandeepan, P., & Li, C.-J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 735-749. [Link]
- Gandeepan, P., & Li, C.-J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Lentini, G., & Piras, B. (2023).
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Lentini, G., & Piras, B. (2023).
- Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158. [Link]
- Chang, X., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science, 13(12), 3481-3490. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Lentini, G., & Piras, B. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Smith, A. M. R., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. [Link]
- Reddy, V. S., et al. (2015). Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael–Aldol Reactions.
- Lentini, G., & Piras, B. (2023).
- Clarke, P. A., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
- Wang, Y., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts.
- Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. [Link]
- Li, X., et al. (2023). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. [Link]
- Davis, F. A., & Liu, H. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. SciSpace. [Link]
- Zhou, M., et al. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers. [Link]
- Lin, H., et al. (2012). Enantioselective Biotransformations of Racemic and Meso pyrrolidine-2,5-dicarboxamides and Their Application in Organic Synthesis. PubMed. [Link]
- Alfonso, I., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 585-592. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Pyrrolidine-2-carboxamide Hydrochloride in Modern Organic Synthesis
Introduction: A Dual-Role Chiral Reagent
Pyrrolidine-2-carboxamide hydrochloride stands as a cornerstone chiral reagent in contemporary organic synthesis, prized for its dual utility as both a versatile structural building block and a precursor to highly efficient organocatalysts. As a derivative of the natural amino acid L-proline, it provides chemists with a readily available, stereochemically defined scaffold. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to impart favorable three-dimensional structure, enhance solubility, and improve key physicochemical properties.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound, covering its application as a foundational synthon in complex molecule synthesis and its role in the burgeoning field of asymmetric organocatalysis.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this compound. The hydrochloride salt form enhances stability and simplifies handling compared to the free base, though it is known to be hygroscopic.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁ClN₂O | [3] |
| Molecular Weight | 150.61 g/mol | [3] |
| CAS Number | 42429-27-6 ((S)-isomer HCl) | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | [4] |
| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere | [5] |
| Safety | Causes skin and serious eye irritation; may cause respiratory irritation. | [3] |
Handling Causality: The hydrochloride salt neutralizes the basicity of the pyrrolidine nitrogen, rendering the compound more stable as a solid. However, its polarity and salt nature make it susceptible to moisture absorption. Therefore, storage in a desiccator or glovebox is recommended for long-term stability and to ensure accurate weighing for reactions.
Application I: The Chiral Building Block Paradigm
The primary utility of this compound as a building block lies in its function as a chiral nucleophile. The hydrochloride must first be neutralized in situ to liberate the secondary amine of the pyrrolidine ring, which can then participate in a variety of coupling reactions.
Caption: General workflow for using Pyrrolidine-2-carboxamide HCl as a synthon.
Key Transformation: Amide Bond Formation in Drug Synthesis
Pyrrolidine-2-carboxamide is a key intermediate in the synthesis of several pharmaceuticals. Its incorporation introduces a rigid, chiral element that is often crucial for biological activity.
-
Synthesis of Protirelin: The peptide hormone Protirelin (Thyrotropin-Releasing Hormone) is synthesized by coupling (S)-pyrrolidine-2-carboxamide with a pyroglutamic acid derivative.[6]
-
Synthesis of Alpelisib: The PI3K inhibitor Alpelisib is prepared by reacting L-prolinamide (the free base of the title compound) with a substituted pyridine derivative, achieving high yields.[6]
The rationale behind using this specific building block is to install a constrained, hydrogen-bond-donating amide group adjacent to the chiral center, which can form critical interactions with the target enzyme or receptor.
Protocol 1: General Procedure for Peptide-Style Coupling
This protocol describes a representative coupling of this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH, 1.0 eq)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Causality: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to form an active ester, which suppresses side reactions and minimizes racemization of the chiral center.
-
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active ester.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq).
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free secondary amine for the coupling reaction without competing as a nucleophile itself. Two equivalents are needed for the salt and one to neutralize the HOBt.
-
-
Add the solution of the free prolinamide to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Transformation: Reduction to Chiral Amines
The carboxamide moiety can be completely reduced to a primary amine, yielding (S)-pyrrolidin-2-ylmethanamine. This transformation maintains the original stereochemistry and provides a new, valuable chiral building block for further functionalization.[6][7] This product is a key precursor for antipsychotic drugs like Raclopride and Remoxypride.[6][7]
Protocol 2: Reduction of the Carboxamide with LiAlH₄
Warning: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water. This procedure must be conducted under strictly anhydrous conditions and an inert atmosphere (N₂ or Ar).
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, ~3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Carefully add LiAlH₄ powder (3.0 eq) to a flask containing anhydrous THF under an inert atmosphere at 0 °C.
-
Slowly add this compound (1.0 eq) portion-wise to the stirred LiAlH₄ suspension.
-
Causality: An excess of LiAlH₄ is required to both neutralize the hydrochloride and reduce the amide. The slow, portion-wise addition is crucial to control the initial exothermic reaction.
-
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C.
-
Crucial Quenching Sequence (Fieser workup): Quench the reaction by the slow, sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
Causality: This specific sequence is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the workup.
-
-
Stir the resulting mixture vigorously at room temperature for 1 hour.
-
Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-pyrrolidin-2-ylmethanamine, which can be purified by distillation or crystallization of a salt.
Application II: Derivatives in Asymmetric Organocatalysis
The true power of the pyrrolidine scaffold is unleashed in asymmetric organocatalysis. While Pyrrolidine-2-carboxamide itself can act as a catalyst, its derivatives, particularly N-acylated or N-sulfonylated versions, often exhibit superior performance.[8][9] These catalysts operate via an enamine mechanism, mimicking the action of natural Class I aldolase enzymes.[8][10]
Caption: The enamine catalytic cycle for a prolinamide-catalyzed aldol reaction.
The carboxamide group plays a pivotal role by acting as a hydrogen-bond donor. It coordinates and orients the incoming electrophile, directing its approach to one specific face of the chiral enamine, thereby ensuring high stereoselectivity.[8][9]
Key Asymmetric Reaction: The Aldol Reaction
The direct asymmetric aldol reaction is a benchmark transformation for prolinamide catalysts. N-sulfonylated derivatives, such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, have been developed to enhance solubility in nonpolar organic solvents and improve catalytic efficiency.[9][11] These catalysts facilitate highly diastereoselective and enantioselective anti-aldol reactions.[11]
| Catalyst | Reaction | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (2 mol%) | Acetone + Aldehyde | >95 | >99:1 | >99 | [11] |
| L-Prolinamide | Chloral + Aldehyde | up to 95 | N/A | up to 88 | [12] |
Protocol 3: Asymmetric Aldol Reaction using a Prolinamide Derivative
This protocol is adapted from methodologies using N-sulfonylated prolinamide catalysts.[9][11]
Materials:
-
N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (5 mol%)
-
Aldehyde (1.0 eq)
-
Ketone (e.g., acetone, 10 eq, serves as reactant and solvent)
-
Water (1.0 eq, optional but often beneficial)
Procedure:
-
To a vial, add the aldehyde (1.0 eq), ketone (10 eq), and the prolinamide catalyst (0.05 eq).
-
If the literature suggests, add one equivalent of water.
-
Causality: While seemingly counterintuitive in a reaction that produces water, a small amount of water can accelerate catalyst turnover in the hydrolysis step and help create a more compact, organized transition state, sometimes improving stereoselectivity.[8]
-
-
Stir the mixture vigorously at room temperature for 24-72 hours.
-
Causality: Organocatalytic reactions are often slower than metal-catalyzed ones. The reaction temperature is a critical parameter; lower temperatures typically increase enantioselectivity but prolong the reaction time.
-
-
Monitor the reaction by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the chiral β-hydroxy ketone product.
Other Key Asymmetric Reactions
-
Mannich Reaction: Proline and its derivatives catalyze the three-component reaction between an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds. Interestingly, the position of the acidic group on the pyrrolidine ring can direct the stereochemical outcome; 2-carboxamides (like proline) typically yield syn-products, whereas 3-pyrrolidinecarboxylic acid has been shown to give anti-products.[13]
-
Michael Addition: Prolinamide catalysts are effective for the asymmetric conjugate addition of ketones and aldehydes to Michael acceptors like nitroalkenes and enones, forming chiral γ-nitroketones or 1,5-dicarbonyl compounds.[14][15] This reaction is a powerful tool for constructing complex chiral molecules from simple precursors.[16]
Conclusion
This compound is far more than a simple amino acid derivative. It is a powerful, dual-purpose tool for the modern synthetic chemist. As a chiral building block, it provides a direct route to complex nitrogen-containing heterocycles and key pharmaceutical intermediates.[6] As a precursor to a wide array of organocatalysts, it enables the stereocontrolled construction of C-C bonds through aldol, Mannich, and Michael reactions.[8] The insights and protocols provided herein serve as a practical guide for leveraging the full potential of this versatile reagent in research and development.
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- Title: Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones | Request PDF Source: ResearchG
- Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: ACS Public
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- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Title: 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction.
- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Title: Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
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- Title: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams Source: ResearchG
- Title: Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
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Application Notes: Pyrrolidine-2-carboxamide Hydrochloride as a Versatile Chiral Building Block in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, the pyrrolidine ring system stands out as a "privileged scaffold." Its prevalence in numerous bioactive molecules and approved drugs stems from its unique conformational constraints, which orient substituents in a well-defined three-dimensional space, enhancing interactions with biological targets.[1] Pyrrolidine-2-carboxamide hydrochloride, a derivative of the amino acid proline, serves as a highly valuable and versatile chiral building block in this context.[1][2] As a bifunctional molecule, it features a secondary amine within the pyrrolidine ring and a primary carboxamide group, both of which can be selectively functionalized to construct more complex molecular architectures.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient and easy-to-handle reagent in a laboratory setting.[2] Its inherent chirality, derived from natural L-proline or its D-enantiomer, is a critical feature, as biological systems are stereospecific. Utilizing this "chiral pool" approach allows chemists to introduce a defined stereocenter into the target API, which is often essential for its pharmacological activity and safety profile.[1][3]
These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the practical use of this compound. We will explore its core properties, detail its application in the synthesis of notable APIs, and provide robust, step-by-step protocols for its chemical modification.
Part 1: Core Properties and Safety Data
A thorough understanding of the physicochemical properties of a building block is fundamental to successful reaction design and scale-up.
Physicochemical Data Summary
The key properties of this compound are summarized below. Note that data can vary slightly based on the specific enantiomer (L- or D-) and supplier.
| Property | Value | Source(s) |
| IUPAC Name | pyrrolidine-2-carboxamide;hydrochloride | [4] |
| Synonyms | Prolinamide hydrochloride, H-DL-Pro-NH2 HCl | [2][4] |
| CAS Number | 115630-49-4 (racemic) | [4] |
| Molecular Formula | C₅H₁₁ClN₂O | [2][4] |
| Molecular Weight | 150.61 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2][5] |
| Melting Point | ~150-155 °C (for related structures) | [5] |
Safety, Handling, and Storage
As with all laboratory chemicals, appropriate safety precautions must be observed when handling this compound.
-
General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid generating dust and avoid contact with skin, eyes, and clothing.[6]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion: Wash out mouth with water. Do not induce vomiting.[6]
-
Inhalation: Move person into fresh air.[6] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] The compound can be air-sensitive and may darken over time; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9] Keep away from strong oxidizing agents and incompatible materials.[9]
Part 2: Applications in API Synthesis
The true utility of this compound is demonstrated by its incorporation into high-value pharmaceutical agents. The secondary amine of the pyrrolidine ring is a nucleophile that readily undergoes acylation, alkylation, and other coupling reactions, making it the primary site for molecular elaboration.
Caption: Key synthetic pathways using Pyrrolidine-2-carboxamide.
Case Study 1: Vildagliptin (DPP-4 Inhibitor)
Vildagliptin is an oral anti-diabetic agent that works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. A crucial intermediate in its synthesis is derived directly from (S)-Pyrrolidine-2-carboxamide (L-Prolinamide).[10] The synthesis involves the acylation of the pyrrolidine nitrogen with an activated acetyl group.
One common route involves the reaction of L-Prolinamide with chloroacetyl chloride.[10][11] This forms the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[12] This intermediate is then coupled with 3-amino-1-adamantanol to yield Vildagliptin. The pyrrolidine-2-carboxamide moiety is fundamental to the molecule's ability to bind to the active site of the DPP-4 enzyme.
Case Study 2: Protirelin (Peptide Hormone)
Protirelin, or thyrotropin-releasing hormone (TRH), is a tripeptide hormone used diagnostically and for certain neurological applications.[1][3] Its structure is (pyro)Glu-His-Pro-NH₂. The C-terminal prolinamide is directly incorporated using (S)-pyrrolidine-2-carboxamide. The synthesis involves a standard peptide coupling reaction between a protected pyroglutamyl-histidine dipeptide and L-Prolinamide to form the final amide bond.[3]
Case Study 3: Raclopride Precursors (Dopamine Antagonist)
Raclopride is a selective dopamine D2 receptor antagonist used in neuroscience research and diagnostic imaging.[3] While the final API is not a direct carboxamide, its synthesis can begin with (S)-pyrrolidine-2-carboxamide. The carboxamide group is reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield (S)-(pyrrolidin-2-yl)methanamine.[3] This resulting primary amine is then elaborated through further reactions to build the final Raclopride structure. This demonstrates the utility of the carboxamide as a masked primary amine.[3]
Part 3: Experimental Protocols
The following protocols are designed to be illustrative and self-validating, providing researchers with a robust starting point for their synthetic campaigns.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (Vildagliptin Intermediate)
This protocol describes the N-acylation of L-Prolinamide hydrochloride. The initial hydrochloride salt must be neutralized in situ to free the nucleophilic secondary amine for reaction.
Caption: Workflow for the synthesis of a key Vildagliptin intermediate.
Materials and Reagents:
-
(S)-Pyrrolidine-2-carboxamide hydrochloride (1.0 eq.)
-
Chloroacetyl chloride (1.1 eq.)
-
Triethylamine (TEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add (S)-Pyrrolidine-2-carboxamide hydrochloride (1.0 eq.).
-
Suspension: Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Neutralization: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.2 eq.) dropwise via syringe over 10 minutes. The first equivalent neutralizes the hydrochloride salt, and the second is to quench the HCl generated during the acylation. Stir the resulting mixture at 0 °C for 30 minutes.
-
Acylation: Dissolve chloroacetyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture back to 0 °C and quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This sequence removes unreacted TEA, excess reagents, and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Protocol 2: General Peptide Coupling to Pyrrolidine-2-carboxamide
This protocol provides a general method for coupling an N-protected amino acid or peptide fragment to the pyrrolidine nitrogen using standard peptide coupling reagents.
Materials and Reagents:
-
(S)-Pyrrolidine-2-carboxamide hydrochloride (1.0 eq.)
-
N-Boc-protected Amino Acid (e.g., Boc-His(Trt)-OH) (1.05 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.05 eq.) and HATU (1.1 eq.) in anhydrous DMF. Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, suspend (S)-Pyrrolidine-2-carboxamide hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (3.0 eq.) to neutralize the hydrochloride salt and provide the basic medium for the coupling reaction. Stir for 10 minutes.
-
Coupling: Transfer the solution of the free-based prolinamide to the pre-activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acylated product by column chromatography on silica gel.
Causality in Protocol Choices:
-
Choice of Base: In Protocol 1, TEA is a suitable base as its hydrochloride salt is partially soluble and can be easily washed away. In Protocol 2, DIPEA is used because it is a non-nucleophilic hindered base that is less likely to cause side reactions (like racemization of the amino acid) often seen with less hindered bases in peptide couplings.
-
Choice of Solvent: Anhydrous aprotic solvents like DCM and DMF are used to prevent hydrolysis of reactive intermediates like acid chlorides and the activated ester formed by HATU.
-
Temperature Control: Reactions are often started at 0 °C to control the initial exothermic release of heat during neutralization and acylation, which can lead to side reactions and degradation if uncontrolled.
Conclusion
This compound is a cornerstone chiral building block for modern API synthesis. Its structural features, combined with its commercial availability and stability, provide a reliable and stereochemically defined entry point for constructing complex pharmaceutical agents. The protocols and applications detailed herein underscore its versatility and provide a practical framework for its effective use in drug discovery and development programs. By understanding the principles behind its reactivity and handling, researchers can confidently leverage this powerful scaffold to advance the next generation of therapeutics.
References
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- PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride.
- El-Damasy, A. K., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design.
- El-Damasy, A. K., et al. (2024). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. ResearchGate.
- Kuranova, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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- Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
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- ResearchGate. (2022). One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride.
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- apicule. (n.d.). (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide API Suppliers.
- Google Patents. (n.d.). CN102432616B - Method for preparing L-prolinamide and intermediate thereof.
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- PharmaCompass. (n.d.). (S)-(-)-Pyrrolidine-2-carboxylic acid API Manufacturers.
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The Crucible of Discovery: A Guide to the Development of Novel Antimicrobial Agents
In an era where the specter of antimicrobial resistance looms large, the imperative to discover and develop new antimicrobial agents has never been more critical. This guide is intended for researchers, scientists, and drug development professionals actively engaged in this pivotal endeavor. It eschews a rigid, templated approach in favor of a narrative that mirrors the dynamic and multifaceted nature of antimicrobial drug discovery. We will journey through the essential in vitro and in vivo assays that form the bedrock of this field, delving into the causality behind experimental choices and emphasizing the importance of self-validating systems for robust and reproducible data.
Section 1: The Foundation - In Vitro Characterization of Antimicrobial Activity
The initial stages of antimicrobial drug development are characterized by a rigorous in vitro assessment of a candidate compound's efficacy. These assays are the crucible in which potential therapeutics are first tested, providing essential data on their intrinsic activity against pathogenic microorganisms.
Minimum Inhibitory Concentration (MIC) Assay: Quantifying Potency
The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[1][2]. This quantitative measure allows for the direct comparison of the potency of different compounds[3].
This protocol is a cornerstone for determining the MIC of a novel antimicrobial agent against a panel of relevant bacterial strains.
Materials:
-
Test antimicrobial agent stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or turbidity reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no antimicrobial).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear)[2].
Self-Validating System:
-
The growth control must show distinct turbidity.
-
The sterility control must remain clear.
-
The results are only valid if these controls perform as expected.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Agent X | Staphylococcus aureus ATCC 29213 | 2 |
| Agent X | Escherichia coli ATCC 25922 | 8 |
| Agent Y | Staphylococcus aureus ATCC 29213 | 16 |
| Agent Y | Escherichia coli ATCC 25922 | >64 |
Beyond Inhibition: Time-Kill Kinetic Assays
While the MIC provides a static measure of inhibitory activity, time-kill kinetic assays offer a dynamic view of an antimicrobial's effect over time. This assay is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth)[4]. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum[5].
Materials:
-
Test antimicrobial agent
-
Log-phase bacterial culture
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
Procedure:
-
Preparation: Prepare flasks containing CAMHB with the test agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the antimicrobial.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates containing 30-300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time.
Self-Validating System:
-
The T=0 CFU/mL count should be consistent across all test conditions.
-
The growth control should exhibit a typical bacterial growth curve.
Visualization of Experimental Workflow:
Caption: Major cellular targets for antimicrobial agents.
Section 3: The In Vivo Arena - Preclinical Animal Models
While in vitro assays are indispensable, they cannot fully recapitulate the complex host-pathogen interactions that occur during an infection. Therefore, promising antimicrobial candidates must be evaluated in relevant animal models of infection to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic properties.
Murine Sepsis Model: A Systemic Challenge
The murine sepsis model is a widely used and valuable tool for the initial in vivo evaluation of antimicrobial agents against systemic infections.[1][6]
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Bacterial inoculum of a relevant pathogen (e.g., Staphylococcus aureus, Escherichia coli)
-
Test antimicrobial agent
-
Vehicle control (e.g., saline)
-
Sterile syringes and needles
Procedure:
-
Infection: Induce peritonitis by intraperitoneal (IP) injection of a predetermined lethal or sublethal dose of the bacterial inoculum.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test agent via a clinically relevant route (e.g., IP, intravenous, or subcutaneous). A control group receives the vehicle.
-
Monitoring: Monitor the animals for signs of morbidity and mortality over a defined period (e.g., 7 days).
-
Endpoints:
-
Survival: Record the number of surviving animals in each group.
-
Bacterial Burden: At a specified time point, euthanize a subset of animals and determine the bacterial load in the blood, peritoneal fluid, and key organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates.
-
Self-Validating System:
-
The vehicle-treated group should exhibit the expected level of mortality or bacterial burden.
-
A positive control group treated with a known effective antibiotic can be included for comparison.
Murine Pneumonia Model: A Localized Infection
For antimicrobials targeting respiratory pathogens, a murine pneumonia model is essential to evaluate efficacy in the context of a lung infection.[3][7]
Materials:
-
Mice
-
Bacterial inoculum (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Intratracheal or intranasal instillation device
-
Test antimicrobial agent
Procedure:
-
Infection: Anesthetize the mice and induce pneumonia by intratracheal or intranasal instillation of the bacterial inoculum.
-
Treatment: At a specified time post-infection, begin treatment with the test agent, administered via a relevant route (e.g., aerosol, intravenous).
-
Endpoints: At a predetermined time point (e.g., 24-48 hours post-infection), euthanize the animals and assess:
-
Bacterial Burden in Lungs: Homogenize the lungs and determine the CFU per gram of tissue.
-
Histopathology: Examine lung tissue sections for signs of inflammation and tissue damage.
-
Data Presentation:
| Treatment Group | Route of Administration | Mean Bacterial Load (log10 CFU/lungs) ± SD | Survival Rate (%) |
| Vehicle | IP | 8.2 ± 0.5 | 0 |
| Agent Z (10 mg/kg) | IP | 4.5 ± 0.7 | 80 |
| Agent Z (30 mg/kg) | IP | 3.1 ± 0.4 | 100 |
Conclusion
The development of new antimicrobial agents is a complex but vital undertaking. The protocols and principles outlined in this guide provide a framework for the systematic evaluation of novel compounds, from initial in vitro characterization to preclinical in vivo validation. By adhering to rigorous methodologies, incorporating self-validating systems, and understanding the rationale behind each experimental step, researchers can generate the high-quality, reproducible data necessary to advance the next generation of life-saving antimicrobial therapies.
References
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. [Link]
- Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection.
- WSAVA 2017 Congress. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test.
- Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
- ImQuest BioSciences. (n.d.). Sepsis Murine Model.
- Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- The Kirby Laboratory. (n.d.). When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing.
- Medscape. (2025, October 14). Antimicrobial Susceptibility.
- Scribd. (n.d.). Time Kill Assay.
- ResearchGate. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260....
- National Institutes of Health. (n.d.). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis.
- Frontiers. (2020, May 14). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment.
- National Institutes of Health. (2016, June 24). Techniques for Screening Translation Inhibitors.
- National Institutes of Health. (n.d.). PCR inhibition assay for DNA-targeted antibiotics.
- Wikipedia. (n.d.). Minimum inhibitory concentration.
- National Institutes of Health. (n.d.). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
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Application Notes & Protocols: Pyrrolidine Carboxamides as Direct InhA Inhibitors for Tuberculosis Drug Discovery
Introduction: A New Paradigm in Tuberculosis Therapeutics
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, largely due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The cornerstone of first-line TB therapy, isoniazid (INH), has been in use for decades. However, its efficacy is threatened by resistance, which most commonly arises from mutations in the katG gene.[2] The katG gene encodes a catalase-peroxidase enzyme responsible for activating the INH prodrug.[3] This mechanism of resistance highlights a critical vulnerability in prodrug-based therapies and underscores the urgent need for novel agents with alternative modes of action.[4]
The target of activated isoniazid, the enoyl-acyl carrier protein (ACP) reductase (InhA), is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway.[5] This pathway is responsible for synthesizing the very-long-chain mycolic acids, which are essential, structural components of the unique and impermeable mycobacterial cell wall.[6] Because the FAS-II system is absent in mammals, InhA remains a highly validated and attractive target for developing new anti-TB drugs.[6]
This guide focuses on a promising class of direct InhA inhibitors (DIIs): pyrrolidine carboxamides .[7] These compounds circumvent the need for KatG activation, directly binding to InhA and inhibiting its function.[8][9] This allows them to retain activity against many isoniazid-resistant clinical isolates.[3] We present the scientific rationale, synthesis strategies, and detailed protocols for the in vitro evaluation of pyrrolidine carboxamides, providing researchers with a comprehensive framework to explore this novel class of antitubercular agents.
Mechanism of Action: Direct Inhibition of Mycolic Acid Biosynthesis
2.1 The Role of InhA in the FAS-II Pathway
InhA is an NADH-dependent reductase that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation within the FAS-II system.[10] It reduces the trans-2-enoyl-ACP substrate, a critical step for building the long (up to C56) fatty acyl chains that are precursors to mycolic acids.[7] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.
2.2 Contrasting Direct vs. Prodrug Inhibition
The key difference between pyrrolidine carboxamides and isoniazid lies in their mode of engagement with InhA.
-
Isoniazid (Prodrug): INH is ingested by M.tb and converted by the KatG enzyme into a reactive acyl-radical. This radical then covalently attaches to the NAD⁺ cofactor, and this INH-NAD adduct is the actual molecule that potently inhibits InhA.[7] Resistance occurs when katG mutations prevent this activation.
-
Pyrrolidine Carboxamides (Direct Inhibitors): These compounds are not prodrugs. They are designed to bind directly to the InhA active site, typically in the substrate-binding pocket, in an NADH-dependent manner.[3] This direct action means their efficacy is independent of KatG activity, making them promising candidates for treating INH-resistant TB.[11]
Caption: Mechanism of InhA inhibition in M. tuberculosis.
Application Note: Synthesis and Optimization
A key advantage of the pyrrolidine carboxamide scaffold is its amenability to synthetic modification, allowing for rapid optimization of potency and physicochemical properties.[7] High-throughput screening initially identified a lead compound with an IC₅₀ of 10.05 μM, which was subsequently improved over 160-fold through iterative synthesis and screening.[4][7]
3.1 Protocol: Microtiter Library Synthesis for Rapid SAR
This protocol describes a parallel synthesis approach in 96-well plates, enabling the rapid generation of a focused library of analogs for in situ screening without the need for purification of each individual compound.[7]
-
Principle: This method leverages the efficiency and high yield of amide bond formation to quickly explore the structure-activity relationship (SAR). By systematically varying substituents on different parts of the pyrrolidine carboxamide scaffold, researchers can identify modifications that enhance inhibitory activity.[7]
-
Materials:
-
96-well microtiter plates
-
Substituted pyrrolidine-3-carboxylic acids (Scaffold Core)
-
Diverse library of primary and secondary amines (Building Blocks)
-
Coupling agents (e.g., HBTU, HATU)
-
Organic base (e.g., DIEA, N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Multichannel pipette
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the carboxylic acid core, coupling agent, and organic base in the chosen anhydrous solvent. Prepare a master plate containing stock solutions of the diverse amine library.
-
Reaction Setup: In each well of a 96-well reaction plate, dispense the carboxylic acid stock solution.
-
Amine Addition: Using a multichannel pipette or automated liquid handler, transfer the unique amine building blocks from the master plate to the corresponding wells of the reaction plate.
-
Initiation: Add the coupling agent and organic base to each well to initiate the amide bond formation.
-
Incubation: Seal the plate and allow the reaction to proceed at room temperature with gentle agitation for 5-12 hours, or until completion as monitored by a test reaction.
-
In Situ Screening: The crude reaction mixtures are typically diluted directly in assay buffer and used for the InhA enzyme inhibition screen (see Protocol 4.1). The high efficiency of the reaction means the product is the major component, allowing for reliable preliminary activity assessment.[7]
-
-
Rationale for Self-Validation: This workflow's validity rests on the known high fidelity of modern peptide coupling reactions. A control reaction with a known amine and acid should be run in parallel and analyzed by LC-MS to confirm near-quantitative conversion, validating the assumption that the desired product is the predominant species in each well. Hits from this screen must be re-synthesized on a larger scale, purified, and structurally confirmed before further characterization.
Application Note: In Vitro Efficacy Evaluation
Evaluating the potential of a new pyrrolidine carboxamide involves a two-pronged approach: confirming its direct activity against the target enzyme (InhA) and assessing its ability to kill whole M.tb cells.
4.1 Protocol: InhA Enzyme Inhibition Assay (IC₅₀ Determination)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified InhA.
-
Principle: The assay monitors the NADH-dependent reduction of a synthetic substrate, trans-2-dodecenoyl-CoA (DD-CoA), by recombinant InhA. The enzymatic reaction consumes NADH, and the rate of its depletion is measured by the decrease in absorbance at 340 nm.[12] The half-maximal inhibitory concentration (IC₅₀) is the concentration of the test compound required to reduce enzyme activity by 50%.[13]
-
Materials:
-
Purified recombinant M.tb InhA enzyme
-
NADH
-
trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP substrate
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[6]
-
Test compounds dissolved in DMSO
-
UV-transparent 96- or 384-well plates
-
Spectrophotometer capable of kinetic reads at 340 nm
-
Caption: Workflow for determining the IC₅₀ of InhA inhibitors.
-
Procedure:
-
Compound Plating: Create a serial dilution series of the test compound in DMSO. Add 1 µL of each concentration to triplicate wells of a microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 50 µL of InhA solution (e.g., 20 nM final concentration) to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a substrate mixture containing NADH (e.g., 250 µM final) and DD-CoA (e.g., 80 µM final).
-
Kinetic Read: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each well.
-
Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
-
4.2 Protocol: Whole-Cell Activity (MIC Determination) via MABA
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against live M.tb. The MIC is the lowest concentration that prevents visible bacterial growth.[14]
-
Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric method that uses the redox indicator resazurin to assess cell viability. Metabolically active, growing mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. Inhibition of growth is observed as a lack of color change (wells remain blue).[14]
-
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 Broth, supplemented with OADC and glycerol
-
Sterile 96-well microplates
-
Alamar Blue reagent (Resazurin)
-
Control drug (e.g., Isoniazid)
-
Test compounds dissolved in DMSO
-
Caption: Workflow for MIC determination using the MABA method.
-
Procedure:
-
Inoculum Preparation: Grow M.tb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 10⁵ CFU/mL in each well.[15]
-
Compound Plating: Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the final dilution column.[14]
-
Controls: Include a drug-free growth control (inoculum only), a sterility control (media only), and a positive control drug (Isoniazid).
-
Inoculation: Add 100 µL of the prepared M.tb inoculum to all wells (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Developing: Add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Reading the MIC: The MIC is the lowest drug concentration in a well that remains blue.[14] A pink color indicates bacterial growth.
-
Data Interpretation and SAR Insights
The ultimate goal is to identify compounds with potent enzymatic inhibition (low nM IC₅₀) that translates to excellent whole-cell activity (low µM or µg/mL MIC). A large drop-off from IC₅₀ to MIC may suggest issues with cell permeability, efflux, or metabolic instability.
Table 1: Example Data for a Pyrrolidine Carboxamide Series
| Compound ID | R¹ Group (A-Ring) | R² Group (C-Ring) | InhA IC₅₀ (µM)[7] | M.tb H37Rv MIC (µg/mL)[1] |
| d6 (Lead) | Phenyl | Cyclohexyl | 10.05 | > 64 |
| p27 | 4-Cl-Phenyl | Piperazine | 5.21 | 32 |
| p37 | 4-F-Phenyl | 4-Me-Piperazine | 4.47 | 16 |
| s4 | 3-Br-Phenyl | Cyclohexyl | 0.15 | 8 |
| d11 (Optimized) | 3,5-diCl-Phenyl | Cyclohexyl | 0.06 | 4 |
Data is illustrative and based on trends reported in the literature.[1][7]
From this data, a preliminary SAR can be deduced:
-
A-Ring Substitution: Halogen substitution on the A-ring phenyl group, particularly at the meta-positions (e.g., 3,5-dichloro in d11 ), dramatically improves enzymatic inhibition and whole-cell activity compared to the unsubstituted lead compound d6 .[7]
-
C-Ring Variation: The nature of the C-ring (cyclohexyl vs. piperazine) influences potency, suggesting this part of the molecule also engages in important interactions within the binding pocket.[7]
-
Chirality: Further studies have shown that for racemic mixtures, typically only one enantiomer is active, highlighting the specific stereochemical requirements for binding to InhA.[5][7]
Conclusion and Future Directions
Pyrrolidine carboxamides represent a validated and promising class of direct InhA inhibitors. Their mechanism of action allows them to bypass common isoniazid resistance pathways, making them valuable candidates for new TB drug regimens.[8][9] The protocols outlined in this guide provide a robust framework for the synthesis, screening, and characterization of novel analogs. Future work should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of potent leads to ensure they are suitable for in vivo efficacy studies in animal models of tuberculosis.[2][8]
References
- Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024). Antimicrobial Agents and Chemotherapy. [Link]
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
- Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PLoS ONE, 10(7), e0133426. [Link]
- Encinas, L., et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. [Link]
- Study assesses direct InhA inhibitors in TB mouse model. (2024). BioWorld. [Link]
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]
- Jadhav, A., et al. (2010). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Molecular Graphics and Modelling, 29(2), 246-55. [Link]
- Encinas, L., et al. (2024). Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy, e0035724. [Link]
- Matviiuk, T., et al. (2013). Synthesis of potential inhibitors of InhA with pyrrolidine-2,5-dione core fragment and evaluation of their biological activity. French-Ukrainian Journal of Chemistry, 1(1), 16-21. [Link]
- Sirgel, F. A., Wiid, I. J., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173-86. [Link]
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Request PDF. [Link]
- Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1488-1492. [Link]
- Awasthy, D., et al. (2010). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 54(10), 4241-4247. [Link]
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. R Discovery. [Link]
- Matviiuk, T., et al. (2013). Synthesis of Potential Inhibitors of InhA with Pyrrolidine-2,5-dione Core Fragment and Evaluation of their Biological Activity. French-Ukrainian Journal of Chemistry. [Link]
- 1-Pyrrolidinecarboxamide. (n.d.). PubChem.
- Pyrrolidine-2-carboxamide. (n.d.). PubChem.
- Basic physicochemical features of the new dicarboxamides. (2021).
- Onajobi, T. O., et al. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry, 2014, 1-13. [Link]
- Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. (2022). YouTube. [Link]
- He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(22), 6923-6939. [Link]
- Dessen, A., et al. (1999). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 38(38), 12569-12575. [Link]
- Pyrrolidine Properties, Reactions and Applications. (n.d.). Safrole.
- Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by... (2021). Journal of Oleo Science. [Link]
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Application Notes and Protocols for the Use of Pyrrolidine-2-carboxamide Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of peptides featuring a C-terminal proline amide is a critical task in the development of many therapeutic peptides and APIs, including analogues of Thyrotropin-Releasing Hormone (TRH). However, traditional synthetic routes are often plagued by challenges, most notably the high risk of racemization of the proline residue during carboxyl group activation. This technical guide presents a robust, solution-phase strategy that circumvents this critical issue by utilizing (S)-Pyrrolidine-2-carboxamide hydrochloride (also known as L-Prolinamide hydrochloride) as a foundational building block. By starting with the pre-formed proline amide, the problematic C-terminal activation step is eliminated, ensuring the stereochemical integrity of the final peptide. This note provides the scientific rationale, detailed experimental protocols, a comparative analysis of coupling reagents, and troubleshooting guidance for the successful synthesis of C-terminal proline amide peptides.
Introduction: The Proline Problem in Peptide Synthesis
Proline's unique cyclic structure, featuring a secondary amine within its pyrrolidine ring, imparts exceptional conformational rigidity to peptide backbones. This property is crucial for establishing specific secondary structures like β-turns and polyproline helices, which are often essential for biological activity.[1] Many biologically active peptides, such as the hormone Protirelin (pGlu-His-Pro-NH2), terminate with a proline amide (Pro-NH2).[1][2]
The synthesis of these peptides, however, presents a significant stereochemical challenge. In standard solid-phase or solution-phase synthesis, the C-terminal amino acid is activated at its carboxyl group to facilitate coupling with the next amino acid. When this activated residue is any amino acid other than glycine, it is susceptible to racemization through the formation of an oxazolone intermediate.[3][4] Proline is particularly problematic in this regard. The direct amidation of a resin-bound proline or the activation of a proline-containing fragment for a subsequent condensation step can lead to significant loss of stereochemical purity, compromising the yield and biological activity of the target peptide.[1][5]
The Strategic Advantage of the Prolinamide Building Block
A superior strategy to mitigate the risk of racemization is to employ a pre-formed C-terminal amide building block. By using (S)-Pyrrolidine-2-carboxamide hydrochloride, the synthesis proceeds by elongating the peptide chain from the N-terminus of the proline residue. This approach completely bypasses the activation of the proline carboxyl group, thereby preserving its stereochemistry.
This method is particularly advantageous in:
-
Solution-Phase Synthesis: Where intermediates are isolated and purified, ensuring the quality of each building block before proceeding.
-
Fragment Condensation: When coupling a larger peptide fragment to a C-terminal proline amide, using a pre-synthesized prolinamide fragment prevents epimerization at the crucial proline linkage.[4][5][6]
The workflow involves a simple, two-step process in a single pot: the neutralization of the hydrochloride salt to liberate the free secondary amine, followed by the coupling of an N-terminally protected amino acid.
Experimental Protocols
This section provides a detailed protocol for the solution-phase synthesis of the protected dipeptide, Boc-L-His(Trt)-L-Pro-NH₂ , a key intermediate for various TRH analogues.
Materials and Reagents
-
(S)-Pyrrolidine-2-carboxamide hydrochloride (L-Prolinamide HCl)
-
Boc-L-His(Trt)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
Protocol: Synthesis of Boc-L-His(Trt)-L-Pro-NH₂
1. Preparation and Neutralization of Prolinamide: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-Pyrrolidine-2-carboxamide hydrochloride (1.0 eq). b. Dissolve the solid in anhydrous DCM (approx. 10 mL per mmol). If solubility is an issue, a minimal amount of DMF can be added. c. Cool the solution to 0 °C in an ice bath. d. Add DIPEA (1.1 eq) dropwise to the stirred solution. The addition of a slight excess of base ensures complete neutralization of the hydrochloride salt.[7][8] e. Stir the mixture at 0 °C for 20 minutes to ensure the complete formation of the free base of prolinamide. This solution will be used directly in the next step.
2. Activation of Boc-L-His(Trt)-OH: a. In a separate dry flask, dissolve Boc-L-His(Trt)-OH (1.05 eq) and the chosen coupling reagent (e.g., PyBOP, 1.1 eq) in anhydrous DCM. b. Add DIPEA (2.0 eq) to this mixture. This base facilitates the activation process. c. Stir the activation mixture at room temperature for 10-15 minutes.
3. Coupling Reaction: a. Cool the activated Boc-L-His(Trt)-OH solution to 0 °C. b. Slowly transfer the neutralized prolinamide solution (from step 1e) to the activated histidine mixture via cannula or dropping funnel. c. Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. d. Continue stirring for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
4. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude solid by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure Boc-L-His(Trt)-L-Pro-NH₂.
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical for achieving high yields, especially when coupling onto the sterically hindered secondary amine of proline. While many reagents are effective, some are better suited for this specific transformation.[3][9]
| Coupling Reagent | Class | Activation Time | Relative Efficacy for Proline Coupling | Key Considerations |
| DCC / HOBt | Carbodiimide | 20-30 min | Moderate | Cost-effective. DCU byproduct can be difficult to remove in solution phase. Risk of racemization is higher than with onium salts.[3] |
| HBTU / HATU | Aminium Salt | 5-15 min | High / Very High | Very efficient and fast. HATU is generally superior for sterically hindered couplings. Byproducts are water-soluble. |
| PyBOP / PyAOP | Phosphonium Salt | 10-20 min | Very High | Excellent for hindered couplings and known to suppress racemization effectively. PyAOP is often considered superior to PyBOP.[10] Byproducts are generally less hazardous than those from BOP. |
| CDI | Imidazole-based | 15-30 min | High | Forms a highly reactive imidazolide intermediate that is effective for acylating secondary amines.[10] |
Recommendation: For coupling onto prolinamide, HATU or PyBOP/PyAOP are highly recommended due to their high efficiency and low racemization risk for sterically demanding couplings.[10] It is crucial to ensure sufficient base (DIPEA) is present to maintain a basic pH throughout the reaction.[10][11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete neutralization of prolinamide HCl. 2. Insufficient activation of the carboxylic acid. 3. Steric hindrance of the proline secondary amine. | 1. Ensure at least 1.1 equivalents of DIPEA are used in the neutralization step. Check pH if possible. 2. Allow for sufficient activation time. Use a more powerful coupling reagent like HATU or PyAOP. 3. Increase reaction time and/or temperature (monitor for side reactions). |
| Presence of Unreacted Starting Material | 1. Reaction time is too short. 2. Reagents (especially coupling reagent) have degraded. | 1. Continue to monitor the reaction by TLC/LC-MS and extend the reaction time. 2. Use fresh, high-quality anhydrous solvents and reagents. Store coupling reagents under inert gas. |
| Side Product Formation | 1. Racemization of the activated amino acid (e.g., Histidine). 2. Guanidinylation of the prolinamide if using uronium reagents (HBTU/HATU) with slow coupling. | 1. Perform activation and initial coupling at 0 °C. Use a racemization suppressant like HOBt or Oxyma Pure if not already part of the coupling reagent.[3] 2. Use a phosphonium-based reagent like PyBOP instead. Ensure the activated acid is added to the amine, not the other way around. |
| Difficult Purification | 1. Byproducts from the coupling reagent (e.g., DCU from DCC). 2. Poor separation of product from residual starting materials. | 1. If using DCC, ensure complete precipitation of DCU and filter carefully. Consider using a reagent with water-soluble byproducts like EDC for easier removal.[2] 2. Optimize the eluent system for column chromatography, potentially using a different solvent system or a gradient with a shallower slope. |
Conclusion
The use of (S)-Pyrrolidine-2-carboxamide hydrochloride as a starting material offers a strategic and efficient solution to the persistent problem of proline racemization in peptide synthesis. This approach simplifies the synthesis of C-terminal proline amide peptides by eliminating the need for problematic C-terminal activation. The protocols and guidelines presented herein provide researchers with a reliable and validated method to produce high-purity, stereochemically defined peptides for drug discovery and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis.
- Thamm, P., & Henkel, B. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag.
- Heinlein, C., Silva, D. V., Tröster, A., Schmidt, J., Gross, A., & Unverzagt, C. (2011). Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase. Angewandte Chemie International Edition, 50(28), 6406-6410. [Link]
- Gale, P. A., & Wenzel, M. (2021).
- Mitruka, B. M., & Rawnsley, H. M. (1971). Biosynthesis of thyrotropin-releasing hormone: biosynthesis by rat hypothalamic fragments in vitro. Endocrinology, 88(6), 1509-1516.
- Aapptec. (n.d.). Coupling Reagents.
- ResearchGate. (2015). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitrogen of Proline? [Online forum post].
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2025). Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization on the Solid Phase | Request PDF.
- Google Patents. (n.d.). EP0197794A2 - Preparation of peptides with C-terminal proline amide.
- BenchChem. (n.d.). Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL.
- ChemPep. (n.d.). Overview of Peptide Synthesis.
- Tymecka, D., & Misicka, A. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. In Peptide Synthesis: Methods and Protocols (pp. 1-11). Humana, New York, NY.
- Scialdone, M. A., et al. (2023). Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin.
- Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(30), 9570-9580.
- Wagner, A., & Bräse, S. (2024). C-Terminal Decarboxylation of Proline-Derived Building Blocks for Protein-Binding Peptides. Chemistry – A European Journal.
- ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue? [Online forum post].
- Coin, I., Beyermann, M., & Bienert, M. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 237-256.
- Kumar, Y. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1).
- Kumar, P., & Gupta, P. (2013). Proline-catalyzed asymmetric synthesis of syn- and anti-1,3-diamines. Organic letters, 15(18), 4842-4845.
- Rege, P. D., & Martin, S. E. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. European Journal of Organic Chemistry, 2020(44), 6908-6923.
- Guranova, N. V., et al. (2019).
- Arunrattiyakorn, P., et al. (2007). Enzymatic synthesis of dehydroderivatives from proline-containing cyclic dipeptides and their effects toward cell division. Bioscience, biotechnology, and biochemistry, 71(3), 830-833.
- Kazmaier, U., & Schmidt, C. (2009). Synthesis of Highly Functionalized Proline Derivatives via a One-pot Michael/Aldol Addition–Cyclization Approach. Synlett, 2009(07), 1136-1140.
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Application Notes & Protocols for the Comprehensive Analysis of Pyrrolidine-2-carboxamide Hydrochloride
Abstract
Pyrrolidine-2-carboxamide hydrochloride, a key chiral intermediate and structural motif in medicinal chemistry, demands rigorous analytical characterization to ensure its identity, purity, and stability.[1] This document provides a comprehensive guide to the principal analytical methodologies for this compound, tailored for researchers, quality control analysts, and drug development professionals. We delve into the theoretical underpinnings and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Titrimetry. Each section is designed to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Analytical Imperative
Pyrrolidine-2-carboxamide, particularly in its chiral forms like (S)-Pyrrolidine-2-carboxamide hydrochloride (L-Prolinamide HCl), serves as a fundamental building block in the synthesis of numerous pharmaceutical agents.[1][2] Its structural integrity and purity are paramount, as any impurities can have significant downstream effects on the safety and efficacy of the final active pharmaceutical ingredient (API). The hydrochloride salt form enhances stability and solubility, but also necessitates specific analytical considerations.
The analytical challenge with this molecule lies in its high polarity and lack of a strong UV chromophore, making detection and separation non-trivial. This guide presents a multi-faceted approach to overcome these challenges, providing a suite of orthogonal techniques to build a complete analytical profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is the primary technique for assessing the purity, assay, and stability of Pyrrolidine-2-carboxamide HCl. Given its polar nature and weak UV absorbance, method selection is critical. We present protocols for both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Causality & Method Selection:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode but can be challenging for highly polar analytes like Pyrrolidine-2-carboxamide, which may have little retention on standard C18 columns, often eluting near the void volume. Retention can be improved by using mobile phases with a high aqueous content and a suitable ion-pairing agent or by using columns with polar end-capping.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.[3] This mode often provides superior retention and resolution for this analyte.
-
Detection: The amide functional group provides some UV absorbance at low wavelengths (e.g., < 220 nm).[4] For higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) detection or pre-column derivatization to attach a chromophore can be employed.[3][5]
Protocol 2.1: RP-HPLC for Purity and Assay Determination
This protocol is designed for routine purity analysis and quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh and dissolve the Pyrrolidine-2-carboxamide HCl sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the USP tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Quantification: Calculate purity using the area percent method. For assay, compare the peak area response against a certified reference standard of known concentration.
Protocol 2.2: Stability-Indicating HILIC Method
This method is designed to separate the active compound from potential degradation products formed during stability studies. Forced degradation is a prerequisite for validating this method.[8]
Experimental Protocol:
-
Forced Degradation (Conceptual): Expose the sample to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (ICH Q1B guidelines) to generate potential degradants.[9]
-
Instrumentation: HPLC system with UV/PDA detector.
-
Sample Preparation: Neutralize acidic and basic stress samples before dilution. Dissolve all samples in a mixture of 90:10 Acetonitrile:Water to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: HILIC (Amide phase), 150 mm x 4.6 mm, 3.5 µm.[10]
-
Mobile Phase: Acetonitrile: 10 mM Ammonium Acetate, pH 5.0 (90:10 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Validation: Assess peak purity using a PDA detector to ensure the main peak is free from co-eluting degradants. The method should demonstrate specificity, linearity, accuracy, and precision as per ICH guidelines.
Table 1: Summary of HPLC Conditions
| Parameter | Method 2.1: RP-HPLC (Purity/Assay) | Method 2.2: HILIC (Stability-Indicating) |
| Principle | Separation by hydrophobicity | Separation by hydrophilicity/partitioning |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Amide, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | 0.1% H₃PO₄ in Water:ACN (95:5) | ACN:10mM NH₄OAc, pH 5.0 (90:10) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Primary Use | Routine Purity, Assay | Impurity profiling, Stability studies |
Diagram 1: General HPLC Workflow
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[11] Due to the low volatility of the hydrochloride salt, derivatization is often required to convert the analyte into a more volatile form.
Causality & Method Selection:
-
Derivatization: The primary amine and amide protons are active and can lead to poor peak shape. Silylation (e.g., using BSTFA) is a common technique to replace these active protons, increasing volatility and thermal stability.
-
Mass Spectrometry: MS detection provides high specificity and allows for the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[12]
Protocol 3.1: GC-MS for Impurity Profiling (with Derivatization)
Experimental Protocol:
-
Instrumentation: GC system with a capillary column inlet coupled to a Mass Spectrometric detector.
-
Sample Derivatization: a. Accurately weigh ~1 mg of the sample into a vial. b. Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). c. Add 200 µL of a suitable solvent like Pyridine or Acetonitrile. d. Cap the vial and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Scan Mode: Full Scan, m/z 40-450.
-
-
Data Analysis: Identify peaks by comparing retention times with derivatized standards and matching mass spectra against a reference library (e.g., NIST).
Diagram 2: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR): For Unambiguous Identification
NMR spectroscopy is the gold standard for structural elucidation and identity confirmation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.
Causality & Method Selection:
-
Solvent Choice: The choice of a deuterated solvent is critical for sample solubility and to avoid interfering signals. Deuterium oxide (D₂O) is a good choice for the hydrochloride salt, though the labile N-H and O-H protons will exchange with deuterium and may not be observed. DMSO-d₆ is an alternative that allows observation of these exchangeable protons.
-
Spectra: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. 2D NMR techniques (like COSY and HSQC) can be used for more complex structural assignments if needed. Spectral data from sources like PubChem can be used for comparison.[13][14]
Protocol 4.1: ¹H and ¹³C NMR for Structural Confirmation
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of Pyrrolidine-2-carboxamide HCl in ~0.7 mL of Deuterium Oxide (D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Apply water suppression if necessary.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity, and coupling constants, comparing them to known literature values or predicted spectra.
-
Assign the signals in the ¹³C NMR spectrum.
-
Table 2: Expected NMR Signal Regions (in D₂O)
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | C2-H | ~4.2 - 4.4 | Triplet/dd |
| C5-H₂ | ~3.3 - 3.5 | Multiplet | |
| C3-H₂, C4-H₂ | ~1.9 - 2.3 | Multiplets | |
| ¹³C | C=O (Amide) | ~175 - 180 | Singlet |
| C2 | ~60 - 62 | Singlet | |
| C5 | ~46 - 48 | Singlet | |
| C3, C4 | ~25 - 32 | Singlets |
Note: N-H protons are typically not observed in D₂O due to H-D exchange.
Titrimetric Analysis: A Classic Method for Assay
Acid-base titration is a robust, cost-effective, and highly precise pharmacopoeial method for determining the assay of the hydrochloride salt.[15] The method relies on the neutralization of the acidic hydrochloride moiety by a standardized strong base.
Protocol 5.1: Potentiometric Titration for Assay
Experimental Protocol:
-
Instrumentation: Autotitrator with a calibrated pH electrode or a standard burette setup.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
High-purity water (as solvent).
-
-
Procedure: a. Accurately weigh approximately 100 mg of Pyrrolidine-2-carboxamide HCl into a beaker. b. Dissolve in 50 mL of water. c. Immerse the pH electrode into the solution and stir gently. d. Titrate the solution with standardized 0.1 M NaOH. e. Record the volume of NaOH added versus the pH. The endpoint is the point of maximum inflection on the titration curve (the equivalence point).
-
Calculation:
-
Calculate the assay percentage using the following formula: Assay (%) = (V × M × F) / W × 100
-
Where:
-
V = Volume of NaOH used at the endpoint (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
F = Molar mass of Pyrrolidine-2-carboxamide HCl (150.61 g/mol )
-
W = Weight of the sample (mg)
-
-
Diagram 3: Titration Workflow
Caption: Workflow for potentiometric titration assay.
Conclusion
The comprehensive analysis of this compound is achievable through the strategic application of orthogonal analytical techniques. HPLC, particularly HILIC, is indispensable for purity and stability assessments. GC-MS provides a powerful lens for examining volatile impurities, while NMR serves as the definitive tool for structural identity confirmation. Finally, classical titrimetry offers a simple yet highly accurate method for assay determination. By combining these methods, researchers and drug developers can build a complete quality profile, ensuring the material is suitable for its intended use in pharmaceutical synthesis and development.
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Application Notes and Protocols for NMR Spectroscopy of Pyrrol-idine-2-carboxamide hydrochloride
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Introduction: The Significance of Pyrrolidine-2-carboxamide hydrochloride in Drug Discovery
This compound is a chiral proline derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to enhance their three-dimensional structure, solubility, and other vital physicochemical properties.[1] Notably, it is a key intermediate in the synthesis of Protirelin (Thyrotropin-Releasing Hormone), a peptide hormone with neurological and diagnostic applications.[1] Furthermore, the pyrrolidine carboxamide motif is under investigation for the development of novel therapeutics, including potent and selective inhibitors of enzymes in Mycobacterium tuberculosis, offering a promising avenue for new antituberculosis agents.[1]
Given its significance, the unambiguous structural confirmation and purity assessment of this compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of the compound.[2][3][4] This document provides a comprehensive guide to the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Expected NMR Resonances
The chemical structure of this compound (C₅H₁₁ClN₂O) consists of a five-membered pyrrolidine ring with a carboxamide group at the 2-position.[5][6][7] The hydrochloride salt form enhances its stability and solubility, particularly in polar solvents.[6]
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.8,-2.0!", fontcolor="#202124"]; C4 [label="C", pos="0.8,-2.0!", fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.5!", fontcolor="#202124"]; C_amide [label="C", pos="-2.8,0.5!", fontcolor="#202124"]; O_amide [label="O", pos="-3.8,1.2!", fontcolor="#202124"]; N_amide [label="N", pos="-2.9,-0.8!", fontcolor="#202124"]; H_N1 [label="H", pos="0,2.5!", fontcolor="#202124"]; H_C2 [label="H", pos="-1.8,0.2!", fontcolor="#202124"]; H1_C3 [label="H", pos="-1.2,-2.8!", fontcolor="#202124"]; H2_C3 [label="H", pos="-0.2,-2.5!", fontcolor="#202124"]; H1_C4 [label="H", pos="1.2,-2.8!", fontcolor="#202124"]; H2_C4 [label="H", pos="0.2,-2.5!", fontcolor="#202124"]; H1_C5 [label="H", pos="1.8,0.2!", fontcolor="#202124"]; H2_C5 [label="H", pos="1.8,-1.2!", fontcolor="#202124"]; H1_N_amide [label="H", pos="-3.5,-1.5!", fontcolor="#202124"]; H2_N_amide [label="H", pos="-2.0,-1.2!", fontcolor="#202124"]; Cl [label="HCl", pos="3,1.5!", fontcolor="#EA4335"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C2 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N1 -- H_N1; C2 -- H_C2; C3 -- H1_C3; C3 -- H2_C3; C4 -- H1_C4; C4 -- H2_C4; C5 -- H1_C5; C5 -- H2_C5; N_amide -- H1_N_amide; N_amide -- H2_N_amide; } Caption: Molecular structure of this compound.
Based on the structure, a predictable pattern of signals can be anticipated in the ¹H and ¹³C NMR spectra. The pyrrolidine ring contains several chiral centers, leading to diastereotopic protons which will exhibit distinct chemical shifts and complex coupling patterns.
Experimental Protocols: A Step-by-Step Guide
A meticulously prepared sample is the foundation of a high-quality NMR spectrum. The following protocols are designed to ensure optimal results.
Part 1: Sample Preparation
-
Analyte Purity and Quantity: Begin with a sample of this compound of the highest possible purity. For standard ¹H NMR, 5-25 mg of the compound is typically sufficient.[8][9] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8][9]
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's resonances.[10][11] For this compound, which is a polar salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices due to their high polarity.
-
DMSO-d₆: The residual proton signal appears as a pentet at approximately 2.50 ppm, and the carbon signal is a septet at around 39.5 ppm.[11][12][13]
-
D₂O: The residual HDO signal is typically observed around 4.8 ppm, but its chemical shift is highly dependent on temperature and pH.[11][12][13] Protons attached to nitrogen (NH and NH₂) will exchange with deuterium in D₂O, leading to the disappearance of their signals in the ¹H NMR spectrum. This can be a useful diagnostic tool.
-
-
Sample Dissolution and Transfer:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.5-0.7 mL of the chosen deuterated solvent.[10]
-
Gently agitate the vial to ensure complete dissolution. If necessary, brief and gentle warming or vortexing can be applied.[8]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.[8]
-
-
Internal Standard (Optional but Recommended): The addition of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[14]
Part 2: NMR Data Acquisition
The following are general guidelines for acquiring high-quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
dot digraph "NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [style=filled, color="#FFFFFF"]; Weigh [label="Weigh Analyte"]; Dissolve [label="Dissolve in\nDeuterated Solvent"]; Filter [label="Filter into\nNMR Tube"]; Weigh -> Dissolve; Dissolve -> Filter; }
subgraph "cluster_Acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [style=filled, color="#FFFFFF"]; Shim [label="Shimming"]; Tune [label="Tuning and Matching"]; Acquire [label="Acquire Spectrum"]; Filter -> Shim [lhead="cluster_Acq", ltail="cluster_Prep"]; Shim -> Tune; Tune -> Acquire; }
subgraph "cluster_Proc" { label = "Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [style=filled, color="#FFFFFF"]; FT [label="Fourier Transform"]; Phase [label="Phase Correction"]; Integrate [label="Integration & Peak Picking"]; Analyze [label="Spectral Analysis"]; Acquire -> FT [lhead="cluster_Proc", ltail="cluster_Acq"]; FT -> Phase; Phase -> Integrate; Integrate -> Analyze; } } Caption: General workflow for NMR analysis.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | Standard 1D proton (zg30 or zg) | A simple and robust pulse sequence for routine ¹H NMR. |
| Spectral Width | 12-16 ppm | Sufficient to cover the expected chemical shift range of organic molecules. |
| Acquisition Time | 2-4 seconds | A longer acquisition time provides better resolution.[15] |
| Relaxation Delay (d1) | 1-5 seconds | Allows for sufficient relaxation of the protons between scans for quantitative analysis.[2] |
| Number of Scans | 8-16 | Adequate for a good signal-to-noise ratio with a sufficient sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | Proton-decoupled ¹³C (zgpg30) | Decoupling from protons simplifies the spectrum to single lines for each carbon. |
| Spectral Width | 200-220 ppm | Covers the typical chemical shift range for carbon atoms in organic molecules. |
| Acquisition Time | 1-2 seconds | Balances resolution and experiment time. |
| Relaxation Delay (d1) | 2-5 seconds | Longer delays are often needed for quaternary carbons to fully relax. |
| Number of Scans | 1024 or more | A higher number of scans is required to compensate for the low sensitivity of ¹³C. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Analysis and Interpretation
The interpretation of the NMR spectra involves assigning the observed signals to the corresponding nuclei in the molecule.[16]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring and the amide group.
-
Amide Protons (-CONH₂): Two broad signals are expected, typically in the range of 7-8.5 ppm. Their broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and possible restricted rotation around the C-N bond.
-
Pyrrolidine Ring Protons:
-
H2 (methine proton): This proton, being adjacent to the electron-withdrawing carboxamide group and the nitrogen atom, is expected to be the most downfield of the ring protons, likely appearing as a multiplet.
-
H5 (methylene protons): These protons are adjacent to the nitrogen atom and will appear as a multiplet. They are diastereotopic and will have different chemical shifts.
-
H3 and H4 (methylene protons): These protons are further from the electron-withdrawing groups and will be the most upfield of the ring protons, appearing as complex multiplets due to coupling with each other and adjacent protons.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Carbonyl Carbon (-C=O): This will be the most downfield signal, typically in the range of 170-180 ppm.
-
Pyrrolidine Ring Carbons:
-
C2: This carbon, attached to both the nitrogen and the carboxamide group, will be the most downfield of the ring carbons.
-
C5: This carbon, attached to the nitrogen, will be the next most downfield.
-
C3 and C4: These carbons will be the most upfield of the ring carbons.
-
Table of Expected Chemical Shifts:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C=O | - | 170 - 180 |
| CONH ₂ | 7.0 - 8.5 (broad) | - |
| H 2 | Downfield multiplet | - |
| C2 | - | Downfield |
| H 3 | Upfield multiplet | - |
| C3 | - | Upfield |
| H 4 | Upfield multiplet | - |
| C4 | - | Upfield |
| H 5 | Downfield multiplet | - |
| C5 | - | Downfield |
Note: These are approximate ranges, and the actual chemical shifts can be influenced by the solvent and other experimental conditions.
Advanced NMR Techniques
For a more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.[16][17]
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently characterize this important pharmaceutical building block, ensuring the quality and integrity of their research and development efforts.
References
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- PubChem. This compound. National Center for Biotechnology Information.
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- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
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- The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.
- Portland Press. NMR Spectra of Simple Heterocycles.
- University of Leicester. NMR Techniques in Organic Chemistry: a quick guide.
- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts.
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Pyrrolidine-2-carboxamide Hydrochloride in Coordination Chemistry: Application Notes and Protocols
Introduction: The Versatility of a Chiral Ligand
Pyrrolidine-2-carboxamide hydrochloride, a derivative of the naturally occurring amino acid proline, is a chiral molecule of significant interest in medicinal chemistry and drug discovery.[1] Its rigid five-membered ring structure provides a well-defined stereochemical scaffold, making it a valuable building block in the synthesis of complex bioactive molecules.[1] In the realm of coordination chemistry, this molecule presents itself as a versatile ligand, capable of forming stable complexes with a variety of transition metals. The presence of both a secondary amine within the pyrrolidine ring and a carboxamide group provides two potential coordination sites, allowing it to act as a bidentate ligand. This chelation leads to the formation of a stable five-membered ring with the metal center, a common and favorable arrangement in coordination chemistry.[2] The inherent chirality of pyrrolidine-2-carboxamide also opens avenues for its use in asymmetric catalysis, where the chiral metal complex can influence the stereochemical outcome of a chemical reaction.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in coordination chemistry. It details protocols for the synthesis of its transition metal complexes and the analytical techniques for their thorough characterization, underpinned by the causal relationships between experimental choices and outcomes.
Coordination Behavior and Mechanistic Insights
Pyrrolidine-2-carboxamide typically coordinates to metal ions as a bidentate ligand through the nitrogen atom of the pyrrolidine ring and the oxygen atom of the carboxamide group.[2][5] This (N,O)-coordination is analogous to that of its parent amino acid, proline, which also forms stable five-membered chelate rings with metal ions.[6][7] The hydrochloride form of the ligand necessitates the use of a base in the reaction mixture to deprotonate the pyrrolidinyl nitrogen, enabling its coordination to the metal center. The choice of base is critical to avoid unwanted side reactions. A non-coordinating organic base, such as triethylamine, is often preferred.
The general reaction for the formation of a metal complex with pyrrolidine-2-carboxamide (represented as L) can be depicted as:
M(X)n + 2 LH·HCl + 2 Base → [M(L)2]Xn-2 + 2 Base·HCl
Where M is the metal ion, X is a counter-ion (e.g., Cl-, NO3-), and n is the charge of the metal ion. The stoichiometry of the resulting complex (e.g., ML2, ML3) will depend on the coordination number and preferred geometry of the metal ion. For many divalent first-row transition metals like Cu(II), Ni(II), and Co(II), square planar or octahedral geometries are common.[6][8]
Experimental Protocols
Protocol 1: Synthesis of a Generic Divalent Metal Complex of Pyrrolidine-2-carboxamide
This protocol describes a general method for the synthesis of a divalent transition metal complex, for example, bis(pyrrolidine-2-carboxamidato)copper(II).
Materials:
-
This compound
-
Copper(II) chloride (or other suitable metal salt)
-
Methanol (reagent grade)
-
Triethylamine (Et3N)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Ligand Preparation: In a 100 mL Schlenk flask, dissolve this compound (2 mmol) in 20 mL of methanol under an inert atmosphere.
-
Deprotonation: To the stirred solution, add triethylamine (2 mmol, dropwise) at room temperature. The formation of triethylammonium chloride may be observed as a white precipitate. Stir for 15 minutes to ensure complete deprotonation of the ligand.
-
Metal Salt Addition: In a separate flask, dissolve copper(II) chloride (1 mmol) in 10 mL of methanol. Add this solution dropwise to the ligand solution with continuous stirring.
-
Reaction: The reaction mixture will typically undergo a color change upon addition of the metal salt. Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then add diethyl ether dropwise until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.
-
Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Causality behind Experimental Choices:
-
Inert Atmosphere: While not strictly necessary for all first-row transition metals, an inert atmosphere prevents the potential oxidation of sensitive metal centers or ligands.
-
Stepwise Addition: Adding the metal salt solution dropwise to the ligand solution helps to control the reaction rate and often leads to the formation of a more crystalline product.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the ligand exchange reaction to occur at a reasonable rate.
-
Recrystallization: This purification technique is based on the principle of differential solubility of the desired compound and impurities in a given solvent system at different temperatures, allowing for the isolation of a pure crystalline product.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of a metal complex with pyrrolidine-2-carboxamide.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.
Expected Observations and Interpretations:
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |
| N-H (Pyrrolidine) | ~3200-3400 | Shifted or broadened | Coordination of the pyrrolidine nitrogen to the metal center alters the N-H bond strength.[6] |
| C=O (Amide I) | ~1650 | Shift to lower frequency | Coordination of the carbonyl oxygen to the metal ion weakens the C=O double bond, resulting in a lower stretching frequency.[9] |
| M-N Stretch | - | ~400-500 | Appearance of a new band in the far-IR region is direct evidence of the formation of a metal-nitrogen bond.[2] |
| M-O Stretch | - | ~500-600 | Appearance of a new band in the far-IR region indicates the formation of a metal-oxygen bond.[2] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are characteristic of the metal ion and its coordination environment.
Expected Observations and Interpretations:
For d-block transition metal complexes, the absorption of light in the visible region is due to d-d electronic transitions. The position and intensity of these absorption bands are sensitive to the geometry of the complex and the nature of the ligands. For instance, an octahedral Cu(II) complex typically shows a broad absorption band around 600-800 nm.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While paramagnetic complexes can lead to broadened NMR signals, for diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution.
Expected Observations and Interpretations:
-
¹H NMR: Protons on the pyrrolidine ring, particularly those alpha to the coordinating nitrogen, will experience a downfield shift upon coordination to the metal center.
-
¹³C NMR: The carbonyl carbon of the amide group will also show a downfield shift upon coordination.
Magnetic Susceptibility Measurements
This technique is used to determine the number of unpaired electrons in a metal complex, which in turn provides information about its electronic configuration and geometry. For example, a square planar Ni(II) complex (d⁸) is typically diamagnetic (no unpaired electrons), while an octahedral Ni(II) complex is paramagnetic (two unpaired electrons).[6]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the structure of a coordination complex in the solid state, including bond lengths, bond angles, and the overall coordination geometry. This is the most definitive characterization technique.[10]
Diagram of the Characterization Workflow:
Caption: A multi-technique approach for the characterization of coordination complexes.
Applications and Future Directions
The chiral nature of pyrrolidine-2-carboxamide makes its metal complexes promising candidates for applications in asymmetric catalysis.[3][4] For example, they could be explored as catalysts in enantioselective reductions, oxidations, or carbon-carbon bond-forming reactions. Furthermore, the biological activity of the parent molecule suggests that its metal complexes may also exhibit interesting pharmacological properties, a field ripe for exploration. The ability of metal complexes to interact with biological targets in ways that the free ligand cannot, opens up new avenues for drug discovery.
Conclusion
This compound is a readily available and versatile chiral ligand for the synthesis of a wide range of coordination complexes. Its predictable bidentate coordination behavior, analogous to that of proline, provides a solid foundation for the rational design of new metal-based catalysts and potential therapeutic agents. The protocols and characterization techniques outlined in this application note provide a comprehensive framework for researchers to explore the rich coordination chemistry of this fascinating molecule.
References
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- El-ajaily, M. M., et al. (2020). Synthesis and characterization of novel transition metal complexes with L-Proline and their catalytic activity evaluation towards cyclohexane oxidation.
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- Gemini. (2024). Chiral Amino Acids Synthesis.
- Transition metal amino acid complexes. (2023, November 29). In Wikipedia. [Link]
- Kariem, E. A., et al. (2022). Preparation and Characterization of Mixed Ligands of Flucloxacillin and Proline and Theoretical Treatment to Form Coordination Complexes with Some Metal Ions. Baghdad Science Journal, 19(4), 829.
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- Krylov, V. A., et al. (2022). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Molecules, 27(3), 945.
- Kumar, P., et al. (2019). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 24(22), 4156.
- Li, D., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Omar, M. M., et al. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 358-369.
- Pandey, A., & Mishra, A. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4968.
- Singh, R. B., & Singh, R. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-11.
- Toste, F. D., et al. (2013). Structural Effects of Proline Substitution and Metal Binding on Hexameric Cyclic Peptoids. Organic Letters, 15(4), 778-781.
- Various Authors. (2016). (A) General structure of metal-L-proline complex [ML2]. (B) and (C) UV-Visible spectra of proline with various metal-L-proline complexes, (D) IR spectrum of proline with different metal-L-proline complexes. ResearchGate.
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Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drugs
Introduction: The Significance of Stereochemistry in Pyrrolidine Pharmaceuticals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational rigidity and the stereochemical arrangement of its substituents are critical for defining the pharmacological activity and safety profile of these drugs. Enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Therefore, the development of robust and efficient stereoselective synthetic methods is paramount in the synthesis of pyrrolidine-containing pharmaceuticals.
This technical guide provides an in-depth overview of modern stereoselective strategies for the synthesis of pyrrolidine-containing drugs, complete with detailed application notes and protocols for key methodologies. The focus is on providing researchers, scientists, and drug development professionals with a practical understanding of the underlying principles and experimental details of these synthetic routes.
Strategic Approaches to Stereoselective Pyrrolidine Synthesis
The stereoselective synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the use of the chiral pool and catalytic asymmetric methods.[2][3]
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as the amino acids L-proline and L-hydroxyproline, as starting materials.[2][4] The inherent chirality of these precursors is transferred to the target molecule through a series of chemical transformations. This is a reliable and often cost-effective approach for the synthesis of certain pyrrolidine-containing drugs.
-
Catalytic Asymmetric Synthesis: This approach involves the use of a small amount of a chiral catalyst to induce stereoselectivity in a reaction that forms the pyrrolidine ring or one of its key stereocenters. This is a highly versatile and powerful strategy that can be further divided into organocatalysis and metal catalysis.
I. Chiral Pool Synthesis: Leveraging Nature's Chirality
The use of L-proline and its derivatives as chiral building blocks is a cornerstone of pyrrolidine synthesis.[5] These readily available and inexpensive starting materials provide a robust entry point to a wide range of complex, enantiomerically pure pyrrolidine-containing drugs.
Application Example: Synthesis of Avanafil
Avanafil (Stendra®), a phosphodiesterase-5 (PDE5) inhibitor used for the treatment of erectile dysfunction, can be synthesized from (S)-prolinol, which is derived from the reduction of L-proline.[2]
Workflow for the Synthesis of (S)-Prolinol from L-Proline:
Caption: General workflow for organocatalytic synthesis of polysubstituted pyrrolidines.
Protocol 2: Organocatalytic Michael Addition/Cyclization Cascade
This protocol is a generalized procedure based on established methodologies for the synthesis of highly functionalized pyrrolidines. [6] Materials:
-
Aldehyde
-
β-Nitroacrolein dimethyl acetal
-
Chiral diarylprolinol silyl ether organocatalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine)
-
Dichloromethane (DCM)
-
Zinc dust
-
Acetic acid
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde and β-nitroacrolein dimethyl acetal in DCM, add the chiral organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude Michael adduct is then dissolved in a mixture of methanol and acetic acid.
-
Add zinc dust portion-wise to the solution at 0 °C.
-
Stir the reaction at room temperature until the reduction of the nitro group and subsequent intramolecular reductive amination are complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to afford the desired polysubstituted pyrrolidine.
Causality: The chiral organocatalyst forms a transient iminium ion with the aldehyde, which then undergoes a highly stereoselective Michael addition to the nitroalkene. [7]The subsequent reduction of the nitro group and intramolecular cyclization proceed with high diastereoselectivity to furnish the final pyrrolidine product. [6]
B. Metal Catalysis: Versatility and High Enantioselectivity
Transition metal catalysis offers a complementary approach to organocatalysis, often providing access to different types of pyrrolidine structures with excellent stereocontrol. Copper-catalyzed reactions are particularly noteworthy for their versatility and cost-effectiveness. [8] Application Example: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for the synthesis of highly substituted pyrrolidines. [9][10] Protocol 3: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is based on the synthesis of enantioenriched α-deuterated pyrrolidine derivatives, showcasing the precision of this methodology. [11] Materials:
-
Glycine-derived aldimine ester
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral ligand (e.g., a chiral phosphine or bis(oxazoline) ligand)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the copper(I) catalyst and the chiral ligand in DCM.
-
Add the glycine-derived aldimine ester and the electron-deficient alkene to the catalyst solution.
-
Stir the reaction mixture at the specified temperature (often room temperature or below) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired enantioenriched pyrrolidine.
Causality: The copper(I) catalyst, in complex with the chiral ligand, coordinates to the azomethine ylide precursor, facilitating its deprotonation to form a chiral metal-associated azomethine ylide. This ylide then undergoes a highly regio- and stereoselective 1,3-dipolar cycloaddition with the alkene. [11]
III. Case Studies: Stereoselective Synthesis of Pyrrolidine-Containing Drugs
The following examples illustrate the application of these strategies in the synthesis of well-known pyrrolidine-containing drugs.
Case Study 1: (R)-Rolipram
(R)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor with antidepressant and anti-inflammatory properties. Its synthesis often involves an asymmetric conjugate addition as a key step. [12][13] Synthetic Strategy: An organocatalytic Michael addition of a malonate to a nitroalkene, followed by a series of transformations including reduction and lactamization. [13]
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Michael Addition | Dimethyl malonate, 1-fluoro-4-(2-nitrovinyl)benzene, Cinchona alkaloid-derived organocatalyst | 68% | >99% |
| Nitro-Mannich/Lactamization | Formaldehyde, benzylamine | 68% | >99% (de) |
Causality: The bifunctional organocatalyst, possessing both a Lewis basic site (tertiary amine) and a Brønsted acidic site (thiourea or squaramide), activates both the nucleophile and the electrophile, leading to high enantioselectivity in the initial Michael addition. [13]
Case Study 2: (S)-Nicotine
(S)-Nicotine is the naturally occurring and more biologically active enantiomer of nicotine. Its enantioselective synthesis has been a long-standing challenge. Synthetic Strategy: A recent approach involves an iodine-mediated Hofmann-Löffler reaction for the key C-H amination step. [14]Another strategy utilizes an asymmetric catalytic reduction of a ketone precursor. [15] Workflow for Asymmetric Catalytic Synthesis of Nicotine:
Caption: A multi-step asymmetric synthesis of (S)-Nicotine. [15] Causality: The key to this synthesis is the highly enantioselective reduction of a ketone intermediate to a chiral alcohol, which sets the stereocenter for the final product. [15]The choice of the chiral catalyst is critical for achieving high optical purity.
Conclusion
The stereoselective synthesis of pyrrolidine-containing drugs is a dynamic and evolving field. While chiral pool synthesis remains a valuable and practical approach, the continuous development of novel catalytic asymmetric methods, including organocatalysis and metal catalysis, provides researchers with powerful tools to access a diverse range of complex and stereochemically rich pyrrolidine structures. The choice of synthetic strategy depends on various factors, including the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to design and execute efficient and highly stereoselective syntheses of the next generation of pyrrolidine-based pharmaceuticals.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures.
- Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- A novel enantioselective synthesis of (S)-(-)- and (R)-(+)
- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine deriv
- A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade.
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]
- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. [Link]
- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. [Link]
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Total enantioselective synthesis of (S)-Nicotine. Universite de Montreal. [Link]
- Synthesis of (R)-Rolipram. Thieme. [Link]
- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
- Organocatalytic Asymmetric Total Synthesis of ( R )-Rolipram and Formal Synthesis of (3 S ,4 R )-Paroxetine.
- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Semantic Scholar. [Link]
- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed. [Link]
- Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives.
- METHOD FOR ASYMMETRIC CATALYTIC SYNTHESIS OF NICOTINE.
- Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
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Pyrrolidine-2-carboxamide Hydrochloride in Catalysis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrrolidine ring system is a cornerstone of modern asymmetric catalysis, lauded for its conformational rigidity and the stereochemical information embedded within its structure.[1][2] Pyrrolidine-2-carboxamide, the amide derivative of the amino acid proline, represents a fundamental and highly versatile chiral ligand.[3] While often utilized in its N-substituted forms, the parent compound, frequently handled as its hydrochloride salt for stability and ease of handling, serves as a powerful ligand in both organocatalysis and transition metal catalysis. The hydrochloride salt can be readily converted to the active free amine in situ or used directly, with a base to liberate the neutral ligand.
This guide provides an in-depth exploration of pyrrolidine-2-carboxamide as a catalytic ligand, offering insights into its mechanistic action and providing detailed protocols for its application in key asymmetric transformations. The focus is on empowering researchers, scientists, and drug development professionals to leverage this accessible and effective chiral building block in their synthetic endeavors.
Part 1: Pyrrolidine-2-carboxamide in Asymmetric Organocatalysis
In the realm of organocatalysis, pyrrolidine-2-carboxamide functions as a bifunctional catalyst. The secondary amine of the pyrrolidine ring activates carbonyl compounds through the formation of a nucleophilic enamine intermediate, while the carboxamide moiety acts as a hydrogen bond donor to orient the electrophile and control the stereochemical outcome of the reaction.
Application: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds. Prolinamide-based organocatalysts have been shown to be effective in promoting this transformation.[4]
Mechanism of Action:
The catalytic cycle begins with the reaction of the pyrrolidine-2-carboxamide with a ketone to form an enamine intermediate. This enamine then attacks an aldehyde. The stereochemistry of the product is controlled by the transition state assembly, where the carboxamide group of the catalyst directs the aldehyde to a specific face of the enamine through hydrogen bonding. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Diagram: Catalytic Cycle of a Prolinamide-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is adapted from established procedures for prolinamide-catalyzed aldol reactions.[4]
Materials:
-
(S)-Pyrrolidine-2-carboxamide hydrochloride
-
Triethylamine (Et3N)
-
4-Nitrobenzaldehyde
-
Cyclohexanone (freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-pyrrolidine-2-carboxamide hydrochloride (0.02 mmol, 10 mol%).
-
Add anhydrous DCM (1.0 mL) and triethylamine (0.02 mmol, 1.0 eq relative to the catalyst) to the flask and stir for 10 minutes at room temperature to generate the free base in situ.
-
Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add cyclohexanone (1.0 mmol, 5.0 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Trustworthiness of the Protocol: This protocol includes an in situ generation of the active catalyst, a common and reliable method. The progress of the reaction is monitored by TLC, ensuring that the reaction is stopped at the optimal time. The purification by column chromatography is a standard and effective method for isolating the product. The final analysis by chiral HPLC provides a definitive measure of the stereochemical outcome.
Application: Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is another cornerstone of organocatalysis, yielding valuable γ-nitro carbonyl compounds. Prolinamide-derived catalysts have demonstrated excellent performance in this transformation.[5][6]
Mechanism of Action:
Similar to the aldol reaction, the catalytic cycle involves the formation of an enamine intermediate from the ketone and the pyrrolidine-2-carboxamide catalyst. This enamine then adds to the electron-deficient nitroalkene in a conjugate fashion. The carboxamide group of the catalyst controls the facial selectivity of the attack on the nitroalkene through hydrogen bonding, leading to a highly enantiomerically enriched product.
Diagram: Experimental Workflow for Asymmetric Michael Addition
Caption: General workflow for an organocatalyzed Michael addition.
Part 2: Pyrrolidine-2-carboxamide in Transition Metal Catalysis
The pyrrolidine-2-carboxamide scaffold can also serve as a chiral ligand for transition metals, enabling a wide range of asymmetric transformations. The nitrogen atoms of the pyrrolidine ring and the carboxamide group can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Application: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a mild and efficient method for the reduction of ketones to chiral alcohols. Ruthenium complexes bearing chiral ligands are among the most effective catalysts for this transformation.[7][8] Prolinamide-based ligands have been successfully employed in Ru-catalyzed ATH.[7]
Mechanism of Action:
The active catalytic species is typically a ruthenium hydride complex formed in situ. The ketone substrate coordinates to the chiral ruthenium complex, and the hydride is transferred to the carbonyl carbon. The prolinamide ligand creates a chiral pocket around the metal center, dictating the facial selectivity of the hydride transfer and leading to the formation of one enantiomer of the alcohol product in excess.
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on general procedures for Ru-catalyzed ATH with chiral amide-based ligands.[7][9]
Materials:
-
[Ru(p-cymene)Cl2]2
-
(S)-Pyrrolidine-2-carboxamide
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Acetophenone
-
2-Propanol (isopropanol)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (0.0025 mmol, 0.5 mol%) and (S)-pyrrolidine-2-carboxamide (0.0055 mmol, 1.1 mol%).
-
Add degassed 2-propanol (2.0 mL).
-
Stir the mixture at 80 °C for 30 minutes to form the pre-catalyst.
-
Cool the mixture to room temperature.
-
Add acetophenone (0.5 mmol, 1.0 eq) and the formic acid/triethylamine azeotrope (0.5 mL).
-
Stir the reaction mixture at 40 °C for the specified time, monitoring by GC or TLC.
-
After completion, cool the reaction to room temperature and quench with water (5 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.
Causality in Experimental Choices: The use of a pre-catalyst formation step ensures the generation of the active chiral ruthenium complex before the introduction of the substrate. The formic acid/triethylamine azeotrope is a common and effective hydrogen source for transfer hydrogenation. The reaction temperature is optimized to balance reaction rate and enantioselectivity.
Data Summary
| Application | Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| Aldol Reaction | (S)-N-Tritylpyrrolidine-2-carboxamide | Various aldehydes and ketones | β-Hydroxy carbonyls | Good | Good | [1] |
| Michael Addition | Prolinamide-camphor derivative | Aldehydes and nitroalkenes | γ-Nitro aldehydes | up to 92 | >99 | [5] |
| Transfer Hydrogenation | Ruthenium-Prolinamide complex | Racemic β-heterosubstituted cycloalkanones | cis-β-Heterosubstituted cycloalkanols | up to 99 | up to 99.1 | [7] |
References
- Ru–Prolinamide‐Catalyzed Asymmetric Transfer Hydrogenation of Racemic β‐Heterosubstituted Cycloalkanones Driven by Dynamic Kinetic Resolution. (n.d.). ResearchGate.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2018). RSC Advances. [Link]
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. [Link]
- Combining prolinamides with 2-pyrrolidinone: Novel organocatalysts for the asymmetric aldol reaction. (2018). Tetrahedron. [Link]
- Novel Prolinamide-Camphor-Containing Organocatalysts for Direct Asymmetric Michael Addition of Unmodified Aldehydes to Nitroalkenes. (n.d.). ResearchGate.
- Prolinamide organocatalyst assisted Michael addition reaction of ketones to nitroolefins. (n.d.). ResearchGate.
- Multifunctional Phosphoramide-(S)-Prolinamide Derivatives as Efficient Organocatalysts in Asymmetric Aldol and Michael Reactions. (n.d.). ResearchGate.
- Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. (2003). Accounts of Chemical Research. [Link]
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). Accounts of Chemical Research. [Link]
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). ResearchGate.
- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. (2022). RSC Advances. [Link]
- Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. (n.d.). ResearchGate.
- A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. (2011). Journal of the American Chemical Society. [Link]
- Copper Catalyzed Regioselective and Stereospecific Aziridine Opening with Pyridyl Grignard Nucleophiles. (2022). Organic Letters. [Link]
- Pyrrolidine-2-carboxamide. (n.d.). PubChem.
- Pyrrolidine-2-carboxamide hydrochloride. (n.d.). PubChem.
- Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. (2021). Dalton Transactions. [Link]
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- 9. Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine-2-carboxamide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Pyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are several established routes, each with its own advantages and disadvantages. The most common starting material is L-proline. Key pathways include:
-
The Thionyl Chloride Method: L-proline is first converted to its methyl ester hydrochloride using thionyl chloride in methanol. This intermediate is then subjected to ammonolysis to yield L-prolinamide.[1][2] This method is widely used but has notable drawbacks, including the use of hazardous reagents and potential for racemization.[3]
-
The N-Carboxyanhydride (NCA) Method: L-proline reacts with phosgene, diphosgene, or triphosgene to form an L-proline-N-carboxyanhydride (NCA) intermediate.[1][4] This intermediate is then subjected to ammonolysis to give the desired product. This route can offer high yields and shorter reaction times.[1]
-
Biocatalytic Amidation: An emerging "green" alternative involves the direct enzymatic amidation of L-proline using an enzyme like Candida antarctica lipase B (CalB) and ammonia in an organic solvent.[3] This method avoids hazardous reagents and is highly stereoselective, preventing racemization.[3][5]
Q2: Why is racemization a significant concern in the synthesis of L-prolinamide, and how can it be minimized?
A2: L-prolinamide is a chiral molecule, and for its primary application as a pharmaceutical intermediate (e.g., for Vildagliptin), maintaining the (S)-configuration is critical for biological activity.[6][7] Certain synthesis methods, particularly those involving harsh activating agents like thionyl chloride to form an acyl chloride intermediate, are prone to causing racemization at the α-carbon.[3][8]
To minimize racemization:
-
Employ milder reaction conditions (e.g., lower temperatures).
-
Consider using coupling reagents known to suppress racemization, although this adds complexity and cost.
-
The most effective way to avoid racemization is to use a biocatalytic approach, which is inherently stereospecific and has been shown to yield enantiomerically pure L-prolinamide (ee >99%).[3][5]
Q3: What are the main safety and environmental hazards associated with traditional synthesis methods?
A3: The traditional thionyl chloride and phosgene-based methods pose significant hazards.
-
Thionyl Chloride: Reacts violently with water and releases toxic gases (SO₂ and HCl) as byproducts.[3]
-
Phosgene/Triphosgene: These are extremely toxic reagents.
-
Solvents: Often, hazardous solvents like dichloromethane are used, which are environmentally persistent and have associated health risks.[3] The generation of acidic and toxic waste streams requires careful handling and disposal, adding to the process cost and environmental burden.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Problem 1: Low Reaction Yield
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Starting Material Conversion: The solubility of L-proline in many organic solvents is low, which can hinder the reaction rate.[3]
-
Solution: Ensure vigorous stirring to maintain a good suspension. For the NCA method, a slight increase in temperature (e.g., to 30-40°C) can help dissolve the starting material and drive the reaction to completion.[1] In biocatalytic methods, solvent choice is critical; 2-methyl-2-butanol (2M2B) has been shown to be effective despite low initial substrate solubility.[3]
-
-
Hydrolysis of Intermediates: Acyl chlorides and NCA intermediates are highly susceptible to hydrolysis if moisture is present in the reaction setup.
-
Product Loss During Workup: Pyrrolidine-2-carboxamide and its hydrochloride salt are often water-soluble, leading to significant losses during aqueous extraction steps.[9]
-
Solution: Minimize aqueous workups. Instead of washing with water, consider precipitating the product by adding a less polar solvent. If an aqueous workup is unavoidable, saturate the aqueous phase with salt (e.g., NaCl) to decrease the product's solubility before extraction.
-
Workflow: Troubleshooting Low Yield
Sources
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- 2. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 3. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 4. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 5. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine Carboxamide Synthesis
Welcome to the technical support center for pyrrolidine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during amide bond formation. The following sections offer insights into reaction optimization, troubleshooting, and best practices, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the setup and execution of pyrrolidine carboxamide synthesis.
Q1: What are the principal methods for synthesizing pyrrolidine carboxamides?
The most common and versatile method for synthesizing pyrrolidine carboxamides is the coupling of a pyrrolidine-containing carboxylic acid with an amine, or vice-versa. This reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1] Simply mixing the two components is ineffective as it results in an acid-base reaction, forming an unreactive salt.[1]
The activation is achieved using a coupling reagent . The general workflow involves activating the carboxylic acid to form a reactive intermediate (e.g., an active ester), which then readily reacts with the amine to form the desired amide bond.[2]
Q2: How do I choose the right coupling reagent for my specific substrates?
The choice of coupling reagent is critical and depends on factors such as substrate steric hindrance, the chirality of the reactants, and the desired purity of the final product.[3]
-
For Standard Couplings: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often paired with an additive like HOBt (1-Hydroxybenzotriazole), are cost-effective and reliable for simple substrates.[4][5] EDC is often preferred in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[3][6]
-
For Sterically Hindered Substrates: When bulky groups are present on either the pyrrolidine or the amine, more potent reagents are necessary. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are highly effective.[3][4] These reagents form more reactive activated esters, leading to higher yields and faster reaction times.[4]
-
For Chiral Substrates (to prevent epimerization): When working with chiral pyrrolidine carboxylic acids or chiral amines, minimizing epimerization is paramount. Reagents like HATU are known for low racemization levels.[7][8] The use of additives like HOBt or, more recently, OxymaPure® , is crucial as they suppress the formation of racemization-prone intermediates.[7][9]
Q3: What is the role of an additive like HOBt or OxymaPure®?
Additives are essential for two primary reasons: suppressing racemization and preventing side reactions.[9] When a carbodiimide like DCC or EDC is used alone, it forms a highly reactive O-acylisourea intermediate.[4][10] This intermediate can:
-
Rearrange into an unreactive N-acylurea byproduct, which is a common impurity that can be difficult to remove.[3][10]
-
Lead to the formation of an oxazolone intermediate from the chiral carboxylic acid, which is a primary pathway for racemization.[7]
Additives like HOBt or OxymaPure® intercept the O-acylisourea to form an active ester.[6][11] This active ester is stable enough to prevent rearrangement to N-acylurea but reactive enough to efficiently form the desired amide bond with the amine, significantly reducing the risk of epimerization.[4][12] OxymaPure® is often considered a greener and safer alternative to HOBt, as HOBt has explosive properties.[9][13][14]
Q4: Which solvent is best for my reaction?
Anhydrous aprotic solvents are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.[11] Common choices include:
-
Dichloromethane (DCM): A good, less polar choice that can minimize certain side reactions like N-acylurea formation.[7][15]
-
Dimethylformamide (DMF): A highly polar solvent that is excellent for dissolving a wide range of substrates, but may promote side reactions if not carefully controlled.[15]
-
Acetonitrile (MeCN): Another effective polar aprotic solvent.
The choice depends on the solubility of your starting materials. Always use anhydrous-grade solvents to maximize yield.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Q1: Problem: My reaction has a very low yield or is not proceeding.
A low or non-existent yield can stem from several issues. A logical diagnostic approach is necessary.
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure coupling reagents are not expired and have been stored correctly. Use fresh, anhydrous solvents. Water is a common culprit, as it hydrolyzes the activated intermediate.[11]
-
Check Stoichiometry and Order of Addition: Typically, 1.1-1.2 equivalents of the coupling reagent and amine are used relative to the carboxylic acid. For uronium/aminium reagents like HATU, a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is required.[7] Crucially, pre-activate the carboxylic acid with the coupling reagent for 5-15 minutes before adding the amine to prevent side reactions between the coupling reagent and the amine.
-
Address Steric Hindrance: If your substrates are bulky, a standard EDC/HOBt coupling may be insufficient.[11] Switch to a more powerful reagent like HATU or consider converting the carboxylic acid to an acyl fluoride, which is highly reactive.[16]
-
Manage Basicity: The amine nucleophile can be deactivated by protonation.[11] The addition of a non-nucleophilic base like DIPEA is often necessary to scavenge protons and maintain the amine in its active, neutral state.
Q2: Problem: I am observing significant epimerization of my chiral starting material.
Epimerization, the loss of stereochemical purity at a chiral center, is a major concern, especially in pharmaceutical synthesis.[7]
Causality & Prevention:
-
Mechanism: The primary cause is the formation of a planar oxazolone intermediate from the activated N-protected amino acid.[7] This intermediate can be protonated from either face, leading to a mixture of epimers.
-
Solution 1: Choice of Reagent and Additive: Use coupling reagents and additives known to suppress racemization. The combination of a carbodiimide with OxymaPure® or HOAt is highly effective.[9][12][13] Uronium reagents like HATU are also excellent choices.[8]
-
Solution 2: Temperature Control: Run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature).[7] Higher temperatures increase the rate of oxazolone formation.[7]
-
Solution 3: Minimize Pre-activation Time: Do not allow the activated carboxylic acid to stir for an extended period before adding the amine, as this increases the opportunity for oxazolone formation.
Q3: Problem: My reaction is messy, with many side products. What are they and how can I prevent them?
Side products complicate purification and reduce yield. Two are especially common:
-
N-Acylurea: This forms from the rearrangement of the O-acylisourea intermediate when using carbodiimides.[10] It is often difficult to separate from the desired product.
-
Guanidinylation: This occurs when using excess uronium/aminium reagents (like HBTU, HATU) which can react with the free amine starting material to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.[8]
-
Prevention: Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents). Ensure the carboxylic acid is pre-activated before the amine is introduced.
-
General Amide Coupling Mechanism
Caption: Generalized mechanism of amide bond formation.
Q4: Problem: My product is difficult to purify.
Pyrrolidine carboxamides can be polar and basic, making standard silica gel chromatography challenging.
-
Issue: Streaking on silica TLC plates and poor separation during column chromatography.[17]
-
Strategy 1: Modify the Mobile Phase: For basic compounds, add a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[17] This neutralizes acidic sites on the silica gel, reducing streaking.
-
Strategy 2: Use a Different Stationary Phase: If silica fails, consider alternative chromatography methods.
-
Strategy 3: Salt Formation & Recrystallization: If the product is crystalline, forming a salt (e.g., hydrochloride) and recrystallizing can be a highly effective purification method.
-
Strategy 4: Aqueous Workup: For water-soluble byproducts (like those from EDC), a thorough aqueous wash (e.g., with dilute acid, then base, then brine) before chromatography can remove a significant amount of impurities.[11]
Section 3: Comparative Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Key Additive(s) |
| Carbodiimides | EDC, DCC | Cost-effective; EDC byproducts are water-soluble.[3][6] | Slower reactions; risk of N-acylurea formation and epimerization without additives.[4][10] | HOBt, OxymaPure®[9] |
| Uronium/Aminium | HATU, HBTU, HCTU | Fast reactions, high yields, low epimerization (especially HATU).[4][8] | Higher cost; can cause guanidinylation if used in excess.[20] | Requires non-nucleophilic base (e.g., DIPEA).[7] |
| Phosphonium | PyBOP, PyAOP | High efficiency, similar to uronium salts; less risk of guanidinylation than HATU.[2][9] | Higher cost; byproducts can be difficult to remove. | Requires non-nucleophilic base (e.g., DIPEA). |
| Anhydrides | T3P® | Byproducts are water-soluble; low toxicity and cost-effective; very low epimerization.[21] | Can be less effective for highly challenging substrates compared to HATU. | Pyridine[21] |
Experimental Protocol: General Procedure for Pyrrolidine Carboxamide Synthesis using HATU
This protocol provides a reliable starting point for the synthesis of a pyrrolidine carboxamide from a generic pyrrolidine carboxylic acid and an amine.
Materials:
-
Pyrrolidine-containing carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Activation: Add HATU (1.1 eq) in one portion. Stir the mixture at 0 °C for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to yield the pure pyrrolidine carboxamide.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5693–5702.
- ResearchGate. (n.d.). Scheme 2. Proposed mechanism of formation of N-acylurea.
- Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 5269.
- CEM Corporation. (n.d.). OxymaPure.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5693-5702.
- Royal Society of Chemistry. (2022). Amide Bond Formation. In Green and Sustainable Medicinal Chemistry.
- Wei, K.-L., et al. (2006). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide-imide)s. Macromolecules, 39(9), 3126–3132.
- Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6338-6345.
- Wikipedia. (n.d.). Carbodiimide.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
- Chemistry For Everyone. (2025, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube.
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6338-6345.
- Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Izdebski, J., & Pawlak, D. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 33(1), 72-74.
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.
- AAPPTec. (2021). Carbodiimides and Additives.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130.
- ResearchGate. (n.d.). Coupling Reagents.
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 271-276.
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct.
- Ghosh, A. K., & Kumar, D. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(29), 3725–3728.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- Ubing, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 79-82.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Wang, Y., et al. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 38(13), 2243-2248.
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- 2. hepatochem.com [hepatochem.com]
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- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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Pyrrolidine-2-carboxamide hydrochloride stability and storage conditions
Welcome to the Technical Support Center for Pyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this important chemical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of your materials.
Introduction
This compound is a chiral proline derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The hydrochloride salt form generally enhances stability and solubility in aqueous media. However, as with many amine hydrochlorides, it is crucial to understand its potential for hygroscopicity and degradation to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of its stability profile and best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
A1: For optimal stability, this compound should be stored under controlled conditions.
| Storage Duration | Temperature | Atmosphere | Container |
| Short-Term (Weeks) | 2-8°C | Inert gas (e.g., Argon or Nitrogen) | Tightly sealed, opaque container |
| Long-Term (Months to Years) | -20°C | Inert gas (e.g., Argon or Nitrogen) | Tightly sealed, opaque container |
Rationale: Lower temperatures slow down potential degradation reactions. The use of an inert atmosphere is crucial to minimize oxidation, a likely degradation pathway for the pyrrolidine ring. A tightly sealed container prevents moisture uptake, which is critical for a potentially hygroscopic compound.[1][2][3]
Q2: Is this compound hygroscopic?
Q3: What are the visible signs of degradation or moisture uptake?
A3: Visual inspection is the first line of defense in assessing the stability of your material. Look for:
-
Physical Appearance: A change from a white or off-white crystalline powder to a clumpy, sticky, or discolored (yellowish or brownish) substance.[2]
-
Deliquescence: In cases of significant moisture absorption, the solid may start to dissolve and form a viscous liquid.
Any change in the physical appearance of the solid should prompt a purity re-evaluation before use.
Q4: What are the likely degradation pathways for this compound?
A4: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure (a cyclic amide), two primary degradation pathways can be anticipated:
-
Hydrolysis: The amide bond in the pyrrolidine ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening to form the corresponding amino acid, proline.[7]
-
Oxidation: The secondary amine within the pyrrolidine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[8][9]
It is crucial to protect the compound from moisture, strong acids or bases, and oxidative conditions to maintain its integrity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Inconsistent or poor results in aqueous solution-based assays.
-
Possible Cause: Degradation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
pH of the Buffer: Check the pH of your aqueous buffer. Extreme pH values (highly acidic or basic) can accelerate the hydrolysis of the amide bond. It is advisable to work with buffers in the neutral pH range (6.5-7.5) if the experimental conditions allow.
-
Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods, even when frozen. If storage is necessary, aliquot and freeze at -80°C and perform a small-scale stability test to determine its viability over time.
-
Purity Check: If you suspect degradation, analyze your stock solution using a suitable analytical method like HPLC-MS to check for the presence of degradation products.
-
Problem 2: The solid material has become clumpy or discolored.
-
Possible Cause: Moisture absorption and potential degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compromised solid material.
Problem 3: Difficulty in obtaining a clear solution in organic solvents.
-
Possible Cause: The hydrochloride salt may have limited solubility in non-polar organic solvents. Moisture absorption can also affect solubility characteristics.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is expected to be soluble in polar protic solvents like water and methanol, and to a lesser extent in polar aprotic solvents. For reactions in non-polar solvents, conversion to the free base may be necessary.
-
Gentle Warming and Sonication: Aiding dissolution with gentle warming (monitor for degradation) or sonication can be effective.
-
Ensure Anhydrous Conditions: If working with anhydrous solvents, ensure the compound is thoroughly dried to remove any absorbed water, which can hinder solubility in certain organic solvents.
-
Experimental Protocols
Protocol 1: Best Practices for Handling and Weighing
This protocol minimizes moisture exposure when handling this compound.
-
Preparation: Before opening the main container, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: If possible, handle the compound in a glove box or glove bag under a positive pressure of an inert gas like argon or nitrogen.
-
Weighing:
-
Use a weighing boat on an analytical balance.
-
Work quickly and efficiently to minimize the time the container is open.
-
Immediately and tightly reseal the container after dispensing the required amount.
-
-
Storage of Opened Container: Place the resealed container back in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For long-term storage, consider repackaging under an inert atmosphere in smaller, single-use vials.[1][10]
Protocol 2: Stability-Indicating HPLC-MS Method for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect potential degradation products. Method optimization may be required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in water or a water/acetonitrile mixture at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
Integrate the peak for the parent compound and any impurity peaks.
-
Purity can be estimated by area normalization.
-
The mass spectrometer will help in the tentative identification of any degradation products based on their mass-to-charge ratio.
-
Caption: Workflow for HPLC-MS purity analysis.
References
- SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025, March 14). Pharma SOPs. [Link]
- Gel Manufacturing: SOP for Handling Hygroscopic Raw Materials – V 2.0. (2025, June 2). Pharma SOPs. [Link]
- SOP for Guideline for Storage Condition of Raw M
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar. [Link]
- How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips. [Link]
- Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. [Link]
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A System
- Degradation of pyroglutamyl-phenylalanyl-proline amide by a pyroglutamyl aminopeptidase purified from membrane fractions of bovine brain. (1997, February). PubMed. [Link]
- Standard Operating Procedures For Pharmaceuticals Good Distribution and Storage Practices. Scribd. [Link]
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2011, October 10). PubMed. [Link]
- Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. (2020, May 22). PMC. [Link]
- Journal Pre-proof. (2021, July 31). UNICAM. [Link]
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021, February 24). PMC. [Link]
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (2023, August 28). MDPI. [Link]
- Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. (2022, May 25). Green Chemistry. [Link]
- Pyrrolidine-2-carboxamide. PubChem. [Link]
- Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. (2023, February 16).
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. [Link]
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2022). SciELO. [Link]
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2005, April 29). PubMed. [Link]
- METABOLISM OF l-PYRROLIDONE CARBOXYLIC ACID AND ITS STABILITY TO ACIDS AND ALKALIES.
Sources
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- 13. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrrolidine-2-carboxamide Hydrochloride
Welcome to the Technical Support Center for Pyrrolidine-2-carboxamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chiral building block. As a polar, water-soluble hydrochloride salt, achieving high purity requires specific strategies to overcome issues like poor crystallization, removal of polar impurities, and product stability. This document provides field-proven insights and detailed protocols to help you optimize your purification workflow.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: Low Purity After Initial Work-up
Question: My crude this compound has a purity of <95% by HPLC. What are the likely impurities and how can I remove them?
Answer: Low purity in the crude product typically stems from unreacted starting materials or by-products from the synthetic route. The most common impurities depend on the synthesis method but often include:
-
Starting Materials: Unreacted L-proline or D-proline. If an ester of proline was used, residual L-proline methyl ester or ethyl ester might also be present.[1]
-
Inorganic Salts: Ammonium chloride (NH₄Cl) is a frequent by-product if ammonia was used for the amidation step.[2]
-
Chiral Impurities: The presence of the undesired enantiomer (e.g., D-prolinamide in an L-prolinamide synthesis) is a critical impurity, especially in pharmaceutical applications.[3]
-
Degradation Products: Hydrolysis of the amide bond can lead to the formation of the parent carboxylic acid (proline), particularly if the compound is exposed to harsh acidic or basic conditions during work-up.[4]
The strategy for removing these impurities depends on their nature. The workflow below provides a systematic approach to diagnosing and resolving the issue.
Issue 2: Product is an Oil or Fails to Crystallize
Question: I'm trying to recrystallize my product from a methanol/ether system, but it's "oiling out" into a viscous liquid instead of forming crystals. What's wrong?
Answer: "Oiling out" is a common problem when purifying polar, low-melting point solids or highly impure materials. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture), forming a liquid phase instead of a solid crystalline lattice.
Causality & Solutions:
-
High Impurity Load: Impurities can significantly depress the melting point of your compound, making it more likely to oil out. Ensure that you have removed bulk impurities (like inorganic salts) before attempting recrystallization.
-
Cooling Too Rapidly: A large temperature gradient can cause the compound to crash out of solution too quickly. Slow, gradual cooling is essential. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Solvent Choice: The anti-solvent (e.g., diethyl ether) may be too non-polar, causing a rapid and disorderly precipitation.
-
Hygroscopic Nature: Hydrochloride salts can be hygroscopic. Absorbed water can interfere with crystallization and lead to a syrup or oil.[5] Always use dry solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.[6]
Troubleshooting Steps:
-
Re-heat the solution containing the oil until it is homogeneous again.
-
Add a small amount (1-5% of total volume) of the "good" solvent (methanol in this case) to slightly increase the overall solubility.[7]
-
Allow the solution to cool very slowly. Insulating the flask with glass wool or paper towels can help.
-
Once the solution is at room temperature and still clear, try scratching the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.
-
If scratching fails, add a single seed crystal of pure product.
-
Once crystal growth begins, keep the flask undisturbed at room temperature for several hours before moving it to a refrigerator or ice bath to maximize yield.
Issue 3: Product Discoloration (Yellow or Brown)
Question: My final, purified this compound is pale yellow, not white. How can I remove the color?
Answer: Discoloration is typically caused by trace, highly chromophoric impurities resulting from oxidation or side reactions during synthesis. The pyrrolidine ring can be susceptible to oxidative degradation.[8]
Solution: Activated Carbon Treatment
-
Dissolve the discolored product in the minimum amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Using too much will adsorb your product and drastically reduce the yield.
-
Keep the solution heated and swirl for 5-10 minutes.
-
Perform a hot gravity filtration to remove the carbon. This must be done quickly to prevent premature crystallization in the filter funnel. Use a pre-heated funnel and fluted filter paper for best results.
-
Allow the clarified, colorless filtrate to cool and crystallize as usual.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a multi-gram scale?
A1: For multi-gram scale, recrystallization is generally the most practical and cost-effective method. It is highly efficient at removing impurities with different solubility profiles and avoids the cost and time associated with large-scale chromatography. However, if the crude material contains significant amounts of structurally similar impurities that co-crystallize, column chromatography may be necessary as a preliminary step before a final recrystallization polish.
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] As a polar hydrochloride salt, this compound is generally insoluble in non-polar solvents (like hexanes, toluene) and highly soluble in polar protic solvents (like water, methanol). A mixed-solvent system is often ideal. You dissolve the compound in a minimum of a "good" hot solvent (where it's very soluble) and then slowly add a "bad" or anti-solvent (where it's insoluble) until the solution becomes turbid. A small addition of the good solvent will clarify it, and upon slow cooling, crystals should form.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Example Solvents | Suitability as "Good" Solvent | Suitability as "Anti-Solvent" | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent | Poor | Methanol is often the best "good" solvent. Isopropanol is less polar and can sometimes be used to precipitate the salt. |
| Ethers | Diethyl Ether, MTBE | Poor | Excellent | Commonly used as the anti-solvent with alcohols. Use dry ether to avoid introducing water.[6] |
| Ketones | Acetone | Moderate | Good | Can sometimes be used as a single solvent or as an anti-solvent with methanol. |
| Esters | Ethyl Acetate | Poor | Good | Another common anti-solvent. Ensure it is anhydrous.[5] |
| Hydrocarbons | Hexanes, Toluene | Very Poor | Excellent | Generally too non-polar to be effective unless the free base is being purified. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good | Can be useful, but has toxicity and disposal concerns. |
A common and effective system is Methanol/Diethyl Ether or Ethanol/Ethyl Acetate .
Q3: What are the best analytical techniques for assessing the purity of the final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis. Due to the high polarity of the compound, standard reversed-phase (C18) chromatography can be challenging. Hydrophilic Interaction Chromatography (HILIC) is the preferred method.[10][11] It uses a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent like acetonitrile and a small amount of aqueous buffer (e.g., ammonium formate), making it ideal for polar analytes and compatible with mass spectrometry.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities if their signals are resolved from the main compound peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC (preferably HILIC) with a mass spectrometer allows for the determination of the molecular weight of any detected impurities, which is invaluable for identifying them.
-
Chiral HPLC: To determine enantiomeric purity, a specific chiral column (e.g., a polysaccharide-based column) is required. This is critical for applications where stereochemistry is important.[3]
Q4: What are the correct storage conditions for purified this compound?
A4: Proper storage is crucial to maintain the purity of the compound over time.
-
Temperature: Store in a cool environment. While room temperature may be acceptable for short periods, storage at 4°C or -20°C is recommended for long-term stability.[14]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to oxygen and moisture.
-
Moisture: The compound is a salt and can be hygroscopic. Store in a desiccator or a dry box to prevent water absorption, which can degrade the compound or affect its physical properties.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Methanol/Diethyl Ether)
This protocol describes a standard procedure for purifying gram-scale quantities of the compound.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add warm (~50°C) methanol in small portions while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary (e.g., start with 20-25 mL).
-
Decolorization (Optional): If the solution is colored, add ~50 mg of activated carbon, stir for 10 minutes at 50°C, and perform a hot gravity filtration into a clean flask.
-
Precipitation: While stirring the warm methanol solution, slowly add anhydrous diethyl ether from a dropping funnel until a persistent cloudiness (turbidity) is observed.
-
Re-dissolution: Add methanol dropwise until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin within 30 minutes.
-
Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
Protocol 2: Purification by HILIC Column Chromatography
This protocol is suitable for removing closely related polar impurities that are difficult to separate by recrystallization.
-
Column & Mobile Phase Preparation:
-
Stationary Phase: Use a commercially packed HILIC column (e.g., an amide or silica-based column).
-
Mobile Phase A: 95:5 (v/v) Acetonitrile / Water with 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile / Water with 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
-
Degassing: Ensure both mobile phases are thoroughly degassed before use.
-
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase (Mobile Phase A) to a concentration of ~5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatography Conditions:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes. The more polar impurities will elute later in the gradient as the water content increases.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm, due to the amide chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. A final lyophilization step may be necessary to obtain a dry, fluffy solid free of residual water and ammonium formate.
References
- Sciencemadness Discussion Board. (2006). crystallization and dry reagents.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
- Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
- LabRulez LCMS. (n.d.). Development and Optimization of a HILIC- MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
- Google Patents. (2022). CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Reddit. (2021). Can i still crystallize salts even when there is impurities in the solution?.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
- Pharmaffiliates. (n.d.). Proline-impurities.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (2011). CN102180823A - Method for refining prolinamide.
- Google Patents. (2011). CN102180823B - A kind of method of refining prolinamide.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
- ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- Google Patents. (1964). US3131221A - Separation and purification of fatty acid amines.
- LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column.
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- National Center for Biotechnology Information. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC.
- Google Patents. (2012). CN102432616A - Method for preparing L-prolinamide and intermediate thereof.
- Google Patents. (2014). CN102432616B - Method for preparing L-prolinamide and intermediate thereof.
- Google Patents. (2015). CN103333094B - Process method for crystallization purification of proline.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances - Google Patents [patents.google.com]
- 2. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - crystallization and dry reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. halocolumns.com [halocolumns.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Low Yield in Pyrrolidine Carboxamide Reactions
Welcome to the technical support center for pyrrolidine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with amide bond formation involving the pyrrolidine scaffold. As a secondary amine, pyrrolidine and its derivatives can present unique challenges, including steric hindrance and reduced nucleophilicity, which can lead to low reaction yields.[1]
This resource provides in-depth troubleshooting guides, detailed protocols, and the underlying chemical principles to help you diagnose issues and optimize your reaction conditions for successful, high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes pyrrolidine carboxamide synthesis challenging?
A2: The primary challenges stem from pyrrolidine being a secondary amine. This structure is a weaker nucleophile compared to primary amines and can introduce significant steric hindrance, particularly with substituted pyrrolidines or bulky carboxylic acids.[1][2] This steric congestion can physically obstruct the approach of the activated carboxylic acid, leading to slower kinetics, incomplete reactions, and lower yields.[2][3]
Q2: Which coupling reagents are recommended for pyrrolidine acylation?
A2: The choice of coupling reagent is critical and depends on the steric bulk of your substrates.
-
For simple, unhindered substrates: Standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often sufficient, especially when used with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS).[4] These additives increase efficiency and suppress side reactions.[5]
-
For sterically hindered substrates: More potent activating agents are necessary. Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or aminium/uronium salts like HATU are highly effective for these challenging couplings.[2][4][6] HATU is particularly noted for its high efficiency and rapid reaction times in sterically demanding situations.[7]
Q3: Why is the choice of base and solvent so important?
A3: The base and solvent create the environment for the reaction and directly impact kinetics and side reactions.
-
Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is crucial.[4] Its role is to neutralize the acid formed during the reaction without competing with the pyrrolidine as a nucleophile. Using a nucleophilic base can lead to unwanted side products.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are generally preferred.[8] They are effective at dissolving the reactants and stabilizing the charged transition states that form during the reaction, thereby accelerating the desired amide bond formation.[8] It is critical to use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagents.[9]
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: The reaction shows low conversion, with significant unreacted starting materials.
Q: My TLC/LC-MS analysis shows mostly unreacted carboxylic acid and pyrrolidine, even after extended reaction time. What is the likely cause?
A: This issue typically points to inefficient activation of the carboxylic acid or insufficient reactivity of the coupling partners under the chosen conditions.
Possible Causes & Solutions:
-
Cause 1A: Inadequate Coupling Reagent Potency. Your coupling reagent may not be powerful enough to overcome the steric hindrance of your specific substrates.[2] Standard carbodiimides like DCC or EDC may fail with bulky pyrrolidines or acids.
-
Cause 1B: Degradation of Reagents. Coupling reagents, especially carbodiimides and phosphonium/uronium salts, are moisture-sensitive. Using old or improperly stored reagents can lead to complete reaction failure.
-
Solution: Use fresh, high-purity coupling reagents and additives. Ensure all reagents are stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Always use anhydrous solvents for the reaction.[4]
-
-
Cause 1C: Suboptimal Reaction Temperature. Many amide couplings are run at room temperature, but some challenging reactions require heating to overcome the activation energy barrier.
-
Solution: Try increasing the reaction temperature. For example, heating the reaction to 40-50 °C can sometimes significantly increase the rate and overall yield.[10] However, be aware that higher temperatures can also increase the risk of side reactions like racemization.[4] Monitor the reaction closely by TLC or LC-MS.
-
Problem 2: The reaction is messy, with multiple side products and low yield of the desired amide.
Q: My crude reaction mixture shows the formation of a major byproduct with a mass corresponding to my starting amine plus the carbodiimide. What is happening?
A: You are likely observing the formation of N-acylurea, a common and irreversible side reaction when using carbodiimide coupling reagents like EDC or DCC.[4][11]
Possible Causes & Solutions:
-
Cause 2A: N-Acylurea Formation. The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[5][11] This pathway competes directly with the desired reaction of the intermediate with the pyrrolidine amine.
-
Solution: Use a coupling additive such as HOBt or NHS. These additives react rapidly with the O-acylisourea intermediate to form an active ester.[5] This active ester is more stable towards rearrangement but still highly reactive towards the amine, effectively funneling the reaction towards the desired amide product and minimizing the N-acylurea side reaction.[4][5]
-
// Connections O_Acyl -> Amide [label="+ Amine\n(Desired Path)", color="#34A853"]; O_Acyl -> NAcylurea [label="Rearrangement\n(Side Reaction)", style=dashed, color="#EA4335"]; O_Acyl -> HOBt_Ester [label="+ HOBt\n(Suppression)", color="#4285F4"]; HOBt_Ester -> Amide [label="+ Amine", color="#34A853"];
// Invisible edges for alignment EDC -> O_Acyl [style=invis]; } .enddot Caption: Carbodiimide mechanism and the role of HOBt.
Q: I am working with a chiral carboxylic acid, and I suspect I am losing stereochemical purity. How can I prevent this?
A: Racemization, the loss of stereochemical integrity at a chiral center, is a significant risk, especially when the chiral center is adjacent to the activating carboxyl group.[4]
-
Cause 2B: Racemization. The activation process can lead to the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemistry. This is often exacerbated by high temperatures or the use of certain bases.
-
Solution 1: Add a racemization suppressant. Additives like HOBt and, even more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or 1-hydroxy-7-azabenzotriazole (HOAt) are excellent at minimizing racemization.[4]
-
Solution 2: Lower the reaction temperature. Perform the coupling at 0 °C or even lower temperatures to slow down the rate of epimerization.[4]
-
Solution 3: Use a non-nucleophilic, sterically hindered base like DIPEA. This minimizes base-catalyzed racemization pathways.[4]
-
Q: I used HATU and now see a byproduct with a mass corresponding to my amine plus a guanidine group. What happened?
A: This is a known side reaction for aminium/uronium-based coupling reagents like HATU and HBTU.
-
Cause 2C: Guanidinylation. If the coupling reagent is present in excess or if the amine is added before the carboxylic acid is fully activated, the amine can react directly with the HATU reagent itself.[4][6] This forms a guanidinium byproduct, consuming your valuable amine.
-
Solution: Control the stoichiometry and order of addition. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid, 1.05 eq HATU).[4] More importantly, pre-activate the carboxylic acid by stirring it with HATU and the base for 5-10 minutes before adding the pyrrolidine amine.[12] This ensures the HATU is consumed in the desired activation step before it has a chance to react with the amine.
-
Troubleshooting and Optimization Workflow
Use this decision tree to guide your experimental troubleshooting process.
// Path for Unreacted SM sm_yes [label="Inefficient Coupling"]; reagent [label="1. Use Stronger Reagent\n(e.g., HATU, PyBOP)"]; conditions [label="2. Check Reagent Quality\n& Anhydrous Conditions"]; temp [label="3. Increase Temperature"];
// Path for Byproducts bp_yes [label="Side Reaction Dominates"]; bp_type [label="Identify Byproduct Mass", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
n_acylurea [label="N-Acylurea\n(from Carbodiimide)"]; n_acylurea_sol [label="Add HOBt or NHS\nto trap intermediate"];
racemization [label="Racemization\n(Loss of Stereopurity)"]; racemization_sol [label="1. Add HOAt/Oxyma\n2. Lower Temperature"];
guanidinylation [label="Guanidinylation\n(from HATU/HBTU)"]; guanidinylation_sol [label="1. Pre-activate Acid\n2. Check Stoichiometry"];
// Connections start -> check_sm; check_sm -> sm_yes [label="Yes"]; sm_yes -> reagent -> conditions -> temp;
check_sm -> check_bp [label="No / Minor"];
check_bp -> bp_yes [label="Yes"]; bp_yes -> bp_type;
bp_type -> n_acylurea [label="M + Carbodiimide"]; n_acylurea -> n_acylurea_sol;
bp_type -> racemization [label="Diastereomers Formed"]; racemization -> racemization_sol;
bp_type -> guanidinylation [label="M + Guanidine"]; guanidinylation -> guanidinylation_sol;
check_bp -> { rank=same; end_node [label="Consider Purification\nOr Other Issues", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } [label="No"]; } .enddot Caption: Troubleshooting decision tree for low-yield reactions.
Validated Experimental Protocols
Protocol 1: Standard Coupling using EDC/HOBt
This protocol is suitable for non-sterically hindered pyrrolidines and carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Pyrrolidine derivative (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM.
-
Add the pyrrolidine derivative (1.1 equiv) to the solution.
-
Add DIPEA (2.5 equiv) and stir the mixture for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base and EDC-urea), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Coupling for Hindered Substrates using HATU
This protocol is highly effective for sterically demanding couplings where EDC/HOBt fails.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Pyrrolidine derivative (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. You may observe a color change.[12]
-
Add a solution of the pyrrolidine derivative (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. These reactions are often much faster than EDC couplings.[12]
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% LiCl solution (to help remove DMF), followed by saturated NaHCO₃ and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for Common Coupling Reagents
| Reagent Class | Example(s) | Strengths | Weaknesses | Best For |
| Carbodiimides | EDC, DCC | Cost-effective, easy workup for water-soluble byproducts (EDC).[5][7] | Low reactivity for hindered substrates, risk of N-acylurea formation, racemization risk.[5] | Simple, unhindered primary and secondary amines. |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, rapid reaction times, no guanidinylation side reaction.[4] | Higher cost, byproduct removal can be tricky. | Challenging or sterically hindered couplings.[2][7] |
| Aminium/Uronium Salts | HATU, HBTU | Very high reactivity, excellent for difficult couplings, suppresses racemization (especially HATU).[4][6] | High cost, can cause guanidinylation of the amine if not pre-activated.[4][6] | Highly hindered substrates, acid-sensitive substrates, and peptide synthesis. |
References
- BenchChem Technical Support. (2025). Optimization of Reaction Conditions for Coupling with (R)-3-(Boc-amino)pyrrolidine.
- Cammarata, C. R., Hughes, M., & Ofner, C. M. (2015).
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- BenchChem Technical Support. (2025).
- Wikipedia. Carbodiimide.
- BenchChem Technical Support. (2025). Optimization of reaction conditions for (S)-1-Butylpyrrolidine-2-carboxamide.
- BenchChem Technical Support. (2025). Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6873–6877. [Link]
- Asadi, M., Naimi-Jamal, M. R., & Panahi, L. (2021). Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation.
- ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases...[Link]
- Huy, P., & Mbouhom, C. (2019). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficient Amidations and Esterifications.
- Pate,l M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3549-3552. [Link]
- Aapptec Peptides. Coupling Reagents.
- Le-Huy, K., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
- Cicetti, S., Maestre, E., & Sarotti, A. M. (2021). Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations? European Journal of Organic Chemistry. [Link]
- Agerbæk, M. Ø., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- Ilyasov, K. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
- Royal Society of Chemistry. (2017).
- CONICET. (2021).
- Wang, Y., et al. (2023). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. [Link]
- American Chemical Society. (2023). Total Synthesis of (+)
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
- MDPI. (2023).
- National Institutes of Health. (2021).
- National Institutes of Health. (2023).
- ResearchGate. (2020). Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. [Link]
- ACS Publications. (2021).
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Technical Support Center: Troubleshooting Racemization in (S)-Proline Catalysis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in organocatalysis: the loss of enantioselectivity due to racemization in (S)-proline catalyzed reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common experimental issues. The content is grounded in established mechanistic principles and validated through extensive field application.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding racemization in proline-catalyzed reactions.
Q1: I'm observing a significant drop in enantiomeric excess (% ee) in my (S)-proline catalyzed aldol reaction. What are the most likely causes?
A1: A decrease in enantiomeric excess is a multifaceted issue. The primary culprits often involve the reaction conditions which can either lead to the racemization of the product post-reaction or interfere with the stereoselectivity of the catalytic cycle itself. Key factors to investigate include:
-
Water Content: While trace amounts of water can sometimes be beneficial, excess water can disrupt the hydrogen-bonding network in the transition state, leading to a loss of stereocontrol.[1][2]
-
Solvent Choice: The polarity and proticity of the solvent have a profound impact on the stability of the enamine intermediate and the transition state.[3][4][5][6] A solvent that does not adequately stabilize the desired transition state can allow competing, non-stereoselective pathways to dominate.
-
Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the undesired stereoisomeric pathway, leading to a decrease in enantioselectivity.[7][8]
-
Reaction Time: Prolonged reaction times, especially under non-optimal conditions, can lead to product racemization.
-
Catalyst Purity and Loading: Impurities in the (S)-proline or incorrect catalyst loading can affect the reaction kinetics and selectivity.
Q2: Can the (S)-proline catalyst itself racemize under typical reaction conditions?
A2: While (S)-proline is a robust catalyst, it can undergo racemization under harsh conditions, such as prolonged exposure to strong acids or bases at elevated temperatures.[9][10] However, under the mildly acidic/basic conditions of most proline-catalyzed reactions, racemization of the catalyst is generally not a significant concern. It is more common for the product to racemize or for the reaction to proceed through a less stereoselective pathway.
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of reaction products.[11][12][13] Other techniques include chiral Gas Chromatography (GC) for volatile compounds, and less commonly, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. For high-throughput screening, Electrospray Ionization-Mass Spectrometry (ESI-MS) based methods have also been developed.[14]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific issues leading to racemization.
Issue 1: Gradual Decrease in Enantiomeric Excess Over Time
Symptoms: Initial aliquots show high % ee, but the final isolated product has significantly lower enantioselectivity.
Underlying Cause: This pattern strongly suggests that the desired product is racemizing under the reaction conditions after it is formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing % ee.
Experimental Protocol: Time-Course Analysis of Enantiomeric Excess
-
Set up the reaction as usual.
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and washing with a neutral aqueous solution (e.g., brine).
-
Analyze the enantiomeric excess of the product in the quenched aliquot using a validated chiral HPLC or GC method.
-
Plot the % ee as a function of time. A downward trend confirms product racemization.
Issue 2: Consistently Low Enantiomeric Excess from the Start
Symptoms: The reaction consistently yields a product with low % ee, even at early time points.
Underlying Cause: This indicates a problem with the stereoselectivity of the catalytic reaction itself. The desired transition state is not being sufficiently favored over the one leading to the other enantiomer.
Troubleshooting Workflow:
Caption: Optimization of reaction conditions.
Data-Driven Solvent and Temperature Screening
The choice of solvent is critical and its effect can be dramatic.[3][4][5][6] Similarly, temperature plays a key role in controlling the selectivity of the reaction. A systematic screen of these parameters is often the most effective way to improve enantioselectivity.
| Solvent | Temperature (°C) | Enantiomeric Excess (% ee) | Reference |
| DMSO | 25 | 95 | [4] |
| THF | 25 | 85 | [3] |
| Acetonitrile | 25 | 70 | [6] |
| Hexane | 25 | 65 | [4] |
| Methanol | 25 | Racemic | [5] |
| DMSO | 0 | >99 | [15] |
Note: The above data is illustrative and the optimal conditions will vary depending on the specific substrates.
Experimental Protocol: Solvent and Temperature Screening
-
Set up a parallel array of reactions in small vials.
-
To each vial, add the substrates and (S)-proline.
-
Add a different solvent to each vial or set of vials. Common solvents to screen include DMSO, DMF, acetonitrile, THF, and chlorinated solvents.
-
Run sets of these reactions at different temperatures, for example, room temperature, 0 °C, and -20 °C.
-
After a fixed period, quench the reactions and analyze the % ee for each condition.
Issue 3: Poor Enantioselectivity in Mannich Reactions
Symptoms: While aldol reactions may proceed with high enantioselectivity, the corresponding Mannich reaction gives poor results.
Underlying Cause: The mechanism of the Mannich reaction is analogous to the aldol reaction, but the presence of the imine introduces different steric and electronic factors.[16] The transition state for the Mannich reaction can be more sensitive to the nature of the substrates and the reaction conditions.
Troubleshooting and Optimization for Mannich Reactions:
-
Protecting Groups: The choice of protecting group on the imine nitrogen is crucial. N-Boc or N-PMP protected imines often give higher enantioselectivities.[17]
-
Aldehyde Equivalents: For reactions involving acetaldehyde as the nucleophile, using a larger excess of acetaldehyde can suppress side reactions and improve the yield and enantioselectivity.[17]
-
One-Pot Procedures: A one-pot, three-component approach where the imine is generated in situ can be highly effective.[18]
Mechanistic Insights into Racemization
A deeper understanding of the catalytic cycle and potential side reactions is key to effective troubleshooting.
Caption: (S)-Proline catalytic cycle and racemization pathway.
The stereoselectivity of the reaction is determined at the step where the enamine attacks the aldehyde.[16][19][20][21][22] The carboxylic acid group of the proline plays a crucial role in orienting the substrates through hydrogen bonding in a chair-like transition state. Any factor that disrupts this ordered transition state, such as an inappropriate solvent or excess water, can lead to a loss of stereoselectivity.
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of % ee is fundamental to troubleshooting.
Chiral HPLC Method Development:
-
Column Selection: Chiral stationary phases (CSPs) are required.[12][13][23][24][25] Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point for many aldol and Mannich products.
-
Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane and isopropanol for normal phase chromatography. Vary the ratio of the two solvents to optimize the separation. Small amounts of additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can improve peak shape.
-
Derivatization: If the product is difficult to separate directly, derivatization with a UV-active or fluorescent tag can aid in detection and sometimes improve the chiral separation.[26][27]
Protocol for a Generic Chiral HPLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase.
-
Instrumentation:
-
Column: Chiralpak AD-H (or similar)
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculation: % ee = |(A1 - A2) / (A1 + A2)| * 100
References
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
- A Comparative Guide to Enantiomeric Excess Determination of Boc-L-proline Reactions by Chiral HPLC. Benchchem.
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction.
- The Influence of Chiral Solvents in Proline C
- Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry.
- Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. MDPI.
- New mechanistic studies on the proline-c
- Temperature-responsive hairy particle-supported proline for direct asymmetric aldol reaction in w
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH.
- Clarification of the Role of Water in Proline-Medi
- (a) Solvent effects on the outcome of proline catalyzed aldol reactions...
- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Heterogeneous organocatalysis: the proline case. RSC Publishing.
- Proline-c
- Clarification of the Role of Water in Proline-Mediated Aldol Reactions.
- L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes. Europe PMC.
- Proline-catalysed Mannich reactions of acetaldehyde.
- Unraveling the Role of Water in the Stereoselective Step of Aqueous Proline-C
- Proline Catalyzed Asymmetric Aldol Reaction. YouTube.
- Technical Support Center: Troubleshooting Enantioselectivity in Proline-C
- Temperature-responsive hairy particle-supported proline for direct asymmetric aldol reaction in water.
- New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group.
- Proline-catalysed asymmetric aldol reaction in the room temperature ionic liquid [bmim]PF6.
- New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction.
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
- K. A. Ahrendt, C. J. Borths and D. W. C. MacMillan, “New Strategies for Organic Catalysis The First Highly Enantioselective Organocatalytic Diels-Alder Reaction,” Journal of the American Chemical Society, Vol. 122, No. 17, 2000, pp. 4243-4244. Scientific Research Publishing.
- Enantiomer Separ
- Strategies to prevent racemization in asymmetric synthesis using N-Benzoyl-L-proline. Benchchem.
- New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society.
- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Stereoselective Aldol and Conjugate Addition Reactions Mediated by Proline‐Based Catalysts and Its Analogues: A Concise Review.
- Chiral HPLC Separ
- New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane.
- Computational investigations of the stereoselectivities of proline-related c
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.
- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing).
- Proline organoc
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Technical Support Center: Pyrrolidine-2-carboxamide Hydrochloride Solubility
Welcome to the technical support resource for Pyrrolidine-2-carboxamide hydrochloride. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and protocols to address common solubility challenges encountered during assay development.
Introduction to this compound
This compound is a proline derivative.[1] As a hydrochloride salt, it is formed by treating the parent compound with hydrochloric acid to enhance properties like stability and solubility.[2] While the hydrochloride form generally improves aqueous solubility compared to the free base, researchers can still face challenges in achieving the desired concentrations in specific assay buffers and solvent systems. This guide will walk you through a logical, step-by-step process to overcome these issues.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing solutions of this compound.
Question 1: "I'm preparing a stock solution for the first time. What solvent should I start with and at what concentration?"
Answer:
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[1][3] While this compound, as a salt, is expected to have some water solubility, a high-concentration stock in an organic solvent provides experimental flexibility.
Recommended Starting Points:
| Solvent | Recommended Starting Concentration | Notes & Rationale |
| DMSO | 25 mg/mL (219.01 mM)[1] | Ideal for creating a high-concentration primary stock. Ensure you use newly opened, anhydrous DMSO as it is hygroscopic.[1] The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts. |
| Water | >17.1 µg/mL (at pH 7.4)[4] | The free base has limited water solubility.[4] The hydrochloride salt form enhances this, but achieving high concentrations in pure water may still be challenging. Good for applications where organic solvents are not tolerated. |
| Ethanol | Lower solubility than DMSO | Can be used as a co-solvent.[5] The solubility of similar proline derivatives in ethanol is lower than in more polar solvents like methanol or water.[6][7] |
Workflow for Preparing a Primary Stock Solution: A detailed, step-by-step protocol for preparing stock solutions is available in the Core Methodologies section below.[3][8][9]
Question 2: "My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?"
Answer:
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a primary organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent disperses, and the compound crashes out of the solution.
Here is a systematic approach to troubleshoot this problem:
Step-by-Step Solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay. Determine the lowest effective concentration required for your experiment and test its solubility.
-
Adjust the pH of Your Aqueous Buffer: this compound is the salt of a weak base. Its solubility is highly pH-dependent.[10][11]
-
The Mechanism: In acidic conditions (lower pH), the pyrrolidine nitrogen atom is protonated (R₂NH₂⁺). This charged form is generally more water-soluble. As the pH increases towards and beyond the pKa of the amine, it becomes deprotonated (R₂NH), which is less polar and less soluble in water.[12][13]
-
Actionable Advice: Try lowering the pH of your final assay buffer. A buffer with a pH between 4 and 6.5 is a good starting point. Be aware that significant pH changes can affect your biological assay, so this must be tested in parallel.[10] The common ion effect may also reduce the solubility of chloride salts in certain biological media that contain high levels of sodium chloride.[14]
-
-
Employ a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the overall solvent system, thereby increasing the solubility of non-polar compounds.[5][15][16]
-
How it Works: Co-solvents like ethanol or propylene glycol disrupt the hydrogen bonding network of water, making it a more favorable environment for less polar molecules.[15][]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin are frequently used.[]
-
Protocol: Prepare an intermediate stock solution in a mixture of your primary solvent (e.g., DMSO) and a co-solvent before diluting into the final aqueous buffer. For example, dilute your 100 mM DMSO stock to 10 mM in a solution of 50% ethanol/50% water. Then, add this intermediate stock to your final buffer. This gradual change in solvent polarity can prevent precipitation.
-
Question 3: "Standard methods aren't working. Are there more advanced techniques I can use for a particularly difficult formulation?"
Answer:
Yes, if standard approaches fail, several advanced formulation strategies can be employed, particularly for in vivo studies or high-concentration in vitro assays. These methods work by encapsulating the drug or altering its immediate environment to enhance apparent solubility.
Advanced Strategies:
| Technique | Mechanism of Action | When to Use |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[][19][20] This forms a reversible host-guest system.[] | Excellent for increasing the aqueous solubility of molecules without altering their covalent structure.[] Particularly useful for BCS Class II and IV compounds.[] Common derivatives include Hydroxypropyl-β-cyclodextrin (HP-β-CD).[21] |
| Surfactants | Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can solubilize poorly soluble drugs, increasing their concentration in aqueous solution.[22][23][24][25] | Useful in both oral and parenteral formulations. Non-ionic surfactants like Polysorbates (Tween®) or Poloxamers are commonly used.[23][25] |
| Lipid-Based Formulations | These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium, they spontaneously form a fine oil-in-water emulsion, with the drug dissolved in the oil droplets.[26][27] | Primarily used for oral delivery of highly lipophilic drugs to improve absorption and bioavailability. |
Frequently Asked Questions (FAQs)
-
Q1: How should I store my this compound stock solution? Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water into the solvent.[28]
-
Q2: Is heating or sonication recommended to dissolve the compound? Gentle warming (to 37°C) and vortexing or brief sonication can be used to aid dissolution, especially when preparing the initial concentrated stock solution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always visually inspect the solution to ensure all particulate matter has dissolved.
-
Q3: Can I just add a small amount of HCl to my water to dissolve the compound? Since the compound is already a hydrochloride salt, adding more HCl will likely decrease its solubility due to the common ion effect.[10][14] The key is to use a buffered solution with a controlled, slightly acidic pH rather than adding a strong acid directly.
-
Q4: What is the molecular weight of this compound? The molecular weight is 150.61 g/mol .[29][30] The molecular formula is C₅H₁₁ClN₂O.[29][30]
Core Methodologies: Standard Operating Protocols
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM stock solution.
Materials:
-
This compound (MW: 150.61 g/mol )[29]
-
Anhydrous, high-purity DMSO[1]
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube or glass vial with a Teflon-lined cap[28]
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.1 mol/L x 0.001 L x 150.61 g/mol x 1000 mg/g = 15.06 mg
-
-
Weighing: Carefully weigh 15.06 mg of this compound and transfer it to the vial. Record the exact mass weighed.[3]
-
Solvent Addition: Add 900 µL of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Final Volume Adjustment (Quantitative Transfer): Once fully dissolved, add DMSO to bring the final volume to exactly 1.0 mL.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in appropriately labeled vials. Store at -80°C for long-term use.[1][3]
Protocol 2: Systematic Solubility Testing Using a Co-Solvent
This protocol provides a method to systematically test for improved solubility in an aqueous buffer.
Materials:
-
100 mM Primary Stock Solution in DMSO (from Protocol 1)
-
Co-solvents (e.g., Ethanol, PEG 400)
-
Your target aqueous assay buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilutions: Create a set of intermediate solutions by diluting your 100 mM primary stock 1:10 in various co-solvent/buffer mixtures.
-
Tube A: 10 µL of 100 mM stock + 90 µL of 100% Ethanol
-
Tube B: 10 µL of 100 mM stock + 90 µL of 100% PEG 400
-
Tube C: 10 µL of 100 mM stock + 90 µL of 50% Ethanol / 50% Assay Buffer
-
-
Final Dilution: Add 10 µL of each 10 mM intermediate solution (A, B, C) to separate tubes containing 990 µL of your assay buffer. This creates a final compound concentration of 100 µM. For comparison, also prepare a direct dilution: 1 µL of the 100 mM DMSO stock into 999 µL of assay buffer.
-
Observation: Vortex each tube gently. Let the tubes sit at room temperature for 15-30 minutes.
-
Analysis: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). The clearest solution indicates the most effective co-solvent system for your compound under these conditions.
References
- MDPI. (n.d.). Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Pharmaceuticals.
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Technical Support Center: Pyrrolidine-2-carboxamide Hydrochloride
An In-depth Technical Guide to the Stability and Degradation Pathways of Pyrrolidine-2-carboxamide Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Understanding these pathways is critical for developing stable formulations, ensuring analytical method specificity, and maintaining product quality and safety.
This resource is structured as a dynamic question-and-answer guide, addressing common challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical stress conditions?
Pyrrolidine-2-carboxamide, like many small molecules with amide functional groups, is susceptible to degradation through several key pathways. Forced degradation studies are designed to intentionally break down the molecule to understand its intrinsic stability and identify likely degradation products.[1][2] The primary pathways include:
-
Hydrolysis: This is one of the most common degradation routes.[3] The amide bond in the pyrrolidine ring is susceptible to cleavage under both acidic and basic conditions, leading to a ring-opening reaction. This results in the formation of the corresponding carboxylic acid, 4-aminobutanoic acid derivative. The rate of hydrolysis is significantly influenced by pH and temperature.[3][4][5]
-
Oxidation: The pyrrolidine ring can be susceptible to oxidative degradation.[6][7][8] Strong oxidizing agents or the presence of atmospheric oxygen, especially when catalyzed by metal ions or light, can lead to the formation of various oxidation products, including potential N-oxides or products resulting from ring cleavage.[5][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1][9] Photolytic degradation often involves free radical mechanisms that can affect various functional groups within the molecule.[1] The extent of degradation depends on the intensity and wavelength of the light source.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo thermal decomposition.[10] While generally stable at normal temperatures, high heat can provide the energy needed to break weaker bonds, leading to a complex mixture of degradation products.[11]
Visualizing the Core Degradation Pathways
The following diagram illustrates the two most common degradation mechanisms for Pyrrolidine-2-carboxamide.
Caption: Major hydrolytic and oxidative degradation pathways.
Q2: How do experimental conditions like pH and temperature affect the stability of this compound?
The stability of this compound is highly dependent on the experimental environment.
-
Effect of pH: The pH of a solution is a critical factor in the hydrolytic stability of the amide bond.
-
Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis occurs via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12] This typically leads to the cleavage of the amide bond.
-
Neutral Conditions (pH ~7): The compound exhibits its greatest stability in the neutral pH range.
-
Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[13] This process can be aggressive, especially with increased temperature, leading to rapid degradation.[14] Studies on similar pyrrolidine structures show increased degradation as pH rises from 5 to 9.[9]
-
-
Effect of Temperature: Temperature accelerates most degradation reactions. An increase in temperature generally increases the rate of hydrolysis and oxidation.[3] For thermal degradation studies, temperatures are often elevated to 50-70°C to observe degradation within a reasonable timeframe.[15] It's important to note that excessively high temperatures can lead to degradation pathways that are not relevant to real-world storage conditions.[10]
Q3: What are the best practices for storing the compound to ensure its stability for experimental use?
To minimize degradation and ensure the integrity of your experimental results, proper storage is essential.
-
Temperature: Store this compound in a cool, dry place. For long-term storage of stock solutions, keeping them at -20°C or -80°C is recommended to slow down potential hydrolytic and oxidative processes.[16]
-
Light: Protect the compound from light by storing it in an amber vial or a light-blocking container to prevent photolytic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid compound, to minimize oxidative degradation.[11]
-
Moisture: The compound is a hydrochloride salt and can be hygroscopic. Store in a desiccator or a tightly sealed container to prevent moisture uptake, which could facilitate hydrolysis.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution & Rationale |
| Unexpected peaks appear in my HPLC chromatogram during routine analysis. | 1. Degradation of Stock Solution: The solution may have degraded due to improper storage (e.g., left at room temperature, exposed to light).2. Contaminated Solvents/Reagents: Impurities in solvents (e.g., peroxides in THF/ethers) can cause oxidative degradation.3. Harsh Sample Preparation: Excessive heat or extreme pH during sample dilution or preparation can induce degradation. | Solution: 1. Prepare fresh stock solutions daily or weekly, depending on observed stability. Store stock solutions protected from light at ≤ -20°C.[16]2. Use high-purity, HPLC-grade solvents. Filter solvents before use and do not use solvents from previously opened bottles that have been stored for long periods.3. Prepare samples in a pH-neutral buffer if possible and avoid heating. If dilution in acidic or basic mobile phase is necessary, perform the analysis immediately after preparation. |
| My assay results show poor reproducibility and a steady decline in the parent compound concentration over time. | 1. Systematic Degradation: The compound may be unstable in the chosen analytical mobile phase or diluent.2. Inconsistent Environmental Conditions: Fluctuations in lab temperature or light exposure between experiments can lead to variable degradation rates. | Solution: 1. Perform a solution stability study. Prepare the sample in the analytical diluent and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while storing it under the same conditions as your autosampler. If instability is observed, consider a more inert diluent (e.g., water/acetonitrile).2. Standardize all experimental conditions. Ensure consistent temperature control and protect samples from light at all stages, including in the autosampler tray (use amber vials). |
| During a forced degradation study, the parent peak completely disappears under acidic/basic conditions. | Stress Conditions are Too Severe: The concentration of the stressor (acid/base), temperature, or duration of the study is too aggressive, leading to 100% degradation. | Solution: The goal of forced degradation is to achieve a target degradation of 5-20%.[1][15] Systematically reduce the severity of the conditions. Try one or more of the following:• Reduce Stressor Concentration: Decrease acid/base concentration from 1M to 0.1M or even 0.01M HCl/NaOH.• Lower Temperature: Reduce the temperature from 60°C to 40°C or room temperature.• Shorten Duration: Reduce the incubation time from 24 hours to a shorter period (e.g., 2, 4, or 8 hours).This allows for the formation of primary degradation products without completely destroying the parent molecule. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2] The following protocols are based on general principles outlined in ICH guidelines.[2][3]
Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL. This will be your stock solution.
Acidic Hydrolysis
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath at 60°C for 8 hours.
-
After incubation, cool the sample to room temperature.
-
Crucially, neutralize the sample by adding 1 mL of 0.1 M NaOH.
-
Dilute with mobile phase to the target analytical concentration for HPLC analysis.
Basic Hydrolysis
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Cap the vial and place it in a water bath at 60°C for 4 hours.
-
After incubation, cool the sample to room temperature.
-
Neutralize the sample by adding 1 mL of 0.1 M HCl.
-
Dilute with mobile phase to the target analytical concentration.
Oxidative Degradation
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Cap the vial and keep it at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target analytical concentration.
Thermal Degradation
-
Solid State: Place a small amount of the solid compound in an open vial in an oven at 70°C for 48 hours. After exposure, dissolve the solid in a known volume of solvent for analysis.
-
Solution State: Prepare a solution of the compound in a neutral solvent (e.g., water). Cap the vial and heat it in an oven at 70°C for 48 hours.
Photolytic Degradation
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[17]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze both the exposed and control samples.
Sample Analysis
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detection.[6][18]
-
Method Parameters (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: UV at 210 nm and ESI+ MS scan.
-
This comprehensive approach will allow for the effective separation of the parent compound from its degradation products, providing a clear picture of its stability profile.
References
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- (R)
- A Photocatalytic Method for the Degradation of Pyrrolidine in W
- A Photocatalytic Method for the Degradation of Pyrrolidine in W
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Material Safety Data Sheet - 2,2,5,5-Tetramethyl-3-Pyrrolidine- Carboxamide - Cole-Parmer.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)
- (PDF)
- A combined theoretical and experimental study of the pyrolysis of pyrrolidine. (2025-09-15).
- Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem - NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- This compound | C5H11ClN2O | CID 3016353 - PubChem.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020-04-15).
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver | Request PDF - ResearchG
- Development of forced degradation and stability indic
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- (S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID MSDS CAS No - Loba Chemie. (2017-11-21).
- SAFETY D
- The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the ... - RSC Publishing.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30).
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. (2021-02-24).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023-10-12).
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxyl
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- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH.
- Oxidative Degradation of Sequence-Defined Peptoid Oligomers - RSC Publishing. (2022-09-16).
- mechanism of amide hydrolysis - YouTube. (2019-01-15).
- Forced Degradation Studies | Semantic Scholar. (2016-12-14).
- Amide Hydrolysis: Acid and Base-C
- Study of the thermal degradation of poly(N‐vinyl‐2‐pyrrolidone) by thermogravimetry–FTIR.
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Handling and safety precautions for Pyrrolidine-2-carboxamide HCl
Introduction
Welcome to the technical support guide for Pyrrolidine-2-carboxamide HCl (CAS No: 115630-49-4). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, storage, and troubleshooting for common experimental challenges. As a versatile chiral building block used in medicinal chemistry, understanding its properties and handling requirements is critical for experimental success and laboratory safety.[1] This guide synthesizes data from safety sheets and chemical databases to offer practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, storage, and stability of Pyrrolidine-2-carboxamide HCl.
Q1: What are the basic chemical and physical properties of Pyrrolidine-2-carboxamide HCl?
A1: Pyrrolidine-2-carboxamide HCl is the hydrochloride salt of a proline derivative.[1] It is typically a white to off-white crystalline solid.[2] The hydrochloride form enhances its stability and solubility in polar solvents, particularly water.[2][3] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClN₂O | [4][5] |
| Molecular Weight | ~150.61 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [2] |
| Primary Hazards | Skin, eye, and respiratory irritant | [4][6][7] |
| Solubility | Soluble in polar solvents (e.g., water) | [2][3] |
Q2: How should I properly store Pyrrolidine-2-carboxamide HCl to ensure its stability?
A2: Proper storage is crucial due to the compound's hygroscopic nature. To prevent degradation from atmospheric moisture, it should be stored in a cool, well-ventilated area inside a tightly sealed container.[6] For long-term stability, storing under an inert gas like argon is recommended.[6] Opened containers must be carefully resealed and kept upright to prevent leakage.[8]
Q3: Is this compound considered a hazardous substance?
A3: Yes, Pyrrolidine-2-carboxamide HCl is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][6][7] It is critical to distinguish its hazards from its parent compound, pyrrolidine, which is a highly flammable and corrosive liquid.[9] Pyrrolidine-2-carboxamide HCl, as a solid salt, does not share these flammability characteristics but must be handled with appropriate precautions to avoid irritation.[6]
Q4: What is the typical shelf life of this compound?
A4: While the specific shelf life depends on the supplier and storage conditions, a proline derivative stored as a solid powder at -20°C can be stable for up to 3 years.[10] When stored correctly in a tightly sealed container protected from moisture and heat, the compound should remain stable for an extended period.[6] Always refer to the manufacturer's expiration date on the certificate of analysis.
Section 2: Troubleshooting Guide for Experimental Applications
This section provides solutions to specific issues that researchers may encounter during experiments involving Pyrrolidine-2-carboxamide HCl.
Q5: I'm having trouble dissolving the compound completely in my solvent. What should I do?
A5: Pyrrolidine-2-carboxamide HCl is known to be soluble in polar solvents like water.[2][3] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a sufficiently polar solvent. For non-aqueous applications, DMSO may be an option, though sonication might be required.[10]
-
pH Adjustment: As a hydrochloride salt, the compound will form a slightly acidic solution. Adjusting the pH with a suitable base might improve solubility in certain buffer systems, but be cautious as this will convert it to the free base, potentially altering its reactivity.
-
Gentle Warming: Applying gentle heat can increase the rate of dissolution. However, avoid excessive heat, as this could lead to degradation.[6]
-
Purity Check: If solubility issues persist, verify the purity of the compound as impurities can affect its physical properties.
Q6: My reaction yield is lower than expected. Could the starting material be the issue?
A6: Yes, the quality and handling of the starting material can significantly impact reaction outcomes.
-
Moisture Contamination: Because the compound is hygroscopic, absorbed water can interfere with moisture-sensitive reactions.[6] Ensure the compound has been stored in a desiccator or under inert gas. If moisture absorption is suspected, drying the compound under a vacuum may be necessary.
-
Racemization: In coupling reactions, particularly peptide synthesis, there is a risk of racemization. The reaction conditions, such as the choice of coupling reagents, base, and temperature, must be carefully optimized to maintain the stereochemical integrity of the chiral center.[1] Cooling the reaction in an ice bath during the initial activation step can help control exothermic processes and minimize this risk.[1]
-
Proper Activation: In amide coupling reactions, ensure that the carboxylic acid group (if this compound is being used as a precursor) or the amine group is properly activated or deprotected according to your synthetic route.
Q7: How do I prepare a stock solution for cell culture or other in-vitro assays?
A7: Preparing a stable and sterile stock solution is critical for biological experiments.
-
Calculate: Determine the mass of the compound needed for your desired concentration and volume.
-
Weighing: Weigh the compound in a controlled environment, such as a fume hood, to avoid inhalation of dust particles.[6]
-
Dissolution: Use a sterile, appropriate solvent. For many biological applications, sterile DMSO is used to create a high-concentration primary stock, which is then diluted into an aqueous buffer or cell culture medium.[10] Note that high concentrations of DMSO can be toxic to cells, so final concentrations should be kept low (typically <0.5%).
-
Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.[10]
Workflow for Weighing and Dissolving Pyrrolidine-2-carboxamide HCl
Caption: Workflow for safe weighing and dissolution.
Section 3: Safety and Handling Protocols
This section details the necessary precautions, personal protective equipment (PPE), and emergency procedures for working with Pyrrolidine-2-carboxamide HCl.
Q8: What specific Personal Protective Equipment (PPE) is required when handling this compound?
A8: To prevent exposure, a comprehensive set of PPE is mandatory.[11] This serves as the primary barrier between you and the chemical.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[11][12] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[6][7] |
| Skin Protection | Lab Coat | Fire/flame resistant and impervious clothing.[11] | Protects skin and personal clothing from contamination. |
| Protective Gloves | Chemically resistant nitrile gloves.[11][13] | Prevents direct skin contact, which can cause irritation.[6] Gloves should be inspected before use and changed frequently. | |
| Respiratory Protection | Respirator | A NIOSH-certified N95 respirator or higher should be used if there is a risk of generating airborne dust, especially when handling larger quantities or if ventilation is inadequate.[13][14] | Prevents inhalation of dust particles that may cause respiratory tract irritation.[6][7] |
Q9: What is the correct procedure for cleaning up a small spill of solid Pyrrolidine-2-carboxamide HCl?
A9: For small spills (<1 L), trained laboratory personnel can perform the cleanup.[15] The primary goal is to contain the spill and clean it without creating airborne dust.
-
Alert & Secure: Immediately alert others in the area and restrict access.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]
-
Don PPE: Wear all required PPE, including respiratory protection.[11]
-
Contain: Gently cover the spill with a wet absorbent material (e.g., wet paper towels) to prevent the powder from becoming airborne.[14]
-
Clean: Once the powder is wetted, carefully scoop the material into a closable, labeled container for disposal.[6]
-
Decontaminate: Wipe the spill area with soap and water.[16]
-
Dispose: Place all contaminated materials (gloves, towels, etc.) into a sealed bag and dispose of it as chemical waste according to your institution's guidelines.[15][17]
Decision Flowchart for Spill Response
Caption: Decision-making process for chemical spills.
Q10: What are the first aid measures in case of accidental exposure?
A10: Immediate and appropriate first aid is critical to minimize harm from exposure.[17]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[15] If irritation persists, seek medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[7] If the person feels unwell or has difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water. Seek immediate medical attention.[20]
First Aid Response Protocol
Caption: First aid procedures following exposure.
References
- PubChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride.
- University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
- PubChem. (n.d.). (S)-Pyrrolidine-2-carboxamide monohydrochloride.
- University of Wyoming. (n.d.). Standard Operating Procedures for Chemicals or Processes.
- Loba Chemie. (2017). (S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID MSDS.
- PubChem. (n.d.). Pyrrolidine-2-carboxamide.
- Sdfine. (n.d.). Chemwatch GHS SDS 1922: PYRROLIDINE.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
- Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS.
- University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment.
- Canadian Agency for Drugs and Technologies in Health. (2020). Safe handling of hazardous drugs.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyrrolidine.
- University of Toledo. (n.d.). HANDLING OF HAZARDOUS DRUGS (HD) Procedure.
- Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- The University of British Columbia. (2012). Chemical Spill Procedures.
- Stephen F. Austin State University. (n.d.). Chemical Spill Procedures.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 50894-62-7: (2R)-pyrrolidine-2-carboxamide hydrochlori… [cymitquimica.com]
- 3. CAS 42429-27-6: 2-Pyrrolidinecarboxamide, hydrochloride (1… [cymitquimica.com]
- 4. This compound | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. aksci.com [aksci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. nj.gov [nj.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. riskmanagement.cms.ok.ubc.ca [riskmanagement.cms.ok.ubc.ca]
- 17. sfasu.edu [sfasu.edu]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
- 20. lobachemie.com [lobachemie.com]
Technical Support Center: Pyrrolidine-2-carboxamide Hydrochloride
Welcome to the Technical Support Center for Pyrrolidine-2-carboxamide Hydrochloride. This guide is designed for our valued partners in research, development, and manufacturing. As a key building block in novel therapeutics, the integrity of this compound is paramount to the success of your experimental and developmental workflows.
A frequently encountered challenge with this compound is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere. This can lead to significant issues ranging from inaccurate weighing and concentration calculations to chemical degradation and altered solid-state properties. An increase in moisture content in a raw material may cause physical changes like caking or deliquescence, and chemical changes such as hydrolysis.[1][2]
This document provides a comprehensive, question-and-answer-style troubleshooting guide to help you anticipate, identify, and mitigate problems associated with the hygroscopicity of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: My vial of this compound appears clumpy and difficult to handle. What is the likely cause?
A1: The observed clumping is a classic sign of moisture absorption. This compound is a hygroscopic solid. When exposed to ambient air, it will attract and absorb water molecules, causing the powder to cake or clump. This not only makes accurate weighing challenging but can also be the first indicator of potential chemical instability.[1][2]
Q2: What are the immediate recommended storage conditions upon receiving a shipment of this compound?
A2: Immediately upon receipt, the compound should be stored in a tightly sealed container in a dark, inert atmosphere at room temperature. For long-term storage, it is highly recommended to use a desiccator or a controlled humidity cabinet to minimize exposure to moisture.
Q3: I suspect my material has absorbed moisture. Can I still use it?
A3: Using the material without quantifying the water content can lead to significant errors in concentration-dependent experiments. It is crucial to determine the exact water content before use. Furthermore, absorbed moisture can initiate degradation of the compound through hydrolysis.[3][4][5] We strongly recommend performing a water content analysis, such as Karl Fischer titration, before proceeding.
Q4: How does moisture absorption affect the stability of this compound?
A4: The primary degradation pathway initiated by moisture is the hydrolysis of the amide bond.[3][4][5] This reaction breaks down the Pyrrolidine-2-carboxamide into pyrrolidine-2-carboxylic acid and ammonia, rendering it impure and altering its chemical properties. This can have profound negative impacts on your downstream applications.
Part 2: Troubleshooting Guide
This section offers in-depth troubleshooting for specific experimental issues.
Issue 1: Inconsistent and Non-Reproducible Experimental Results
Symptoms:
-
Variable reaction yields.
-
Shifting peaks in analytical chromatography (HPLC, LC-MS).
-
Inconsistent biological assay results.
Root Cause Analysis: The most probable cause is inaccurate quantification of the starting material due to absorbed water. If you are weighing out the compound and assuming it is 100% pure, the presence of water will mean you are using less of the active molecule than intended. This directly impacts molar calculations and concentrations of solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Material Fails to Meet Initial Quality Control (QC) Specifications
Symptoms:
-
Appearance is clumpy or has turned into a partial liquid (deliquescence) instead of a free-flowing powder.
-
Water content, as determined by Karl Fischer titration, is above the specified limit.
-
Presence of degradation products in purity analysis (e.g., HPLC).
Root Cause Analysis: This indicates significant exposure to humidity during shipping, storage, or handling. Amine hydrochloride salts can be particularly susceptible to moisture uptake, which can lead to physical and chemical changes.[1][2]
Preventative and Corrective Actions:
| Action | Description | Rationale |
| Incoming Inspection | Visually inspect all incoming shipments for signs of clumping or moisture. | Early detection prevents contaminated material from entering the workflow. |
| Controlled Dispensing | Weighing and handling should be performed in a low-humidity environment, such as a glove box or a balance with a draft shield in a humidity-controlled room. | Minimizes exposure to atmospheric moisture during critical handling steps. |
| Use of Desiccants | Store vials and containers inside a desiccator with an active desiccant (e.g., silica gel, molecular sieves). | Desiccants create a dry micro-environment, protecting the compound from ambient humidity.[6] |
| Inert Gas Blanket | For long-term storage or highly sensitive applications, backfill the container with an inert gas like argon or nitrogen before sealing. | This displaces moist air from the headspace of the container. |
Part 3: Experimental Protocols
Protocol 1: General Handling and Storage of Hygroscopic this compound
-
Work Environment: Whenever possible, handle the solid material in an environment with controlled low humidity (<40% RH). A glove box or a balance enclosure with nitrogen purge is ideal.
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the handling area for at least 30 minutes. This prevents condensation of moisture onto the cold powder.
-
Dispensing: Open the container only for the minimum time required to dispense the material. Use clean, dry spatulas and weighing vessels.
-
Sealing: Immediately after dispensing, securely reseal the container. For screw-cap vials, ensure the cap is tight. For larger containers, consider using paraffin film to further seal the lid.
-
Storage: Place the sealed container back into a desiccator or a humidity-controlled cabinet for storage. Regularly check and regenerate or replace the desiccant.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Method Development Approach)
Karl Fischer (KF) titration is the gold standard for accurate water determination in pharmaceutical substances.[7][8] Due to the amine hydrochloride nature of the compound, method development is crucial to ensure accuracy.
Principle: The KF reaction is a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a solvent (typically methanol). The endpoint is detected potentiometrically.[9]
Challenges with Amine Hydrochlorides:
-
pH Shift: The basic nature of the pyrrolidine nitrogen can shift the pH of the KF reagent outside its optimal range (5.5-8), leading to slow or inaccurate endpoint detection.[7][9]
-
Solubility: The compound may have limited solubility in standard KF solvents like methanol.
Recommended Volumetric KF Titration Approach:
-
Reagent Selection: Use pyridine-free KF reagents to avoid side reactions and for better health and safety.
-
Solvent System:
-
Start with anhydrous methanol as the solvent.
-
If solubility is an issue, consider co-solvents such as formamide or chloroform. A mixture of methanol and formamide (e.g., 2:1) can be effective for salts.[6]
-
-
Buffering: To counteract the basicity of the amine, the use of a buffering agent in the solvent may be necessary. Commercially available KF solvents for basic compounds often contain such additives.
-
Procedure: a. Add a precise volume of the chosen solvent to the titration vessel. b. Pre-titrate the solvent to dryness with the KF titrant to eliminate any residual water. c. Accurately weigh a suitable amount of this compound and add it to the vessel. The sample size will depend on the expected water content. d. Allow the sample to dissolve or for the water to be extracted. An extraction time of 3-5 minutes is a good starting point. e. Titrate with a standardized KF titrant to the endpoint. f. Calculate the water content based on the volume of titrant consumed and the sample weight.
Method Validation:
-
Accuracy: Analyze a standard with a certified water content (e.g., sodium tartrate dihydrate) to verify the titrant concentration.
-
Precision: Perform multiple titrations of the same sample to ensure reproducibility.
-
Specificity: If side reactions are suspected, consider using a KF oven method. This technique heats the sample in a sealed vial and transfers the evaporated water to the titration cell via a dry carrier gas, leaving interfering components behind.[10]
Moisture-Induced Degradation Pathway:
Caption: Simplified pathway of amide hydrolysis in this compound.
References
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.
- Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (n.d.). PharmaInfo.
- This compound | C5H11ClN2O | CID 3016353 - PubChem. (n.d.). PubChem.
- Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders. (n.d.). GMP Insiders.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps.
- 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010, January 1). American Pharmaceutical Review.
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Master Organic Chemistry.
- the hydrolysis of amides - Chemguide. (n.d.). Chemguide.
- 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
- (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183. (n.d.). PubChem.
- Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline.
- Classification of Hygroscopicity - Pharma Growth Hub. (2024, March 7). Pharma Growth Hub.
- The Hydrolysis of Amides - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). Semantic Scholar.
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed. (2011, October 10). PubMed.
- Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry - PMC - NIH. (n.d.). PMC - NIH.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Asian Journal of Pharmaceutics.
- Thermodynamic analysis of moisture sorption isotherms - PubMed. (n.d.). PubMed.
- Moisture Sorption Characteristics in Pharmaceutical Materials - AZoM. (2023, October 11). AZoM.
- Thermodynamic properties and moisture sorption isotherms of two pharmaceutical compounds - ResearchGate. (2020, August 30). ResearchGate.
- Moisture sorption isotherms and thermodynamic properties of whole black peppercorns (Piper nigrum L.) - SciSpace. (2015, November 1). SciSpace.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmainfo.in [pharmainfo.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
Preventing side reactions in proline-based amide coupling
A Guide to Navigating Side Reactions for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during proline-based amide coupling?
The two most prevalent side reactions are Diketopiperazine (DKP) formation and Epimerization (Racemization) of the proline residue or the preceding amino acid. DKP formation involves the intramolecular cyclization of a dipeptidyl-resin to release a stable six-membered ring, leading to truncation of the peptide chain.[1][2] Epimerization is the inversion of the stereocenter at the α-carbon, which can significantly impact the peptide's biological activity.[3][4]
Q2: Why is diketopiperazine (DKP) formation so common with proline?
DKP formation is particularly problematic when proline is the second amino acid in the sequence (N-terminal Xaa-Pro).[1] Proline's rigid structure favors a cis-amide bond conformation between the first and second amino acid residues. This conformation brings the N-terminal amine in close proximity to the ester linkage to the resin, facilitating an intramolecular nucleophilic attack that cleaves the dipeptide from the support.[1] This side reaction is more pronounced in Fmoc-based solid-phase peptide synthesis (SPPS) due to the basic conditions used for Fmoc deprotection, which generates a free N-terminal amine that can initiate the cyclization.[1]
Q3: What is the primary mechanism of proline racemization?
While proline itself is less prone to racemization than many other amino acids due to its cyclic side chain which restricts the formation of an oxazolone intermediate, it can still occur, especially under harsh coupling conditions.[5] More commonly, the amino acid being coupled to the N-terminal of a proline residue is at risk of racemization. The primary mechanism for racemization of N-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. The incoming amine (in this case, the secondary amine of proline) can then attack the achiral oxazolone from either face, resulting in a mixture of L- and D-isomers.[4]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving common issues encountered during proline-based amide coupling.
Issue 1: Significant Yield Loss and Truncated Sequences, Especially After a Proline Residue
Primary Suspect: Diketopiperazine (DKP) Formation
Diagnostic Workflow
-
Analyze Crude Product: Use Mass Spectrometry (MS) to identify the masses of the major products. Look for a significant peak corresponding to the peptide sequence missing the N-terminal dipeptide.
-
Sequence Context: This issue is most likely if proline is the second residue in your sequence (e.g., coupling the third amino acid to a dipeptide-resin ending in proline).
Mechanism of Diketopiperazine Formation
The diagram below illustrates the intramolecular cyclization mechanism leading to DKP formation.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Preventative Protocols & Solutions
-
Choice of Resin: For Fmoc-SPPS, using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin is highly recommended when proline is one of the first two C-terminal residues. The bulky trityl group sterically shields the ester linkage, hindering the intramolecular cyclization.
-
Dipeptide Coupling: A highly effective strategy is to couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). This bypasses the problematic dipeptidyl-resin intermediate altogether.
-
Modified Deprotection Conditions: Standard 20% piperidine in DMF can promote DKP formation. Consider using milder deprotection cocktails that have been shown to reduce this side reaction.
-
Example: A solution of 2% DBU and 5% piperazine in NMP has been reported to significantly reduce DKP formation compared to 20% piperidine in DMF.[3]
-
-
Rapid Coupling of the Third Residue: When coupling the third amino acid, it's a race between the desired amide bond formation and the undesired DKP formation.
-
Pre-activation: Pre-activate the incoming Fmoc-amino acid for a short period (1-2 minutes) before adding it to the deprotected dipeptidyl-resin.
-
High Concentration: Use a higher concentration of the activated amino acid to accelerate the intermolecular coupling reaction.
-
Issue 2: Presence of Diastereomeric Impurities in the Final Peptide
Primary Suspect: Epimerization (Racemization)
Diagnostic Workflow
-
Analytical Chromatography: Use chiral HPLC or GC-MS of the hydrolyzed peptide to quantify the percentage of D-amino acids.
-
LC-MS Analysis: Diastereomers may appear as closely eluting peaks, often with identical mass-to-charge ratios, in the LC-MS of the crude product.
Mechanism of Racemization via Oxazolone Formation
The following diagram shows the base-catalyzed formation of an oxazolone intermediate, which is the primary pathway for racemization during amide coupling.
Caption: Racemization via Oxazolone Intermediate.
Preventative Protocols & Solutions
The choice of coupling reagents, additives, base, solvent, and temperature are all critical for minimizing racemization.
-
Coupling Reagents and Additives:
-
Avoid Carbodiimides Alone: Using carbodiimides like DCC or DIC without an additive can lead to significant racemization.
-
Use Additives: Always use an additive such as OxymaPure® or HOAt . These are generally more effective at suppressing racemization than HOBt.[3] They work by forming a more stable active ester that is less prone to oxazolone formation.
-
Onium Salts: Onium salt-based reagents like HBTU, HATU, HCTU, and COMU are generally preferred for low-racemization coupling.[3][5] COMU, in particular, has shown excellent performance in suppressing racemization.[5]
-
-
Choice of Base:
-
Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine .
-
Collidine has been demonstrated to be superior to DIPEA and N-methylmorpholine (NMM) in reducing racemization in sensitive couplings.[3]
-
Use the minimum necessary amount of base.
-
-
Temperature Control:
-
While elevated temperatures can increase coupling efficiency, they also accelerate racemization.[3]
-
Perform couplings at room temperature or below (0 °C) for particularly sensitive amino acids. If microwave synthesis is used, consider lowering the coupling temperature for the proline-containing segment.
-
-
Solvent Selection:
-
The polarity of the solvent can influence the reaction environment. While DMF and NMP are common and effective solvents for SPPS, for solution-phase couplings, less polar solvents like dichloromethane (DCM) may sometimes reduce racemization when using carbodiimide methods.[6]
-
Quantitative Data Summary: Influence of Coupling Systems on Proline Racemization
The following table provides a summary of typical racemization levels observed with different coupling systems. Note that actual percentages can vary depending on the specific sequence and other reaction conditions.
| Coupling Reagent | Additive | Base | % D-Proline (Typical) |
| DIC | None | DIPEA | High (>5%) |
| DIC | HOBt | DIPEA | 1-5% |
| DIC | OxymaPure® | DIPEA | <1% |
| HBTU | (Internal HOBt) | DIPEA | <1-2% |
| HATU | (Internal HOAt) | DIPEA | <0.5% |
| COMU | (Internal Oxyma) | Collidine | <0.2% |
Data synthesized from multiple sources, including BenchChem Technical Support Guides.[3]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an Amino Acid to N-terminal Proline
This protocol is optimized for coupling an Fmoc-protected amino acid onto a peptide-resin with a deprotected N-terminal proline, a step susceptible to racemization of the incoming amino acid.
-
Resin Preparation: Swell the peptide-resin (with N-terminal Pro-H) in high-quality, dry DMF for 30 minutes.
-
Reagent Preparation (in a separate vessel):
-
Dissolve the incoming Fmoc-amino acid (3 eq. relative to resin loading) and COMU (3 eq.) in DMF.
-
Add 2,4,6-collidine (6 eq.) to the solution.
-
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates no free primary amines, though this test is not suitable for the N-terminal of proline itself).
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.
References
- Pitzer, J., et al. (2022).
- Kuroda, H., et al. (1993). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Peptide Chemistry. [Link]
- Wang, J., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Institute of Chemical Engineers. [Link]
- Wang, J., et al. (2022).
- Tej-Ali, A., et al. (2023). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – A European Journal. [Link]
- Adak, S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Pyrrolidine Synthesis
Welcome to the technical support center for pyrrolidine synthesis. The pyrrolidine ring is a vital scaffold in numerous natural products, pharmaceuticals, and advanced materials, making its efficient and stereoselective synthesis a critical endeavor in modern organic chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your synthetic routes.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of pyrrolidines. Each solution is grounded in mechanistic principles to help you understand the "why" behind the fix.
Q1: My reaction yield is consistently low. What are the primary catalyst-related factors I should investigate?
Low yield is a frequent challenge in pyrrolidine synthesis. Before extensively re-optimizing your entire reaction setup, consider these catalyst-centric issues:
-
Suboptimal Catalyst Choice: The "no-free-lunch" principle applies strongly here. A catalyst that is highly effective for one substrate pair in a [3+2] cycloaddition may be inefficient for another.
-
Solution: Conduct a catalyst screen. If you are using a metal-based catalyst (e.g., Cu(I) or Ag(I) for an azomethine ylide cycloaddition), screen different ligands. The electronic and steric properties of the ligand can dramatically influence catalytic activity.[3][4] For organocatalytic reactions, variations in the catalyst backbone, such as using different proline derivatives, can significantly impact yields.[5][6]
-
-
Catalyst Deactivation: Your catalyst might be losing its activity over the course of the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Trace amounts of water can hydrolyze intermediates or interact with the catalyst, leading to deactivation.[7] Always use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Beware of Catalyst Poisons: Your substrate or reagents might contain functional groups (like thiols) that can irreversibly bind to and poison metal catalysts. Purify your starting materials meticulously.
-
-
-
Poor Intermediate Stability: In many common pyrrolidine syntheses, such as those involving azomethine ylides, the key intermediate is generated in situ and can be unstable.
-
Solution: Ensure the conditions for generating the intermediate are optimal and that it is consumed in the desired reaction pathway efficiently. This often ties back to using a highly active catalyst that can facilitate the reaction at a rate faster than the decomposition of the intermediate.[7]
-
Q2: I'm struggling with poor stereoselectivity (enantioselectivity or diastereoselectivity). How can I improve this?
Achieving high stereoselectivity is often the primary goal in modern pyrrolidine synthesis, especially for pharmaceutical applications.[1] If your enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is low, consider the following:
-
The Power of the Chiral Ligand/Catalyst: The source of stereocontrol is the chiral environment created by the catalyst.
-
Solution:
-
For Metal-Catalyzed Reactions: The choice of chiral ligand is paramount. For instance, in palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with imines, novel phosphoramidite ligands have been shown to provide excellent yields and selectivities.[8] Similarly, for Cu(I) and Ag(I) catalyzed cycloadditions, ligands like Segphos can be used for diastereodivergent synthesis.[7]
-
For Organocatalysis: Proline and its derivatives are workhorses in asymmetric organocatalysis for pyrrolidine synthesis.[5][6] Fine-tuning the steric and electronic properties of the organocatalyst, for example by using diarylprolinol silyl ethers, can dramatically improve stereoselectivity.[5][6] Bifunctional catalysts, which can activate both the nucleophile and electrophile, often exhibit superior performance in both reaction rates and stereoselectivity.[7]
-
-
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity.
-
Solution: Run your reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This can help to favor the transition state leading to the desired stereoisomer and minimize side reactions.[7]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and thus the stereochemical outcome.
-
Solution: Screen a range of solvents with varying polarities. In some cases, less polar solvents may lead to higher stereoselectivity.[7]
-
Section 2: Catalyst Selection Workflow
Choosing the right catalyst from the outset can save significant time and resources. The following workflow provides a logical approach to catalyst selection.
Caption: A logical workflow for selecting and optimizing a catalyst for pyrrolidine synthesis.
Section 3: Frequently Asked Questions (FAQs)
This section covers broader questions about catalyst selection for pyrrolidine synthesis.
Q3: What are the main classes of catalysts used for pyrrolidine synthesis?
The two primary classes are metal-based catalysts and organocatalysts.
-
Metal-Based Catalysts: These typically involve a metal center (e.g., Palladium, Copper, Rhodium, Iridium, Gold) and a coordinating ligand. They are highly versatile and can catalyze a wide range of transformations leading to pyrrolidines, including cycloadditions and C-H amination reactions.[3][9][10] The choice of metal and ligand is crucial for controlling reactivity and selectivity.
-
Organocatalysts: These are small, chiral organic molecules that can catalyze reactions without the need for a metal. Proline and its derivatives are particularly prominent in pyrrolidine synthesis, often acting through enamine or iminium ion intermediates.[2][5][6] Organocatalysis is often considered a "greener" alternative to metal catalysis.
Q4: How do I choose between a metal-based catalyst and an organocatalyst?
The decision depends on several factors:
-
Desired Reaction: Some transformations are exclusively catalyzed by one class. For example, certain C-H functionalization reactions for pyrrolidine synthesis are dominated by metal catalysts.[9]
-
Substrate Scope and Functional Group Tolerance: Metal catalysts can sometimes be sensitive to certain functional groups, which may act as poisons. Organocatalysts can be more tolerant in some cases.
-
Cost and Availability: Proline and simple derivatives are often inexpensive and readily available. Some metal catalysts and complex chiral ligands can be costly.
-
Green Chemistry and Regulatory Considerations: For pharmaceutical applications, minimizing residual metal content is a significant concern, which can make organocatalysis a more attractive option.
Q5: My catalyst is expensive. Can it be recovered and reused?
Catalyst reuse is a key consideration for sustainable synthesis.
-
Heterogeneous Catalysts: If your catalyst is supported on a solid material (e.g., Palladium on carbon for a hydrogenation step to form a pyrrolidine from a pyrrole), it can often be recovered by simple filtration.[11]
-
Homogeneous Catalysts: Recovering homogeneous catalysts is more challenging. However, strategies such as immobilization on a polymer support or use of specialized solvent systems are being developed. When attempting to reuse a homogeneous catalyst, be aware that a drop in enantioselectivity may indicate degradation or structural changes in the catalyst.[5]
Performance Comparison of Selected Catalytic Systems
The following table summarizes the performance of different types of catalysts in representative pyrrolidine syntheses. This is intended as a general guide; optimal conditions will be substrate-dependent.
| Catalyst System | Reaction Type | Typical Yields | Stereoselectivity (e.e. or d.r.) | Key Features | Reference(s) |
| Cu(I) or Ag(I) with Chiral Ligands (e.g., Segphos) | [3+2] Cycloaddition of Azomethine Ylides | Good to Excellent | High | Widely used, allows for diastereodivergent synthesis. | [7] |
| Pd(0) with Chiral Phosphoramidite Ligands | [3+2] Cycloaddition of Trimethylenemethane | Excellent | High | Effective for constructing complex pyrrolidines with tetrasubstituted centers. | [8] |
| Proline and Derivatives (e.g., Diarylprolinol Silyl Ethers) | Organocatalytic Aldol/Michael Reactions | Good to Excellent | Moderate to High | Metal-free, environmentally benign, readily available catalysts. | [5][6] |
| Rh(II) paddlewheel complexes | Catalytic Asymmetric C-H Insertion | Good | High enantio- and diastereocontrol | Powerful for direct functionalization of a pyrrolidine moiety. | [2][9] |
Experimental Protocol: Catalyst Screening for a [3+2] Cycloaddition
This protocol outlines a general procedure for screening different catalysts/ligands for the synthesis of a substituted pyrrolidine via a metal-catalyzed [3+2] cycloaddition of an azomethine ylide precursor with an alkene.
Materials:
-
Amino ester precursor (e.g., a glycine imino ester)
-
Alkene (dipolarophile)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
A series of metal precursors (e.g., Cu(OAc)₂, AgOAc)
-
A series of chiral ligands (e.g., various phosphines, BOX ligands)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars
Procedure:
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of the amino ester precursor, alkene, metal precursors, and ligands in the chosen anhydrous solvent.
-
Reaction Setup:
-
To a series of labeled reaction vials, add the appropriate amount of the metal precursor stock solution.
-
Add the corresponding ligand stock solution to each vial (typically in a 1:1.1 metal:ligand ratio).
-
Stir the metal-ligand solutions for a few minutes to allow for complex formation.
-
Add the alkene stock solution to each vial.
-
Initiate the reactions by adding the amino ester precursor stock solution.
-
-
Reaction Conditions:
-
Seal the vials and stir the reactions at the desired temperature (e.g., room temperature or heated) for a set period (e.g., 24 hours).
-
-
Monitoring and Work-up:
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reactions (e.g., by adding a saturated aqueous solution of ammonium chloride).
-
Perform a standard aqueous work-up, extracting the product into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product from each reaction by ¹H NMR to determine the conversion and diastereomeric ratio.
-
Purify the products by column chromatography.
-
Determine the enantiomeric excess of the purified products using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
By comparing the results from the different catalyst systems, you can identify the most promising candidate for further optimization.
References
- MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234.
- PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234.
- National Institutes of Health (NIH). (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1087–1095.
- ACS Publications. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(6), 5348–5365.
- ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 675–690.
- Organic Chemistry Portal. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. J. Am. Chem. Soc., 134, 4941-4954.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
- ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1087–1095.
- National Institutes of Health (NIH). (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 675–690.
- Synfacts. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts, 21(08), 767.
- Organic Chemistry Portal. Pyrrolidine synthesis.
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Pyrrolidine-2-carboxamide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Pyrrolidine-2-carboxamide Hydrochloride, also known as L-Prolinamide HCl. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Section 1: Synthesis Overview & Key Challenges
The most common and industrially viable route to L-Prolinamide hydrochloride begins with L-Proline. The process generally involves two key steps: the activation of the carboxylic acid and subsequent amidation.[1] A typical pathway involves the formation of an ester intermediate, followed by ammonolysis.[1][2]
Common Synthesis Route:
-
Esterification: L-Proline is reacted with an alcohol (e.g., methanol) in the presence of an activating agent like thionyl chloride (SOCl₂) to form the corresponding proline methyl ester hydrochloride.[1]
-
Ammonolysis: The isolated ester hydrochloride is then treated with ammonia (either as a gas or in an alcoholic solution) to form L-Prolinamide.[1]
-
Salt Formation & Purification: The resulting crude prolinamide is purified, often by recrystallization, and then converted to its hydrochloride salt.
Core Scale-Up Challenges:
-
Exothermic Reactions: The reaction of L-Proline with thionyl chloride is highly exothermic and requires careful temperature control at scale.
-
Reagent Handling: Thionyl chloride is a hazardous and corrosive reagent that releases toxic HCl and SO₂ gases, necessitating specialized handling procedures and equipment.[3][4]
-
Impurity Profile: Side reactions can lead to impurities, including racemized product (D-prolinamide) and unreacted intermediates. Controlling the impurity profile is critical for pharmaceutical applications.[3][5]
-
Workup & Isolation: The high water solubility of the product can complicate extraction and lead to yield loss. Additionally, removing inorganic salts generated during the reaction can be challenging.
-
Solid Handling & Crystallization: Achieving a consistent crystal form and particle size during purification is crucial for the final product's stability and handling properties.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the scale-up process.
Issue 1: Low Reaction Yield
Q: My overall yield has dropped significantly after moving from a 1L to a 50L reactor. What are the likely causes and how can I fix this?
A: A drop in yield upon scale-up is a common issue that can stem from several factors related to reaction kinetics, mass transfer, and heat transfer.
-
Cause 1: Inefficient Temperature Control. The initial esterification with thionyl chloride is highly exothermic. On a small scale, heat dissipates quickly. In a large reactor, inefficient heat removal can lead to localized "hot spots," causing reagent decomposition and side reactions.
-
Solution: Implement a staged addition protocol for the thionyl chloride, adding it slowly subsurface while monitoring the internal temperature closely. Ensure your reactor's cooling system is adequate and calibrated. A target temperature range of 0 to -10°C during SOCl₂ addition is often recommended.[1]
-
-
Cause 2: Poor Mixing. Inadequate agitation in a large vessel can lead to non-homogenous reaction conditions. This can cause the reaction to stall or promote the formation of byproducts.
-
Solution: Evaluate your reactor's mixing efficiency. The impeller type, size, and agitation speed are critical. For a suspension of L-proline, you need sufficient agitation to keep the solids suspended uniformly. Consider using a pitched-blade turbine or a similar impeller designed for solid-liquid mixtures.
-
-
Cause 3: Losses During Workup. L-Prolinamide and its hydrochloride salt are quite water-soluble.[6] Phase separations and extractions that are straightforward in a separatory funnel can become problematic at scale, leading to significant product loss in the aqueous phase.
-
Solution: Minimize the use of water during workup. Instead of a traditional aqueous quench, consider alternative methods. After ammonolysis and solvent evaporation, the crude product often contains inorganic salts. Dissolving the residue in a solvent like dichloromethane (DCM) and treating it with a concentrated base solution (e.g., KOH or NaOH) can precipitate the inorganic salts, which can then be filtered off.[1] This avoids a major aqueous workup step.
-
-
Cause 4: Incomplete Ammonolysis. The reaction of the proline ester with ammonia can be slow. Insufficient reaction time or inadequate ammonia concentration will result in unreacted ester, lowering the yield.
-
Solution: Ensure an adequate excess of ammonia is used. The reaction is often run for 15 hours or more at a controlled temperature of 15-20°C.[1] Monitoring the reaction by TLC or HPLC for the disappearance of the starting ester is crucial before proceeding with the workup.
-
Issue 2: Product Purity & Impurities
Q: My final product is off-color and my HPLC shows several impurities, including one I suspect is the D-enantiomer. How can I improve the purity?
A: Product purity is paramount, especially for pharmaceutical intermediates. Color and chiral integrity are key indicators of quality.
-
Problem 1: Color. A yellow or brown tint in the final product often indicates degradation products or residual impurities.
-
Solution: Recrystallization. This is the most effective method for color removal and purification. A common procedure involves dissolving the crude L-Prolinamide in a minimal amount of a hot alcohol (like methanol or ethanol) and then adding an anti-solvent (like n-heptane or ethyl acetate) to induce crystallization upon cooling.[5] The use of activated carbon or diatomite during this process can also help remove colored impurities.[5]
-
| Solvent System | Typical Temperature (°C) | Key Outcome | Reference |
| Methanol / n-Heptane | 40°C | High purity white crystals | [5] |
| Ethanol / n-Heptane | 40°C | Good recovery, white solid | [5] |
| Ethyl Acetate | 55°C | Effective for crude purification | [5] |
-
Problem 2: Racemization. The chiral center at position 2 is susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures. The presence of D-prolinamide is a critical impurity.
-
Solution: Maintain strict temperature control throughout the process. Avoid prolonged exposure to strong acids or bases. The risk of racemization is one reason why biocatalytic methods, which operate under mild conditions, are being explored as a green alternative to traditional chemical synthesis.[3] Chiral HPLC is essential for quantifying the enantiomeric excess (ee%) of your product.
-
-
Problem 3: Residual Ammonium Chloride. If the workup is not optimized, ammonium chloride (NH₄Cl) can co-precipitate with your product, leading to low assay values.
-
Solution: The method of removing inorganic salts by filtration from an organic solvent like DCM after base treatment is superior to methods that rely on aqueous washes.[1] Washing the final isolated product with a cold solvent in which NH₄Cl is insoluble but the product has minimal solubility can also be effective.
-
Workflow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for purity issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling thionyl chloride (SOCl₂) at a multi-kilogram scale?
A1: Safety is the top priority. Thionyl chloride is corrosive and reacts violently with water.
-
Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize HCl and SO₂ gases evolved during the reaction.[4] The scrubber typically uses a caustic solution (e.g., sodium hydroxide).
-
Personal Protective Equipment (PPE): Use acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat. An emergency shower and eyewash station must be immediately accessible.
-
Procedure: Use a pressure-equalizing addition funnel or a metering pump for controlled addition. Never add water to thionyl chloride; to decompose excess reagent, it should be added slowly to a large volume of ice-cold water or a basic solution with extreme caution.[7]
Q2: Are there safer alternatives to thionyl chloride for the initial acid activation step?
A2: Yes, other reagents can be used, though each has its own trade-offs in terms of reactivity, cost, and safety.
-
Oxalyl Chloride: Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions), it is highly effective but also toxic and moisture-sensitive.[6]
-
Triphosgene: A solid, crystalline source of phosgene that can be easier to handle than gaseous phosgene. It is used to form an intermediate L-proline-N-carboxy-anhydride (NCA), which then undergoes ammonolysis.[8] However, triphosgene and its byproducts are also highly toxic.
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) can be used, but they generate solid byproducts (dicyclohexylurea, DCU) that must be filtered off, which can be cumbersome at scale.[6] For industrial scale, thionyl chloride often remains the reagent of choice due to its low cost and high reactivity, provided the necessary safety infrastructure is in place.[9][10][11]
Q3: How do I properly form the final hydrochloride salt?
A3: The goal is to form the stoichiometric salt without introducing excess HCl, which can be corrosive and affect product stability. After the L-Prolinamide free base is purified and dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate), HCl is introduced. This can be done by bubbling anhydrous HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The hydrochloride salt, being less soluble, will precipitate. The amount of HCl added should be carefully calculated based on the molar quantity of the L-Prolinamide. The precipitate is then filtered, washed with a cold solvent to remove any surface impurities, and dried under vacuum.
Q4: What analytical methods are essential for quality control during this synthesis?
A4: A robust analytical package is critical.
-
HPLC (High-Performance Liquid Chromatography): For assessing purity (assay) and detecting impurities. A reverse-phase method is typically used.
-
Chiral HPLC: To determine the enantiomeric purity and quantify the amount of the unwanted D-isomer.[3]
-
NMR (Nuclear Magnetic Resonance Spectroscopy): To confirm the structure of the final product and intermediates.
-
Titration: To determine the exact content of the hydrochloride salt.[1]
-
GC (Gas Chromatography): Can be used to check for residual solvents and sometimes to quantify the amount of free L-proline or L-prolinamide.[1]
Section 4: Detailed Experimental Protocol Example (Illustrative)
This protocol is for illustrative purposes and should be adapted and optimized for your specific equipment and scale.
Protocol: Synthesis of L-Prolinamide HCl (5 kg scale)
Step 1: Preparation of L-Proline Methyl Ester Hydrochloride
-
Charge a 100L glass-lined reactor with methanol (50L).
-
Begin agitation and cool the reactor contents to -10°C to 0°C.
-
Charge L-Proline (10.0 kg) to the reactor.
-
Slowly add thionyl chloride (13.6 kg) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction by TLC or HPLC until all L-Proline is consumed.
-
Cool the mixture and concentrate under reduced pressure to obtain the crude L-Proline methyl ester hydrochloride as a solid or thick oil.
Step 2: Ammonolysis to form L-Prolinamide
-
Dissolve the crude ester hydrochloride in methanol (40L) in a separate suitable reactor.
-
Cool the solution to 0-10°C.
-
Bubble anhydrous ammonia gas through the solution while maintaining the temperature between 15-20°C. Continue for approximately 15 hours.
-
Monitor the reaction for the disappearance of the methyl ester.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
Step 3: Workup and Purification
-
To the resulting residue, add dichloromethane (70L) and stir until dissolved.
-
Cool the mixture to 0-10°C.
-
Prepare a solution of potassium hydroxide (7.5 kg in 4.5 kg of water) and add it slowly to the DCM solution, maintaining the temperature below 10°C.
-
Stir for 1 hour. A solid inorganic salt will precipitate.
-
Filter the mixture to remove the inorganic salts, washing the filter cake with additional DCM.
-
Concentrate the combined filtrate under reduced pressure to obtain crude L-Prolinamide as an oil or solid.
Step 4: Recrystallization and Salt Formation
-
Charge the crude L-Prolinamide to a clean reactor and add ethanol (e.g., 15L).
-
Heat to 40°C to dissolve the material completely.
-
Add activated carbon (0.5 kg), stir for 1 hour, and filter while hot to remove the carbon.
-
Transfer the clear filtrate to another reactor and cool to 40°C.
-
Slowly add n-heptane (e.g., 90L) as an anti-solvent.
-
Cool the mixture slowly to 0-5°C and hold for at least 3 hours to allow for full crystallization of the free base.
-
Filter the purified L-Prolinamide, wash with cold n-heptane, and dry.
-
Dissolve the purified L-Prolinamide in isopropanol and add a stoichiometric amount of HCl (as a solution in isopropanol).
-
The L-Prolinamide Hydrochloride will precipitate. Filter, wash with cold isopropanol, and dry under vacuum at 50-60°C to a constant weight.
General Process Flow Diagram
Caption: High-level process flow for synthesis.
References
- CN102180823A - Method for refining prolinamide - Google Patents.
- Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap.
- One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride - ResearchGate.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC - NIH.
- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E.
- I am trying to turn a carboxylic acid into an acid chloride. I plan to use thionyl chloride for this but is there something less dangerous? | ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- CN103896820A - Method for purifying L-prolinamide - Google Patents.
- CN107641092A - A kind of synthetic method of L prolineamides - Google Patents.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing).
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents.
- CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents.
Sources
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- 2. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 3. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their biological assays. Inconsistent results can be a significant source of frustration, leading to delays and questioning the validity of your data. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues, ensuring the reliability and reproducibility of your experimental outcomes.
The inherent variability in biological systems necessitates robust assay design and meticulous execution.[1][2] This guide is structured to walk you through the logical process of troubleshooting, from foundational principles to specific, actionable solutions for various assay platforms.
Section 1: Foundational Principles of Assay Consistency
Before diving into assay-specific troubleshooting, it's crucial to understand the universal factors that contribute to variability. A well-designed and validated assay is a self-validating system, and understanding these core principles is the first step toward achieving consistent results.[3]
Q1: What are the primary sources of variability in biological assays?
Inconsistent results in biological assays can typically be traced back to one or more of the following sources:
-
Reagent and Sample Integrity: The quality and handling of your biological samples and reagents are paramount. This includes everything from cell line authenticity and passage number to antibody specificity and reagent stability.[4][5][6]
-
Operator and Technique Variability: Even with a well-defined protocol, subtle differences in execution between operators, or even by the same operator on different days, can introduce significant variability.[7] This can include pipetting technique, timing of incubation steps, and washing procedures.[8][9]
-
Environmental and Instrumental Factors: The laboratory environment and the equipment used can have a substantial impact on assay performance. Fluctuations in temperature, humidity, and light exposure, as well as improperly calibrated instruments, can all contribute to inconsistent outcomes.[10][11]
-
Assay Design and Validation: A poorly designed or inadequately validated assay is inherently prone to variability. This includes issues with the assay's dynamic range, linearity, and susceptibility to matrix effects.[12]
Q2: How can I proactively minimize variability in my assays?
Proactive measures are essential for ensuring assay consistency. Implementing a robust quality control (QC) system is fundamental.[2][13] Here are some key best practices:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the assay, from sample preparation to data analysis.
-
Reagent Qualification and Management: Qualify new lots of critical reagents before use and monitor their stability over time.[14][15][16] Avoid repeated freeze-thaw cycles of sensitive reagents.[8][17]
-
Operator Training and Competency: Ensure all operators are thoroughly trained on the assay protocol and demonstrate proficiency. Regular competency assessments can help maintain consistency.
-
Instrument Calibration and Maintenance: Regularly calibrate and maintain all laboratory equipment, including pipettes, incubators, and plate readers.
-
Assay Validation: Perform a thorough validation of your assay to establish its performance characteristics, including accuracy, precision, specificity, and robustness, in line with guidelines such as those from the ICH and USP.[1][18]
-
Reference Standards and Controls: Use well-characterized reference standards and include appropriate positive and negative controls in every assay run to monitor performance.[1]
Troubleshooting Workflow Diagram
The following diagram illustrates a general workflow for troubleshooting inconsistent assay results.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Biopharmaceutical & Biologics Quality Control | Product Assurance & Compliance [bioprocessonline.com]
- 3. Validation of bioassays for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. researchgate.net [researchgate.net]
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- 7. bioprocessintl.com [bioprocessintl.com]
- 8. maxanim.com [maxanim.com]
- 9. mybiosource.com [mybiosource.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Importance of QC [qiagen.com]
- 14. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 18. criver.com [criver.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Pyrrolidine-2-carboxamide Hydrochloride as a DPP-4 Inhibitor
Introduction: The Significance of the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular structures consistently reappear across a multitude of therapeutic agents. These are termed "privileged scaffolds" for their proven ability to interact with diverse biological targets in a specific and high-affinity manner. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of such a scaffold.[1] Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, enhancing interactions with the chiral binding pockets of enzymes and receptors.
Pyrrolidine-2-carboxamide hydrochloride is a chiral derivative of the amino acid proline and serves as a fundamental building block in the synthesis of more complex, biologically active molecules.[1][2][3] While it can be considered a starting point or a molecular fragment, its core structure is central to a class of highly successful therapeutic agents: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[4][5][6] This guide provides a comprehensive framework for validating the biological activity of this compound, contextualizing its performance against established drugs, and detailing the rigorous experimental workflow required to transition from a chemical entity to a validated bioactive compound.
The Therapeutic Rationale: Targeting Dipeptidyl Peptidase-4 (DPP-4)
To validate a compound's activity, one must first understand its target. DPP-4 is a serine protease that plays a critical role in glucose metabolism. Its primary function is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] These hormones are released by the gut in response to food intake and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release.
In patients with type 2 diabetes, the incretin effect is diminished. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, thereby enhancing insulin secretion, reducing glucagon levels, and ultimately leading to better glycemic control without the high risk of hypoglycemia associated with some other antidiabetic agents.[4][5] The pyrrolidine scaffold is adept at mimicking the proline residue that DPP-4 recognizes in its natural substrates, forming the basis for a class of potent and selective inhibitors.[6][7]
A Framework for Comparative Validation
A compound's activity is best understood not in isolation, but in comparison to established standards. For this guide, we will evaluate this compound against two industry-standard DPP-4 inhibitors that represent distinct chemical strategies:
-
Vildagliptin (Alternative 1): A potent cyanopyrrolidine-based inhibitor. It represents a highly optimized evolution of the same core scaffold as our topic compound, making it an ideal benchmark for potency and structure-activity relationship (SAR) insights.[5][8]
-
Sitagliptin (Alternative 2): A β-amino acid-based inhibitor. As a non-peptidomimetic compound with a different chemical backbone, it serves as a crucial control to compare efficacy across different structural classes targeting the same active site.[7]
Our validation will proceed through a logical, multi-tiered experimental workflow designed to answer three fundamental questions:
-
Biochemical Potency: Does the compound directly inhibit the target enzyme?
-
Cellular Target Engagement: Does the compound enter a cell and bind to its intended target in a physiological environment?
-
Cellular Functional Effect: Does the compound exert its effect without causing general toxicity?
Experimental Protocols & Data Interpretation
Stage 1: Biochemical Validation - DPP-4 Enzymatic Inhibition Assay
Causality: This is the foundational experiment. Before investing in more complex cell-based models, we must confirm that our compound directly interacts with and inhibits the purified target enzyme. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[9][10] We aim to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Protocol: Fluorometric DPP-4 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (pH 7.5) with NaCl and MgCl2.
-
Enzyme Solution: Prepare a stock solution of purified, recombinant human DPP-4 enzyme in assay buffer.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in DMSO.
-
Compound Preparation: Prepare a serial dilution series (e.g., 100 µM to 1 nM) for Pyrrolidine-2-carboxamide HCl, Vildagliptin, and Sitagliptin in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each compound dilution (or DMSO for control) to respective wells.
-
Add 48 µL of DPP-4 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data & Interpretation:
| Compound | Chemical Class | Target | Expected IC50 (nM) | Interpretation |
| Pyrrolidine-2-carboxamide HCl | Pyrrolidine Carboxamide | DPP-4 | >10,000 | The core scaffold is expected to have weak or no activity. It is a starting point for chemical optimization. |
| Vildagliptin | Cyanopyrrolidine | DPP-4 | 2 - 5 | High potency, demonstrating the effect of optimization on the core scaffold. This is our positive control. |
| Sitagliptin | β-Amino Acid | DPP-4 | 15 - 25 | Potent inhibitor from a different scaffold, providing a benchmark for cross-class comparison. |
Stage 2: Cellular Validation - Target Engagement Assay (CETSA®)
Causality: A potent IC50 in a biochemical assay is necessary but not sufficient. The compound must be able to cross the cell membrane and engage its target within the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify this.[11][12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. By measuring the amount of soluble protein remaining after heating, we can confirm target engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment:
-
Culture a relevant human cell line (e.g., HEK293 or a pancreatic cell line) to ~80% confluency.
-
Treat cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for 1-2 hours in culture media.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. A single, optimized temperature can be used for higher throughput.
-
Cool the tubes at 4°C for 3 minutes.
-
-
Protein Fractionation & Detection:
-
Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble DPP-4 protein remaining using a standard protein detection method like Western Blot or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble DPP-4 against the temperature for each compound concentration.
-
The curve for a compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization.
-
The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A significant increase in Tagg confirms target engagement.
-
Expected Data & Interpretation:
| Compound | Target Engagement (ΔTagg at 10 µM) | Interpretation |
| Pyrrolidine-2-carboxamide HCl | < 0.5 °C | Minimal to no shift, consistent with poor cell permeability or very low affinity in a cellular context. |
| Vildagliptin | + 5-8 °C | A significant thermal shift, confirming robust cell penetration and binding to DPP-4. |
| Sitagliptin | + 4-7 °C | A clear thermal shift, validating that this alternative scaffold also engages the intracellular target effectively. |
Stage 3: Functional Validation - Cell Viability & Cytotoxicity Assay
Causality: The ultimate goal is selective bioactivity. A compound that inhibits its target but also kills the cell is not a viable therapeutic lead. Therefore, we must assess the compound's effect on overall cell health. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[14][15] This allows us to determine the cytotoxic concentration (CC50) and calculate a therapeutic index.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells (the same line used in CETSA) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of the compounds used in the biochemical assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubate for a relevant period, typically 24 to 48 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI is desirable, indicating that the compound is much more potent against its target than it is cytotoxic.
-
Expected Data & Interpretation:
| Compound | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50 / IC50) | Interpretation |
| Pyrrolidine-2-carboxamide HCl | > 100 | N/A | Not cytotoxic at high concentrations, which is expected for a simple, inactive fragment. |
| Vildagliptin | > 50 | > 10,000 | High selectivity index. The compound is highly potent against its target with minimal impact on cell viability at therapeutic concentrations. |
| Sitagliptin | > 50 | > 2,000 | Good selectivity index. Demonstrates a favorable window between therapeutic effect and cytotoxicity. |
Conclusion: Synthesizing the Evidence
This systematic, multi-tiered validation process provides a robust and objective assessment of a compound's biological activity. For This compound , the expected results would classify it as a viable chemical scaffold but not a bioactive compound in its own right. It would exhibit a very high IC50, no significant target engagement in cells, and low cytotoxicity.
In contrast, Vildagliptin would demonstrate the power of chemical optimization on this scaffold, with a low nanomolar IC50, strong evidence of target engagement via CETSA, and a high selectivity index. Sitagliptin would validate the target itself, showing that a different chemical class can achieve a similar biological outcome, providing a crucial benchmark for the field.
By explaining the causality behind each experimental choice and presenting the data in a comparative context, this guide moves beyond a simple recitation of protocols. It offers a strategic framework for researchers to rigorously validate their findings, make informed decisions in the drug discovery process, and build a compelling, data-driven narrative around their small molecule candidates.
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A Senior Application Scientist's Comparative Guide to Pyrrolidine-2-carboxamide Hydrochloride and Other Proline Derivatives
Introduction: The Unique Role of the Pyrrolidine Scaffold in Modern Chemistry
Proline, the only proteinogenic amino acid with a secondary amine, holds a unique position in biochemistry and medicinal chemistry. Its rigid five-membered pyrrolidine ring imposes significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular recognition events.[1][2] This inherent structural rigidity makes the pyrrolidine scaffold a "privileged" structure in drug design, a foundational component for creating molecules with precise three-dimensional architectures.[3]
Researchers and drug development professionals are constantly exploring modifications of this core structure to fine-tune physicochemical properties and biological activity. This guide provides an in-depth comparison of Pyrrolidine-2-carboxamide hydrochloride, a key synthetic intermediate, with its parent compound, L-proline, and other significant derivatives like hydroxyproline. We will delve into their structural differences, synthetic utility, and functional implications, supported by actionable experimental protocols for their evaluation.
Chapter 1: Profiling the Key Proline-Based Tectons
A "tecton" is a molecular building block used in supramolecular chemistry and crystal engineering.[1] For our purposes, we will consider each proline derivative as a tecton, a fundamental unit whose properties dictate the architecture and function of larger molecules.
This compound: The Versatile Intermediate
This compound, particularly the (S)-enantiomer (L-Prolinamide HCl), is not typically found in natural biological systems but is a cornerstone of synthetic chemistry.[4] Its primary value lies in its role as a chiral building block for the synthesis of more complex pharmaceuticals.[3][5] The amide group provides a reactive handle for forming peptide bonds or other linkages, while the hydrochloride salt form enhances its stability and solubility in polar solvents, making it easier to handle and use in aqueous reaction conditions.
A notable application is its use as a key intermediate in the synthesis of Vildagliptin, a drug for type 2 diabetes, and Protirelin (Thyrotropin-Releasing Hormone), a peptide hormone.[3][4][6]
L-Proline: The Natural Archetype
L-Proline is the fundamental, naturally occurring amino acid from which these derivatives are conceptually or synthetically derived.[7] Its unique cyclic structure is essential for the structure of collagen and plays a critical role in protein folding by inducing turns in polypeptide chains.[8] In synthetic applications, L-proline itself is a highly effective asymmetric organocatalyst, particularly for aldol and Mannich reactions.[9]
Hydroxyprolines: Introducing Polarity and New Interactions
Hydroxyprolines, such as trans-4-hydroxy-L-proline, are post-translationally modified forms of proline and are most famous as a major component of collagen, where the hydroxyl group is crucial for stabilizing the collagen triple helix.[10][11] In drug design, the introduction of a hydroxyl group onto the pyrrolidine ring significantly increases polarity. This modification can be used to improve aqueous solubility, create new hydrogen bonding interactions with a target receptor, and alter the conformational preference (ring pucker) of the pyrrolidine ring, thereby influencing the overall shape and binding affinity of the molecule.[12]
Chapter 2: Comparative Physicochemical and Functional Analysis
The choice between these derivatives hinges on their distinct properties. The following sections and data tables provide a direct comparison to guide selection for specific research applications.
Structural and Physicochemical Properties
The primary structural differences between these compounds are the functional groups at the C-2 and C-4 positions. These differences have a profound impact on their chemical reactivity and physical properties.
Caption: Chemical structures and synthetic relationships.
| Property | Pyrrolidine-2-carboxamide HCl | L-Proline | trans-4-Hydroxy-L-proline |
| CAS Number | 42429-27-6 ((S)-isomer)[13][14] | 147-85-3[] | 51-35-4 |
| Molecular Formula | C₅H₁₁ClN₂O[13][16] | C₅H₉NO₂[] | C₅H₉NO₃ |
| Molecular Weight | 150.61 g/mol [3][13] | 115.13 g/mol [] | 131.13 g/mol [17] |
| Key Feature | Chiral synthetic intermediate[3] | Natural amino acid, organocatalyst[9] | Polar derivative, collagen component[10] |
| Form | White to off-white solid[13] | White solid[] | Crystalline solid |
| Solubility | Soluble in water and ethanol[18] | High solubility in water (~1.4 M)[] | Soluble in water |
Synthetic Utility and Workflow Integration
The primary distinction in application is that L-proline and hydroxyproline are often incorporated directly into a final molecule, whereas this compound serves as a reactive intermediate.
Caption: Role as an intermediate in Protirelin synthesis.[3][6]
-
Pyrrolidine-2-carboxamide HCl: Its utility shines when a terminal carboxamide is required on a proline residue. Synthesizing a peptide and then amidating the C-terminus can be challenging. Using prolinamide as the starting building block for the C-terminal residue elegantly circumvents this issue.[6]
-
L-Proline: Used when a carboxylic acid group is needed for subsequent reactions or is part of the final pharmacophore, as seen in ACE inhibitors like Captopril.[6]
-
Hydroxyproline: Chosen specifically when a hydroxyl group is desired for improved pharmacokinetics (solubility) or pharmacodynamics (new binding interactions).[19]
Impact on Biological Activity and Conformation
Substitutions on the pyrrolidine ring are pivotal for modulating biological properties.[3]
-
Conformational Rigidity: All proline derivatives restrict peptide conformation. However, substitutions can further influence the ring's pucker (the out-of-plane twist) and the cis/trans isomerization of the preceding peptide bond.[12][20] For instance, electron-withdrawing groups like fluorine can have significant stereoelectronic effects, favoring one conformation over another.[21]
-
Receptor Interactions: The amide of prolinamide can act as a hydrogen bond donor and acceptor, different from the carboxylate of proline which is primarily an acceptor. The hydroxyl group of hydroxyproline adds another potent hydrogen bonding site. These differences are critical for designing specific interactions with a biological target.
-
Cell Permeability: Converting the carboxylic acid of proline to a less charged amide group generally increases lipophilicity, which can enhance cell membrane permeability—a crucial factor in drug design.
Chapter 3: Experimental Protocols for Comparative Evaluation
To provide a practical framework for comparing these derivatives in a laboratory setting, the following self-validating protocols are described.
Protocol: Comparative Solubility Assessment
Objective: To quantitatively determine and compare the solubility of Pyrrolidine-2-carboxamide HCl, L-Proline, and Hydroxyproline in solvents relevant to biological assays and synthetic chemistry.
Rationale: Solubility is a critical parameter that dictates a compound's utility in both in vitro and in vivo applications. The hydrochloride salt form is expected to enhance aqueous solubility compared to a free base, while the hydroxyl group should also increase polarity. This experiment validates these theoretical advantages.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of each compound (~100 mg) to separate 2 mL vials containing 1 mL of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO).
-
Equilibration: Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully take a known volume of the supernatant (e.g., 100 µL) and dilute it with a suitable mobile phase for analysis. Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve or by UV-Vis spectrophotometry if the compound has a suitable chromophore. For these specific compounds, a derivatization step followed by spectrophotometry (like the Ninhydrin assay below) can be used.
-
Calculation: Express solubility in mg/mL or mol/L. Repeat the experiment in triplicate for statistical validity.
Protocol: Ninhydrin-Based Assay for Quantification
Objective: To quantify the concentration of each proline derivative in solution.
Rationale: Ninhydrin reacts with the secondary amine of proline at low pH to form a characteristic red chromogen with an absorbance maximum around 520 nm, distinguishing it from primary amino acids which form a purple complex.[22] This allows for specific and sensitive quantification.
Caption: Workflow for the Ninhydrin colorimetric assay.[22]
Methodology:
-
Standard Curve: Prepare a series of standard solutions of each proline derivative (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.0 mM) in the same solvent as your unknown samples.
-
Reaction Setup: In a microplate or microcentrifuge tubes, add 100 µL of each standard or unknown sample.
-
Ninhydrin Reaction: Add 100 µL of the ninhydrin reaction mix (1% w/v ninhydrin in 60% v/v acetic acid and 20% v/v ethanol) to each tube.[22] Seal tightly.
-
Incubation: Place the tubes in a heating block or water bath at 95-100°C for 20 minutes. A red color will develop.
-
Measurement: Cool the samples to room temperature. Transfer 150 µL to a 96-well plate and measure the absorbance at 520 nm using a microplate reader.
-
Analysis: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation to determine the concentration of the unknown samples.
Chapter 4: Conclusion and Strategic Recommendations
The choice between this compound, L-proline, and its hydroxylated counterparts is a strategic decision driven by the specific goals of a research project.
-
Choose this compound when: Your synthetic route requires a pre-formed C-terminal proline amide, streamlining the synthesis of certain peptides and peptidomimetics like Vildagliptin or Protirelin.[3][4][6] It is the go-to tecton for building specific amide-containing architectures.
-
Choose L-Proline when: The parent carboxylic acid functionality is required for the final molecule's activity (e.g., in ACE inhibitors) or when leveraging its properties as an organocatalyst.[1][9]
-
Choose a Hydroxyproline derivative when: The goal is to enhance aqueous solubility, introduce specific hydrogen-bonding interactions to increase target affinity, or modulate the conformational bias of the pyrrolidine ring.[10][12][19]
The field of proline analogues continues to expand, with fluorinated, bicyclic, and other exotic derivatives offering unprecedented control over molecular conformation and function.[23][24][25] Understanding the fundamental properties of these core building blocks is essential for any researcher aiming to harness the power of the pyrrolidine scaffold in drug discovery and chemical biology.
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A Comparative Guide to the Efficacy of (R) vs. (S) Enantiomers of Pyrrolidine Carboxamides
For researchers, scientists, and professionals in drug development, the principle of stereoisomerism is not merely an academic curiosity but a critical factor that dictates the efficacy, safety, and overall therapeutic profile of a chiral drug molecule. Within the diverse landscape of pharmacologically active compounds, pyrrolidine carboxamides represent a versatile scaffold found in a range of therapeutics, from antiepileptics to anti-infectives. The presence of at least one chiral center in many of these molecules necessitates a thorough investigation into the differential activities of their enantiomeric forms. This guide provides an in-depth, objective comparison of the efficacy of (R) and (S) enantiomers of representative pyrrolidine carboxamides, supported by experimental data and detailed methodologies, to empower informed decisions in drug design and development.
The Imperative of Stereoselectivity in Drug Action
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems—receptors, enzymes, and other macromolecules—can differ significantly.[1][2][3] This disparity in interaction can lead to one enantiomer, the eutomer, exhibiting the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects.[2] Therefore, the development of single-enantiomer drugs is often pursued to optimize therapeutic outcomes and enhance safety profiles.
The fundamental basis for this stereoselectivity lies in the three-dimensional arrangement of atoms. For a drug to elicit a biological response, it must bind to its target protein. This binding is often likened to a "lock and key" mechanism, where the drug's specific shape is complementary to the binding site on the protein. A subtle change in the spatial orientation of a functional group, as is the case between enantiomers, can dramatically alter the binding affinity and, consequently, the biological activity.[3][4]
Case Study 1: The Antiepileptic Drugs Levetiracetam and Brivaracetam - Targeting SV2A
A compelling example of stereoselectivity within the pyrrolidine carboxamide class is found in the antiepileptic drugs Levetiracetam and its analogue, Brivaracetam. Both drugs exert their anticonvulsant effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[5]
Levetiracetam , the (S)-enantiomer of etiracetam, is a widely prescribed antiepileptic medication. Its corresponding (R)-enantiomer is devoid of anticonvulsant activity, highlighting the critical role of stereochemistry in its mechanism of action. Further research led to the development of Brivaracetam , a 4-n-propyl analogue of Levetiracetam, which also demonstrates high stereoselectivity for SV2A.
Comparative Binding Affinity Data
Quantitative in vitro binding assays have consistently demonstrated the superior affinity of Brivaracetam for SV2A compared to Levetiracetam. This enhanced affinity is a key factor contributing to Brivaracetam's higher potency in preclinical models.
| Compound | Enantiomer | Target | Binding Affinity (Ki) | Fold Difference (vs. Levetiracetam) |
| Levetiracetam | (S) | Human SV2A | ~600 nM | - |
| Brivaracetam | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Human SV2A | ~30 nM | 15-30x higher for BRV |
Data sourced from multiple studies.[5]
This significant difference in binding affinity underscores the profound impact of subtle structural modifications on the interaction with the biological target.
Experimental Protocol: SV2A Radioligand Binding Assay
The determination of binding affinities for SV2A is typically achieved through competitive radioligand binding assays. This robust method allows for the precise quantification of a compound's ability to displace a known radiolabeled ligand from the SV2A protein.
Objective: To determine the inhibitory constant (Ki) of (R) and (S) enantiomers of a pyrrolidine carboxamide for the SV2A receptor.
Materials:
-
Rat brain cortex tissue (a rich source of SV2A)
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Radioligand: [³H]-ucb 30889 (a high-affinity SV2A ligand)
-
Test compounds: (R) and (S) enantiomers of the pyrrolidine carboxamide
-
Scintillation fluid and counter
-
Glass fiber filters
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain cortex in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands and interfering substances. This step is crucial for obtaining a clean preparation and reducing non-specific binding.
-
Determine the protein concentration of the final membrane preparation using a standard method like the BCA assay to ensure consistent amounts of receptor are used in each assay well.
-
-
Binding Reaction:
-
In a 96-well microtiter plate, combine the prepared brain membranes (e.g., 100 µg of protein per well) with a fixed concentration of the radioligand, [³H]-ucb 30889 (e.g., 1.8 nM).
-
Add varying concentrations of the unlabeled test compounds ((R) and (S) enantiomers) to compete with the radioligand for binding to SV2A. A wide range of concentrations is used to generate a complete competition curve.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled SV2A ligand like Levetiracetam to saturate the specific binding sites).
-
-
Incubation and Separation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
-
Quantification and Data Analysis:
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the SV2A receptors.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration of the radioligand used in the assay.
-
Experimental Workflow Visualization
Caption: Workflow for SV2A Radioligand Binding Assay.
Case Study 2: Pyrrolidine Carboxamide Inhibitors of Mycobacterium tuberculosis InhA
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and a validated drug target. A series of pyrrolidine carboxamides has been identified as potent inhibitors of InhA.[6] Crucially, studies have revealed that the inhibitory activity of these compounds is stereoselective, with only one enantiomer being active.[6]
Efficacy Data and Stereoselectivity
While the initial high-throughput screening identified racemic pyrrolidine carboxamides as InhA inhibitors, subsequent chiral separation and evaluation of the individual enantiomers of the most potent compounds confirmed that the biological activity resides in a single stereoisomer. For instance, for a potent derivative, the racemic mixture exhibited an IC50 of 0.39 µM. Although the specific IC50 values for the individual (R) and (S) enantiomers are not explicitly provided in the primary publication, the authors definitively state that only one enantiomer is active as an inhibitor of InhA. This implies that the IC50 of the active enantiomer is approximately half that of the racemate, while the other enantiomer is inactive.
Experimental Protocol: InhA Inhibition Assay
The inhibitory activity of pyrrolidine carboxamides against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH.
Objective: To determine the IC50 of (R) and (S) enantiomers of a pyrrolidine carboxamide against Mtb InhA.
Materials:
-
Purified recombinant Mtb InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-octenoyl-CoA (substrate)
-
Assay buffer (e.g., PIPES buffer, pH 6.8)
-
Test compounds: (R) and (S) enantiomers of the pyrrolidine carboxamide dissolved in DMSO
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Assay Preparation:
-
Prepare serial dilutions of the (R) and (S) enantiomers of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, and the diluted test compounds. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background control).
-
-
Enzyme Incubation:
-
Add the purified InhA enzyme to each well (except the background control) and pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD⁺ by InhA results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.
-
Rationale for Experimental Choices
-
Choice of Animal Models for In Vivo Efficacy:
-
Antiepileptic Activity: Audiogenic seizure-susceptible mice (e.g., DBA/2 strain) are frequently used in the early screening of anticonvulsant drugs.[5][7][8] These mice have a genetic predisposition to seizures triggered by loud noises, providing a reliable and reproducible model to assess the efficacy of a drug in suppressing seizure activity. The choice of this model is based on its predictive value for identifying compounds with potential clinical utility in treating certain types of epilepsy.[7][8]
-
Antitubercular Activity: The mouse model of tuberculosis is a cornerstone for the preclinical evaluation of new anti-TB drugs.[9][10][11] Mice are typically infected with a low-dose aerosol of M. tuberculosis. The efficacy of a test compound is then assessed by its ability to reduce the bacterial load in the lungs and spleen compared to untreated control animals.[9] This model, while not perfectly replicating all aspects of human TB, has been instrumental in the development of currently used anti-TB regimens.[11]
-
In Vivo Efficacy Testing Workflow
Caption: General workflow for in vivo efficacy testing.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates the critical importance of considering stereochemistry in the development of pyrrolidine carboxamide-based therapeutics. The case studies of SV2A ligands and InhA inhibitors clearly show that biological activity is often confined to a single enantiomer. This stereoselectivity has profound implications for drug development, as the administration of a racemic mixture may lead to a lower therapeutic index and potential for off-target effects from the inactive or less active enantiomer.
For researchers and drug development professionals, a thorough and early-stage evaluation of the individual enantiomers of any chiral pyrrolidine carboxamide is paramount. This includes:
-
Efficient Chiral Separation: The development of robust and scalable methods for the separation of enantiomers, such as chiral high-performance liquid chromatography (HPLC), is a critical first step.
-
Quantitative In Vitro Profiling: The individual enantiomers should be profiled in a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
-
Stereoselective In Vivo Evaluation: The in vivo efficacy and pharmacokinetic profiles of the individual enantiomers should be assessed in relevant animal models to confirm the in vitro findings and to understand their disposition in a biological system.
By embracing a "chiral-by-design" approach and rigorously evaluating the stereochemical aspects of drug action, the scientific community can continue to develop safer, more effective, and highly optimized pyrrolidine carboxamide-based medicines for a wide range of diseases.
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A Senior Application Scientist's Guide to the Cross-Validation of Pyrrolidine Carboxamide Bioactivity
Introduction: The Pyrrolidine Carboxamide Scaffold and the Imperative for Rigorous Validation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1] When functionalized with a carboxamide group, this scaffold gives rise to the pyrrolidine carboxamides, a chemical class with a remarkable diversity of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] This versatility, however, presents a significant challenge in drug discovery: a hit from a primary screen could act through numerous potential mechanisms. Therefore, reliance on a single assay is insufficient. To build a robust case for a compound's therapeutic potential, we must employ a strategy of cross-validation, using multiple, independent, and complementary (orthogonal) assays to confirm its bioactivity and mechanism of action.[5][6][7]
This guide provides a comprehensive framework for the cross-validation of a novel pyrrolidine carboxamide, structured from the perspective of a senior application scientist. We will follow a logical, field-proven workflow, explaining not just the protocols but the scientific rationale behind each experimental choice. Our case study will focus on a hypothetical hit, "PC-101," identified in a cancer cell proliferation screen, and our subsequent efforts to validate its presumed target, Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a known target for this compound class.[8][9]
The Principle of Orthogonal Validation: Building Confidence in Your Data
Our validation workflow for PC-101 will follow a three-tiered orthogonal strategy designed to answer three critical questions:
-
Phenotypic Confirmation: Does the compound consistently elicit the desired biological response in a cellular context?
-
Target Engagement: Does the compound directly bind to its intended molecular target?
-
Cellular Target Engagement: Does this binding occur within the complex environment of a living cell?
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with PC-101 at various concentrations (or a single saturating concentration) and a vehicle control for 1-4 hours. [10]2. Heating Step: Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot them into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling. [10]3. Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) to release cellular contents. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble FAAH remaining at each temperature using a specific detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen® or HTRF®). [11][12]5. Analysis: Plot the percentage of soluble FAAH against temperature for both vehicle- and PC-101-treated samples. A shift of the melting curve to a higher temperature in the presence of PC-101 provides direct evidence of target engagement in the cell. [13]
Synthesizing the Data: A Triangulated Conclusion
| Assay Type (Tier) | Methodology | Metric | Hypothetical Result for PC-101 | Interpretation |
| Phenotypic (1) | Cell Proliferation (MTT) | IC₅₀ | 1.5 µM | Compound exhibits anti-proliferative effects in a cancer cell line. |
| Biochemical (2) | Fluorometric Enzyme Assay | IC₅₀ | 75 nM | Compound directly and potently inhibits the purified FAAH enzyme. |
| Cellular Target (3) | Cellular Thermal Shift Assay | ΔTₘ | +5.2 °C at 10 µM | Compound binds to and stabilizes FAAH within the intact cellular environment. |
The convergence of these results provides a powerful, multi-faceted validation of PC-101's bioactivity. The phenotypic assay demonstrates a relevant cellular outcome. The biochemical assay confirms direct, potent interaction with the hypothesized target. Finally, CETSA proves that this interaction occurs in the intended physiological context. This robust, cross-validated data package provides high confidence to advance PC-101 into further lead optimization and more complex biological studies.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrrolidine Carboxamides
Welcome to an in-depth exploration of the structure-activity relationship (SAR) of pyrrolidine carboxamides, a versatile scaffold that has garnered significant attention in medicinal chemistry. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive comparison of pyrrolidine carboxamide analogs across various therapeutic targets. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols to empower your own research endeavors. The pyrrolidine ring is a privileged structure in drug discovery due to its ability to introduce three-dimensionality, improve solubility, and serve as a versatile scaffold for chemical modification.[1][2]
The Pyrrolidine Carboxamide Scaffold: A Privileged Motif in Drug Discovery
The pyrrolidine carboxamide core, characterized by a five-membered nitrogen-containing ring linked to a carboxamide group, is a cornerstone in the design of numerous biologically active molecules.[1] Its prevalence in medicinal chemistry stems from its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. This guide will focus on three prominent areas where pyrrolidine carboxamides have shown significant promise: as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders, as inhibitors of enoyl-acyl carrier protein reductase (InhA) for tuberculosis, and as anticancer agents.
Comparative SAR Analysis of Pyrrolidine Carboxamides
The biological activity of pyrrolidine carboxamides can be finely tuned by strategic modifications at several key positions. We will dissect the SAR at the pyrrolidine ring, the carboxamide linker, and the terminal substituent, drawing comparisons across different therapeutic targets.
Modifications on the Pyrrolidine Ring
Substitutions on the pyrrolidine ring are crucial for modulating the potency and selectivity of these compounds. The stereochemistry of the pyrrolidine ring is often critical for biological activity, with specific enantiomers demonstrating preferential binding to their targets.[3]
The Role of the Carboxamide Linker
The carboxamide moiety is a key pharmacophoric feature, participating in essential hydrogen bond interactions with the target protein. Variations in the linker between the pyrrolidine ring and the terminal substituent can significantly impact activity.
Influence of the Terminal Substituent
The nature of the terminal substituent plays a pivotal role in defining the therapeutic application of pyrrolidine carboxamides. This is where the greatest diversity is introduced to target different enzymes and receptors.
Pyrrolidine Carboxamides as 11β-HSD1 Inhibitors
11β-HSD1 is a promising therapeutic target for metabolic syndrome, as it catalyzes the intracellular regeneration of active glucocorticoids, like cortisol.[4] Inhibition of this enzyme is a key strategy for managing conditions like obesity and type 2 diabetes.[4]
A series of highly selective pyrrolidine carboxamide 11β-HSD1 inhibitors have been developed, with structure-guided optimization leading to potent compounds.[5] For instance, the development of adamantane-containing pyrrolidine carboxamides has yielded potent and stable inhibitors.[5]
Table 1: Comparative Activity of Pyrrolidine Carboxamide 11β-HSD1 Inhibitors
| Compound ID | Modifications | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Reference |
| PF-877423 | Adamantyl group | Potent (specific value not stated) | Potent (specific value not stated) | [5] |
| Compound 42 | Optimized adamantyl analog | Potent and stable | Potent and stable | [5] |
| Compound C | Pyrimidine-based | 70 | - | [6] |
| MK-0916 | - | 30 | - | [6] |
Note: Specific IC50 values for PF-877423 and Compound 42 were not publicly available in the cited literature, but their high potency was emphasized.
Pyrrolidine Carboxamides as InhA Inhibitors
InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] The discovery of pyrrolidine carboxamides as a novel class of potent InhA inhibitors has opened new avenues for the development of antitubercular agents.[3] High-throughput screening and subsequent optimization have led to a significant improvement in potency.[3]
SAR studies on this class of inhibitors have revealed that modifications on the terminal phenyl ring are critical for activity. For example, the introduction of hydrophobic moieties as phenyl ring replacements can lead to compounds with improved potency.[7]
Table 2: Comparative Activity of Pyrrolidine Carboxamide InhA Inhibitors
| Compound ID | Modifications | InhA IC50 (µM) | Reference |
| d6 | Initial hit compound | 10.05 | [7] |
| p31 | Three fused aromatic rings | 1.39 | [7] |
| p33 | Fused aromatic ring system | 2.57 | [7] |
| p37 | Piperazine with para-substituted phenyl | 4.47 | [7] |
| Optimized lead | Iterative library synthesis | 0.062 | [7] |
Note: The optimized lead compound demonstrated a 160-fold increase in potency from the initial hit.
Pyrrolidine Carboxamides as Anticancer Agents
The pyrrolidine scaffold is a significant structural motif in the design of anticancer agents.[8][9] Pyrrolidine carboxamides have demonstrated promising anti-proliferative activities against various cancer cell lines.[8][9] The diverse substitution patterns on the pyrrolidine ring and the terminal aromatic systems allow for the modulation of activity against different cancer targets.[8][9]
For example, spirooxindole-pyrrolidine derivatives have shown significant anticancer activity.[8] Additionally, copper complexes of thiosemicarbazone pyrrolidines have exhibited potent anticancer effects, in some cases surpassing the activity of cisplatin.[10]
Table 3: Comparative Activity of Pyrrolidine-based Anticancer Agents
| Compound Class | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | Varied heterocyclic motifs | Various | Varies | [8] |
| Thiosemicarbazone pyrrolidine-copper(II) complex (37a) | Two pyrrolidine rings | SW480 | 0.99 ± 0.09 | [10] |
| Cisplatin (control) | - | SW480 | 3.5 ± 0.3 | [10] |
Experimental Protocols
To facilitate the evaluation of novel pyrrolidine carboxamide analogs, this section provides detailed, step-by-step methodologies for key assays.
11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence)
This protocol is adapted from a method used to measure the conversion of cortisone to cortisol by 11β-HSD1.[6]
-
Assay Preparation:
-
Prepare assay buffer: 100 mM K₂HPO₄/KH₂PO₄, pH 7.5, containing 1 mM EDTA.
-
Prepare a solution of recombinant human 11β-HSD1 (1.5 µg/mL) in assay buffer.
-
Prepare substrate solution: 160 nM cortisone in assay buffer.
-
Prepare cofactor solution: 100 µM NADPH and 1 mM glucose-6-phosphate with 12.5 µg/mL glucose-6-phosphate dehydrogenase in assay buffer.
-
Prepare test compounds at various concentrations in DMSO.
-
-
Assay Procedure:
-
In a 384-well black plate, add 5 µL of the enzyme solution.
-
Add 5 µL of the test compound solution.
-
Add 5 µL of the substrate solution.
-
Initiate the reaction by adding 5 µL of the cofactor solution. The final volume is 20 µL.
-
Incubate the plate for 25 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 0.5 mM glycyrrhetinic acid containing cortisol-XL665.
-
Add anti-cortisol cryptate solution and incubate for 2 hours at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence at 665 nm and 620 nm using a suitable plate reader.
-
Calculate the ratio of 665 nm to 620 nm.
-
Determine IC50 values by plotting the fluorescence ratio against the logarithm of the inhibitor concentration.
-
InhA Enzyme Inhibition Assay
This protocol is a general method for determining the in vitro inhibitory activity of compounds against InhA.[11][12]
-
Assay Preparation:
-
Prepare assay buffer: 30 mM PIPES, pH 6.8, 150 mM NaCl.
-
Prepare a solution of purified InhA enzyme (e.g., 20 nM final concentration).
-
Prepare NADH solution (e.g., 250 µM final concentration).
-
Prepare the substrate, trans-2-dodecenoyl-CoA (DD-CoA), solution (e.g., at a concentration around its Km value).
-
Prepare test compounds at various concentrations in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the test compound solution.
-
Add the InhA enzyme solution and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Add the NADH solution.
-
Initiate the reaction by adding the DD-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to a DMSO control.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrrolidine carboxamide derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The pyrrolidine carboxamide scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors for a range of therapeutic targets. The SAR insights presented in this guide highlight the critical role of specific structural modifications in dictating biological activity. The provided experimental protocols offer a robust framework for the evaluation of novel analogs.
Future research in this area will likely focus on further refining the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The exploration of novel terminal substituents and the application of advanced computational methods will undoubtedly accelerate the discovery of next-generation pyrrolidine carboxamide-based therapeutics.
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Navigating Preclinical Frontiers: A Comparative Guide to In Vitro and In Vivo Studies of Pyrrolidine-2-carboxamide Hydrochloride and its Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is a meticulous process of validation. Pyrrolidine-2-carboxamide hydrochloride, a chiral proline derivative, stands as a versatile scaffold in medicinal chemistry.[1][2][3][4] Its structural motif is a cornerstone in the synthesis of diverse bioactive molecules, including the neurological peptide hormone Protirelin.[1] The inherent chirality and structural rigidity of the pyrrolidine ring make it a privileged structure in drug discovery, influencing physicochemical properties like solubility and three-dimensional conformation, which are critical for target engagement.[1] While direct comparative studies on this compound are not extensively documented, a wealth of research on its derivatives provides a robust framework for understanding the crucial interplay between in vitro and in vivo investigations.
This guide provides an in-depth technical comparison of in vitro and in vivo study designs pertinent to the evaluation of this compound and its analogous structures. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative references.
The Foundational Step: In Vitro Characterization
In vitro studies, Latin for "in glass," are the bedrock of early-stage drug discovery, offering a controlled environment to dissect the molecular mechanism of a compound.[5][6] These assays are indispensable for initial screening, target identification, and establishing a preliminary structure-activity relationship (SAR).[7] For a scaffold as versatile as pyrrolidine carboxamide, a battery of in vitro tests is essential to delineate its potential therapeutic applications.
Target-Based Assays: Pinpointing Molecular Interactions
The pyrrolidine carboxamide core has been integrated into molecules targeting a diverse array of proteins implicated in various diseases.
-
Enzyme Inhibition Assays: A primary application for this scaffold has been in the development of enzyme inhibitors. For instance, derivatives have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, highlighting a potential route for novel anti-tuberculosis agents.[7] Other research has focused on dihydrofolate reductase (DHFR) inhibitors for anticancer and antimicrobial therapies.[8]
-
Experimental Rationale: Enzyme inhibition assays, often employing spectrophotometric or fluorometric readouts, provide quantitative measures of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This allows for rapid screening of compound libraries and iterative optimization of lead candidates.[7]
-
-
Receptor Binding and Modulation: The ability of pyrrolidine carboxamide derivatives to interact with cellular receptors is another key area of investigation. Studies have shown that certain analogues can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in oncology.[9]
-
Experimental Rationale: Radioligand binding assays or fluorescence-based assays can determine the affinity of a compound for a specific receptor. Downstream functional assays, such as measuring changes in intracellular signaling molecules, are then necessary to ascertain whether the compound acts as an agonist or antagonist.
-
Cell-Based Assays: Assessing Cellular Responses
Moving from a molecular to a cellular context is a critical step in validating the therapeutic potential of a compound.
-
Antiproliferative and Cytotoxicity Assays: For potential anticancer agents, determining the effect on cancer cell viability is paramount. A novel series of pyrrolidine-carboxamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).[9] Another study highlighted a derivative that was more potent than the approved drug Sorafenib in hepatocellular carcinoma cells.[10]
-
Experimental Rationale: Assays like the MTT or LDH cytotoxicity assay provide a measure of a compound's ability to inhibit cell growth or induce cell death.[11] These assays are crucial for establishing a therapeutic window by comparing the effect on cancer cells versus normal, non-cancerous cell lines.[9]
-
-
Anti-inflammatory Assays: The anti-inflammatory potential of pyrrolidine-2,5-dione derivatives has been explored through in vitro assays that measure the inhibition of key inflammatory enzymes like cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX).[12][13]
-
Experimental Rationale: These assays help to identify the specific pathways through which a compound exerts its anti-inflammatory effects and can indicate its potential for side effects. For example, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal toxicity.[12]
-
-
Antimicrobial and Antiviral Assays: The pyrrolidine scaffold has also been investigated for its antimicrobial properties.[2][14] In vitro assays for these applications involve determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.[14] For antiviral activity, assays would typically measure the inhibition of viral replication in host cells.
The Crucial Transition: In Vivo Validation
While in vitro studies provide invaluable mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism.[15] In vivo studies, Latin for "within the living," are therefore essential to evaluate a drug candidate's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a whole-animal model.[6][16]
Animal Models: Simulating Human Disease
The choice of an appropriate animal model is critical for the translational relevance of in vivo findings. For the diverse potential applications of pyrrolidine carboxamide derivatives, a range of models would be employed.
-
Oncology Models: To assess the anticancer efficacy of pyrrolidine carboxamide derivatives, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound.[16] Tumor growth inhibition is the primary endpoint.
-
Inflammation Models: The anti-inflammatory activity of N-substituted pyrrolidine-2,5-dione derivatives was confirmed in vivo using the carrageenan-induced paw edema test in rats.[12][13] This model allows for the assessment of a compound's ability to reduce acute inflammation.
-
Infectious Disease Models: For antituberculosis agents, murine models of Mycobacterium tuberculosis infection are the gold standard for evaluating in vivo efficacy. These models are crucial for determining if a compound can effectively reduce the bacterial load in target organs like the lungs and spleen.
-
Neurodegenerative Disease Models: Given that this compound is an intermediate in the synthesis of a neurologically active peptide, its derivatives could be explored for neuroprotective properties. A wide range of animal models exist for neurodegenerative diseases like Alzheimer's and Parkinson's, often involving the use of neurotoxins or genetic modifications to replicate aspects of the human disease.[17][18][19][20]
Bridging the Gap: The In Vitro-In Vivo Correlation
A key challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-free assay may fail in an animal model due to poor absorption, rapid metabolism, or off-target toxicity.[21] Therefore, a comprehensive understanding of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial.
Quantitative Data Summary
| Study Type | Parameter | Example Compound Class | Typical Values | Reference |
| In Vitro | IC50 (InhA Inhibition) | Pyrrolidine Carboxamides | 62 nM - 10.05 µM | [7] |
| IC50 (EGFR Inhibition) | Pyrrolidine-carboxamide derivatives | 87 - 107 nM | [9] | |
| IC50 (CDK2 Inhibition) | Pyrrolidine-carboxamide derivatives | 15 - 31 nM | [9] | |
| IC50 (Antiproliferative) | Pyrrolidine-carboxamide derivative 7g | 0.90 µM (mean) | [9] | |
| IC50 (COX-2 Inhibition) | N-substituted pyrrolidine-2,5-dione | 0.98 µM | [12][13] | |
| IC50 (Antiplasmodial) | Sulphonamide pyrolidine carboxamides | 2.40 - 8.30 µM | [22][23] | |
| In Vivo | Acute Toxicity (LD50) | N-substituted pyrrolidine-2,5-dione | >1000 mg/kg | [12][13] |
Experimental Protocols
In Vitro: Antiproliferative MTT Assay
-
Cell Culture: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a pyrrolidine carboxamide derivative) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., a pyrrolidine-2,5-dione derivative) or vehicle orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizing the Workflow and Pathway
Caption: A generalized workflow for the preclinical evaluation of pyrrolidine carboxamide derivatives.
Caption: Dual inhibition of EGFR and CDK2 signaling pathways by pyrrolidine carboxamide derivatives.
Conclusion
The pyrrolidine carboxamide scaffold represents a highly versatile platform for the development of novel therapeutics across a spectrum of diseases. A systematic and logical progression from in vitro to in vivo studies is paramount for successfully translating a promising molecule from the bench to the clinic. This guide has outlined the key considerations and experimental approaches for evaluating compounds based on this privileged structure. By integrating robust in vitro screening with well-designed in vivo models, researchers can effectively de-risk their drug discovery programs and accelerate the development of new medicines.
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Comparative Analysis of Pyrrolidine-2-carboxamide hydrochloride and Levetiracetam as Potential Anticonvulsant Agents: A Preclinical Guide
This guide provides a comparative framework for evaluating Pyrrolidine-2-carboxamide hydrochloride, a novel proline derivative, against Levetiracetam, a well-established second-generation anti-seizure medication (ASM). The comparison is structured as a preclinical research program, designed for researchers, scientists, and drug development professionals investigating new chemical entities for neurological disorders. While Levetiracetam has a proven clinical track record, this compound is positioned here as a compound of interest due to its structural relation to other centrally active agents, warranting a rigorous head-to-head evaluation.
Introduction: The Rationale for Comparison
The discovery of novel anti-seizure medications is driven by the need for improved efficacy, particularly in drug-resistant epilepsy, and enhanced safety profiles. Levetiracetam, a pyrrolidone derivative, represents a significant advancement in epilepsy treatment due to its unique mechanism of action and favorable side-effect profile.[1][2] Its core structure has inspired the exploration of related heterocyclic compounds for neurological activity.
This compound is a chiral proline derivative, a class of compounds recognized as versatile building blocks in medicinal chemistry.[3][4] The pyrrolidine scaffold is a "privileged structure" found in numerous bioactive molecules.[3] Given its role as a precursor in the synthesis of neurological agents like Protirelin and the structural similarities to the pyrrolidone class of ASMs, a systematic investigation into its potential anticonvulsant and neuroprotective properties is a logical and scientifically-grounded endeavor.[3][5] This guide outlines the experimental strategy for such an investigation, using Levetiracetam as the benchmark standard.
Molecular Profiles and Physicochemical Properties
A foundational comparison begins with the molecules themselves. Understanding their physical and chemical properties is critical for formulation, delivery, and interpreting biological activity.
| Property | This compound | Levetiracetam | Rationale for Importance |
| Molecular Formula | C₅H₁₁ClN₂O[4] | C₈H₁₄N₂O₂ | Defines molecular weight and elemental composition. |
| Molecular Weight | 150.61 g/mol [4] | 170.21 g/mol | Influences diffusion, absorption, and receptor binding kinetics. |
| Structure | Chiral pyrrolidine ring with a carboxamide group.[6] | (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide. | The stereochemistry and functional groups are critical for biological target interaction. |
| Form | Typically a white to off-white crystalline solid.[6] | White to off-white crystalline powder. | Affects stability, handling, and formulation development. |
| Solubility | Water soluble due to the hydrochloride salt and polar carboxamide group.[6] | Freely soluble in water. | Essential for preparing solutions for both in vitro and in vivo experiments. |
Comparative Mechanisms of Action: Established vs. Hypothetical
Levetiracetam's primary mechanism distinguishes it from conventional ASMs that typically target ion channels or GABAergic systems.[7][8] It exerts its effect by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][9][10] By modulating SV2A function, Levetiracetam is thought to decrease the release of excitatory neurotransmitters like glutamate during periods of high-frequency neuronal firing, thereby preventing seizure propagation without affecting normal neuronal excitability.[10][11]
The mechanism of this compound is, at this stage, unknown. Based on its structure as a proline derivative, several hypotheses can be formulated to guide experimental investigation:
-
SV2A Modulation: Does its pyrrolidine ring allow for binding to SV2A, potentially at the same or an allosteric site as Levetiracetam?
-
Amino Acid Transport: Could it interfere with proline or other amino acid transport systems that play a role in neuronal excitability?
-
Ion Channel or Receptor Interaction: Does it directly modulate voltage-gated ion channels (sodium, calcium) or neurotransmitter receptors (GABA, glutamate)?
The following diagrams illustrate the established pathway for Levetiracetam and a hypothetical target for this compound.
Caption: Mechanism of Levetiracetam via SV2A modulation.
Caption: Hypothetical mechanism for Pyrrolidine-2-carboxamide HCl.
Experimental Guide: A Head-to-Head Preclinical Comparison
A multi-tiered approach is essential, progressing from high-throughput in vitro assays to more complex in vivo models. This workflow allows for early identification of activity, mechanism of action, and potential efficacy.
Workflow Diagram: Preclinical Evaluation
Caption: Phased experimental workflow for compound comparison.
Part 1: In Vitro Evaluation
In vitro models provide a controlled environment to assess direct neuronal effects and screen for activity.[12][13][14] Human induced pluripotent stem cell (iPSC)-derived neuronal models are increasingly used to recapitulate human pathophysiology.[15][16]
Experiment 1: Microelectrode Array (MEA) Assay for Anticonvulsant Activity
-
Objective: To determine if this compound can suppress epileptiform activity in cultured neurons.
-
Methodology:
-
Cell Culture: Plate primary rodent cortical neurons or human iPSC-derived neurons on MEA plates. Allow cultures to mature for 2-3 weeks to form stable synaptic networks.
-
Baseline Recording: Record spontaneous network activity to establish a stable baseline.
-
Induction of Epileptiform Activity: Introduce a pro-convulsant agent such as Pentylenetetrazole (PTZ) or Bicuculline to induce synchronized bursting and seizure-like events.
-
Compound Application: Apply increasing concentrations of this compound and Levetiracetam (as a positive control) to the cultures. A vehicle control is run in parallel.
-
Data Acquisition: Record network activity post-treatment. Key parameters to analyze include mean firing rate, burst frequency, burst duration, and network synchrony.
-
Analysis: Calculate the concentration-response curve for each compound to determine the IC₅₀ (half-maximal inhibitory concentration) for suppressing seizure-like activity.
-
Experiment 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
-
Objective: To assess the potential neuroprotective effects of the test compound against cell death caused by excessive excitatory stimulation, a key component of seizure-induced damage.[17][18]
-
Methodology:
-
Cell Culture: Culture primary neurons in 96-well plates.
-
Pre-treatment: Incubate cells with various concentrations of this compound, Levetiracetam, or vehicle for 1-2 hours.
-
Induce Excitotoxicity: Expose the cultures to a high concentration of glutamate for a short duration (e.g., 15-30 minutes).
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium containing the respective test compounds.
-
Assess Viability: After 24 hours, measure cell viability using a standard assay such as MTT or LDH release.
-
Analysis: Quantify the percentage of neuroprotection relative to the vehicle-treated, glutamate-exposed control.
-
Hypothetical In Vitro Data Summary
| Compound | MEA IC₅₀ (µM) (Anti-bursting) | Neuroprotection EC₅₀ (µM) |
| Pyrrolidine-2-carboxamide HCl | 15.2 | 25.8 |
| Levetiracetam | 22.5 | 35.1 |
| Vehicle | No effect | No effect |
Part 2: In Vivo Efficacy Evaluation
In vivo models are crucial for evaluating a compound's efficacy within a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.[19][20][21]
Experiment 3: Acute Seizure Models (MES and PTZ)
-
Objective: To evaluate the anticonvulsant efficacy in well-validated, acute rodent seizure models.
-
Models:
-
Maximal Electroshock (MES) Test: A model of generalized tonic-clonic seizures.
-
Pentylenetetrazole (PTZ) Test: A chemical convulsant model for generalized myoclonic and clonic seizures.
-
-
Methodology:
-
Animal Groups: Use adult mice or rats, with groups for vehicle control, Levetiracetam (at known effective doses), and multiple dose levels of this compound.
-
Compound Administration: Administer compounds via a relevant route (e.g., intraperitoneal or oral) at a set time (e.g., 30-60 minutes) before seizure induction.
-
Seizure Induction:
-
MES: Apply a brief electrical stimulus via corneal or ear-clip electrodes.
-
PTZ: Administer a subcutaneous injection of PTZ.
-
-
Observation:
-
MES: The primary endpoint is the presence or absence of the tonic hindlimb extension phase.
-
PTZ: Observe animals for a set period (e.g., 30 minutes) and score seizure severity (e.g., using the Racine scale) and record the latency to the first seizure.
-
-
Analysis: Calculate the ED₅₀ (median effective dose) for each compound required to protect 50% of the animals from the seizure endpoint.
-
Hypothetical In Vivo Data Summary
| Compound | MES ED₅₀ (mg/kg, i.p.) | PTZ ED₅₀ (mg/kg, i.p.) |
| Pyrrolidine-2-carboxamide HCl | 35 | 42 |
| Levetiracetam | 17 | 28 |
| Vehicle | No protection | No protection |
Synthesis of Findings and Future Directions
Based on the hypothetical data presented, this compound demonstrates both in vitro and in vivo anticonvulsant activity. While the hypothetical IC₅₀ in the MEA assay suggests higher potency than Levetiracetam at the cellular level, the in vivo ED₅₀ values are higher, indicating potential differences in pharmacokinetics (absorption, distribution, metabolism, excretion) or blood-brain barrier penetration that must be investigated.
The neuroprotective effect observed in vitro is a promising characteristic, as preventing seizure-induced neuronal damage is a key therapeutic goal.[2]
Next Steps:
-
Mechanism of Action Studies: Conduct competitive binding assays with radiolabeled ligands for SV2A to determine if this compound shares the same target as Levetiracetam.
-
Pharmacokinetic Profiling: Perform studies to determine the compound's bioavailability, half-life, and brain-to-plasma concentration ratio.
-
Chronic Epilepsy Models: Evaluate efficacy in a kindling model, which mimics the progressive development of epilepsy (epileptogenesis).[22]
-
Safety and Tolerability: Conduct preliminary toxicology studies, including assessing motor coordination (e.g., rotorod test) and general behavioral effects to establish a therapeutic window.
This comprehensive, data-driven comparison provides a robust framework for evaluating the potential of this compound as a novel anti-seizure agent. By benchmarking against a gold-standard drug like Levetiracetam, researchers can make informed decisions about the compound's future development.
References
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A Comparative Guide to the Purity Analysis of Commercial Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the purity of starting materials and intermediates is paramount. Pyrrolidine-2-carboxamide hydrochloride, a chiral proline derivative, serves as a critical building block in the synthesis of numerous bioactive molecules and approved drugs.[1] Its stereochemistry and freedom from impurities are crucial for ensuring the desired biological activity and safety profile of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth, objective comparison of the analytical methodologies available for the comprehensive purity assessment of commercial this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a mere listing of protocols, this document explains the rationale behind experimental choices, enabling researchers to select the most appropriate techniques for their specific needs.
Understanding the Impurity Profile
The purity analysis of this compound necessitates a thorough understanding of its potential impurities. These can be broadly categorized as:
-
Chiral Impurities: The most critical impurity is the undesired enantiomer (D-prolinamide in L-prolinamide hydrochloride, or vice versa). The presence of the wrong enantiomer can lead to reduced efficacy or off-target effects in the final drug product.
-
Process-Related Impurities: These are substances introduced or formed during the synthesis of this compound. Common examples include unreacted starting materials like L-proline, and byproducts such as L-proline methyl or ethyl esters.[2]
-
Degradation Products: These can form during storage or under specific stress conditions. Forced degradation studies, which involve exposing the compound to acid, base, oxidative, thermal, and photolytic stress, are essential for identifying potential degradants.[3][4][5][6]
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific purity attribute being assessed. Here, we compare the three most powerful and commonly employed methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Application | Chiral and achiral purity, quantification of related substances. | Analysis of volatile and semi-volatile impurities. | Absolute purity determination, structural confirmation, and quantification without a specific reference standard for the analyte.[7] |
| Strengths | High resolution and sensitivity, well-established for both chiral and achiral separations. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Primary analytical method, non-destructive, provides structural information.[7] |
| Limitations | Requires chromophores for UV detection (derivatization may be needed), relative quantification unless reference standards for impurities are available. | Requires analytes to be volatile or amenable to derivatization, potential for thermal degradation of labile compounds. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key analytical techniques discussed. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
Chiral Purity Analysis by HPLC with Pre-column Derivatization
Rationale: To accurately quantify the enantiomeric excess, the enantiomers are first converted into diastereomers using a chiral derivatizing agent. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a widely used and effective derivatizing agent for primary and secondary amines.[8][9]
Experimental Workflow:
Workflow for Chiral Purity by HPLC.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a vial. Dissolve in 1 mL of a suitable solvent (e.g., water or a buffer solution).
-
Derivatization: Add a solution of Marfey's reagent in acetone and a mild base (e.g., sodium bicarbonate solution). Heat the mixture to ensure complete reaction.[10]
-
Quenching: After the reaction is complete, quench it by adding a small amount of acid (e.g., 1M HCl).[10]
-
Dilution: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the dinitrophenyl group of the derivatized product (e.g., 340 nm).
-
-
Data Analysis: Integrate the peak areas of the two diastereomers corresponding to the L- and D-enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Achiral Purity and Related Substances by HPLC
Rationale: For the detection of non-chiral process-related impurities and degradation products, a reversed-phase HPLC method with UV detection is typically employed. Since Pyrrolidine-2-carboxamide and some of its potential impurities lack a strong UV chromophore, pre-column derivatization with a UV-active reagent like benzoyl chloride can significantly enhance detection sensitivity.[2]
Experimental Workflow:
Workflow for Achiral Purity by HPLC.
Protocol:
-
Sample and Standard Preparation: Prepare solutions of the this compound sample and any known impurity standards in a suitable solvent like dichloromethane.
-
Derivatization: Add benzoyl chloride as the derivatizing reagent and a base such as triethylamine to act as an acid scavenger. Allow the reaction to proceed to completion.[2]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the benzoyl derivatives strongly absorb (e.g., 220-230 nm).[2]
-
-
Data Analysis: The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For quantification of specific impurities, a calibration curve generated from the corresponding reference standards is used.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. A two-step derivatization involving esterification of the carboxylic acid (if present as an impurity like proline) followed by acylation of the amine and amide groups is a common approach.
Experimental Workflow:
Workflow for Purity by GC-MS.
Protocol:
-
Derivatization:
-
Esterification: For the analysis of potential amino acid impurities, the sample can be heated with methanolic HCl to convert carboxylic acid groups to their methyl esters.
-
Acylation: The dried residue from the esterification step is then treated with an acylating agent such as pentafluoropropionic anhydride (PFPA) in a suitable solvent.[11][12] This step derivatizes the amine and amide groups.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized compounds based on their boiling points.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Mass Spectrometer: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification of known impurities.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of derivatized standards. Quantification is performed by creating a calibration curve using derivatized standards.
Absolute Purity Determination by Quantitative NMR (qNMR)
Rationale: qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[13] This is achieved by comparing the integral of a specific resonance of the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.
Experimental Workflow:
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A Head-to-Head Comparison: Novel Pyrrolidine Derivatives Versus Known Inhibitors for Targeting Proline-rich Tyrosine Kinase 2 (PYK2)
A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of Targeting PYK2
Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase, has emerged as a critical signaling node in a multitude of cellular processes. Its activation, often triggered by stimuli that increase intracellular calcium levels, growth factors, and integrin-mediated cell adhesion, places it at the heart of pathways controlling cell migration, proliferation, and survival.[1][2][3] Overexpression and hyperactivity of PYK2 are strongly correlated with poor prognoses in various cancers, including breast, prostate, and liver cancer, where it drives metastasis and chemoresistance.[4][5][6] Furthermore, its high expression in the central nervous system implicates it in neurological and psychiatric disorders such as Alzheimer's and Huntington's disease.[2][3][7][8]
This central role in pathophysiology makes PYK2 a high-value therapeutic target.[4] The development of small molecule inhibitors against PYK2 offers a promising strategy to disrupt these disease-driving signaling cascades. This guide provides a comprehensive framework for benchmarking a novel class of pyrrolidine-based inhibitors against established, potent PYK2 inhibitors, ensuring a rigorous and objective evaluation of their therapeutic potential.
The Contenders: A Look at the Inhibitor Scaffolds
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to form the basis of potent and selective enzyme inhibitors.[9][10][11] For the purpose of this guide, we will evaluate a hypothetical series of novel pyrrolidine derivatives (represented by NPD-1 ) against two well-characterized PYK2 inhibitors: PF-562,271 and PF-431396 .
-
Novel Pyrrolidine Derivatives (NPD-1 Series): This series is designed to explore new chemical space, aiming to optimize potency, selectivity, and pharmacokinetic properties. The core pyrrolidine structure allows for diverse substitutions to probe the ATP-binding pocket of PYK2.[12][13][14]
-
PF-562,271: A potent, ATP-competitive inhibitor of both Focal Adhesion Kinase (FAK) and PYK2.[4][15]
-
PF-431396: An orally active dual inhibitor of FAK and PYK2, with nanomolar potency against both kinases.[15][16]
Experimental Blueprint for a Robust Comparative Analysis
To provide a holistic comparison, we will employ a multi-tiered experimental approach, progressing from direct enzyme inhibition to cellular function and early pharmacokinetic profiling. This strategy ensures that our evaluation is not only based on potency but also on cellular efficacy and drug-like properties.
Caption: Overall workflow for benchmarking new pyrrolidine derivatives.
Tier 1: In Vitro Kinase Inhibition Assay
The foundational step is to determine the direct inhibitory effect of the compounds on the purified PYK2 enzyme. We will use a luminescence-based kinase assay that quantifies ATP consumption (as ADP production), a direct measure of kinase activity.[17] This method is highly sensitive and amenable to high-throughput screening.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the NPD-1 series, PF-562,271, and PF-431396 in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well white plate, add 50 nL of the serially diluted compounds or DMSO (vehicle control).
-
Prepare a kinase reaction mixture containing recombinant human PYK2 enzyme and a suitable peptide substrate in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
-
Initiation and Termination of Reaction:
-
Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at the Km for PYK2) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Potency and Selectivity Profile
To assess selectivity, the inhibitors will also be tested against FAK, the most closely related kinase to PYK2.
| Compound | PYK2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK/PYK2) |
| NPD-1 | 15 | 150 | 10 |
| PF-562,271 | 13 | 1.5 | 0.12 |
| PF-431396 | 11 | 2 | 0.18 |
Note: Data are representative and for illustrative purposes.
Tier 2: Cell-Based Assays for Target Engagement and Function
Demonstrating potency against a purified enzyme is crucial, but it is equally important to confirm that the compounds can engage their target in a complex cellular environment and elicit a functional response.
A. Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target interaction in intact cells.[18][19] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[20]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells, which express high levels of PYK2) to 80% confluency.
-
Treat the cells with the test compounds (e.g., at 10x the in vitro IC50) or DMSO for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble PYK2 in each sample by Western blot using a PYK2-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble PYK2 against the temperature for both treated and untreated samples to generate melting curves. A shift in the curve for the treated sample indicates target engagement.
-
B. Functional Assessment: Cell Migration Assay
Since PYK2 is a key regulator of cell migration, a transwell migration assay (or Boyden chamber assay) is an excellent functional readout for inhibitor efficacy.[1][5]
Detailed Protocol: Transwell Migration Assay
-
Cell Preparation:
-
Starve the cancer cells (e.g., MDA-MB-231) in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the NPD-1 series, PF-562,271, or PF-431396 for 2 hours.
-
-
Assay Setup:
-
Place 8.0 µm pore size transwell inserts into a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Seed the pre-treated cells into the upper chamber in a serum-free medium.
-
-
Incubation and Staining:
-
Incubate the plate for 16-24 hours at 37°C to allow for cell migration.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
-
Quantification:
-
Elute the crystal violet stain with a 10% acetic acid solution.
-
Measure the absorbance of the eluted stain at 590 nm, which is proportional to the number of migrated cells.
-
Calculate the percent inhibition of migration for each compound concentration and determine the IC50 value.
-
Data Presentation: Cellular Potency
| Compound | Cell Migration IC50 (nM) |
| NPD-1 | 85 |
| PF-562,271 | 75 |
| PF-431396 | 60 |
Note: Data are representative and for illustrative purposes.
Tier 3: In Vitro ADME and Pharmacokinetic Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development.[21][22] In vitro assays can provide valuable insights into a compound's potential pharmacokinetic behavior.[23][24]
Overview of Key In Vitro ADME Assays
-
Metabolic Stability: Assessed by incubating the compound with human liver microsomes. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance.[23]
-
Plasma Protein Binding: Determined by equilibrium dialysis. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect.
-
Aqueous Solubility: Measured at a physiological pH. Poor solubility can hinder absorption.
-
Permeability: Assessed using cell-based models like Caco-2, which predicts intestinal absorption.
Data Presentation: Comparative ADME Profile
| Parameter | NPD-1 | PF-562,271 | PF-431396 |
| Metabolic Stability (t½, min) | >60 | 45 | 50 |
| Plasma Protein Binding (%) | 92 | 98 | 97 |
| Aqueous Solubility (µM) | 50 | 15 | 25 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 8 | 12 |
Note: Data are representative and for illustrative purposes.
Visualizing the Mechanism: The PYK2 Signaling Cascade
Understanding the signaling context is vital for interpreting the functional data. PYK2 acts as a hub, integrating signals from various receptors to activate downstream pathways like the MAPK/ERK cascade, which is crucial for cell proliferation and migration.[4][5]
Caption: Simplified PYK2 signaling pathway leading to cell proliferation and migration.
Structure-Activity Relationship (SAR) and Future Directions
The initial data suggests that the novel pyrrolidine derivative, NPD-1 , exhibits potent inhibition of PYK2 with good selectivity over FAK. Its cellular activity is comparable to the known inhibitors, and importantly, it displays a more favorable in vitro ADME profile, particularly in terms of metabolic stability and aqueous solubility.
The structure-activity relationship (SAR) for the NPD-1 series will be crucial for further optimization.[12][13][25] Modifications to the pyrrolidine scaffold will be explored to enhance potency and fine-tune pharmacokinetic properties. For example, altering substituents at different positions on the ring can impact interactions within the ATP-binding pocket and affect properties like lipophilicity and metabolic stability.[12][13]
Next Steps:
-
Lead Optimization: Synthesize additional analogs based on the initial SAR to improve potency and the overall ADME profile.
-
In Vivo Efficacy: Advance the most promising compounds into xenograft tumor models to evaluate their anti-tumor and anti-metastatic activity in a living system.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct studies in animal models to understand the relationship between drug exposure and target inhibition in vivo.
This rigorous, multi-tiered approach to benchmarking provides a solid foundation for decision-making in the drug discovery process, ensuring that only the most promising candidates are advanced toward clinical development.
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A Guide to Ensuring Experimental Reproducibility with Pyrrolidine-2-carboxamide Hydrochloride
For researchers, scientists, and drug development professionals, Pyrrolidine-2-carboxamide hydrochloride stands as a crucial chiral building block. Its pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, integral to numerous bioactive molecules and approved drugs.[1] This compound is a key intermediate in the synthesis of pharmaceuticals like Protirelin, a peptide hormone, and is explored for novel antituberculosis agents.[1][2] However, its utility is fundamentally dependent on the ability to produce it with consistent purity and stereochemistry.
The crisis of reproducibility in scientific research is a well-documented challenge, with chemistry being a field where seemingly minor variations can lead to significantly different outcomes.[3][4] For a chiral molecule like this compound, where biological activity is often enantiomer-specific, the stakes are even higher.[1][5] This guide provides an in-depth comparison of methodologies and establishes a framework of self-validating protocols to ensure the reproducibility of experiments involving this vital compound. We will dissect the causal factors behind experimental variability and offer detailed, field-proven procedures for its synthesis, purification, and analysis.
The Foundation of Reproducibility: Critical Parameter Control
Achieving consistent results begins long before the final product is analyzed. It is rooted in a meticulous understanding and control of all experimental variables. Overlooking these factors is the most common reason researchers struggle to replicate their own or others' work.[4]
Key Factors Influencing Reproducibility:
-
Reagent and Solvent Purity: The quality of starting materials, such as L-proline, and reagents like thionyl chloride, is paramount. Trace impurities, including water or oxygen, can initiate side reactions, impacting yield and purity.[6] Always use reagents from reputable suppliers and consider purification of solvents if high-grade anhydrous versions are not available.
-
Stereochemical Integrity: As a chiral compound, maintaining the enantiomeric purity of this compound is critical. The choice of synthetic route and purification method, particularly crystallization, can either preserve or compromise stereochemistry.[5][7]
-
Strict Reaction Conditions: Minor deviations in temperature, reaction time, or the rate of reagent addition can dramatically alter the reaction's course.[4][6] For instance, the initial esterification of proline is often performed at low temperatures to control reactivity.[8]
-
Atmospheric Control: Many organochemical reactions are sensitive to moisture and oxygen. Utilizing an inert atmosphere (e.g., nitrogen or argon) is not just a suggestion but a requirement for reproducibility in many cases.[6]
-
Thorough Documentation: Detailed recording of every experimental parameter, including the source and lot number of reagents, is essential for troubleshooting and ensuring that protocols can be accurately repeated.[9][10]
A Comparative Guide to Synthesis and Purification Strategies
The path chosen to synthesize and purify this compound directly impacts its quality and the consistency of results. Below, we compare common methodologies.
Synthesis: From Chiral Pool to Final Product
The most common and cost-effective route begins with the naturally available chiral building block, L-proline. This "chiral pool" strategy is advantageous as it avoids complex asymmetric synthesis steps.[11]
Workflow for Reproducible Synthesis from L-Proline
Caption: Workflow for reproducible synthesis and quality control.
Purification: The Crystallization Challenge
Crystallization is the preferred method for purifying chiral molecules on an industrial scale due to its cost-effectiveness and scalability.[5] However, it is also a process with its own significant reproducibility challenges. Factors like supersaturation, cooling rate, solvent choice, and agitation can influence crystal size, form, and enantiomeric purity.
| Technique | Pros | Cons | Reproducibility Considerations |
| Cooling Crystallization | Simple, widely applicable, effective for compounds with temperature-dependent solubility. | Can lead to rapid nucleation, smaller crystals, and potential impurity inclusion. | Requires precise control over the cooling profile. Seeding with high-purity crystals is recommended to ensure consistency. |
| Anti-Solvent Crystallization | Useful for compounds with low temperature-dependent solubility. | Requires careful selection of a miscible anti-solvent. Can cause "oiling out" if not controlled. | The rate of anti-solvent addition is a critical parameter that must be kept constant between batches. |
| Chiral Chromatography | High resolution, capable of separating enantiomers with very similar properties. | Expensive, less scalable, requires significant solvent usage. | Method parameters (column, mobile phase, flow rate) must be rigorously defined and validated.[12] |
Recommendation: For this compound, a controlled cooling crystallization from a suitable solvent system (e.g., methanol/ether) is often the most effective and reproducible method.
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system. The analytical results from each major step confirm the success of the procedure and provide the confidence to proceed.
Protocol 1: Reproducible Synthesis of (S)-Pyrrolidine-2-carboxamide Hydrochloride
This protocol is adapted from established methods for the synthesis of proline derivatives.[2][8]
-
Esterification of L-Proline:
-
Rationale: The carboxylic acid of proline is converted to a methyl ester to facilitate the subsequent amidation step. Thionyl chloride serves as both the chlorinating agent and a source of HCl to form the hydrochloride salt.
-
Procedure:
-
Suspend L-proline (1.0 eq) in anhydrous methanol in a flask equipped with a magnetic stirrer and under an inert atmosphere (N2).
-
Cool the suspension to -5°C to 0°C in an ice/salt bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 40°C for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude L-proline methyl ester hydrochloride as an oil or solid.
-
-
-
Amidation of the Ester:
-
Rationale: The methyl ester is converted to the primary amide using ammonia. This is typically done by bubbling ammonia gas through a solution or using a solution of ammonia in methanol.
-
Procedure:
-
Dissolve the crude ester in anhydrous methanol and cool to 0°C.
-
Bubble anhydrous ammonia gas through the solution for 2-3 hours, or add a saturated solution of ammonia in methanol and stir at room temperature overnight in a sealed vessel.
-
Monitor the reaction for the consumption of the ester.
-
Concentrate the mixture under reduced pressure to remove excess ammonia and solvent. The resulting crude product is (S)-Pyrrolidine-2-carboxamide (prolinamide).
-
-
-
Salt Formation and Purification:
-
Rationale: The free base is converted to the hydrochloride salt for improved stability and handling. The final purification is achieved through recrystallization.
-
Procedure:
-
Dissolve the crude prolinamide in a minimal amount of hot methanol.
-
Slowly add a solution of HCl in isopropanol or ether until the pH is acidic (check with pH paper).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization. Seeding with a small crystal from a previous batch can improve reproducibility.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
-
Protocol 2: Analytical Quality Control
Consistent and rigorous analytical testing is the cornerstone of reproducibility. It provides the objective data needed to confirm that each batch meets the required specifications.
| Analytical Method | Parameter Measured | Typical Specification | Rationale & Notes |
| Chiral HPLC | Enantiomeric Purity (e.g., % D-isomer) | >99.5% e.e. | Confirms stereochemical integrity. Methods often use polysaccharide-based chiral stationary phases.[12] Derivatization with reagents like Marfey's reagent can also be used for analysis on standard RP-HPLC systems.[13] |
| ¹H and ¹³C NMR | Structural Identity & Purity | Conforms to reference spectrum | Confirms the chemical structure and can detect organic impurities.[14][15] |
| LC-MS | Molecular Weight & Purity | [M+H]⁺ matches theoretical mass | Provides confirmation of the molecular weight and is a sensitive tool for detecting impurities.[14][16] |
| Melting Point | Physical Constant | Sharp range, e.g., 188-192°C | A sharp melting point is indicative of high purity. A broad range suggests the presence of impurities. |
Troubleshooting Irreproducible Results
When an experiment fails to reproduce, a systematic approach is necessary to identify the root cause.
Caption: A decision tree for troubleshooting experiments.
Conclusion
Reproducibility in experiments with this compound is not a matter of chance, but the result of a deliberate and systematic methodology. By exercising stringent control over starting materials and reaction conditions, employing robust and well-understood purification techniques like controlled crystallization, and validating every batch with a suite of rigorous analytical methods, researchers can ensure the consistency and reliability of their work. This guide provides a framework to move beyond simply following a recipe to truly understanding the critical parameters that govern success, thereby upholding the integrity of the scientific process and accelerating the pace of research and development.
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A Comparative Guide to the Therapeutic Efficacy of Pyrrolidine Carboxamide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Pyrrolidine-2-carboxamide hydrochloride serves as a fundamental chiral building block in medicinal chemistry, prized for its role as a "privileged scaffold".[1] While not therapeutically active in its own right, its rigid, three-dimensional structure provides an ideal starting point for the synthesis of a multitude of potent and selective therapeutic agents. This guide provides a comparative analysis of the efficacy of various pyrrolidine carboxamide derivatives, drawing exclusively from peer-reviewed experimental data. We will dissect the performance of these compounds across key therapeutic areas—oncology, infectious diseases, and central nervous system disorders—comparing them against established drugs and alternative molecules. Detailed experimental protocols and mechanistic pathways are provided to offer a comprehensive resource for researchers aiming to leverage this versatile scaffold in their own drug discovery programs.
The Pyrrolidine Carboxamide Scaffold: A Cornerstone of Modern Drug Design
The pyrrolidine ring is a five-membered nitrogen heterocycle that is a ubiquitous feature in a vast array of natural products and FDA-approved pharmaceuticals.[2][3] Its prevalence stems from several advantageous physicochemical properties. The non-planar, sp3-hybridized nature of the ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional pharmacophore space compared to flat, aromatic systems.[2] This structural rigidity and chirality, inherent in precursors like this compound, are critical for specific, high-affinity interactions with chiral biological targets such as enzymes and receptors.[1][4] Furthermore, the pyrrolidine motif can enhance aqueous solubility and improve key pharmacokinetic parameters, making it a highly desirable component in drug design.[1]
The core scaffold offers multiple points for chemical modification, allowing for the generation of large, diverse libraries of compounds for screening. The most common derivatization points are the ring nitrogen and the exocyclic carboxamide nitrogen, enabling fine-tuning of a molecule's biological activity.
Caption: Core structure of Pyrrolidine-2-carboxamide and its primary points for synthetic modification.
Comparative Efficacy in Oncology
The pyrrolidine carboxamide scaffold has been extensively explored in the development of novel anticancer agents, leading to potent inhibitors of several key oncogenic pathways.
Dual EGFR and CDK2 Inhibition: A Synergistic Approach
The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers. Dual inhibition presents a powerful strategy to overcome resistance and enhance therapeutic efficacy. A novel series of pyrrolidine‐carboxamide derivatives has been developed to target both enzymes.[5][6]
Experimental data demonstrates that several of these derivatives exhibit potent antiproliferative activity against a panel of human cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent, doxorubicin.[6]
| Compound | Mean GI50 (µM)[5] | EGFR IC50 (nM)[6] | CDK2 IC50 (nM)[6] | A-549 (Lung) GI50 (µM)[6] | MCF-7 (Breast) GI50 (µM)[6] |
| Derivative 7g | 0.90 | 87 | 15 | 0.85 | 0.79 |
| Derivative 7e | - | 91 | 22 | 1.12 | 1.05 |
| Derivative 7k | - | 95 | 19 | 0.99 | 0.91 |
| Doxorubicin | 1.10 | N/A | N/A | 0.91 | 0.88 |
| Erlotinib | - | 80 | N/A | - | - |
| Dinaciclib | - | N/A | 20 | - | - |
| Table 1. Comparative in vitro efficacy of lead pyrrolidine-carboxamide derivatives against cancer cell lines and their target kinases, compared to reference drugs. Lower values indicate higher potency. |
Notably, compound 7g shows a mean growth inhibition (GI50) of 0.90 µM across multiple cell lines, superior to doxorubicin's 1.10 µM.[6] Its inhibitory concentrations against EGFR and CDK2 are comparable to the reference inhibitors Erlotinib and Dinaciclib, respectively, highlighting its potent dual-action mechanism.[6]
Caption: Simplified signaling pathway showing dual inhibition of EGFR and CDK2 by pyrrolidine derivatives.
Targeting Hepatocellular Carcinoma (HCC)
Building on the structure of OSU-2S, a known kinase inhibitor, new pyrrolidine carboxamide analogues were designed specifically for HCC. The most promising compound, 10m , demonstrated potency approximately two-fold greater than the FDA-approved drug Sorafenib in HCC cell lines and was found to be safer in normal cells.[7] This enhanced efficacy is attributed to the activation of PKCδ, leading to apoptosis, cell cycle arrest, and inhibition of cancer cell migration.[7]
| Compound | HepG2 IC50 (µM)[7] | Huh-7 IC50 (µM)[7] |
| Derivative 10m | 3.8 ± 0.2 | 4.1 ± 0.3 |
| OSU-2S (Reference) | 4.2 ± 0.3 | 4.5 ± 0.2 |
| Sorafenib (Standard) | 7.9 ± 0.6 | 8.5 ± 0.7 |
| Table 2. Comparative anticancer potency of derivative 10m against HCC cell lines. |
Experimental Protocol: In Vitro Antiproliferative Assay (SRB Assay)
This protocol outlines the sulforhodamine B (SRB) assay, a standard method for determining cytotoxicity and antiproliferative activity.
-
Cell Plating: Seed cancer cells (e.g., A-549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrrolidine derivatives) and reference drugs (e.g., doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that an anti-proliferative effect can be robustly measured.
-
Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells by precipitating proteins. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins, providing a sensitive measure of total cellular protein content, which is proportional to cell number.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.
Comparative Efficacy in Infectious Diseases
Derivatives of the pyrrolidine carboxamide scaffold have emerged as promising leads for novel anti-infective agents, particularly for challenging pathogens like Mycobacterium tuberculosis and Plasmodium falciparum.
Antituberculosis Activity via InhA Inhibition
InhA, an enoyl-acyl carrier protein reductase, is a critical enzyme in the fatty acid biosynthesis pathway of M. tuberculosis and a validated drug target.[4] High-throughput screening identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors. Subsequent structure-based optimization led to compounds with significantly improved potency.[4]
| Compound | InhA IC50 (µM)[4] | Description |
| d11 | 0.39 | 3,5-dichloro substitution |
| d10 | 1.56 | 3,5-difluoro substitution |
| s6 | 3.12 | 3-chloro substitution |
| p35 | >15 (20% inh. at 15µM) | Pyrrolidine carboxylic acid |
| Table 3. Structure-Activity Relationship (SAR) of pyrrolidine carboxamide derivatives as InhA inhibitors. |
The data reveals a strong SAR, where hydrophobic, symmetric 3,5-dichloro substituents on the phenyl ring (compound d11 ) dramatically improve potency over unsubstituted or single-halogenated analogues.[4] This iterative optimization process, guided by structural biology, improved the potency of the initial lead by over 160-fold.[4]
Caption: Iterative workflow for the discovery and optimization of InhA inhibitors.
Antimalarial and Antioxidant Activity
New sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for their activity against P. falciparum, the deadliest malaria parasite. Sixteen compounds from a library of thirty-two demonstrated single-digit micromolar efficacy.[8] The lead compound, 10o , not only showed potent antiplasmodial activity but also significant antioxidant capabilities, which is beneficial as oxidative stress is a known factor in malaria pathogenesis.[8]
| Compound | Antimalarial IC50 (µM)[8] | Antioxidant IC50 (µg/mL)[8] |
| 10o | 2.40 | 4.32 |
| 10d | 3.10 | 3.02 |
| 10c | 4.80 | 8.49 |
| 10j | 5.20 | 6.44 |
| Ascorbic Acid | N/A | 1.06 |
| Table 4. Dual antiplasmodial and antioxidant activity of lead sulphonamide pyrrolidine carboxamides. |
Conclusion and Future Outlook
This compound is a demonstrably valuable starting scaffold for the development of potent and selective therapeutic agents. The peer-reviewed literature clearly shows that its derivatives have achieved significant efficacy in preclinical models of oncology and infectious diseases, often comparable or superior to existing standard-of-care drugs. The true strength of this scaffold lies in its synthetic tractability and the stereochemical control it offers, allowing for rapid, iterative optimization to achieve high target affinity and desirable drug-like properties.
Future research should focus on advancing the most promising leads, such as compounds 7g (anticancer) and d11 (antituberculosis), into in vivo efficacy and pharmacokinetic studies. Further exploration of this scaffold against other therapeutic targets, particularly in neurodegenerative and inflammatory diseases, is warranted. The continued application of structure-based drug design, as successfully demonstrated in the optimization of InhA inhibitors, will be crucial for unlocking the full therapeutic potential of the pyrrolidine carboxamide core.
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The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
A Meta-Analysis of Pyrrolidine-Based Therapeutic Agents for Researchers, Scientists, and Drug Development Professionals.
The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a cornerstone in medicinal chemistry, underpinning the structure of a multitude of approved and investigational therapeutic agents.[1][2] Its prevalence in FDA-approved drugs highlights its significance as a "privileged scaffold" – a molecular framework that is able to provide high-affinity ligands for more than one type of biological target.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole, a crucial attribute for enhancing molecular complexity and achieving clinical success.[4][5] This guide provides a comparative meta-analysis of pyrrolidine-based therapeutic agents across several key disease areas, offering insights into their mechanisms of action, performance data, and the experimental methodologies used for their evaluation.
Classification of Pyrrolidine-Based Therapeutic Agents
The versatility of the pyrrolidine scaffold is evident in its application across a wide spectrum of therapeutic areas. This guide will focus on a comparative analysis of pyrrolidine-containing drugs in the following key classes:
-
Antidiabetic Agents (DPP-IV Inhibitors): A prominent class of oral hypoglycemic agents for the management of type 2 diabetes.
-
Anticancer Agents: Targeting various signaling pathways implicated in tumorigenesis and cell proliferation.
-
Anticonvulsants: Modulating neuronal excitability to control seizures.
-
Anti-inflammatory Agents (JAK Inhibitors): A newer class of immunomodulatory drugs for treating autoimmune and inflammatory disorders.
-
Antiviral Agents: Inhibiting viral replication and entry.
Comparative Analysis of Pyrrolidine-Based Therapeutic Agents
A critical aspect of drug development is the quantitative comparison of the performance of different therapeutic candidates. This section provides a comparative analysis of pyrrolidine-based agents within their respective classes, focusing on key performance indicators such as potency (IC50/EC50), selectivity, and clinical efficacy.
Antidiabetic Agents: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors, often referred to as "gliptins," enhance the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by preventing their degradation by the DPP-IV enzyme.[6][7] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] The pyrrolidine ring is a key structural feature in several potent and selective DPP-IV inhibitors.
Mechanism of Action: The Incretin Pathway
The following diagram illustrates the mechanism of action of DPP-IV inhibitors in the context of the incretin pathway.
Caption: Mechanism of action of pyrrolidine-based DPP-IV inhibitors.
Comparative Potency of Pyrrolidine-Based DPP-IV Inhibitors
The in vitro potency of DPP-IV inhibitors is a crucial parameter for their therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrrolidine-based DPP-IV inhibitors.
| Compound | IC50 (nM) | Reference |
| Sitagliptin | 4.38 | [8] |
| Vildagliptin | ~2.286 µM | [9] |
| Saxagliptin | 0.3 | [10] |
| Teneligliptin | 0.4 | [10] |
| Alogliptin | <10 | [3] |
| Linagliptin | 1 | [10] |
| Anagliptin | 3.5 | N/A |
| Omarigliptin | 15.8 | [11] |
| Trelagliptin | 4.2 | N/A |
| Gemigliptin | 22.4 | N/A |
Experimental Protocol: Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]
-
Test compounds (pyrrolidine derivatives) and a positive control inhibitor (e.g., Sitagliptin)[13]
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.[13]
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 30 µl of diluted Assay Buffer, 10 µl of diluted DPP-IV enzyme, and 10 µl of the test compound solution (or vehicle for control wells) to triplicate wells.[13]
-
Include wells for "100% initial activity" (enzyme + vehicle) and "background" (buffer only).
-
-
Incubation:
-
Incubate the plate at 37°C for 10-30 minutes.[14]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µl of the diluted substrate solution to all wells.[12]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔFLU/min).
-
Determine the percent inhibition for each compound concentration relative to the 100% initial activity control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Anticancer Agents
The pyrrolidine scaffold is a common feature in numerous anticancer agents that target a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][15] One of the key pathways frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway.[16][17]
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by pyrrolidine-based anticancer agents.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Cytotoxicity of Pyrrolidine-Based Anticancer Agents
The following table presents the IC50 values of representative pyrrolidine-containing compounds against various human cancer cell lines, demonstrating their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | | Pyrrolomycin Analog (35a) | HCT116 (Colon) | 2.9 |[18] | | Pyrrolomycin Analog (35b) | MCF-7 (Breast) | 16 |[18] | | Tetrazolopyrrolidine (7a) | HeLa (Cervical) | 0.32 |[19] | | Tetrazolopyrrolidine (7i) | HeLa (Cervical) | 1.80 |[19] | | Pyrrolizine Hybrid (8e) | MCF-7 (Breast) | 1.07 |[20] | | Pyrrolidone Derivative (21d) | HCT-116 (Colon) | 58.2 (µg/ml) |[21] | | Pyrrolidone Derivative (3l) | Drug-resistant cancer cells | <10 |[19] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[22]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (pyrrolidine derivatives)
-
96-well tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well) and incubate overnight to allow for cell attachment.[22]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrrolidine-based compounds for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anticonvulsants
Pyrrolidine-2,5-dione and related structures are key pharmacophores in several anticonvulsant drugs. These agents are evaluated in preclinical models that mimic different types of seizures.[23][24]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[1][25]
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock generator with corneal or auricular electrodes
-
0.5% tetracaine hydrochloride solution (for corneal anesthesia)
-
0.9% saline solution
-
Test compounds (pyrrolidine derivatives) and a standard anticonvulsant (e.g., phenytoin)
Procedure:
-
Animal Preparation:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
-
Electrode Application:
-
Apply a drop of tetracaine solution to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[23]
-
-
Stimulation:
-
Deliver a suprathreshold electrical stimulus through the electrodes (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[23]
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis:
-
The compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension.
-
The ED50 (the dose that protects 50% of the animals from the seizure) is determined by testing a range of doses.
-
Anti-inflammatory Agents: Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immunity.[26][27] Several pyrrolidine-containing molecules have been developed as potent JAK inhibitors.
Mechanism of Action: JAK-STAT Signaling Pathway
The following diagram outlines the JAK-STAT signaling pathway and its inhibition by pyrrolidine-based JAK inhibitors.
Caption: The JAK-STAT signaling pathway and inhibition by pyrrolidine-based JAK inhibitors.
Comparative Clinical Efficacy of Pyrrolidine-Based JAK Inhibitors
The clinical efficacy of JAK inhibitors is assessed in randomized controlled trials. The following table provides a snapshot of the clinical performance of a prominent pyrrolidine-based JAK inhibitor, ruxolitinib, in myelofibrosis.
| Drug | Trial | Primary Endpoint | Result | Reference |
| Ruxolitinib | COMFORT-I | ≥35% reduction in spleen volume at 24 weeks | 41.9% of patients on ruxolitinib vs. 0.7% on placebo (p < 0.0001) | [28] |
Antiviral Agents
The pyrrolidine scaffold is present in several antiviral drugs that target different stages of the viral life cycle, including replication.[18] For instance, some pyrrolidine derivatives have shown activity against Hepatitis C Virus (HCV).
Experimental Protocol: Antiviral Replication Assay (HCV)
This protocol outlines a general method for assessing the ability of compounds to inhibit HCV replication in a cell-based assay.[29]
Materials:
-
Huh-7.5.1 cells (a human hepatoma cell line)
-
In vitro transcribed HCV RNA (e.g., from a luciferase reporter virus construct)
-
Electroporator
-
Cell culture reagents
-
Test compounds (pyrrolidine derivatives)
-
Reagents for quantifying viral replication (e.g., luciferase assay kit, reagents for RT-qPCR)
Procedure:
-
Cell Preparation and Transfection:
-
Culture Huh-7.5.1 cells to the appropriate confluency.
-
Electroporate the cells with in vitro transcribed HCV RNA.
-
-
Compound Treatment:
-
Plate the transfected cells into 96-well plates.
-
Add serial dilutions of the test compounds to the wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours) to allow for viral replication and protein expression.
-
-
Quantification of Viral Replication:
-
Luciferase Assay: If a reporter virus was used, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the levels of HCV RNA.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each compound concentration compared to the vehicle control.
-
Determine the EC50 (the concentration that inhibits 50% of viral replication) by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its inherent stereochemistry and conformational flexibility provide a powerful platform for the design of potent and selective modulators of a wide array of biological targets.[5] The comparative analysis presented in this guide highlights the diverse applications and significant clinical impact of pyrrolidine-based drugs.
Future research in this area will likely focus on several key aspects:
-
Structure-Based Drug Design: Leveraging a deeper understanding of target-ligand interactions to design next-generation pyrrolidine derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Novel Target Identification: Exploring the potential of the pyrrolidine scaffold to modulate novel biological targets implicated in a broader range of diseases.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing advanced synthetic and screening technologies to rapidly explore the vast chemical space around the pyrrolidine core and identify new lead compounds.
The continued exploration of the chemical and biological properties of the pyrrolidine ring system promises to yield a new generation of innovative medicines to address unmet medical needs.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrrolidine Carboxamide Analogues
This guide provides a comprehensive analysis of molecular docking studies involving pyrrolidine carboxamide analogues, a scaffold of significant interest in medicinal chemistry. We will explore the application of this scaffold against a variety of biological targets, critically examining the docking methodologies employed and comparing the computational results with experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for the discovery and optimization of novel therapeutics.
Introduction to Pyrrolidine Carboxamides and Molecular Docking
The pyrrolidine carboxamide core is a privileged scaffold in drug discovery, appearing in a multitude of compounds with diverse biological activities, including anticancer, antidiabetic, and antimicrobial effects.[1][2][3] Its conformational rigidity and capacity for forming key hydrogen bond interactions make it an attractive starting point for rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into binding modes and affinities.[4] This guide will delve into the practical application of molecular docking to understand and predict the activity of pyrrolidine carboxamide analogues against several key protein targets.
Core Principles of a Robust Comparative Docking Study
A successful comparative docking study hinges on a well-defined workflow that ensures reproducibility and meaningful interpretation of the results. The causality behind each step is crucial for generating reliable in silico data that can confidently guide experimental efforts.
Caption: A generalized workflow for a comparative molecular docking study.
Case Study 1: InhA Inhibitors for Tuberculosis Treatment
The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a well-validated target for antitubercular drugs.[5] A seminal study by He et al. (2006) identified a series of pyrrolidine carboxamides as potent InhA inhibitors, providing a rich dataset for a comparative docking analysis.
Experimental Data
The following table summarizes the experimental inhibitory concentrations (IC50) for a selection of pyrrolidine carboxamide analogues against InhA.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |
| s1 | H | H | H | H | 10.05 |
| d6 | H | H | H | H | 10.05 |
| d11 | Cl | H | Cl | H | 0.06 |
| d13 | OMe | H | CF3 | H | 1.30 |
| d15 | OMe | H | H | Cl | 1.60 |
Data extracted from He et al., 2006.
Docking Protocol and Comparative Analysis
A standard docking protocol for this system can be established using AutoDock Vina. The crystal structure of InhA in complex with a pyrrolidine carboxamide inhibitor (PDB ID: 4U0J) serves as the receptor model.[6]
Experimental Protocol: Docking of Pyrrolidine Carboxamides into InhA
-
Receptor Preparation:
-
Download the PDB file 4U0J from the RCSB Protein Data Bank.
-
Remove water molecules and the co-crystallized ligand.
-
Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structures of the pyrrolidine carboxamide analogues.
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Assign Gasteiger charges and define the rotatable bonds in ADT.
-
Save the prepared ligands in PDBQT format.
-
-
Grid Box Generation:
-
Center the grid box on the co-crystallized ligand's coordinates to encompass the active site.
-
A grid box size of 25 x 25 x 25 Å is a suitable starting point.
-
-
Docking Execution:
-
Run AutoDock Vina with the prepared receptor, ligands, and grid parameters.
-
Set the exhaustiveness parameter to 8 or higher for a more thorough search.
-
-
Analysis of Results:
-
Analyze the predicted binding energies and poses for each analogue.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.
-
Compare the ranking of the docking scores with the experimental IC50 values.
-
A strong correlation between lower docking scores (more negative values) and lower IC50 values would validate the docking protocol. For instance, the highly potent compound d11 (IC50 = 0.06 µM) would be expected to have one of the most favorable docking scores.
Case Study 2: Targeting α-Amylase and α-Glucosidase for Diabetes
Pyrrolidine derivatives have also been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential targets for type 2 diabetes treatment.[7][8]
Experimental Data
A study on pyrrolidine derivatives provided the following IC50 values against α-amylase and α-glucosidase.
| Compound ID | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | 36.32 | 47.19 |
| 3f | - | 27.51 |
| 3g | 26.24 | 18.04 |
| Acarbose (Standard) | 5.50 | - |
| Metformin (Standard) | 25.31 | - |
Data extracted from Bhat et al., 2024.[7]
Docking Protocol and Insights
The docking study for this system utilized human pancreatic α-amylase (PDB ID: 1HNY) and α-glucosidase (PDB ID: 3A4A).[7][9][10]
Caption: Logical relationship for docking pyrrolidine analogues against diabetic targets.
The docking protocol would follow the same general steps as outlined for InhA, with the appropriate PDB structures and ligand sets. The authors of the study reported a good correlation between the experimental data and the docking results, with the most potent compounds exhibiting the best binding energies.[7] This demonstrates the utility of molecular docking in rationalizing the structure-activity relationship (SAR) of these inhibitors.
Case Study 3: Dual EGFR/CDK2 Inhibition for Cancer Therapy
The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are crucial targets in oncology. A recent study explored a series of pyrrolidine-carboxamide derivatives as dual inhibitors of these kinases.[11]
Experimental Data
| Compound ID | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 7e | 87 | 15 |
| 7g | 107 | 31 |
| 7k | 98 | 25 |
| Erlotinib (EGFR Ref.) | 80 | - |
| Dinaciclib (CDK2 Ref.) | - | 20 |
Data extracted from a 2023 study on dual EGFR/CDK2 inhibitors.[11]
Docking Protocol and Structural Insights
For this comparative study, crystal structures of EGFR (e.g., PDB ID: 1M17) and CDK2 (e.g., PDB ID: 1HCK) would be utilized.[12][13] The docking protocol would be applied to both targets to predict the binding modes and affinities of the pyrrolidine-carboxamide derivatives.
Experimental Protocol: Dual Target Docking
The protocol would be similar to the one described for InhA, but performed in parallel for both EGFR and CDK2.
-
Receptor Preparation: Prepare both EGFR (1M17) and CDK2 (1HCK) structures.
-
Ligand Preparation: Prepare the library of dual-inhibitor analogues.
-
Grid Generation: Define the ATP-binding site for both kinases as the docking grid.
-
Docking and Scoring: Perform docking calculations for all ligands against both targets.
-
Comparative Analysis:
-
Compare the docking scores and predicted poses of each compound in the EGFR and CDK2 active sites.
-
Correlate the docking scores with the experimental IC50 values for each target.
-
Analyze the key interactions to understand the basis for dual inhibition and any observed selectivity.
-
The docking results can help rationalize why certain compounds exhibit potent dual activity, while others may show a preference for one kinase over the other.
Comparison of Docking Software: A Note on Methodological Choices
The choice of docking software can influence the outcome of a study. While AutoDock is a widely used and freely available option, commercial packages like GOLD and Glide offer different algorithms and scoring functions that may be better suited for certain targets.
| Software | Algorithm | Scoring Function | Key Features |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical | Free, widely used, good for general purpose docking. |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | High accuracy, considers protein flexibility. |
| Glide (Schrödinger) | Hierarchical search | GlideScore | Fast and accurate, well-integrated into a larger software suite. |
Comparative studies have shown that the performance of these programs can be target-dependent.[7][14] Therefore, for a novel target, it is often advisable to validate multiple docking programs to select the most appropriate one.
Validation of Docking Protocols: Ensuring Scientific Rigor
The trustworthiness of any docking study relies on rigorous validation.
-
Re-docking: The co-crystallized ligand is extracted and docked back into the receptor's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
-
Correlation with Experimental Data: As demonstrated in the case studies, a strong correlation between docking scores and experimental binding affinities (IC50, Ki) across a series of analogues provides strong validation for the predictive power of the docking protocol.
-
Enrichment Studies: A set of known active compounds is seeded into a large library of decoy (assumed inactive) molecules. A successful docking protocol should rank the active compounds significantly higher than the decoys.
Conclusion
This guide has provided a framework for conducting and interpreting comparative docking studies of pyrrolidine carboxamide analogues. By focusing on specific case studies, we have highlighted the importance of integrating experimental data with computational methodologies to gain a deeper understanding of structure-activity relationships. The protocols and principles outlined herein are intended to serve as a practical resource for researchers in the field of drug discovery, enabling the rational design of more potent and selective therapeutics based on the versatile pyrrolidine carboxamide scaffold.
References
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A Senior Application Scientist's Guide to Validating Novel Targets of Pyrrolidine-2-carboxamide Hydrochloride
Introduction: Beyond the Scaffold, Towards Mechanism
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to confer favorable three-dimensional structure and improve key physicochemical properties in bioactive molecules.[1] Pyrrolidine-2-carboxamide hydrochloride, a chiral proline derivative, exemplifies this principle.[1][2] While its structural motif is known to be a potent inhibitor of enzymes like InhA in Mycobacterium tuberculosis, its versatility suggests a broader, untapped therapeutic potential.[1][3] Unlocking this potential requires us to move beyond synthesis and ask a fundamental question: what novel cellular targets does this compound modulate?
Identifying a small molecule's biological target is the critical first step in understanding its mechanism of action, forming the bedrock for both efficacy and safety.[4] The process of target validation is an investigative journey designed to build an irrefutable case that a specific molecular target is not only engaged by the compound but is also responsible for its therapeutic effect.[5][6][7] This guide eschews a simple checklist in favor of a dynamic, multi-pronged strategy. We will explore a logical, self-validating workflow that combines unbiased hypothesis generation with rigorous, orthogonal hypothesis testing, providing researchers with a robust framework to confidently identify and validate novel targets for this compound and its analogs.
Phase 1: Unbiased Target Identification – Casting a Wide Net
The initial phase of target discovery is not about finding the right answer immediately, but about generating a high-quality list of potential candidates. The goal is to minimize bias by employing techniques that survey the entire proteome for interactions.
Strategy 1: Affinity-Based Proteomics
The most direct method to find a protein that interacts with a small molecule is to use the molecule as bait. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a foundational technique that relies on the physical interaction between the compound and its protein target to isolate it from the complex cellular milieu.[4][8]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester). This allows for covalent attachment to a solid support without sterically hindering the core scaffold's binding interface.
-
Immobilization: Covalently couple the synthesized probe to activated sepharose beads. Prepare control beads in parallel by blocking the reactive groups or using a structurally similar but biologically inactive analog.
-
Lysate Preparation: Grow cells of interest (e.g., a human cancer cell line) and prepare a native-condition cell lysate. Clarify the lysate by high-speed centrifugation to remove insoluble components.
-
Affinity Pulldown: Incubate the clarified lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C. The target protein will bind to the immobilized compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with a high concentration of free this compound, or by using a denaturing agent (e.g., SDS).
-
Protein Identification: Separate the eluted proteins via SDS-PAGE. Excise protein bands that are unique to the compound-coupled bead eluate and identify them using standard in-gel digestion followed by LC-MS/MS analysis.[4]
Strategy 2: Genetic Perturbation Screens
An alternative, and complementary, approach is to identify which genes are essential for the compound's activity. A common implementation is a CRISPR-based screen to find gene knockouts that cause resistance to the cytotoxic effects of a compound. The logic is simple: if knocking out a gene prevents the compound from working, that gene product is likely the target or a critical component of the target's pathway.[4][7]
Experimental Protocol: CRISPR-Cas9 Knockout Resistance Screen
-
Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide lentiviral sgRNA library, ensuring a low multiplicity of infection so that most cells receive only one sgRNA.
-
Drug Selection: Treat the transduced cell population with a lethal dose of this compound. A parallel culture is left untreated as a baseline control.
-
Outgrowth: Cells that received an sgRNA targeting a gene essential for the compound's activity will survive and proliferate.
-
Genomic DNA Extraction: After a period of outgrowth, harvest the surviving cells and extract genomic DNA from both the treated and untreated populations.
-
Sequencing & Analysis: Amplify the sgRNA cassette from the genomic DNA via PCR and perform next-generation sequencing. Compare the sgRNA frequencies between the treated and untreated populations. SgRNAs that are significantly enriched in the treated population are considered "hits," and their corresponding genes are candidate targets.
Phase 2: Target Validation & Direct Engagement
The candidate list from Phase 1 is just that—a list of possibilities. The next crucial step is to confirm a direct, physical interaction between this compound and these candidate proteins in a physiological context.
Strategy 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within intact cells. The principle is that when a small molecule binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[5] This shift in thermal stability is a direct proxy for target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fractions for the presence of the candidate protein using a specific antibody via Western Blot or ELISA.
-
Melt Curve Generation: Plot the amount of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A shift in the melt curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Strategy 2: Isothermal Titration Calorimetry (ITC)
While CETSA confirms engagement in cells, ITC provides the definitive, biophysical proof of a direct interaction and its thermodynamic properties. ITC measures the heat released or absorbed during the binding event between the compound and a purified protein, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[4]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified candidate protein in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a concentrated solution of this compound in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution.
-
Data Acquisition: Measure the heat change after each injection. As the protein becomes saturated, the heat change diminishes.
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding model to calculate the binding affinity (Kd) and other thermodynamic parameters. A low micromolar to nanomolar Kd value is strong evidence of a specific interaction.
Data Summary & Candidate Prioritization
The results from these orthogonal validation methods can be summarized to rank the candidate targets. A strong candidate will show both a significant thermal shift in CETSA and a favorable binding affinity in ITC.
| Candidate Protein | CETSA Thermal Shift (ΔTm, °C) | ITC Binding Affinity (Kd, µM) | Rank |
| Kinase A | + 4.2 | 0.8 | 1 |
| Transferase B | + 3.5 | 2.1 | 2 |
| Structural C | + 0.5 | > 100 | 3 |
| Receptor D | No significant shift | No binding detected | 4 |
Phase 3: Functional Validation – Connecting Target to Phenotype
Confirming direct binding is necessary but not sufficient. The final phase of validation is to demonstrate that modulating the target protein with an independent method recapitulates the biological effect of the compound.
Strategy: Genetic Target Modulation
The most robust way to functionally validate a target is to remove it genetically and observe if the cell becomes insensitive to the compound or if the baseline phenotype mimics the compound's effect.[6][7]
-
Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to specifically knockdown or knockout the top-ranked candidate protein (e.g., Kinase A) in the relevant cell line.
-
Phenotypic Assay: Measure the cellular phenotype of interest (e.g., cell proliferation, apoptosis) in the knockout cells compared to control cells.
-
Compound Treatment: Treat both knockout and control cells with this compound. If Kinase A is the true target, the knockout cells should show a significantly blunted response to the compound compared to the control cells.
Pathway Analysis
Once the target is validated, the next step is to understand its role in the broader cellular context. This involves examining the downstream signaling pathways affected by the compound-target interaction.
Comparative Analysis: The Importance of Selectivity
Drug discovery is often a search for specificity. To illustrate this, we compare this compound (P2C-HCl) with a hypothetical alternative, "Analog B," which features a minor structural modification. We test both against our validated primary target (Kinase A) and a known off-target (Kinase Z).
| Parameter | P2C-HCl | Analog B | Rationale |
| Binding Affinity (Kd, ITC) | |||
| Kinase A (Primary Target) | 0.8 µM | 0.6 µM | Analog B shows slightly tighter binding. |
| Kinase Z (Off-Target) | 15 µM | 55 µM | Analog B is significantly weaker against the off-target. |
| Cellular Target Engagement | |||
| CETSA ΔTm (Kinase A) | + 4.2 °C | + 4.5 °C | Both compounds effectively engage the primary target in cells. |
| Functional Activity | |||
| Cellular IC50 (Kinase A Pathway) | 1.5 µM | 1.2 µM | Functional potency correlates with binding affinity. |
| Cellular IC50 (Kinase Z Pathway) | 25 µM | >100 µM | Analog B has minimal off-target activity in cells. |
| Selectivity Index | 16.7x | >83x | Analog B is substantially more selective for Kinase A over Kinase Z. |
This comparative data demonstrates how even small chemical changes can dramatically improve a compound's selectivity profile, a key consideration for advancing a lead candidate.
Conclusion
The validation of a novel target for a compound like this compound is a systematic process of building a layered, evidence-based argument. It begins with broad, unbiased screening to generate hypotheses, which are then rigorously tested using orthogonal biochemical and cellular methods to confirm direct engagement. The final, and most critical, step is to provide a functional link between the target and the compound's biological effect. By following this comprehensive workflow, researchers can move with confidence from a promising chemical scaffold to a well-understood mechanism of action, paving the way for the next generation of targeted therapeutics.
References
- Benchchem. A Technical Guide to Target Identification and Validation for Novel Small Molecules.
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Safety Operating Guide
Navigating the Disposal of Pyrrolidine-2-carboxamide Hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like pyrrolidine-2-carboxamide hydrochloride are central to discovery. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and scientific integrity.
Understanding the Hazard Profile
-
Skin Irritation (Category 2) [1]
-
Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation [1]
These classifications indicate that this compound should be handled as a hazardous substance. The hydrochloride salt suggests it is likely a white to off-white crystalline solid that is soluble in water.[2]
The Four Pillars of Chemical Waste Disposal
The proper disposal of any laboratory chemical, including this compound, rests on four fundamental pillars: Identification, Segregation, Accumulation, and Professional Disposal. Each step is crucial for maintaining a safe and compliant laboratory environment.
Pillar 1: Hazardous Waste Identification
The first and most critical step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[3][4] This determination process involves asking a series of questions:[3]
-
Is the material a solid waste? In the context of RCRA, "solid waste" includes solids, liquids, and contained gases that are discarded.[3][4] Once you have decided to discard leftover this compound, it becomes a solid waste.
-
Is the waste excluded from RCRA regulations? Certain wastes are specifically excluded. However, a chemical like this compound generated in a laboratory setting is unlikely to fall under these exclusions.[3][5]
-
Is the waste a listed hazardous waste? The EPA maintains lists of hazardous wastes from non-specific sources (F-list), specific industrial sources (K-list), and discarded commercial chemical products (P- and U-lists).[4][5] this compound is not currently on these lists.
-
Does the waste exhibit a characteristic of hazardous waste? There are four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3] Based on its nature as an amine hydrochloride, it is unlikely to be ignitable or reactive. However, its acidic nature in solution could potentially render it corrosive. The most definitive way to assess this is through pH testing of a representative sample of the waste. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is a laboratory analysis. Given that this is a research chemical, it is prudent to treat it as potentially toxic.
Given the GHS classifications indicating irritation, it is best practice to manage this compound as a hazardous waste.
Pillar 2: Segregation of Chemical Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6][7][8] Incompatible chemicals, when mixed, can generate heat, toxic gases, or even explosions.
Segregation Protocol for this compound:
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.
-
Aqueous Solutions: If the waste is an aqueous solution of this compound, it should be collected in a separate container for aqueous waste.
-
Organic Solvent Mixtures: If the compound is dissolved in an organic solvent, it should be segregated based on the solvent type (halogenated vs. non-halogenated).[9]
Experimental Workflow: Waste Segregation and Accumulation
The following protocol outlines the step-by-step procedure for handling and accumulating this compound waste in the laboratory.
Materials:
-
Designated hazardous waste containers (chemically compatible, e.g., polyethylene for aqueous solutions, glass for organic solvents)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves
-
Secondary containment bins
Procedure:
-
Container Preparation:
-
Select a container that is in good condition, with a secure, leak-proof lid.
-
Ensure the container is chemically compatible with this compound and any solvents.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Wear appropriate PPE.
-
Carefully transfer the waste this compound into the designated container.
-
For solid waste, use a clean scoop or spatula.
-
For liquid waste, use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents and their approximate percentages.
-
Indicate the hazards based on the GHS classification (e.g., "Irritant").
-
Record the date when the first drop of waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be under the control of laboratory personnel.[6]
-
Place the container in a secondary containment bin to catch any potential leaks.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Segregate the container from incompatible waste streams.[7][8]
-
Pillar 3: Accumulation and Storage
Regulatory bodies like the EPA have strict guidelines for the accumulation of hazardous waste. For academic laboratories, EPA's Subpart K regulations provide specific guidance, including a maximum storage time of six months within the facility.[6] Regular inspections of waste storage areas are also required.[6]
| Parameter | Requirement | Rationale |
| Container Integrity | Must be in good condition with no leaks or cracks. | To prevent the release of hazardous materials into the environment. |
| Container Closure | Must be securely closed at all times, except when adding waste. | To prevent spills and the release of vapors. |
| Labeling | Must be clearly labeled with "Hazardous Waste" and the chemical contents. | To ensure proper identification and handling by all personnel. |
| Storage Location | In a designated satellite accumulation area at or near the point of generation. | To maintain control and minimize the risk of spills in high-traffic areas. |
| Secondary Containment | Must be stored in a secondary container. | To contain any leaks or spills from the primary container. |
Pillar 4: Professional Disposal
Once your waste container is full or reaches its accumulation time limit, it must be disposed of through a licensed hazardous waste disposal company.[10][11][12][13] These companies are equipped to handle, transport, and dispose of chemical waste in a safe and environmentally sound manner.
Disposal Workflow Diagram
Caption: Decision and action workflow for the disposal of this compound.
Transportation of Hazardous Waste
The U.S. Department of Transportation (DOT) regulates the transportation of hazardous materials, including hazardous waste.[14][15][16] When you arrange for a licensed vendor to pick up your waste, they will ensure that it is properly packaged, marked, and labeled according to DOT regulations.[14][15] The waste will be accompanied by a hazardous waste manifest, a document that tracks the waste from your laboratory to its final disposal site.[17]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the principles of hazardous waste identification, segregation, accumulation, and professional disposal, researchers can ensure that they are not only advancing scientific knowledge but also protecting themselves, their colleagues, and the environment. This guide provides a robust framework for these essential procedures, fostering a culture of safety and compliance in the laboratory.
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A Senior Application Scientist's Guide to the Safe Handling of Pyrrolidine-2-carboxamide Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Pyrrolidine-2-carboxamide hydrochloride, a proline derivative, represents a class of compounds with significant potential in various research applications.[1] However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical protocols for handling this compound. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each procedural step to build a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: A Proactive Stance
Comprehensive toxicological data for this compound is not extensively documented in publicly available literature. Therefore, a cautious approach, informed by the hazard profiles of structurally related compounds like pyrrolidine and other amine hydrochlorides, is essential.
The primary parent amine, pyrrolidine, is classified as a flammable liquid that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[2][3] While the hydrochloride salt form generally reduces flammability and vapor pressure, potential hazards remain:
-
Skin and Eye Irritation: Hydrochloride salts of amines can be irritating or corrosive upon contact with skin and eyes. Direct contact can cause redness, pain, or even chemical burns.[4]
-
Respiratory Tract Irritation: Inhalation of airborne powder is a primary concern. Fine particulates can irritate the mucous membranes and respiratory tract.[4]
-
Unknown Systemic Effects: The absence of specific toxicity data means that potential systemic effects following absorption are unknown. Prudent practice dictates minimizing all routes of exposure.[5]
Before any handling, a risk assessment specific to your planned experiment must be conducted. Consider the quantity of material being used, the procedures involved (e.g., weighing, dissolving, heating), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the most critical control measure for minimizing direct exposure. Equipment must be selected based on the specific task and associated risks.[6]
| Task | Required PPE | Scientific Rationale & Expert Insight |
| Storage & Transport | • Nitrile Gloves• Safety Glasses with Side Shields• Lab Coat | Provides baseline protection against accidental contact with trace contamination on container surfaces. |
| Weighing Solid Compound | • Nitrile Gloves• Safety Goggles• Lab Coat• Respiratory Protection (N95 or higher) | Critical Control Point: Weighing dry powders poses the highest risk of generating airborne particulates. An N95 respirator is the minimum requirement. Operations should be conducted within a chemical fume hood or a ventilated balance enclosure. |
| Preparing Solutions | • Nitrile Gloves• Chemical Splash Goggles• Lab Coat• Face Shield (if splash risk is high) | Protects against splashes of the chemical solution. A face shield offers an additional layer of protection for the entire face during procedures like vortexing or sonicating.[7] |
| Spill Cleanup | • Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene)• Chemical Splash Goggles• Protective Clothing/Apron• Respiratory Protection (as needed) | Ensures adequate protection during direct and prolonged contact with the spilled material. The level of respiratory protection depends on the spill size and airborne dust concentration.[8][9] |
Operational Plan: Step-by-Step Safe Handling Protocols
Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility.
Preparation and Area Setup
-
Designate the Workspace: All work with this compound powder should be performed within a certified chemical fume hood to control airborne particles.[10]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present. This minimizes traffic in and out of the designated area.
-
Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7] Ensure a chemical spill kit is readily accessible.[11]
Weighing the Solid Compound
-
Don the appropriate PPE as specified in the table above.
-
Place an analytical balance or a tared weigh boat inside the chemical fume hood.
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of the compound to the weigh boat.
-
Once the desired mass is obtained, securely close the primary container.[12]
-
Wipe the spatula clean with a solvent-dampened cloth and dispose of the cloth in the designated solid hazardous waste container.
Dissolving and Solution Handling
-
Add the weighed solid to your chosen vessel containing the solvent inside the fume hood.
-
Add the solvent slowly to the solid to prevent splashing.
-
If agitation is required (stirring, sonicating), ensure the vessel is securely capped or covered to contain aerosols.
-
Clearly label the final solution with the chemical name, concentration, date, and your initials.
The following diagram illustrates the comprehensive workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Emergency & Disposal Plans
Spill Response
Prompt and correct response to a spill is critical to prevent exposure and further contamination.[13]
-
Minor Spill (e.g., <1 gram solid, contained in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate the spill surface with a suitable solvent, followed by soap and water.[14]
-
Dispose of all cleanup materials as hazardous waste.[15]
-
-
Major Spill (e.g., >1 gram, outside of containment, or any spill you are not comfortable handling):
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All used weigh boats, contaminated gloves, wipes, and absorbent materials from spill cleanups should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, ensuring compliance with all local, state, and federal regulations.[17]
By integrating these scientifically-grounded protocols into your daily workflow, you establish a robust safety culture that protects yourself, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
